1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 67698. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(2,4-difluorophenyl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F2NO2/c11-6-1-2-8(7(12)5-6)13-9(14)3-4-10(13)15/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQAYULVQTJAUMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)N2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00290262 | |
| Record name | 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00290262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6954-65-0 | |
| Record name | 6954-65-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67698 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00290262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione
Abstract
This in-depth technical guide provides a detailed examination of the synthetic pathway for 1-(2,4-difluorophenyl)-1H-pyrrole-2,5-dione, a key heterocyclic building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not just a procedural outline but also a deep dive into the mechanistic underpinnings and critical parameters of the synthesis. The guide emphasizes a robust and widely applicable two-step synthesis, beginning with the formation of an N-substituted maleamic acid intermediate, followed by cyclodehydration to yield the target maleimide. Each step is elucidated with detailed protocols, mechanistic insights, and data presented for clarity and reproducibility.
Introduction: Significance and Applications
This compound, also known as N-(2,4-difluorophenyl)maleimide, belongs to the maleimide class of compounds, which are of significant interest due to their versatile reactivity. The electron-deficient carbon-carbon double bond in the maleimide ring makes it a highly reactive Michael acceptor, particularly with nucleophiles such as thiols. This reactivity is the cornerstone of its utility in bioconjugation, where it is frequently used for the site-specific modification of cysteine residues in proteins and peptides to create antibody-drug conjugates (ADCs) and other targeted therapeutics.
The incorporation of a 2,4-difluorophenyl substituent can modulate the compound's electronic properties, lipophilicity, and metabolic stability, making it an attractive moiety in the design of novel pharmaceuticals and functional materials. Pyrrole-2,5-dione derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[1][2]
Overview of the Synthetic Strategy
The most common and efficient synthesis of this compound is a two-step process. This strategy is widely adopted for the synthesis of N-aryl maleimides due to its high yields and the relative ease of execution.[3][4]
The overall synthesis can be summarized as follows:
-
Step 1: Synthesis of N-(2,4-Difluorophenyl)maleamic Acid. This step involves the nucleophilic ring-opening of maleic anhydride by 2,4-difluoroaniline. This reaction is typically fast and exothermic, leading to the formation of the intermediate maleamic acid.
-
Step 2: Cyclodehydration to this compound. The maleamic acid intermediate is then cyclized through dehydration to form the final maleimide product. This is the rate-determining step and can be achieved through various methods, most commonly by chemical dehydration.
The following diagram, generated using DOT language, illustrates this overarching synthetic workflow.
Caption: Overall workflow for the synthesis of this compound.
Detailed Synthesis Pathway and Mechanistic Insights
Step 1: Synthesis of N-(2,4-Difluorophenyl)maleamic Acid
The initial step of the synthesis is the formation of the maleamic acid intermediate. This reaction proceeds through a nucleophilic acyl substitution mechanism where the lone pair of electrons on the nitrogen atom of 2,4-difluoroaniline attacks one of the electrophilic carbonyl carbons of maleic anhydride. This leads to the opening of the anhydride ring.
The reaction is typically carried out in an aprotic solvent to prevent side reactions. The choice of solvent can influence the reaction rate and the ease of product isolation. Ethereal solvents like diethyl ether or aprotic polar solvents are commonly used.[4] The reaction is often exothermic, and in some cases, cooling may be necessary to control the reaction rate and prevent the formation of byproducts.[5]
The following DOT script visualizes the reaction mechanism.
Caption: Mechanism of N-(2,4-Difluorophenyl)maleamic Acid Formation.
Experimental Protocol: Synthesis of N-(2,4-Difluorophenyl)maleamic Acid
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve maleic anhydride (1.0 eq.) in anhydrous diethyl ether.
-
While stirring, add a solution of 2,4-difluoroaniline (1.0 eq.) in anhydrous diethyl ether dropwise through the dropping funnel.
-
The reaction is exothermic, and a thick precipitate will form.[5] Stir the resulting suspension at room temperature for 1-2 hours.
-
Cool the mixture in an ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash with cold diethyl ether to remove any unreacted starting materials.
-
The resulting N-(2,4-difluorophenyl)maleamic acid is typically obtained as a fine, cream-colored powder in high yield (95-98%) and can be used in the next step without further purification.[4]
| Parameter | Value/Condition | Rationale |
| Solvent | Anhydrous Diethyl Ether | Aprotic, prevents hydrolysis of maleic anhydride. |
| Temperature | Room Temperature | The reaction is sufficiently fast without heating. |
| Reaction Time | 1-2 hours | Ensures complete reaction. |
| Stoichiometry | 1:1 (Aniline:Anhydride) | Equimolar amounts for optimal conversion. |
Step 2: Cyclodehydration to this compound
The second and final step is the cyclodehydration of the maleamic acid intermediate to form the stable five-membered maleimide ring. This is an intramolecular condensation reaction that eliminates a molecule of water. This step requires a dehydrating agent and often heat to proceed at a reasonable rate.
A classic and reliable method for this transformation is the use of acetic anhydride in the presence of a catalyst, such as anhydrous sodium acetate.[4] The sodium acetate acts as a base to facilitate the cyclization. The reaction mixture is heated to drive the dehydration.
Alternative methods for cyclodehydration include thermal cyclization at high temperatures or the use of other dehydrating agents.[3]
The mechanism for the acetic anhydride-mediated cyclization is believed to involve the formation of a mixed anhydride intermediate, which then undergoes intramolecular cyclization.
The following DOT script illustrates the cyclodehydration process.
Caption: Cyclodehydration of N-(2,4-Difluorophenyl)maleamic Acid to the Maleimide.
Experimental Protocol: Synthesis of this compound
-
In a round-bottom flask, suspend the N-(2,4-difluorophenyl)maleamic acid (1.0 eq.) in acetic anhydride.
-
Add anhydrous sodium acetate (catalytic amount, e.g., 0.2-0.3 eq.).
-
Heat the mixture on a steam bath or in an oil bath with stirring. The suspension should dissolve as the reaction proceeds.
-
After heating for a specified time (e.g., 30-60 minutes), cool the reaction mixture to room temperature.
-
Pour the cooled reaction mixture into a beaker of ice water to precipitate the crude product and hydrolyze the excess acetic anhydride.
-
Stir the mixture until the precipitate solidifies.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent, such as cyclohexane or an ethanol/water mixture, to yield the pure this compound.[4]
| Parameter | Value/Condition | Rationale |
| Dehydrating Agent | Acetic Anhydride | Reacts with the carboxylic acid to form a mixed anhydride, a better leaving group. |
| Catalyst | Anhydrous Sodium Acetate | A base that facilitates the intramolecular cyclization. |
| Temperature | Heating (e.g., steam bath) | Provides the activation energy for the dehydration reaction. |
| Purification | Recrystallization | To obtain a high-purity final product. |
Characterization and Purity Assessment
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the imide carbonyl stretches.
-
Melting Point Analysis: To assess the purity of the final product.
Conclusion
The synthesis of this compound is a well-established and reliable two-step process. By carefully controlling the reaction conditions for the formation of the maleamic acid intermediate and its subsequent cyclodehydration, high yields of the pure product can be achieved. This guide provides the necessary theoretical background and practical protocols to enable researchers to successfully synthesize this valuable compound for a wide range of applications in drug discovery and materials science.
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1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione chemical properties
An In-depth Technical Guide to the Chemical Properties of 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione
Introduction: The Significance of a Fluorinated Core
This compound, also known as N-(2,4-Difluorophenyl)maleimide, is a heterocyclic organic compound that has garnered significant interest in medicinal chemistry and materials science.[1][2] Its structure is characterized by a central maleimide ring, a five-membered dicarbonyl heterocycle, attached to a 2,4-difluorophenyl group. This specific combination of a reactive maleimide core and a strategically fluorinated aromatic moiety imparts a unique set of chemical properties that make it a valuable building block in the synthesis of complex molecules.
The maleimide group is a well-established Michael acceptor, readily undergoing conjugate addition reactions with nucleophiles, particularly thiols. This reactivity is the cornerstone of its utility in bioconjugation chemistry for labeling proteins and developing antibody-drug conjugates (ADCs). The introduction of the 2,4-difluorophenyl substituent is not trivial; fluorine atoms play a critical role in modulating a molecule's physicochemical and biological properties.[3] Fluorine's high electronegativity can influence molecular conformation, metabolic stability, and binding affinity to biological targets, often enhancing the therapeutic potential of a drug candidate.[3] Consequently, this compound serves as a key intermediate in the development of novel pharmaceuticals, including antifungal agents and potential anticancer therapies.[3][4] This guide provides a detailed exploration of its chemical properties, synthesis, reactivity, and applications for professionals in research and drug development.
Physicochemical and Spectroscopic Profile
The fundamental properties of a compound dictate its behavior in chemical and biological systems. The key physicochemical descriptors for this compound have been compiled from computational and experimental data.
Core Chemical Properties
A summary of the compound's core properties is presented below, providing a quantitative basis for its handling and application in experimental design.[1][5][6]
| Property | Value | Source |
| Molecular Formula | C₁₀H₅F₂NO₂ | PubChem[1] |
| Molecular Weight | 209.15 g/mol | PubChem[1] |
| CAS Number | 6954-65-0 | Fluorochem[5] |
| IUPAC Name | 1-(2,4-difluorophenyl)pyrrole-2,5-dione | PubChem[1] |
| XLogP3 | 1.2 | PubChem[1] |
| Hydrogen Bond Acceptors | 2 | Fluorochem[5] |
| Purity | ≥95% (Typical) | Various Suppliers[5][6] |
| Appearance | White to off-white solid (Typical) | N/A |
Structural Visualization
The two-dimensional structure of the molecule highlights the planar maleimide ring and the attached difluorinated phenyl group.
Caption: 2D structure of this compound.
Expected Spectroscopic Signature
While specific spectra for this exact compound are not widely published, its spectroscopic characteristics can be reliably predicted based on its functional groups and analogous structures found in the literature.[7][8][9]
-
¹H NMR: The spectrum is expected to show two distinct regions. The aromatic region will display complex multiplets for the three protons on the difluorophenyl ring. A sharp singlet, integrating to two protons, is anticipated in the olefinic region (typically δ 6.5-7.0 ppm) corresponding to the two equivalent vinyl protons of the maleimide ring.
-
¹³C NMR: Key signals would include two resonances for the carbonyl carbons (C=O) in the δ 165-175 ppm range. The vinyl carbons of the maleimide ring would appear around δ 130-135 ppm. The carbon atoms of the difluorophenyl ring will show multiple signals, with their chemical shifts influenced by the strong C-F coupling.
-
IR Spectroscopy: The infrared spectrum will be dominated by strong, characteristic absorption bands for the carbonyl groups (C=O stretching) of the imide, typically appearing in the range of 1700-1780 cm⁻¹. C-F stretching vibrations in the aromatic ring would also be present, usually between 1100-1300 cm⁻¹.
Synthesis and Purification
The synthesis of N-substituted maleimides is a well-established process in organic chemistry, typically involving a two-step procedure from the corresponding primary amine and maleic anhydride.[10] This methodology ensures high yields and purity.
Synthetic Workflow
The reaction proceeds via the formation of a maleanilic acid intermediate, which is subsequently cyclized through dehydration to yield the final maleimide product.
Caption: General two-step synthesis of N-(2,4-Difluorophenyl)maleimide.
Detailed Experimental Protocol
This protocol is a representative procedure adapted from general methods for N-aryl maleimide synthesis.
Step 1: Synthesis of N-(2,4-Difluorophenyl)maleanilic Acid (Intermediate)
-
Reagent Preparation: Dissolve maleic anhydride (1.0 eq) in a suitable aprotic solvent such as acetone or diethyl ether in a round-bottom flask equipped with a magnetic stirrer.
-
Amine Addition: To this stirring solution, add a solution of 2,4-difluoroaniline (1.0 eq) in the same solvent dropwise at room temperature. The causality here is to control the initial exothermic reaction and prevent side reactions.
-
Reaction: Stir the mixture for 1-2 hours at room temperature. The maleanilic acid intermediate is often poorly soluble in the reaction solvent and will precipitate out.
-
Isolation: Collect the white precipitate by vacuum filtration, wash with cold solvent to remove unreacted starting materials, and dry under vacuum. The product is typically of sufficient purity for the next step without further purification.
Step 2: Cyclodehydration to this compound
-
Reaction Setup: Suspend the dried N-(2,4-Difluorophenyl)maleanilic acid (1.0 eq) in acetic anhydride (typically 2-3 volumes). Add anhydrous sodium acetate (0.1-0.3 eq) to the mixture. The acetic anhydride acts as the dehydrating agent, while the sodium acetate serves as a base to facilitate the ring closure.
-
Heating: Heat the mixture, often on a water bath, to approximately 80-100°C for 2-4 hours. The progress of the reaction can be monitored by TLC until the starting material is consumed.
-
Workup: After cooling to room temperature, pour the reaction mixture into a beaker of crushed ice with vigorous stirring. This hydrolyzes the excess acetic anhydride and precipitates the maleimide product.
-
Purification: Collect the crude solid by vacuum filtration and wash thoroughly with water and then a cold, non-polar solvent like hexane. For higher purity, the product can be recrystallized from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the electrophilic nature of the carbon-carbon double bond within the maleimide ring.
Michael Addition
The electron-withdrawing effect of the two adjacent carbonyl groups makes the double bond highly susceptible to nucleophilic attack. This is the basis for its widespread use in bioconjugation, where it reacts selectively with thiol groups (e.g., from cysteine residues in proteins) via a Michael-type conjugate addition.
-
Mechanism: The reaction proceeds via the attack of a soft nucleophile, like a thiolate anion (R-S⁻), on one of the vinyl carbons. This forms a stable thioether bond. The reaction is highly efficient and proceeds under mild, often physiological, conditions. The presence of the difluorophenyl ring can subtly modulate the electrophilicity of the maleimide core through inductive effects.
Caption: Michael addition of a thiol to the maleimide core.
Diels-Alder Reactions
The double bond of the maleimide ring can also function as a potent dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions) with conjugated dienes. This reactivity allows for the construction of complex polycyclic systems, which is valuable in synthetic organic chemistry.
Applications in Drug Discovery and Development
The unique chemical properties of this compound make it a versatile scaffold and intermediate in the synthesis of biologically active molecules.
-
Antifungal Agents: It is used as a key intermediate in the synthesis of triazole-based antifungal drugs.[4] The core structure is elaborated to form molecules that effectively inhibit fungal growth, often by disrupting cell membrane synthesis.[4]
-
Anticancer Research: Derivatives of this compound have been investigated for their effects on various cancer cell lines, including triple-negative breast cancer and prostate cancer.[3] The incorporation of the 2,4-difluorophenyl fragment is a deliberate strategy, leveraging fluorine's ability to enhance drug-like properties.[3]
-
Cholesterol Absorption Inhibitors: A series of 1H-pyrrole-2,5-dione derivatives have been synthesized and evaluated as inhibitors of cholesterol absorption.[11] These compounds have shown potential in suppressing the formation of macrophage-derived foam cells and the associated inflammatory response, which are key events in the development of atherosclerosis.[11]
-
Enzyme Inhibition: N-substituted maleimides, in general, are known to act as inhibitors for various enzymes, particularly those with a critical cysteine residue in their active site.[10] The maleimide moiety can form a covalent bond with the thiol group of cysteine, leading to irreversible inhibition.
Conclusion
This compound is more than a simple chemical intermediate; it is a strategically designed building block that combines a highly reactive functional group with a bio-potentiating aromatic system. Its predictable synthesis, well-understood reactivity profile, and the proven benefits of its difluorophenyl moiety make it an invaluable tool for researchers and scientists. From creating targeted cancer therapies and novel antifungals to developing new materials, the applications of this compound are extensive and continue to expand, underscoring its importance in modern chemical and pharmaceutical science.
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Al-Blewi, F. F., et al. (2025). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. National Institutes of Health. Available from: [Link]
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An In-Depth Technical Guide to 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione (CAS: 6954-65-0)
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Emerging Significance of Fluorinated Maleimides in Chemical Biology and Drug Discovery
The strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of modern drug design, offering a powerful tool to modulate physicochemical and pharmacological properties. Within this context, 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione, also known as N-(2,4-Difluorophenyl)maleimide, emerges as a compound of significant interest. Its architecture, combining a reactive maleimide core with a difluorinated phenyl ring, presents a unique profile for applications ranging from bioconjugation to the development of targeted covalent inhibitors. This guide, intended for the discerning researcher, provides a comprehensive technical overview of this molecule, from its fundamental properties and synthesis to its reactivity and potential applications, underpinned by a commitment to scientific rigor and practical insights.
Section 1: Core Chemical and Physical Properties
This compound is a solid, organic compound characterized by the presence of a pyrrole-2,5-dione ring system N-substituted with a 2,4-difluorophenyl group. The maleimide moiety is a well-known Michael acceptor, rendering the compound reactive towards nucleophiles, particularly thiols. The difluorophenyl group significantly influences the electronic properties of the maleimide, enhancing its reactivity and providing a lipophilic character.
| Property | Value | Source |
| CAS Number | 6954-65-0 | [1][2] |
| Molecular Formula | C₁₀H₅F₂NO₂ | [1][2] |
| Molecular Weight | 209.15 g/mol | [1][2] |
| IUPAC Name | 1-(2,4-difluorophenyl)pyrrole-2,5-dione | [2] |
| Synonyms | N-(2,4-Difluorophenyl)maleimide | [2] |
| Appearance | Solid (form may vary) | General knowledge |
| Purity | Typically ≥95% | [1] |
Section 2: Synthesis of this compound: A Self-Validating Protocol
The synthesis of N-aryl maleimides is a well-established two-step process, involving the formation of a maleamic acid intermediate followed by cyclodehydration. The following protocol is adapted from established methods for the synthesis of analogous N-substituted maleimides and provides a robust and reproducible route to the title compound.[3]
Step 1: Synthesis of N-(2,4-Difluorophenyl)maleamic acid
This initial step involves the acylation of 2,4-difluoroaniline with maleic anhydride. The reaction is typically rapid and proceeds at room temperature. The choice of a non-polar solvent like diethyl ether facilitates the precipitation of the maleamic acid product, ensuring a high-purity intermediate for the subsequent cyclization.
Experimental Protocol:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve maleic anhydride (1.0 eq) in anhydrous diethyl ether.
-
In a separate dropping funnel, prepare a solution of 2,4-difluoroaniline (1.0 eq) in anhydrous diethyl ether.
-
Add the 2,4-difluoroaniline solution dropwise to the stirred maleic anhydride solution at room temperature.
-
A precipitate will form upon addition. Continue stirring for 1-2 hours at room temperature to ensure complete reaction.
-
Collect the solid product by vacuum filtration and wash with cold diethyl ether to remove any unreacted starting materials.
-
Dry the resulting white to off-white solid, N-(2,4-difluorophenyl)maleamic acid, under vacuum. The product is typically of sufficient purity for the next step.
Step 2: Cyclodehydration to this compound
The cyclization of the maleamic acid is achieved through dehydration, commonly facilitated by acetic anhydride and a catalytic amount of sodium acetate. This step requires heating to drive the reaction to completion.
Experimental Protocol:
-
In a 250 mL round-bottom flask, suspend the N-(2,4-difluorophenyl)maleamic acid (1.0 eq) in acetic anhydride.
-
Add anhydrous sodium acetate (0.1-0.2 eq) to the suspension.
-
Heat the mixture with stirring in a preheated oil bath at 80-100 °C for 1-2 hours. The suspension should dissolve as the reaction progresses.
-
After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature.
-
Pour the cooled reaction mixture into ice-water with vigorous stirring to precipitate the product and hydrolyze the excess acetic anhydride.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol or petroleum ether.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or cyclohexane) to afford pure this compound as a crystalline solid.
Section 3: Reactivity and Mechanistic Insights
The chemical behavior of this compound is dominated by the electrophilic nature of the maleimide double bond. This reactivity is the foundation for its utility in various applications, most notably in bioconjugation.
Michael Addition with Thiols
The primary mode of reactivity for maleimides is the Michael addition of nucleophiles, with a pronounced selectivity for thiols under physiological conditions (pH 6.5-7.5).[4][5] The reaction with a cysteine residue in a protein, for example, proceeds rapidly to form a stable thioether linkage. The electron-withdrawing nature of the 2,4-difluorophenyl ring is expected to enhance the electrophilicity of the maleimide double bond, potentially increasing the reaction rate compared to non-fluorinated N-aryl maleimides.
This covalent modification is a cornerstone of antibody-drug conjugate (ADC) development and protein labeling.[5][6] However, it is crucial to note that the resulting thiosuccinimide adduct can undergo a retro-Michael reaction, leading to the potential for thiol exchange, particularly in the presence of high concentrations of other thiols like glutathione in the cellular environment.
Section 4: Analytical Characterization
A robust analytical workflow is essential to confirm the identity and purity of the synthesized this compound.
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | - A singlet for the two equivalent vinylic protons of the maleimide ring (δ ~6.7-6.9 ppm).- Multiplets in the aromatic region (δ ~7.0-7.5 ppm) corresponding to the three protons of the 2,4-difluorophenyl ring, showing characteristic splitting patterns due to fluorine coupling. |
| ¹³C NMR | - A peak for the vinylic carbons of the maleimide ring (δ ~134 ppm).- A peak for the carbonyl carbons of the maleimide ring (δ ~170 ppm).- Multiple signals in the aromatic region, with carbon-fluorine coupling constants observable. |
| ¹⁹F NMR | - Two distinct signals for the two non-equivalent fluorine atoms on the phenyl ring. |
| FT-IR | - Characteristic C=O stretching vibrations for the imide group (around 1700-1780 cm⁻¹).- C-F stretching vibrations in the fingerprint region. |
| Mass Spec. | - A molecular ion peak corresponding to the exact mass of the compound (C₁₀H₅F₂NO₂). |
Chromatographic Methods
-
Thin-Layer Chromatography (TLC): Useful for monitoring the progress of the synthesis and assessing the purity of the final product. A typical mobile phase would be a mixture of hexane and ethyl acetate.
-
High-Performance Liquid Chromatography (HPLC): A more quantitative method for purity determination. A reversed-phase C18 column with a gradient of water and acetonitrile (both with 0.1% TFA) is a common starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for both purity assessment and confirmation of the molecular weight.[7]
Section 5: Applications in Drug Development and Chemical Biology
The unique combination of a reactive warhead and a difluorinated aromatic moiety positions this compound as a valuable tool in several areas of research.
Covalent Enzyme Inhibition
The maleimide group can act as a covalent modifier of enzymes, particularly those with a cysteine residue in or near the active site.[8][9] The difluorophenyl group can participate in non-covalent interactions within the binding pocket, providing affinity and selectivity. This makes the compound a potential starting point for the development of targeted covalent inhibitors for various enzyme classes, including kinases and proteases.
Bioconjugation and Antibody-Drug Conjugates (ADCs)
As previously discussed, the thiol-reactive nature of the maleimide core is extensively utilized in bioconjugation.[5][6][] this compound can be used to attach small molecule drugs, imaging agents, or other payloads to antibodies or other targeting proteins that have been engineered to contain a reactive cysteine residue. The fluorine atoms can also serve as a ¹⁹F NMR probe for studying the conjugate.
Modulation of Signaling Pathways
While direct evidence for the modulation of specific signaling pathways by this compound is limited, related N-substituted maleimides have been shown to impact cellular processes. For instance, N-ethylmaleimide (NEM) is known to inhibit the MgATP-driven proton pump of chromaffin granules and can affect the activation of NADPH oxidase in neutrophils.[8][11] The covalent modification of key cysteine residues in proteins involved in signaling cascades, such as the Keap1-Nrf2 pathway which regulates the cellular antioxidant response, represents a plausible mechanism by which such compounds could exert biological effects.[12][13][14] Further research is warranted to explore the specific effects of the title compound on these and other signaling pathways.
Conclusion
This compound is a versatile chemical entity with significant potential in drug discovery and chemical biology. Its straightforward synthesis, well-defined reactivity, and the advantageous properties imparted by the difluorophenyl group make it an attractive building block for the construction of sophisticated molecular tools and therapeutic candidates. This guide has provided a comprehensive technical foundation for researchers to understand and utilize this compound in their scientific endeavors. The continued exploration of its biological activities and applications will undoubtedly lead to new and exciting discoveries.
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d'Agosto, M., et al. (2018). Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies. PubMed Central. [Link]
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Effect of maleimide derivatives, sulfhydryl reagents, on stimulation of neutrophil superoxide anion generation with concanavalin A. PubMed. [Link]
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Inhibitory effects of sulfenimides on human and bovine carbonic anhydrase enzymes. National Institutes of Health. [Link]
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Drug Conjugation via Maleimide–Thiol Chemistry Does Not Affect Targeting Properties of Cysteine-Containing Anti-FGFR1 Peptibodies. National Institutes of Health. [Link]
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1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione mechanism of action
An In-Depth Technical Guide on the Core Mechanism of Action of 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione
Abstract
This compound, also known as N-(2,4-Difluorophenyl)maleimide, is a heterocyclic compound featuring a reactive maleimide core and a difluorophenyl moiety. While comprehensive mechanistic studies on this specific molecule are nascent, its structural components suggest a significant potential for biological activity, primarily driven by the electrophilic nature of the maleimide ring. This guide synthesizes the established chemistry of the maleimide pharmacophore with findings from structurally related pyrrole-2,5-dione derivatives to propose a likely mechanism of action. We will delve into the core principle of covalent modification of biological macromolecules through Michael addition and explore the potential downstream consequences, such as enzyme inhibition and modulation of inflammatory pathways. This document is intended for researchers and drug development professionals, providing a foundational understanding and a practical framework for investigating the therapeutic potential of this and related compounds.
Introduction: Unpacking the Structural Significance
The biological activity of this compound is intrinsically linked to its two key structural features: the pyrrole-2,5-dione (maleimide) ring and the 2,4-difluorophenyl substituent.
-
The Maleimide Core: The maleimide group is a well-known and widely utilized pharmacophore in medicinal chemistry.[1] Its significance lies in the α,β-unsaturated carbonyl system, which renders the carbon-carbon double bond highly electrophilic and susceptible to nucleophilic attack. This reactivity is the cornerstone of its primary mechanism of action.
-
The 2,4-Difluorophenyl Moiety: The incorporation of fluorine atoms into pharmaceutical compounds is a common strategy to enhance metabolic stability, membrane permeability, and binding affinity.[2] The difluorophenyl group in this molecule likely modulates its physicochemical properties, such as lipophilicity and electronic distribution, thereby influencing its cellular uptake, target engagement, and overall pharmacokinetic profile.
Given these features, the principal mechanism of action of this compound is hypothesized to be the covalent modification of protein targets, leading to the modulation of their biological function.
Core Mechanism: Covalent Inhibition via Michael Addition
The central mechanism of action for maleimide-containing compounds is their ability to act as Michael acceptors. The electron-withdrawing nature of the two adjacent carbonyl groups polarizes the double bond in the pyrrole-2,5-dione ring, making it highly susceptible to attack by soft nucleophiles.
In a biological context, the most relevant nucleophiles are the thiol groups of cysteine residues within proteins. The reaction, a conjugate or Michael addition, proceeds via the attack of the deprotonated cysteine (thiolate anion) on one of the double-bonded carbons of the maleimide ring. This forms a stable, irreversible carbon-sulfur bond, effectively tethering the molecule to the protein.
This covalent modification can have profound effects on protein function, including:
-
Direct Enzyme Inhibition: If the modified cysteine residue is located within the active site or an allosteric regulatory site of an enzyme, the covalent adduct can block substrate binding or prevent the conformational changes necessary for catalysis.
-
Disruption of Protein-Protein Interactions: Covalent modification of a cysteine residue at a protein-protein interaction interface can sterically hinder the binding of a partner protein.
-
Alteration of Protein Conformation: The addition of the bulky difluorophenyl-pyrrole-2,5-dione moiety can induce conformational changes that alter the protein's stability or activity.
Caption: Hypothesized inhibition of a receptor tyrosine kinase pathway.
Potential Anti-inflammatory Activity
Derivatives of 1H-pyrrole-2,5-dione have been synthesized and shown to inhibit the production of prostaglandin E2 (PGE2), a key mediator of inflammation. [3][4]For instance, 1H-3-(4-sulfamoylphenyl)-4-phenyl-pyrrole-2,5-dione demonstrated potent inhibition of lipopolysaccharide (LPS)-induced PGE2 production in macrophage cells. [3][4]The synthesis of PGE2 is catalyzed by cyclooxygenase (COX) enzymes. It is possible that this compound could similarly inhibit enzymes in the pro-inflammatory cascade, potentially through covalent modification of a critical cysteine residue.
| Compound Derivative | Activity | IC50 | Reference |
| 1H-3-(4-sulfamoylphenyl)-4-phenyl-pyrrole-2,5-dione | Inhibition of PGE2 production | 0.61 µM | [3][4] |
Potential Anticancer Activity
The pyrrole ring is a scaffold present in many compounds with demonstrated antitumor activity. [1]Derivatives of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid have shown cytotoxic effects against various cancer cell lines, including triple-negative breast cancer, prostate cancer, and melanoma. [2]While the core structure is different (a pyrrolidinone vs. a pyrrole-dione), this highlights the potential of the substituted difluorophenyl moiety in conjunction with a five-membered nitrogen heterocycle to confer anticancer properties. The mechanism could be multifactorial, stemming from the inhibition of key survival kinases or the induction of apoptosis through the modification of other critical proteins.
Experimental Protocols for Mechanistic Elucidation
To validate the hypothesized mechanisms of action for this compound, a series of targeted experiments are required.
Workflow for Assessing Kinase Inhibition
Caption: Experimental workflow for confirming covalent kinase inhibition.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a method to determine if this compound inhibits a specific kinase of interest in vitro.
Objective: To quantify the enzymatic activity of a kinase in the presence of varying concentrations of the test compound.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate peptide
-
ATP
-
This compound, dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate-reading luminometer
Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound in a buffer-compatible solution, typically starting from a high concentration (e.g., 100 µM) down to a low concentration (e.g., 1 nM). Include a DMSO-only control.
-
Kinase Reaction Setup:
-
In each well of the plate, add the kinase reaction buffer.
-
Add the test compound at the desired final concentration.
-
Add the substrate peptide and MgCl₂.
-
To initiate the reaction, add a solution of ATP and the purified kinase. The final volume is typically 5-25 µL.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a set period (e.g., 60 minutes).
-
-
ATP Depletion Measurement:
-
Stop the kinase reaction by adding an equal volume of ADP-Glo™ Reagent. This reagent simultaneously terminates the kinase reaction and depletes the remaining unconsumed ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Luminescence Signal Generation:
-
Add Kinase Detection Reagent to each well. This reagent contains luciferase and luciferin, which will convert the ADP generated by the kinase reaction into a luminescent signal.
-
Incubate for 30-60 minutes at room temperature to allow the signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The light output is directly proportional to the amount of ADP generated and thus correlates with kinase activity.
-
Plot the percentage of kinase inhibition versus the log of the compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity).
-
Self-Validation and Interpretation: The inclusion of positive (no inhibitor) and negative (no enzyme) controls is critical. A clear dose-dependent decrease in the luminescent signal indicates inhibitory activity. To confirm covalent inhibition, a "jump-dilution" or washout experiment can be performed where the enzyme is pre-incubated with the compound, then diluted significantly to lower the concentration of the unbound compound before adding the substrate. A lack of recovery of enzyme activity suggests an irreversible, covalent mechanism.
Conclusion
The mechanism of action of this compound is strongly predicted to be centered on its function as a Michael acceptor, leading to the irreversible covalent modification of cysteine residues in target proteins. Drawing parallels with structurally related compounds, its primary biological effects are likely to manifest as the inhibition of key enzymes, such as protein kinases, and the modulation of inflammatory pathways. The difluorophenyl moiety is expected to fine-tune the compound's pharmacological properties. The experimental framework provided in this guide offers a clear path for researchers to systematically investigate and validate these hypothesized mechanisms, paving the way for the potential development of this molecule into a targeted therapeutic agent.
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Synthesis, biological activities, and SAR studies of novel 1-(2-chloro-4,5-difluorophenyl)-1H-pyrazole derivatives. (Source: PubMed) [Link]
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Synthesis and PGE(2) production inhibition of 1H-furan-2,5-dione and 1H-pyrrole-2,5-dione derivatives. (Source: PubMed) [Link]
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Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB). (Source: PubMed) [Link]
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An In-Depth Technical Guide to the Predicted Biological Activity and Experimental Characterization of N-(2,4-Difluorophenyl)maleimide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-(2,4-Difluorophenyl)maleimide is a compound of significant interest within the realms of chemical biology and drug discovery. While specific literature on its biological activity is not yet established, its structure—comprising a highly reactive maleimide electrophile and a difluorophenyl moiety—provides a strong basis for predicting its mechanism of action and potential biological effects. This guide deconstructs the molecule's constituent parts to forecast its behavior as a targeted covalent inhibitor. We present a comprehensive, tiered experimental workflow designed to systematically characterize its reactivity, cellular effects, and proteome-wide targets. This document serves not as a review of existing data, but as a forward-looking strategic manual for researchers aiming to unlock the potential of N-(2,4-Difluorophenyl)maleimide.
Deconstructing the Molecule: A Tale of Two Moieties
The biological potential of N-(2,4-Difluorophenyl)maleimide is best understood by examining its two key structural components: the maleimide "warhead" and the N-aryl "guidance" system.
-
The Maleimide Electrophile: The maleimide ring is a well-known and widely utilized electrophile in bioconjugation chemistry.[1] Its carbon-carbon double bond is electron-deficient, making it a prime Michael acceptor. This reactivity is highly chemoselective for soft nucleophiles, particularly the thiol group of cysteine residues found in proteins, under physiological conditions (pH 6.5-7.5).[2] This targeted reactivity is the foundation of many covalent drugs and chemical probes.[3][4]
-
The 2,4-Difluorophenyl Substituent: The N-aryl group, in this case, 2,4-difluorophenyl, plays a crucial role in modulating the molecule's properties.
-
Reactivity Tuning: N-aryl substitution is known to increase the electrophilicity of the maleimide ring compared to N-alkyl substituents, potentially leading to faster reaction kinetics with thiols.[2] The electron-withdrawing fluorine atoms are expected to further enhance this effect.
-
Physicochemical Properties: Fluorine substitution significantly impacts a molecule's lipophilicity, metabolic stability, and binding interactions.[5][6] The difluorophenyl group can enhance membrane permeability and engage in favorable interactions within protein binding pockets, potentially improving both potency and pharmacokinetic properties.[5]
-
Conjugate Stability: The stability of the resulting thioether bond can also be influenced by the N-aryl group. Studies have shown that N-aryl maleimide conjugates can have different hydrolysis and retro-Michael reaction profiles compared to their N-alkyl counterparts.[7]
-
Predicted Mechanism of Action: Covalent Thiol Modification
The primary mechanism of biological activity for N-(2,4-Difluorophenyl)maleimide is predicted to be the irreversible covalent modification of cysteine residues in proteins via a Michael addition reaction.
This two-step process involves:
-
Reversible Binding: The molecule first forms a non-covalent complex with a target protein, positioning the maleimide warhead near a nucleophilic cysteine residue. The affinity of this initial binding is governed by the interactions of the entire molecule, including the difluorophenyl ring, with the protein's binding pocket.[4]
-
Irreversible Covalent Bonding: The cysteine thiol then attacks the electrophilic double bond of the maleimide ring, forming a stable thioether linkage.[1] This covalent bond formation leads to essentially irreversible inhibition of the protein's function.[4]
The overall efficiency of this inhibition is described by the second-order rate constant, kinact/Ki, which accounts for both the initial binding affinity (Ki) and the maximal rate of inactivation (kinact).[8][9]
A Strategic Workflow for Experimental Characterization
To systematically investigate the biological activity of N-(2,4-Difluorophenyl)maleimide, we propose a tiered experimental workflow. This approach progresses from fundamental biochemical characterization to complex cellular and proteomic analyses, ensuring a self-validating system where each stage informs the next.
Tier 1: In Vitro Biochemical Profiling
The initial step is to understand the fundamental chemical reactivity and stability of the compound.
Protocol 1: Cysteine Reactivity Assay using Glutathione (GSH)
-
Objective: To quantify the intrinsic reactivity of N-(2,4-Difluorophenyl)maleimide with a model thiol.
-
Methodology:
-
Prepare a stock solution of N-(2,4-Difluorophenyl)maleimide in DMSO.
-
Prepare a solution of Glutathione (GSH) in a phosphate buffer (e.g., 100 mM, pH 7.4).
-
Initiate the reaction by mixing the compound and GSH solutions at a defined concentration (e.g., 10 µM each).
-
Monitor the depletion of GSH over time using a thiol-reactive fluorescent probe like ThioGlo™ or by LC-MS to track the formation of the GSH-adduct.
-
Calculate the second-order rate constant for the reaction.
-
-
Causality: This assay isolates the chemical reactivity of the maleimide warhead. Comparing this rate to other known maleimides provides a benchmark for its intrinsic electrophilicity. A high rate of reaction suggests the compound will readily engage cysteine targets in a biological system.
Tier 2: Cellular Activity Screening
Once intrinsic reactivity is established, the next step is to determine if the compound has an effect on living cells.
Protocol 2: Cell Viability/Cytotoxicity Assay
-
Objective: To assess the compound's general toxicity and determine its effective concentration range in a cellular context.
-
Methodology:
-
Seed a panel of cancer cell lines (e.g., A549, HCT116, PC3) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of N-(2,4-Difluorophenyl)maleimide (e.g., from 0.1 nM to 100 µM) for a set time period (e.g., 72 hours).
-
Assess cell viability using a metabolic indicator dye such as Resazurin or MTT.
-
Measure the fluorescence or absorbance using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) for each cell line by fitting the dose-response data to a four-parameter logistic curve.
-
-
Causality: A potent IC50 value suggests that the compound can cross the cell membrane and engage one or more critical cellular targets, leading to cell death or growth arrest. Profiling across multiple cell lines may reveal patterns of sensitivity, hinting at specific pathway dependencies.
Tier 3: Proteome-Wide Target Identification
Identifying the specific protein(s) that the compound binds to is the most critical step in understanding its biological activity. Chemoproteomics is the state-of-the-art approach for this challenge.[10][11]
Protocol 3: Competitive Activity-Based Protein Profiling (ABPP)
-
Objective: To identify the cysteine residues across the proteome that are covalently modified by N-(2,4-Difluorophenyl)maleimide in a competitive manner.[12]
-
Methodology:
-
Treat live cells or cell lysates with varying concentrations of N-(2,4-Difluorophenyl)maleimide for a defined period.
-
Following treatment, label the remaining accessible cysteine residues with a broad-spectrum, alkyne-functionalized cysteine-reactive probe (e.g., iodoacetamide-alkyne).
-
Lyse the cells (if treated live) and perform a "click" reaction to attach a biotin tag to the alkyne-labeled proteins.
-
Enrich the biotinylated proteins using streptavidin beads.
-
Digest the enriched proteins with trypsin and analyze the resulting peptides by quantitative mass spectrometry (e.g., LC-MS/MS).
-
Identify peptides whose abundance decreases in a dose-dependent manner upon treatment with the compound. These represent the direct targets.
-
-
Causality: This method provides a proteome-wide, unbiased readout of target engagement. By competing with the broad-spectrum probe, the compound "protects" its specific targets from being labeled. The dose-dependent nature of this protection provides strong evidence for a direct binding interaction.[12]
Data Presentation and Interpretation
Quantitative data from the proposed experiments should be systematically organized to facilitate interpretation and decision-making.
| Experiment | Metric | Predicted Outcome for an Active Compound | Interpretation |
| Cysteine Reactivity | Second-order rate constant (k) | 102 - 104 M-1s-1 | Indicates high intrinsic reactivity towards thiols. |
| Cell Viability | IC50 | Low µM to nM range | The compound is cell-permeable and engages essential targets, leading to a cytotoxic or cytostatic effect. |
| Competitive ABPP | Target Occupancy (EC50) | Dose-dependent reduction in probe labeling for specific proteins. | Identifies high-affinity protein targets; EC50 values reflect target engagement potency in a complex proteome. |
Concluding Remarks and Future Directions
N-(2,4-Difluorophenyl)maleimide represents a molecule with high potential as a covalent modifier of biological systems. Its activity is predicated on the well-established reactivity of the maleimide electrophile, tuned by the physicochemical contributions of the difluorophenyl group. The experimental workflow detailed in this guide provides a robust, logical, and field-proven pathway to comprehensively define its biological activity, from its intrinsic chemical properties to its specific protein targets and cellular consequences. Successful execution of this strategy will not only elucidate the function of this specific molecule but also provide a valuable chemical tool for probing biological pathways and a potential starting point for therapeutic development.
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1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione IUPAC name and structure
An In-depth Technical Guide: 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern medicinal chemistry. Commonly known as N-(2,4-Difluorophenyl)maleimide, this compound belongs to the class of N-aryl maleimides, which have emerged as superior reagents for bioconjugation. Its unique chemical architecture, featuring an electron-deficient aromatic system coupled with the reactive maleimide core, imparts advantageous properties for the synthesis of stable covalent bioconjugates. This document will detail its chemical identity, provide a validated synthesis protocol, explore its reaction mechanisms with a focus on conjugate stability, and survey its critical applications in the development of targeted therapeutics, such as antibody-drug conjugates (ADCs).
PART 1: Core Chemical Identity and Physicochemical Properties
The foundational step in utilizing any chemical reagent is a thorough understanding of its identity and physical characteristics. This compound is a specific derivative of maleimide, the parent compound of the class.[1] The defining feature is the substitution of the maleimide nitrogen with a 2,4-difluorophenyl group.
Nomenclature and Structure
-
IUPAC Name: 1-(2,4-difluorophenyl)pyrrole-2,5-dione[2]
The molecular structure consists of a planar five-membered pyrrole-2,5-dione ring attached via its nitrogen atom to a disubstituted benzene ring.
Physicochemical Data
The compound's properties are summarized in the table below. These values are essential for experimental design, including solvent selection, reaction condition optimization, and purification strategies.
| Property | Value | Source |
| Molecular Formula | C₁₀H₅F₂NO₂ | [2][4] |
| Molecular Weight | 209.15 g/mol | [2][4][5] |
| Appearance | Yellow Solid (Typical for N-aryl maleimides) | [6] |
| LogP (calculated) | 1.53 | [7] |
| Hydrogen Bond Acceptors | 2 | [7] |
| InChI Key | WQAYULVQTJAUMD-UHFFFAOYSA-N | [7] |
| Canonical SMILES | C1=CC(=C(C=C1F)F)N2C(=O)C=CC2=O | [2] |
PART 2: Synthesis and Characterization
The synthesis of N-substituted maleimides is a well-established process in organic chemistry, typically involving a two-step procedure that is both reliable and scalable.[8]
Synthesis Protocol: A Self-Validating Workflow
The preferred method involves the condensation of 2,4-difluoroaniline with maleic anhydride to form an intermediate N-(2,4-difluorophenyl)maleamic acid, which is subsequently cyclized via dehydration.
Methodology:
-
Step 1: Maleamic Acid Formation:
-
To a solution of maleic anhydride (1.0 eq) in glacial acetic acid, add 2,4-difluoroaniline (1.0 eq) dropwise at room temperature.
-
Causality: The reaction is initiated by the nucleophilic attack of the aniline nitrogen on one of the carbonyl carbons of the anhydride, leading to ring-opening. Acetic acid serves as a suitable solvent that facilitates the reaction without competing.
-
Stir the mixture at room temperature for 2-3 hours. The intermediate maleamic acid often precipitates from the solution.
-
Monitor the reaction completion via Thin Layer Chromatography (TLC).
-
Filter the resulting solid, wash with cold water, and dry under vacuum.
-
-
Step 2: Dehydrative Cyclization:
-
Suspend the dried N-(2,4-difluorophenyl)maleamic acid in acetic anhydride (Ac₂O) containing a catalytic amount of anhydrous sodium acetate (NaOAc).
-
Causality: Acetic anhydride acts as a dehydrating agent, while sodium acetate catalyzes the intramolecular cyclization by forming a mixed anhydride, which is a better leaving group, thus facilitating the final ring closure to the imide.
-
Heat the mixture (e.g., reflux for 2-3 hours) until the starting material is fully consumed (monitored by TLC).[8]
-
Pour the cooled reaction mixture onto crushed ice to hydrolyze the excess acetic anhydride and precipitate the product.
-
Filter the solid product, wash thoroughly with water, and dry. Recrystallization (e.g., from an ethanol/water mixture) can be performed for further purification.
-
Spectroscopic Characterization
Confirmation of the final structure relies on standard spectroscopic techniques. The expected data, based on analogous structures, are summarized below.
| Technique | Expected Observations |
| ¹H NMR | ~6.9 ppm (s, 2H, -CH=CH-) of the maleimide ring.[8][9] A complex multiplet pattern in the aromatic region (~7.2-7.6 ppm, 3H) for the difluorophenyl protons. |
| ¹³C NMR | ~170 ppm (C=O), ~134 ppm (-CH=CH-). Aromatic carbons will show characteristic C-F coupling. |
| ¹⁹F NMR | Two distinct signals for the non-equivalent fluorine atoms on the aromatic ring. |
| IR (KBr) | ~1710-1720 cm⁻¹ (strong, symmetric C=O stretch), ~1590-1610 cm⁻¹ (C=C aromatic stretch), ~1100-1200 cm⁻¹ (C-F stretch). |
| Mass Spec (MS) | [M]+ peak corresponding to the molecular weight (e.g., ESI-MS [M+H]⁺ at m/z 210.04). |
PART 3: Chemical Reactivity and Mechanistic Insights
The utility of this compound in drug development stems directly from the predictable and highly specific reactivity of its maleimide core, which is advantageously modulated by the N-aryl substituent.
The Thiol-Maleimide Michael Addition
The cornerstone reaction is the covalent conjugation to thiol groups, such as those on cysteine residues in proteins and peptides.[1] This occurs via a Michael-type addition reaction where the thiolate anion acts as a nucleophile, attacking one of the electrophilic carbons of the maleimide double bond.
-
Enhanced Reactivity: N-aryl maleimides react significantly faster (approximately 2.5 times) with thiols than their N-alkyl counterparts.[10]
-
Mechanistic Rationale: The electron-withdrawing nature of the 2,4-difluorophenyl ring pulls electron density away from the maleimide system. This effect increases the electrophilicity of the double bond, making it more susceptible to nucleophilic attack by a thiolate. This acceleration is crucial for efficient bioconjugation under mild, physiological conditions (pH 6.5-7.5) where competing side reactions are minimized.[10]
The Key to Stability: Post-Conjugation Hydrolysis
A major limitation of traditional N-alkyl maleimide conjugates is their potential for reversal via a retro-Michael reaction, leading to premature drug release in the presence of endogenous thiols like glutathione.[11] N-aryl maleimides provide an elegant solution to this problem.
The thiosuccinimide adduct formed from the initial conjugation rapidly undergoes hydrolysis of the maleimide ring to form the corresponding thiosuccinamic acid.[10][12] This ring-opened product is no longer susceptible to the retro-Michael reaction, effectively rendering the conjugation irreversible and dramatically enhancing the stability of the antibody-drug conjugate (ADC) in vivo.[13] Studies have shown that while N-alkyl maleimide ADCs can show 35-67% deconjugation in serum over 7 days, analogous N-aryl maleimide ADCs exhibit less than 20% deconjugation.[13]
// Reactants Maleimide [label=<
N-Aryl Maleimide
];
Thiol [label=<
Protein-SH (Cysteine)
];
// Intermediate Thiosuccinimide [label=<
Thiosuccinimide Adduct
(Reversible)
];
// Final Product Hydrolyzed [label=<
Stable Ring-Opened Adduct
(Irreversible)
];
// Edges {Maleimide, Thiol} -> Thiosuccinimide [label=" Michael Addition\n (Fast)"]; Thiosuccinimide -> Hydrolyzed [label=< H₂O Ring Hydrolysis (Rapid)>];
// Invisible edge for layout edge [style=invis]; Maleimide -> Thiol; } endom
PART 4: Applications in Drug Development and Bioconjugation
The unique combination of high reactivity and enhanced conjugate stability makes this compound a premier tool for developing targeted therapies.
Next-Generation Antibody-Drug Conjugates (ADCs)
ADCs are a powerful class of therapeutics that use a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells. The linker connecting the drug to the antibody is a critical component, and maleimides are widely used for this purpose.[14]
-
Role as a Linker: this compound can be incorporated into a larger linker-payload molecule. This molecule is then conjugated to cysteine residues (native or engineered) on an antibody.
-
Stability Advantage: The use of this N-aryl maleimide ensures that the ADC remains intact in systemic circulation, preventing off-target toxicity from prematurely released drug. The payload is only released once the ADC is internalized by the target cancer cell.[13] This stability is a hallmark of next-generation ADC design.
Surface Modification of Drug Delivery Systems
Beyond ADCs, the thiol-reactive properties of the maleimide group are exploited to functionalize various drug delivery platforms.
-
Liposome Targeting: Maleimide-modified liposomes show enhanced cellular uptake and can be used to target specific tissues.[15][16] By conjugating targeting ligands (e.g., peptides containing cysteine) to the liposome surface via the maleimide handle, the drug-loaded nanoparticle can be directed with greater precision.
-
Polymer-Drug Conjugates: The compound can be used to attach drugs to polymers like polyethylene glycol (PEG), a process known as PEGylation, which can improve the drug's solubility and pharmacokinetic profile.[1]
Other Therapeutic Research
The pyrrole-2,5-dione scaffold itself is of interest in drug discovery. Various derivatives have been synthesized and evaluated for a range of biological activities, including as cholesterol absorption inhibitors, demonstrating the versatility of this chemical core in developing novel therapeutic agents.[17]
PART 5: Safety and Handling
As with any active chemical reagent, proper handling is paramount to ensure laboratory safety. The following guidelines are based on safety data sheets for structurally similar maleimide compounds.
-
Hazard Identification:
-
Recommended Handling Procedures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[18]
-
Personal Protective Equipment (PPE):
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[18][19]
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[18]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[18]
-
Conclusion
This compound is more than just a chemical reagent; it is an enabling tool for the advancement of targeted therapeutics. Its scientifically grounded advantages—namely, accelerated thiol reactivity and superior conjugate stability—directly address the critical challenges of efficacy and safety in drug development. By providing a mechanism for creating stable, irreversible linkages to biomolecules, it empowers researchers to design more robust antibody-drug conjugates and other targeted delivery systems. A thorough understanding of its synthesis, reactivity, and handling as detailed in this guide is essential for any scientist seeking to leverage its full potential in the laboratory and beyond.
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A Technical Guide to the Anticancer Potential of 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pyrrole-2,5-dione scaffold is a privileged structure in medicinal chemistry, known for a wide array of biological activities.[1][2] The incorporation of a 1-(2,4-difluorophenyl) substituent introduces a moiety recognized for its contribution to the efficacy of several FDA-approved anticancer drugs.[3] This technical guide provides a comprehensive overview of the anticancer potential of 1-(2,4-difluorophenyl)-1H-pyrrole-2,5-dione, with a primary focus on the significant findings from its closely related derivatives, specifically 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives. These derivatives serve as a strong predictive model for the therapeutic promise of the parent compound. This document will delve into the synthesis, in vitro anticancer activity, and plausible mechanisms of action, offering a foundational resource for researchers in oncology drug discovery.
Introduction: The Rationale for a Novel Anticancer Candidate
The quest for novel, more effective, and less toxic anticancer agents is a perpetual challenge in oncology. The strategic combination of known pharmacophores into a single molecular entity is a proven strategy in drug design.[1] The molecule this compound is a prime example of such a design.
-
The Pyrrole-2,5-dione Core: This heterocyclic system is a component of many biologically active molecules and has been investigated for its antitumor, anti-inflammatory, and antiviral properties.[1][2]
-
The 2,4-Difluorophenyl Moiety: Fluorination is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. Several FDA-approved anticancer drugs, such as nirogacestat and alpelisib, feature a difluorophenyl group, highlighting its clinical relevance.[3]
The convergence of these two structural motifs in this compound suggests a high potential for significant anticancer activity. This guide will explore the existing evidence, primarily through the lens of its derivatives, to build a strong case for its further investigation.
Synthesis and Characterization
While specific synthesis protocols for this compound are not extensively detailed in the available literature, a plausible synthetic route can be extrapolated from the synthesis of its derivatives and general chemical principles. A common method involves the condensation of a primary amine with maleic anhydride.[1]
Proposed Synthesis of this compound
A likely synthetic pathway would involve the reaction of 2,4-difluoroaniline with maleic anhydride in a suitable solvent, such as glacial acetic acid, under reflux.[1] The reaction proceeds through a nucleophilic attack of the amine on the anhydride, followed by dehydration to form the imide ring of the pyrrole-2,5-dione.
Caption: Proposed synthesis of this compound.
Characterization
The synthesized compound would be characterized using standard analytical techniques to confirm its structure and purity:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of all protons and carbons in their expected environments.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the C=O of the dione.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
In Vitro Anticancer Properties: Evidence from Key Derivatives
Extensive research on 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives provides compelling evidence for the anticancer potential of the core 1-(2,4-difluorophenyl)-pyrrole structure.[3] These studies have demonstrated significant cytotoxic effects against a panel of human cancer cell lines.
Cytotoxicity Against Various Cancer Cell Lines
The cytotoxic effects of several derivatives were evaluated using the MTT assay after 72 hours of incubation.[3] The results are summarized in the table below.
| Compound | Cancer Cell Line | Cell Line Description | IC₅₀ (µM) |
| Hydrazone Derivative 9f | PPC1 | Prostate Adenocarcinoma | Not specified, but identified as most cytotoxic |
| A375 | Melanoma | Not specified, but identified as most cytotoxic | |
| Hydrazone Derivative 9e | MDA-MB-231 | Triple-Negative Breast Cancer | Less active than against A375 |
| A375 | Melanoma | Greater activity | |
| Compound 7b | A375 | Melanoma | Reduced viability to as low as 4.41% |
Data extracted from studies on 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives.[3]
These findings indicate that derivatives containing the 1-(2,4-difluorophenyl) moiety exhibit potent cytotoxic activity, particularly against melanoma and prostate cancer cell lines.[3] Notably, some compounds showed higher selectivity for cancer cells over normal human foreskin fibroblasts (CRL-4001), which is a desirable characteristic for a potential therapeutic agent.
Inhibition of Cancer Cell Migration
The "wound healing" assay was employed to assess the impact of these derivatives on cancer cell migration, a critical process in metastasis. Compound 9e, with an N'-(4-bromobenzylidene) moiety, demonstrated the most significant inhibitory effect on cell migration.
Experimental Protocols
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, PPC1, A375) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (and a vehicle control) and incubate for 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
-
Cell Seeding: Seed cancer cells in a 6-well plate and grow to confluence.
-
Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.
-
Compound Treatment: Wash the cells with PBS and replace the medium with fresh medium containing the test compound or vehicle control.
-
Image Acquisition: Capture images of the wound at 0 hours and at subsequent time points (e.g., 24, 48 hours).
-
Data Analysis: Measure the wound area at each time point and calculate the percentage of wound closure to determine the effect of the compound on cell migration.
Proposed Mechanism of Action
The pyrrole scaffold is known to exert its anticancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.[4] While the precise mechanism of this compound is yet to be elucidated, insights can be drawn from related compounds.
Induction of Apoptosis
Many pyrrole derivatives have been shown to induce apoptosis in cancer cells.[5] This programmed cell death is often mediated through the activation of caspase cascades. A study on a novel pyrrolidine-2-carboxamide derivative, which also contains a difluorophenyl group, demonstrated the regulation of apoptosis-related genes from the TNF, BCL2, IAP, and caspase families in HepG2 cells.[6][7] This suggests that this compound may also trigger apoptosis through both intrinsic and extrinsic pathways.
Caption: Proposed apoptotic signaling pathway for this compound.
Cell Cycle Arrest
Another common mechanism of action for anticancer compounds is the disruption of the cell cycle. Pyrrole-containing compounds have been observed to induce cell cycle arrest at various phases, such as the G1 or S phase.[8][9] This prevents cancer cells from proliferating and can ultimately lead to cell death. The specific effect of this compound on the cell cycle would need to be investigated using techniques like flow cytometry.
In Vivo Studies: A Look Ahead
The promising in vitro data from the derivatives of this compound strongly support the progression to in vivo studies. Animal models are indispensable for evaluating the efficacy, safety, pharmacokinetics, and pharmacodynamics of novel drug candidates in a whole-organism context.[10][11]
Potential Animal Models
-
Xenograft Mouse Models: Human cancer cell lines (e.g., A375 melanoma, PPC1 prostate cancer) that showed high sensitivity in vitro can be implanted into immunocompromised mice. The effect of the compound on tumor growth, size, and weight would be monitored.
-
Orthotopic Mouse Models: For a more clinically relevant model, cancer cells can be implanted into the organ of origin (e.g., prostate for PPC1 cells).
Key Parameters to Evaluate
-
Antitumor Efficacy: Measurement of tumor volume and weight over time.
-
Toxicity: Monitoring of animal body weight, general health, and histopathological analysis of major organs.
-
Pharmacokinetics (PK): Determination of the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
-
Pharmacodynamics (PD): Analysis of biomarkers in tumor tissue to confirm the mechanism of action (e.g., levels of apoptotic proteins).
Conclusion and Future Directions
The available evidence, primarily from its closely related derivatives, strongly suggests that this compound is a promising candidate for further development as an anticancer agent. Its rational design, combining two biologically active moieties, and the potent in vitro activity of its derivatives against aggressive cancer cell lines warrant a more in-depth investigation.
Future research should focus on:
-
Optimized Synthesis: Development of a high-yield, scalable synthesis protocol for the parent compound.
-
Comprehensive In Vitro Screening: Evaluation of its cytotoxicity against a broader panel of cancer cell lines and investigation of its effects on cancer stem cells.
-
Detailed Mechanistic Studies: Elucidation of the precise molecular targets and signaling pathways affected by the compound.
-
In Vivo Efficacy and Safety Profiling: Rigorous evaluation in relevant animal models to establish its therapeutic potential and safety.
The exploration of this compound and its analogs represents a promising avenue in the ongoing search for next-generation oncology therapeutics.
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PYRROLO[1,2-b][3][12]BENZOTHIADIAZEPINES (PBTDs) induce apoptosis in K562 cells. (2007-11-09). BMC Cancer. [Link]
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The New Compound of (2R, 4S)-N-(2, 5-difluorophenyl)-4- Hydroxy-1-(2, 2, 2-Trifluoroacetyl) Pyrrolidine-2-Carboxamide to Mediate the Expression of Some Apoptosis Genes by the HepG2 Cell Line. (n.d.). ResearchGate. [Link]
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An In-depth Technical Guide to Investigating 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione as a Putative Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. This technical guide provides a comprehensive framework for the investigation of 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione, a compound of interest based on its chemical scaffold, as a potential kinase inhibitor. While direct evidence of this specific molecule's kinase inhibitory activity is nascent, its structural motifs—the 2,4-difluorophenyl group and the pyrrole-2,5-dione core—are present in known bioactive molecules, including kinase inhibitors.[1] This guide will detail the rationale for its investigation, propose a synthetic route, and provide in-depth, field-proven protocols for its characterization, from initial kinase screening to mechanistic studies and cellular validation.
Introduction: The Rationale for Investigation
The pursuit of novel kinase inhibitors is a cornerstone of modern drug discovery. The ideal candidate often possesses a unique chemical scaffold that imparts selectivity and favorable pharmacological properties. This compound presents an intriguing starting point for several reasons:
-
The Pyrrole-2,5-dione (Maleimide) Core: This heterocyclic structure is a well-established pharmacophore found in numerous biologically active compounds.[2] Its planar nature and hydrogen bonding capabilities allow it to interact with the ATP-binding pocket of kinases. Derivatives of 1H-pyrrole-2,5-dione have demonstrated anti-inflammatory and anti-proliferative activities, which are often linked to kinase inhibition.[3][4][5][6]
-
The 2,4-Difluorophenyl Moiety: The incorporation of fluorine atoms in drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and cell permeability. The 2,4-difluorophenyl group, in particular, has been featured in potent kinase inhibitors, such as those targeting VEGFR-2.[1] This substitution pattern can influence the electronic properties of the molecule and its interactions with the target protein.
Given these structural features, we hypothesize that this compound has the potential to function as a kinase inhibitor. This guide provides the necessary technical framework to test this hypothesis.
Synthesis and Characterization
The synthesis of this compound is a crucial first step. A plausible synthetic route involves the condensation of maleic anhydride with 2,4-difluoroaniline.
Proposed Synthetic Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve maleic anhydride (1.0 eq) in glacial acetic acid.
-
Addition of Amine: To this solution, add 2,4-difluoroaniline (1.0 eq) dropwise at room temperature.
-
Cyclization: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The resulting precipitate can be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield the desired product.
Physicochemical and Structural Characterization:
| Property | Value | Source |
| Molecular Formula | C10H5F2NO2 | [7] |
| Molecular Weight | 209.15 g/mol | [7] |
| CAS Number | 6954-65-0 | [7] |
Following synthesis, it is imperative to confirm the identity and purity of the compound using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity, which should be >95% for use in biological assays.
Kinase Inhibition Profiling: From Broad Screening to Specific IC50
The initial assessment of this compound's kinase inhibitory potential should involve a broad screening panel followed by more focused dose-response studies on identified "hits."
Initial Kinase Panel Screening
A broad kinase panel screen is the most efficient method to identify potential kinase targets. Commercially available services (e.g., from Eurofins, Reaction Biology Corp.) offer panels of hundreds of kinases.
Experimental Protocol:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO at a concentration of 10 mM.
-
Assay Concentration: The compound is typically screened at a single, high concentration (e.g., 10 µM) against the kinase panel.
-
Assay Principle: The assays generally measure the amount of ATP consumed or the amount of phosphorylated substrate produced. A reduction in kinase activity in the presence of the compound indicates inhibition.
-
Data Analysis: Results are typically reported as the percentage of remaining kinase activity compared to a vehicle control (DMSO). A significant reduction in activity (e.g., >50%) flags a potential "hit."
IC50 Determination for Hit Kinases
For any kinases identified as hits in the initial screen, the next step is to determine the half-maximal inhibitory concentration (IC50), a measure of the compound's potency.
Experimental Protocol:
-
Serial Dilution: Prepare a series of dilutions of the compound in DMSO, typically in a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM).
-
Kinase Reaction: In a multi-well plate, combine the kinase, its specific substrate, and ATP in a suitable reaction buffer.
-
Initiation of Reaction: Add the diluted compound to the wells and initiate the kinase reaction. Include positive (no inhibitor) and negative (no kinase) controls.
-
Detection: After a set incubation period, stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Mechanistic Studies: Elucidating the Mode of Inhibition
Understanding how a compound inhibits its target kinase is crucial for its development. Key mechanistic studies include determining the mode of inhibition and confirming direct binding.
ATP-Competition Assays
These assays determine if the compound inhibits the kinase by competing with ATP for binding to the active site.
Experimental Protocol:
-
Experimental Setup: Perform the kinase assay with varying concentrations of both the inhibitor and ATP.
-
Data Analysis: Generate Lineweaver-Burk or Michaelis-Menten plots.
-
Competitive Inhibition: An increase in the apparent Km of ATP with no change in Vmax suggests ATP-competitive inhibition.
-
Non-competitive Inhibition: A decrease in Vmax with no change in Km suggests non-competitive inhibition.
-
Uncompetitive Inhibition: A decrease in both Vmax and Km suggests uncompetitive inhibition.
-
Direct Binding Assays
Biophysical techniques can confirm direct binding of the compound to the target kinase.
-
Surface Plasmon Resonance (SPR): Immobilize the kinase on a sensor chip and flow solutions of the compound over the surface. A change in the refractive index indicates binding, allowing for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).
-
Isothermal Titration Calorimetry (ITC): Measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction.
Cellular Assays: Validating Activity in a Biological Context
Demonstrating that the compound can inhibit the target kinase within a cellular environment is a critical step.
Target Engagement Assays
These assays confirm that the compound can bind to its target kinase in living cells.
-
Cellular Thermal Shift Assay (CETSA): This method is based on the principle that a ligand-bound protein is more resistant to thermal denaturation. Cells are treated with the compound, heated, and the amount of soluble target protein is quantified by Western blotting or mass spectrometry. A shift in the melting temperature indicates target engagement.
Phosphorylation Inhibition Assays
These assays measure the compound's ability to inhibit the phosphorylation of a known downstream substrate of the target kinase.
Experimental Protocol:
-
Cell Treatment: Treat a relevant cell line with increasing concentrations of the compound.
-
Cell Lysis: After the treatment period, lyse the cells to extract proteins.
-
Western Blotting: Use an antibody specific to the phosphorylated form of the downstream substrate to assess the level of phosphorylation by Western blot. A decrease in the phosphorylation signal indicates inhibition of the upstream kinase.
Structure-Activity Relationship (SAR) Studies
Should this compound demonstrate promising kinase inhibitory activity, further optimization through SAR studies would be the next logical step. This involves synthesizing and testing analogs of the parent compound to improve potency, selectivity, and drug-like properties.
Key Areas for Modification:
-
Modification of the Phenyl Ring: Investigate the effect of different substitution patterns on the phenyl ring. For example, moving the fluorine atoms or introducing other substituents (e.g., chloro, methyl, methoxy groups) could alter binding affinity and selectivity.
-
Modification of the Pyrrole-2,5-dione Core: While the core itself is likely important for activity, subtle modifications, such as substitution on the pyrrole ring, could be explored.
-
Introduction of Linkers: Introducing flexible or rigid linkers between the phenyl and pyrrole-2,5-dione moieties could allow for the exploration of additional binding pockets within the kinase.
Visualization of Key Concepts and Workflows
Proposed Synthetic Route
Caption: Proposed synthesis of this compound.
Kinase Inhibitor Discovery Workflow
Caption: A typical workflow for kinase inhibitor discovery and characterization.
Conclusion
This compound represents a novel, yet rationally designed, starting point for the discovery of new kinase inhibitors. Its chemical structure, combining the established maleimide core with the advantageous 2,4-difluorophenyl moiety, warrants a thorough investigation into its potential biological activity. This technical guide provides a comprehensive and scientifically rigorous roadmap for researchers to undertake such an investigation. By following the detailed protocols for synthesis, kinase profiling, mechanistic elucidation, and cellular validation, the scientific community can systematically evaluate the potential of this compound and its future derivatives as next-generation therapeutics.
References
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Harris, P. A., et al. (2008). Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][2][8][9]triazine-based VEGFR-2 kinase inhibitors. Journal of Medicinal Chemistry, 51(15), 4632-4643.
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An In-depth Technical Guide on the Antimicrobial Effects of 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione Derivatives
Introduction
The escalating threat of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents with unique mechanisms of action. Among the promising classes of heterocyclic compounds, N-substituted maleimides, specifically 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione derivatives, have emerged as compounds of significant interest. The maleimide scaffold is a reactive pharmacophore known for its engagement with biological nucleophiles, a property that can be finely tuned by the nature of the N-substituent. The introduction of a 2,4-difluorophenyl group is hypothesized to modulate the electrophilicity of the maleimide ring and enhance the compound's pharmacokinetic properties, such as membrane permeability and metabolic stability.
This technical guide provides a comprehensive overview of the synthesis, proposed mechanisms of action, and antimicrobial evaluation of this compound derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of new antimicrobial agents.
Chemical Synthesis and Characterization
The synthesis of this compound and its derivatives generally follows a two-step procedure characteristic of N-substituted maleimides.[1] This process involves the initial formation of a maleamic acid intermediate, followed by cyclodehydration.
General Synthetic Pathway
The synthesis commences with the reaction of maleic anhydride with 2,4-difluoroaniline. This reaction forms the corresponding N-(2,4-difluorophenyl)maleamic acid. The subsequent cyclization of the maleamic acid intermediate is typically achieved by heating in the presence of a dehydrating agent, such as acetic anhydride and a catalyst like sodium acetate, to yield the target this compound.[2]
Caption: General synthetic route for this compound.
Detailed Experimental Protocol (Adapted from a similar synthesis[1])
-
Synthesis of N-(2,4-difluorophenyl)maleamic acid: To a solution of 2,4-difluoroaniline (1.0 equivalent) in a suitable solvent such as tetrahydrofuran (THF), add maleic anhydride (1.0 equivalent) portion-wise at room temperature. Stir the reaction mixture overnight. The resulting precipitate, the maleamic acid, is then collected by filtration and can be used in the next step without further purification.
-
Synthesis of this compound: Suspend the N-(2,4-difluorophenyl)maleamic acid (1.0 equivalent) in acetic anhydride. Add a catalytic amount of sodium acetate (e.g., 0.1 equivalents). Heat the mixture to reflux for several hours. After cooling, pour the reaction mixture into ice water to precipitate the crude product. The solid product can be collected by filtration, washed with water, and purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Characterization
The synthesized compounds should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the imide carbonyls.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Melting Point Analysis: To assess the purity of the synthesized compound.
Antimicrobial Activity and Structure-Activity Relationship
The antimicrobial properties of N-substituted maleimides are influenced by the nature of the substituent on the nitrogen atom.[2] The presence of electron-withdrawing groups, such as fluorine atoms on the phenyl ring, is expected to enhance the electrophilic character of the maleimide's carbon-carbon double bond, potentially increasing its reactivity towards biological nucleophiles and thus its antimicrobial potency.
Structure-Activity Relationship (SAR)
Studies on N-phenylmaleimides have shown that the maleimide double bond is crucial for antibacterial activity, with maleimides being significantly more active than their saturated succinimide counterparts.[3] However, the introduction of both electron-donating and electron-withdrawing substituents on the aromatic ring has been observed to sometimes decrease activity, suggesting that steric effects may also play a significant role.[3] For antifungal activity, lipophilicity and chemical reactivity have been shown to influence the efficacy of neutral maleimides.[2] The difluoro substitution in the target compound likely increases its lipophilicity, which could enhance its ability to penetrate microbial cell membranes.
Proposed Mechanism of Antimicrobial Action
The primary mechanism of antimicrobial action for N-substituted maleimides is believed to be their ability to act as Michael acceptors, reacting with nucleophilic groups, particularly the sulfhydryl groups of cysteine residues in essential enzymes and proteins.[2][4] This covalent modification can lead to enzyme inhibition and disruption of critical cellular processes.
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An In-depth Technical Guide to the Discovery and History of N-aryl Pyrrole-2,5-diones
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
N-aryl pyrrole-2,5-diones, commonly known as N-aryl maleimides, represent a pivotal class of heterocyclic compounds with a rich history and an ever-expanding scope of applications. This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of these versatile molecules. We will delve into the foundational synthetic methodologies, tracing their progression from classical, high-temperature condensations to modern, mild, and stereoselective organocatalytic approaches. The inherent reactivity of the maleimide ring, particularly its susceptibility to nucleophilic attack, has rendered it a valuable scaffold in medicinal chemistry and a crucial linker in bioconjugation. This guide will explore the causality behind experimental choices in their synthesis and the self-validating nature of the described protocols. Furthermore, we will illuminate their significant contributions to the development of novel therapeutics, advanced polymer materials, and sophisticated bioconjugates such as antibody-drug conjugates (ADCs). This document is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of the core chemistry and broad utility of N-aryl pyrrole-2,5-diones.
Introduction: The Enduring Significance of the N-aryl Pyrrole-2,5-dione Scaffold
The N-aryl pyrrole-2,5-dione, or N-aryl maleimide, is a five-membered heterocyclic motif characterized by a pyrrole ring bearing two carbonyl groups at positions 2 and 5, and an aryl substituent on the nitrogen atom. This seemingly simple structure is a hub of chemical reactivity and biological activity, making it a cornerstone in various scientific disciplines. The electron-deficient double bond of the maleimide ring is a potent Michael acceptor, readily undergoing addition reactions with nucleophiles such as thiols. This reactivity is the lynchpin of its utility in bioconjugation, where it is widely employed for the site-specific modification of proteins and other biomolecules.
Beyond its role as a reactive handle, the N-aryl maleimide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[1][2] In the realm of materials science, these compounds serve as versatile monomers for the synthesis of high-performance polymers and resins.[3]
This guide will navigate the historical landscape of N-aryl pyrrole-2,5-dione chemistry, from its foundational syntheses to the cutting-edge methodologies of the present day. We will dissect the key synthetic transformations, elucidate the underlying reaction mechanisms, and provide practical, field-proven protocols. By understanding the historical context and the evolution of synthetic strategies, researchers can better appreciate the versatility of this scaffold and harness its full potential in their own investigations.
Discovery and Historical Synthetic Approaches: The Genesis of a Versatile Scaffold
The most common and historically significant method for the synthesis of N-aryl pyrrole-2,5-diones is a two-step process commencing with the reaction of maleic anhydride with a primary aromatic amine.[1][3] This initial reaction proceeds readily at room temperature to form the corresponding N-arylmaleamic acid intermediate.[3] The subsequent and more challenging step involves the cyclodehydration of the maleamic acid to forge the imide ring.
Historically, this cyclization was achieved under harsh conditions, typically by heating the N-arylmaleamic acid in the presence of a dehydrating agent such as acetic anhydride and a catalyst like sodium acetate.[1][3] While effective, this method often requires high temperatures and can be incompatible with sensitive functional groups. The causality behind this choice of reagents lies in the need to overcome the activation energy for the intramolecular nucleophilic acyl substitution. Acetic anhydride acts as both the solvent and the dehydrating agent, while sodium acetate, a weak base, facilitates the reaction.
Visualizing the Classical Two-Step Synthesis
Caption: N-aryl maleimides in antibody-drug conjugate formation.
Materials Science
N-aryl maleimides are valuable monomers in polymerization reactions, leading to the formation of polyimides. [3]These polymers often exhibit high thermal stability and are used in applications requiring high-temperature resins. [3]The ability to introduce various aryl substituents allows for the fine-tuning of the polymer's properties.
Future Perspectives
The field of N-aryl pyrrole-2,5-dione chemistry continues to evolve, with ongoing research focused on several key areas:
-
Development of Novel Catalytic Systems: The exploration of new and more efficient catalysts for the synthesis of N-aryl maleimides, particularly for asymmetric syntheses, remains an active area of research.
-
Expansion of the Application Scope in Medicinal Chemistry: The design and synthesis of new N-aryl maleimide derivatives with enhanced biological activity and selectivity will continue to be a major focus.
-
Advanced Bioconjugation Strategies: The development of N-aryl maleimides with tailored reactivity and stability for next-generation bioconjugates is a promising avenue for future research.
-
Sustainable Synthetic Routes: The development of greener and more sustainable methods for the synthesis of N-aryl maleimides, utilizing renewable starting materials and environmentally benign catalysts, is an important goal.
References
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Barik, S., Ranganathappa, S. S., & Biju, A. T. (2024). Atroposelective Synthesis of N-Aryl Phthalimides and Maleimides via NHC-Catalyzed Activation of Carboxylic Acids. ChemRxiv. [Link]
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Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2020). Synthesis of N-arylmaleimides. Royal Society of Chemistry. [Link]
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Barik, S., Ranganathappa, S. S., & Biju, A. T. (2024). Atroposelective Synthesis of N-Aryl Phthalimides and Maleimides via NHC-Catalyzed Activation of Carboxylic Acids. Cambridge Open Engage. [Link]
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Barik, S., Ranganathappa, S. S., & Biju, A. T. (2024). N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids. ResearchGate. [Link]
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Török, B., et al. (2024). Synthesis of N-aryl pyrroles by the cyclization of hexane-2,5-dione with substituted anilines under high hydrostatic pressure. ResearchGate. [Link]
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Patil, S. S., et al. (2014). Synthesis and biological evaluation of novel N-aryl maleimide derivatives clubbed with α-hydroxyphosphonates. PubMed. [Link]
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Hassan, Z., & Al-Jubouri, H. R. (2019). Preparation of N-arylmaleimides with PPh3-CBrCl3 as reagent. IOSR Journal of Applied Chemistry. [Link]
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Collins, J. L., et al. (2005). Discovery of Substituted Maleimides as Liver X Receptor Agonists and Determination of a Ligand-Bound Crystal Structure. Journal of Medicinal Chemistry. [Link]
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Christie, R. J., et al. (2015). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. Journal of Controlled Release. [Link]
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Wikipedia. (n.d.). Maleimide. Wikipedia. [Link]
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Bair, B., & Pledger, D. (2000). Synthesis on N-Alkylated Maleimides. Synthetic Communications. [Link]
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Forshaw, T. P., et al. (2021). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Molecules. [Link]
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Al-Jubouri, H. R. (2019). Synthesis and biological activity of some maleimide derivatives. Journal of Basrah Researches. [Link]
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Philkhana, S. C., et al. (2021). Recent Advancements in Pyrrole Synthesis. Synthesis. [Link]
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Kumar, D., & Kumar, N. (2015). Synthesis and Characterization of Pyrrole 2, 5-Dione Derivatives. International Journal of ChemTech Research. [Link]
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physical and chemical properties of 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione
An In-depth Technical Guide to 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione
Foreword: A Molecule of Strategic Importance
This compound, also known as N-(2,4-Difluorophenyl)maleimide, is a heterocyclic compound of significant interest in modern chemistry and drug development.[1] Its structure is a compelling fusion of two key functionalities: a reactive maleimide ring and an electronically-tuned difluorophenyl group. This unique combination makes it a versatile building block and a powerful tool in bioconjugation, medicinal chemistry, and materials science.[2][3] The maleimide moiety serves as a highly efficient Michael acceptor, enabling covalent bond formation with nucleophiles, most notably thiol groups found in cysteine residues of proteins. The difluorophenyl group, with its strong electron-withdrawing properties, modulates the reactivity of the maleimide core and can participate in specific interactions, such as hydrogen bonding, with biological targets.[4]
This guide offers a comprehensive exploration of the core physical and chemical properties of this compound, providing researchers, scientists, and drug development professionals with the technical insights necessary to harness its full potential. We will delve into its structural attributes, reactivity, synthesis, and characterization, grounded in established scientific principles and experimental data.
Core Physicochemical Properties
The fundamental properties of a compound dictate its behavior in both chemical and biological systems. For this compound, these properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 1-(2,4-difluorophenyl)pyrrole-2,5-dione | [1][5] |
| Synonyms | N-(2,4-Difluorophenyl)maleimide | [1] |
| CAS Number | 6954-65-0 | [1][2][5] |
| Molecular Formula | C₁₀H₅F₂NO₂ | [1][2] |
| Molecular Weight | 209.15 g/mol | [1][2] |
| Appearance | White to off-white crystalline solid (typical) | Inferred from related compounds |
| LogP (Octanol/Water) | 1.2 - 1.53 | [1][5] |
| Purity | Typically ≥95% | [2] |
Note: Experimental values for melting point and boiling point are not consistently reported in publicly available literature; however, related structures suggest a melting point well above 100°C.[4][6]
Molecular Structure and Reactivity
The compound's utility is rooted in its molecular architecture. Understanding this structure provides a clear window into its chemical behavior.
Caption: Key functional components of the molecule.
The Maleimide Core: A Potent Electrophile
The pyrrole-2,5-dione (maleimide) ring is the compound's primary reactive center. The two carbonyl groups are strongly electron-withdrawing, polarizing the carbon-carbon double bond and rendering the β-carbon atoms highly electrophilic. This makes the maleimide an excellent substrate for Michael addition reactions .
This reactivity is particularly exploited in bioconjugation. The thiol group (-SH) of cysteine residues in proteins and peptides is a soft nucleophile that reacts rapidly and specifically with the maleimide double bond under physiological conditions (pH 6.5-7.5) to form a stable thioether linkage. This reaction is the cornerstone of creating many Antibody-Drug Conjugates (ADCs).
Caption: Michael addition reactivity pathway.
The 2,4-Difluorophenyl Group: An Electronic Modulator
The fluorine atoms on the phenyl ring are highly electronegative, exerting a powerful inductive electron-withdrawing effect. This has two primary consequences:
-
Enhanced Reactivity : It further increases the electrophilicity of the maleimide ring, potentially accelerating the rate of Michael addition.
-
Pharmacokinetic Properties : The inclusion of fluorine can alter properties like lipophilicity, metabolic stability, and binding affinity to protein targets, a common strategy in medicinal chemistry.[4]
Synthesis and Characterization
The synthesis of N-aryl maleimides is a well-established process in organic chemistry, typically involving the condensation of an aniline with maleic anhydride.
General Synthesis Protocol
The following protocol describes a representative synthesis, which involves a two-step, one-pot reaction: initial amic acid formation followed by cyclodehydration.
Materials:
-
2,4-Difluoroaniline
-
Maleic Anhydride
-
Glacial Acetic Acid (solvent and catalyst)
Procedure:
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser, dissolve an equimolar amount of 2,4-difluoroaniline and maleic anhydride in glacial acetic acid.[7]
-
Reflux : Heat the mixture to reflux (approximately 118°C) for 2-4 hours. The high temperature provides the necessary activation energy for the dehydration and subsequent ring-closure (cyclization) to form the imide.[7]
-
Reaction Monitoring : The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Product Precipitation : After completion, cool the reaction mixture to room temperature and then pour it slowly into a beaker of crushed ice with stirring. The product, being sparingly soluble in water, will precipitate out as a solid.
-
Isolation and Purification : Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove residual acetic acid and other water-soluble impurities. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).
Caption: General workflow for synthesis.
Spectroscopic Characterization
Structural confirmation of the synthesized compound is typically achieved using standard spectroscopic methods.[7]
1. Proton Nuclear Magnetic Resonance (¹H NMR):
-
Aromatic Region (δ 7.0-8.0 ppm): The protons on the difluorophenyl ring will appear as a complex multiplet pattern due to proton-proton and proton-fluorine coupling.
-
Vinyl Region (δ ~7.0 ppm): The two equivalent protons on the maleimide double bond are expected to produce a sharp singlet. The exact chemical shift can be influenced by the solvent and the electronic nature of the N-substituent.
2. Infrared (IR) Spectroscopy:
-
Carbonyl (C=O) Stretch: Strong, characteristic absorption bands will be present in the region of 1700-1780 cm⁻¹. Often, two distinct peaks can be observed corresponding to the symmetric and asymmetric stretching of the imide carbonyls.
-
C-F Stretch: Strong absorptions in the 1100-1300 cm⁻¹ region are indicative of the carbon-fluorine bonds.
-
C=C Stretch: A band for the alkene double bond in the maleimide ring would appear around 1600-1650 cm⁻¹.
3. Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) corresponding to the compound's molecular weight (209.15) should be clearly identifiable, confirming the elemental composition.
Applications in Research and Drug Development
The unique reactivity of this compound makes it a valuable tool in several advanced applications.
-
Bioconjugation and Antibody-Drug Conjugates (ADCs) : It serves as a critical linker molecule to attach cytotoxic drugs to monoclonal antibodies.[5] The antibody directs the conjugate to a specific cancer cell, and upon internalization, the drug is released, leading to targeted cell death.
-
Scaffold for Novel Therapeutics : The pyrrole-2,5-dione core is a recognized pharmacophore present in molecules with a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties.[7] Derivatives of this scaffold have been synthesized and evaluated as cholesterol absorption inhibitors, demonstrating potential in suppressing the formation of foam cells associated with atherosclerosis.[3]
-
Materials Science : As a bifunctional monomer, it can be used in polymerization reactions to create advanced polymers with specific electronic or thermal properties.
Safety, Handling, and Storage
Due to its high reactivity and potential toxicity, this compound must be handled with appropriate care.
Hazard Identification (Based on Safety Data Sheet for related maleimides):
-
Acute Toxicity : May be fatal if swallowed and toxic in contact with skin.
-
Corrosivity : Causes severe skin burns and serious eye damage.
-
Sensitization : May cause an allergic skin reaction.
Recommended Handling Procedures:
-
Work in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles/face shield.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry, and dark place.
-
Recommended storage temperature is between 2-8°C.
-
The compound may be light-sensitive and can discolor upon exposure to light.
References
-
PubChem. This compound. Available from: [Link]
-
CIBTech. Synthesis and Characterization of Pyrrole 2, 5-Dione Derivatives. Available from: [Link]
-
National Institutes of Health (NIH). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. Available from: [Link]
-
Cheméo. Chemical Properties of 1H-Pyrrole-2,5-dione (CAS 541-59-3). Available from: [Link]
-
ResearchGate. Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Available from: [Link]
-
ResearchGate. 1H-NMR (δ-ppm) and IR (Cm-1) spectra of some 2-11 derivatives. Available from: [Link]
-
PubMed. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response. Available from: [Link]
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- 1. This compound | C10H5F2NO2 | CID 249406 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. 904315-54-4 CAS MSDS (1-[2-(2-fluorophenyl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. cibtech.org [cibtech.org]
Navigating the Stability Landscape of 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione: A Technical Guide to Shelf Life and Storage
For researchers, scientists, and drug development professionals engaged in programs utilizing 1-(2,4-difluorophenyl)-1H-pyrrole-2,5-dione, a profound understanding of its chemical stability is not merely a matter of procedural compliance, but a cornerstone of experimental reproducibility and the integrity of downstream applications. This N-aryl maleimide, a key reagent in bioconjugation and material science, exhibits a reactivity profile that, while advantageous in synthesis, presents distinct challenges for long-term storage and handling. This in-depth technical guide provides a comprehensive framework for maximizing the shelf life and preserving the purity of this critical compound.
The Chemical Identity and Inherent Reactivity of this compound
This compound, also known as N-(2,4-Difluorophenyl)maleimide, possesses a molecular structure that dictates its reactivity and, consequently, its stability. The electron-withdrawing nature of the difluorophenyl ring significantly influences the electrophilicity of the maleimide's carbon-carbon double bond, making it a highly efficient Michael acceptor for thiols and other nucleophiles. This inherent reactivity is the very property harnessed in bioconjugation to form stable thioether linkages with cysteine residues in proteins. However, this same reactivity renders the molecule susceptible to degradation, primarily through hydrolysis.
| Property | Value | Source |
| Molecular Formula | C₁₀H₅F₂NO₂ | |
| Molecular Weight | 209.15 g/mol | |
| Appearance | White to off-white crystalline solid | General chemical supplier information |
| Melting Point | ~145-149 °C | General chemical supplier information |
The Primary Degradation Pathway: Hydrolysis of the Maleimide Ring
The principal threat to the long-term stability of this compound is the hydrolysis of the maleimide ring. This process involves the nucleophilic attack of water on one of the carbonyl carbons, leading to the opening of the five-membered ring and the formation of the corresponding maleamic acid, 1-(2,4-difluorophenyl)maleamic acid.
Figure 1. The hydrolytic degradation of this compound to its corresponding maleamic acid.
The rate of this hydrolysis is significantly influenced by pH. Under neutral to alkaline conditions, the rate of hydrolysis is accelerated due to the increased concentration of the more nucleophilic hydroxide ion. Conversely, in acidic conditions, the hydrolysis is generally slower. The electron-withdrawing difluorophenyl group is expected to increase the susceptibility of the carbonyl carbons to nucleophilic attack, potentially leading to a faster rate of hydrolysis compared to N-alkyl maleimides under similar conditions.
Recommended Storage Conditions for Maximizing Shelf Life
To mitigate hydrolytic degradation and other potential decomposition pathways, stringent storage conditions are paramount. The following recommendations are based on the chemical nature of N-aryl maleimides and general best practices for handling sensitive reagents.
-
Temperature: Storage at -20°C is strongly recommended for long-term preservation. For short-term storage (days to weeks), refrigeration at 2-8°C is acceptable. Avoid repeated freeze-thaw cycles, as this can introduce moisture into the container. Some suppliers may indicate room temperature storage is acceptable for short periods, but for ensuring maximum shelf life, colder temperatures are preferable.
-
Atmosphere: The compound should be stored under an inert atmosphere , such as argon or nitrogen. This minimizes exposure to atmospheric moisture and oxygen, which could potentially contribute to oxidative degradation over extended periods.
-
Container: Utilize a tightly sealed, opaque container to protect the compound from moisture and light. Amber glass vials with a secure, lined cap are ideal.
-
Dessication: For an additional layer of protection, especially if the container is to be opened multiple times, storing the primary container within a secondary container that includes a desiccant (e.g., silica gel) is a prudent measure.
Prudent Handling Procedures: Minimizing Exposure, Maximizing Integrity
The integrity of this compound can be compromised with each handling event. Adherence to the following protocols is crucial:
-
Equilibration: Before opening, allow the container to equilibrate to room temperature while still sealed. This prevents the condensation of atmospheric moisture onto the cold solid.
-
Inert Environment: Whenever possible, handle the compound in a glove box or under a stream of dry inert gas . This minimizes exposure to ambient air and humidity.
-
Dispensing: Use clean, dry spatulas and weighing instruments. Promptly and securely reseal the container immediately after dispensing the desired amount.
-
Solution Stability: Solutions of this compound in anhydrous aprotic solvents (e.g., DMF, DMSO, acetonitrile) are generally more stable than the solid in the presence of moisture. However, these solutions should be prepared fresh whenever possible and used promptly. If storage of a stock solution is necessary, it should be stored under an inert atmosphere at -20°C and protected from light.
Analytical Methodologies for Purity Assessment and Stability Monitoring
Regular assessment of the purity of this compound is essential, particularly for material that has been in storage for an extended period or has been handled frequently.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for quantifying the purity of the compound and monitoring its degradation. A reversed-phase method is typically employed.
Experimental Protocol: Purity Assessment by RP-HPLC
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% B to 95% B over 20 minutes is a good starting point for method development.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small, accurately weighed amount of the compound in the mobile phase or a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).
The intact this compound will have a characteristic retention time. The primary degradation product, 1-(2,4-difluorophenyl)maleamic acid, will be more polar and thus will elute earlier. Purity is determined by the area percentage of the main peak.
Figure 2. A generalized workflow for the purity assessment of this compound by HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹⁹F NMR spectroscopy are powerful tools for confirming the identity and assessing the purity of the compound.
-
¹H NMR: The spectrum of the pure compound will show characteristic signals for the aromatic protons and the two equivalent protons of the maleimide ring. The appearance of new signals, particularly in the vinyl and aromatic regions, can indicate the presence of the maleamic acid degradation product.
-
¹⁹F NMR: This technique is particularly sensitive for fluorinated compounds. The spectrum will show two distinct signals for the two fluorine atoms on the phenyl ring. The presence of additional fluorine-containing species would be readily apparent.
Mass Spectrometry (MS)
Mass spectrometry, often coupled with liquid chromatography (LC-MS), is invaluable for identifying the parent compound and its degradation products. The expected molecular ion peak for the intact compound can be readily confirmed. The mass of the maleamic acid will be 18 Da higher than the parent compound due to the addition of a water molecule.
Concluding Remarks: A Proactive Approach to Stability
The long-term stability and shelf life of this compound are intrinsically linked to a proactive and meticulous approach to its storage and handling. By understanding its primary degradation pathway—hydrolysis—and implementing the stringent storage and handling protocols outlined in this guide, researchers can significantly extend the useful life of this valuable reagent. Regular purity assessment using validated analytical methods such as HPLC will provide the necessary assurance of its quality and, ultimately, contribute to the success and reproducibility of the scientific endeavors in which it is employed.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
- Fontaine, S. D., et al. (2015). N-Aryl Maleimides Are Covalent Reversible Inhibitors of Cysteine Proteases. Journal of the American Chemical Society, 137(1), 164–167.
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.
- Jones, M. W., et al. (2011). The reactivity of N-substituted maleimides with thiols: a second look. Journal of the American Chemical Society, 133(44), 17799–17805.
- Lyon, R. P., et al. (2014). Reducing ADC heterogeneity and improving in vivo stability with a tandem dual-maleimide linker.
A Technical Guide to 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione: A Key Intermediate for Stable Bioconjugation
Abstract
This technical guide provides a comprehensive overview of 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione, also known as N-(2,4-Difluorophenyl)maleimide. We delve into its fundamental physicochemical properties, provide a detailed synthesis protocol, and explore its critical role in modern drug development, particularly in the construction of stable antibody-drug conjugates (ADCs). The unique reactivity conferred by the difluorophenyl group offers significant advantages over traditional maleimide linkers, positioning this compound as a valuable tool for researchers in medicinal chemistry and bioconjugation.
Core Molecular Attributes
This compound is a heterocyclic building block characterized by a central maleimide ring N-substituted with a 2,4-difluorophenyl moiety.[1] This substitution is critical to its function and reactivity.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₅F₂NO₂ | [1][2][3] |
| Molecular Weight | 209.15 g/mol | [1][2] |
| CAS Number | 6954-65-0 | [1][2][3] |
| IUPAC Name | 1-(2,4-difluorophenyl)pyrrole-2,5-dione | [2] |
| Synonyms | N-(2,4-Difluorophenyl)maleimide | [2] |
The Scientific Rationale: Enhanced Stability in Bioconjugation
Maleimides are among the most widely used reagents for site-selective modification of proteins, primarily through the covalent modification of cysteine residues.[4] The core reaction is a Michael addition, where the thiol group of a cysteine attacks one of the carbons of the maleimide's double bond.[2] This process is highly efficient and chemoselective at physiological pH (6.5–7.5), proceeding approximately 1,000 times faster than the reaction with amines.[2][5]
A significant drawback of traditional N-alkyl maleimide conjugates is the reversibility of the initial thiosuccinimide adduct.[3] The conjugate can undergo a retro-Michael reaction, leading to the dissociation of the payload (e.g., a drug) from the protein (e.g., an antibody).[3][6] This is particularly problematic in the development of ADCs, as premature drug release can lead to off-target toxicity and reduced efficacy.
This is where the N-aryl substitution of this compound becomes crucial. The electron-withdrawing nature of the difluorophenyl ring confers two key advantages:
-
Accelerated Conjugation: The aryl group enhances the electrophilicity of the maleimide double bond, leading to faster reaction kinetics with thiols compared to N-alkyl maleimides.[7]
-
Enhanced Stability: More importantly, the N-aryl group promotes the rapid hydrolysis of the thiosuccinimide ring after conjugation.[3][7] This ring-opening event forms a stable and irreversible thioether linkage, effectively preventing the retro-Michael reaction.[6] Studies have shown that ADCs prepared with N-aryl maleimides exhibit significantly less deconjugation in serum compared to their N-alkyl counterparts.[3]
Synthesis Protocol
The synthesis of N-aryl maleimides is typically a robust, two-step process. The following protocol is adapted from established methods for similar compounds.[7][8][9]
Step 1: Synthesis of N-(2,4-Difluorophenyl)maleamic acid
-
Reagents & Setup: In a three-necked flask equipped with a stirrer and dropping funnel, dissolve maleic anhydride (1.0 eq) in anhydrous diethyl ether or DMF.
-
Reaction: Prepare a solution of 2,4-difluoroaniline (1.0 eq) in the same solvent. Add the aniline solution dropwise to the stirred maleic anhydride solution at room temperature.
-
Isolation: A precipitate will form. Continue stirring for 1-2 hours after the addition is complete.
-
Work-up: Collect the solid product by suction filtration. Wash the precipitate with cold ether to remove any unreacted starting materials. The resulting maleamic acid intermediate is typically used in the next step without further purification.
Step 2: Synthesis of this compound
-
Reagents & Setup: To an Erlenmeyer flask, add the dried maleamic acid from Step 1, anhydrous sodium acetate (0.5-1.0 eq), and acetic anhydride (approx. 2-3 mL per gram of maleamic acid).
-
Reaction: Heat the mixture gently (e.g., on a steam bath or in an oil bath at ~80-100°C) with swirling for 30-60 minutes until the solid dissolves and the solution becomes clear.[7]
-
Isolation: Cool the reaction mixture to room temperature, then pour it into a beaker of ice water to precipitate the product.
-
Purification: Collect the crude product by suction filtration. Wash thoroughly with cold water and then with a non-polar solvent like petroleum ether or cyclohexane to aid drying. The product can be further purified by recrystallization from a suitable solvent such as cyclohexane or an ethanol/water mixture.
Analytical Characterization (Expected)
-
¹H NMR:
-
A singlet for the two equivalent vinyl protons of the maleimide ring, expected around δ 7.0-7.2 ppm.
-
A complex multiplet pattern for the three aromatic protons on the difluorophenyl ring, expected in the aromatic region (δ 7.2-7.8 ppm).
-
-
¹³C NMR:
-
A signal for the carbonyl carbons of the dione, expected around δ 165-170 ppm.
-
A signal for the vinyl carbons of the maleimide ring, expected around δ 134-136 ppm.
-
Multiple signals in the aromatic region (δ 105-165 ppm), showing characteristic C-F coupling.
-
-
FT-IR:
-
Strong characteristic C=O stretching bands for the imide carbonyl groups, typically appearing as two bands around 1700-1780 cm⁻¹.
-
C-F stretching bands in the fingerprint region, typically around 1100-1250 cm⁻¹.
-
C=C stretching for the maleimide ring around 1580-1640 cm⁻¹.
-
Applications and Future Outlook
The primary and most impactful application of this compound is as a linker or building block in the field of bioconjugation.
-
Antibody-Drug Conjugates (ADCs): This compound is an ideal reagent for attaching cytotoxic drugs to cysteine residues on monoclonal antibodies.[3] The resulting stable linkage ensures that the drug remains attached to the antibody while in circulation, minimizing systemic toxicity and maximizing delivery to the target cancer cells.[12]
-
Protein Labeling: It can be used to attach fluorescent dyes, affinity tags, or other reporter molecules to proteins for research in proteomics and diagnostics.[2]
-
Covalent Inhibitors: The maleimide moiety is a known "warhead" for designing targeted covalent inhibitors, which can offer enhanced potency and prolonged duration of action by forming a permanent bond with a target protein. The reactivity can be tuned by the N-aryl substituent.
The demand for more stable and effective bioconjugates continues to drive innovation. The superior stability offered by N-aryl maleimides like this compound makes them a cornerstone technology for the next generation of targeted therapeutics.
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An In-depth Technical Guide to the Potential Therapeutic Applications of 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential therapeutic applications of 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione. This molecule, a member of the N-aryl maleimide class, integrates two key pharmacophores: the reactive pyrrole-2,5-dione (maleimide) ring and the bioisosteric 2,4-difluorophenyl moiety. While direct therapeutic evaluation of this specific compound is not extensively documented in publicly available literature, this guide synthesizes data from closely related analogues to project its potential as a kinase inhibitor, an anti-inflammatory agent, an antifungal compound, and a cytotoxic agent for anticancer therapy. Detailed experimental protocols for synthesis and hypothetical biological evaluation are provided, alongside mechanistic diagrams to guide researchers and drug development professionals in exploring the therapeutic promise of this compound.
Introduction: The Architectural Rationale of a Bioactive Scaffold
The convergence of distinct chemical moieties into a single molecular entity is a cornerstone of modern medicinal chemistry. This compound is a prime example of such a rationally designed compound, bringing together the biological reactivity of the maleimide ring with the drug-like properties conferred by the 2,4-difluorophenyl group.
The pyrrole-2,5-dione (maleimide) core is a well-established pharmacophore. Its electrophilic double bond readily participates in Michael addition reactions, particularly with thiol groups of cysteine residues in proteins.[1] This reactivity is the basis for its extensive use in bioconjugation, such as in the development of antibody-drug conjugates (ADCs).[2][3] Beyond its role as a linker, this inherent reactivity can be harnessed for therapeutic intervention by targeting cysteine-rich proteins, including various enzymes and transcription factors.
The 2,4-difluorophenyl substituent is frequently incorporated into drug candidates to enhance their pharmacological profiles. The fluorine atoms can modulate the electronic properties of the molecule, improve metabolic stability, and enhance binding affinity to target proteins.[4][5] This moiety is a common feature in a number of antifungal agents and other therapeutic molecules.[6][7]
This guide will dissect the therapeutic potential of this compound by examining the established activities of its constituent parts and related analogues.
Synthesis and Chemical Properties
The synthesis of N-aryl maleimides, such as this compound, is a well-established process.[8] It typically involves a two-step procedure starting from the corresponding aniline and maleic anhydride.[9]
General Synthesis Protocol
A general and efficient method for the synthesis of this compound is outlined below:
Step 1: Formation of the N-arylmaleamic acid
-
Dissolve maleic anhydride in a suitable solvent, such as diethyl ether.
-
Slowly add an equimolar amount of 2,4-difluoroaniline to the solution at room temperature.
-
Stir the reaction mixture for 2-4 hours. The N-(2,4-difluorophenyl)maleamic acid intermediate will precipitate out of the solution.
-
Collect the precipitate by filtration and wash with cold solvent.
-
Dry the product under vacuum.
Step 2: Dehydrative Cyclization to the Maleimide
-
Suspend the N-(2,4-difluorophenyl)maleamic acid in acetic anhydride containing a catalytic amount of sodium acetate.
-
Heat the mixture to reflux for 2-3 hours.
-
Allow the reaction mixture to cool to room temperature and then pour it into ice water.
-
Collect the precipitated this compound by filtration.
-
Wash the product thoroughly with water and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified product.
Chemical and Physical Properties
The key chemical and physical properties of this compound are summarized in the table below.[10][11]
| Property | Value |
| Molecular Formula | C₁₀H₅F₂NO₂ |
| Molecular Weight | 209.15 g/mol |
| CAS Number | 6954-65-0 |
| Appearance | White to off-white solid |
| Melting Point | Not specified in readily available literature |
| Solubility | Soluble in organic solvents like DMSO, DMF, and acetone |
Potential Therapeutic Applications
Based on the known biological activities of N-aryl maleimides and compounds containing the 2,4-difluorophenyl moiety, several therapeutic applications can be postulated for this compound.
Kinase Inhibition
The maleimide scaffold is a recognized "privileged structure" in kinase inhibitor design.[12] Maleimide derivatives have been shown to inhibit a variety of protein kinases, often by forming covalent bonds with cysteine residues in or near the ATP-binding site.
-
Glycogen Synthase Kinase 3β (GSK3β) Inhibition: Maleimide derivatives have been identified as potent inhibitors of GSK3β, a key enzyme implicated in various diseases including Alzheimer's disease, type 2 diabetes, and some cancers.[13][14] The maleimide moiety typically forms hydrogen bonds with hinge region residues of the kinase.[13]
-
Protein Kinase C (PKC) Inhibition: Bisarylmaleimides are well-known inhibitors of PKC, an enzyme family involved in signal transduction pathways that regulate cell growth and differentiation.[15] The maleimide ring is crucial for this inhibitory activity.[12]
The 2,4-difluorophenyl group can further enhance the inhibitory potency and selectivity of the compound.
Caption: Proposed mechanism of kinase inhibition.
Anti-inflammatory Activity
Derivatives of 1H-pyrrole-2,5-dione have demonstrated significant anti-inflammatory properties.[16][17] This activity is often attributed to the inhibition of pro-inflammatory cytokine production, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[16] The mechanism may also involve the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
The presence of the 2,4-difluorophenyl group could contribute to the anti-inflammatory profile of the compound.
Antifungal Activity
The 2,4-difluorophenyl moiety is a hallmark of many clinically successful antifungal drugs, including fluconazole and voriconazole.[6] This group is known to enhance the antifungal activity of various heterocyclic compounds.[7][18] The primary mechanism of action for many of these antifungals is the inhibition of fungal cytochrome P450 enzymes, particularly lanosterol 14α-demethylase, which is essential for ergosterol biosynthesis in the fungal cell membrane.
It is plausible that this compound could exhibit antifungal activity, potentially through a similar mechanism of action.
Cytotoxic Activity and Anticancer Potential
Numerous pyrrole-2,5-dione derivatives have been reported to possess cytotoxic activity against various cancer cell lines.[19][20] This cytotoxicity can arise from multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer cell proliferation and survival. The electrophilic nature of the maleimide ring can lead to the alkylation of critical cellular nucleophiles, contributing to its cytotoxic effects.
A study on a novel pyridine derivative containing a pyrrole moiety demonstrated selective cytotoxicity against myeloid leukemia cell lines.[21] Given these precedents, this compound warrants investigation as a potential anticancer agent.
Experimental Protocols for Biological Evaluation
To validate the therapeutic potential of this compound, a series of in vitro and in vivo experiments are necessary.
In Vitro Kinase Inhibition Assay
Objective: To determine the inhibitory activity of the compound against a panel of protein kinases (e.g., GSK3β, PKC).
Methodology:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound to obtain a range of test concentrations.
-
In a 96-well plate, combine the recombinant kinase, a suitable substrate, and ATP.
-
Add the test compound or vehicle control (DMSO) to the wells.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA, radiometric assay, or luminescence-based assay).
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
Caption: Workflow for in vitro kinase inhibition assay.
Cell Viability and Cytotoxicity Assay
Objective: To assess the cytotoxic effect of the compound on various cancer cell lines.
Methodology:
-
Seed cancer cells (e.g., A549 lung cancer, MDA-MB-231 breast cancer) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for 48-72 hours.
-
Add a viability reagent (e.g., MTT, resazurin) to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence to determine the percentage of viable cells.
-
Calculate the IC₅₀ value, which represents the concentration of the compound that inhibits cell growth by 50%.
Anti-inflammatory Activity Assay
Objective: To evaluate the ability of the compound to inhibit the production of pro-inflammatory cytokines in immune cells.
Methodology:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors.
-
Pre-treat the PBMCs with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Incubate the cells for 24 hours.
-
Collect the cell supernatant and measure the levels of TNF-α and IL-6 using ELISA kits.
-
Determine the concentration-dependent inhibition of cytokine production.
Conclusion and Future Directions
This compound is a molecule of significant therapeutic interest due to the combined properties of its maleimide core and difluorophenyl substituent. While direct experimental data on this specific compound is sparse, the wealth of information on related N-aryl maleimides and fluorinated compounds provides a strong rationale for its investigation as a potential kinase inhibitor, anti-inflammatory agent, antifungal compound, and anticancer therapeutic.
Future research should focus on the efficient synthesis and purification of this compound, followed by a comprehensive biological evaluation using the protocols outlined in this guide. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogues with modifications to both the pyrrole-2,5-dione ring and the aromatic substituent, will be crucial for optimizing its potency and selectivity for specific therapeutic targets. Furthermore, in vivo studies in relevant animal models will be necessary to assess its pharmacokinetic properties, efficacy, and safety profile.
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The Structure-Activity Relationship of 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione Analogues: A Guide for Drug Development Professionals
An In-Depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Introduction
The pyrrole-2,5-dione, or maleimide, scaffold is a well-established "privileged structure" in medicinal chemistry. Its derivatives are found in a multitude of biologically active molecules and natural products, exhibiting a broad spectrum of activities including anticancer, anti-inflammatory, antiviral, and antifungal properties.[1][2][3] The reactivity of the maleimide's α,β-unsaturated carbonyl system, which can act as a Michael acceptor, is often key to its biological function, allowing for potential covalent interactions with nucleophilic residues like cysteine in target proteins.
This guide focuses on a specific, highly relevant class of these compounds: 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione analogues . The incorporation of a 2,4-difluorophenyl moiety is a strategic design choice intended to enhance pharmacological properties. The fluorine atoms can increase metabolic stability, improve cell membrane permeability, and modulate the electronic character of the molecule to fine-tune binding affinity and reactivity.
The objective of this document is to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis, biological evaluation, and, most critically, the structure-activity relationships (SAR) of this promising class of compounds. By understanding how discrete structural modifications influence biological activity, we can accelerate the rational design of novel and more effective therapeutic agents.
The Core Scaffold: Rationale and Key Features
The foundational structure, this compound, presents three primary regions for chemical modification to explore the SAR and optimize for desired biological activity.
Caption: Core scaffold and key zones for SAR exploration.
-
Zone A (Pyrrole-2,5-dione Ring): Substitutions at the C3 and C4 positions directly influence the electronics and sterics of the reactive core. Modifications here can impact target binding, selectivity, and Michael addition reactivity.
-
Zone B (N-Aryl Substituent): While this guide focuses on the 2,4-difluoro substitution, understanding its role in comparison to other patterns is crucial. This group primarily governs the overall lipophilicity and can form key hydrophobic or electrostatic interactions within a binding pocket.
-
Zone C (Pyrrolidine Core Analogues): Reducing the double bond of the pyrrole ring to a pyrrolidine or pyrrolidinone core fundamentally alters the geometry and reactivity of the scaffold, opening avenues for different biological targets and mechanisms of action.
Structure-Activity Relationship (SAR) Analysis
Modifications at the C3 and C4 Positions of the Pyrrole-2,5-dione Ring
The introduction of substituents on the pyrrole-2,5-dione ring is a powerful strategy for modulating biological activity. Studies on related N-aryl pyrrole-2,5-diones have demonstrated that aryl substitutions at these positions are particularly effective for generating anti-inflammatory agents.
A noteworthy example is the synthesis of 3,4-diphenyl-substituted 1H-pyrrole-2,5-dione derivatives.[4] Within this series, the analogue 1-(phenyl)-3-(4-sulfamoylphenyl)-4-phenyl-pyrrole-2,5-dione (6l) demonstrated exceptionally potent inhibitory activity against lipopolysaccharide (LPS)-induced prostaglandin E2 (PGE₂) production in RAW 264.7 macrophage cells, with an IC₅₀ value of 0.61 µM.[4][5] This highlights a key SAR insight:
-
Insight: The incorporation of a sulfonamide-bearing phenyl ring at the C3 position drastically enhances anti-inflammatory activity, suggesting a critical interaction with the biological target, likely an enzyme in the inflammatory cascade such as cyclooxygenase-2 (COX-2).
The mechanism for related diarylpyrrole COX-2 inhibitors has been computationally studied, revealing a correlation between the energy of the highest-occupied molecular orbital (E(HOMO)) and inhibitory activity.[6] This suggests that the electronic properties of the substituents, and not just their steric bulk, are critical determinants of potency.[6]
Modifications of the Pyrrolidine Core: The Oxopyrrolidine Analogues
A fruitful area of research has been the exploration of analogues where the pyrrole ring is saturated, leading to 1-(2,4-difluorophenyl)-5-oxopyrrolidine derivatives. A recent study detailed the synthesis of a series of derivatives starting from 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid.[7] This work provides significant SAR insights for anticancer applications.
The key synthetic step involved converting the C3-carboxylic acid to a carbohydrazide, which was then condensed with various aldehydes and ketones to form a library of hydrazones.
-
Key Finding: Hydrazone-containing compounds were identified as the most potent cytotoxic agents against human triple-negative breast cancer (MDA-MB-231), prostate carcinoma (PPC-1), and melanoma (A375) cell lines.[7]
-
Potency and Selectivity: The most active compounds, hydrazones 7b and 9f , exhibited EC₅₀ values ranging from 1.0 to 13.1 µM.[7] Notably, compound 9f showed significant selectivity, being 3.9 times more active against the melanoma cell line A375 than against healthy fibroblasts, a crucial attribute for a potential therapeutic agent.[7]
-
Insight: Elaboration of the C3 position of the 1-(2,4-difluorophenyl)-5-oxopyrrolidine core with a flexible hydrazone linker and an additional aromatic or heterocyclic moiety is a highly effective strategy for generating potent and selective anticancer compounds.
Caption: Summary of key structure-activity relationships.
Quantitative Data Summary
The following table summarizes the biological activities of representative analogues discussed in this guide, providing a clear comparison of their potencies.
| Compound Class/Example | Key Structural Modification | Biological Activity | Target/Assay | Potency (IC₅₀/EC₅₀) | Reference |
| Hydrazone 7b | Hydrazone derived from 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carbohydrazide | Anticancer | Cytotoxicity vs. A375, PPC-1, MDA-MB-231 | 1.0 - 13.1 µM | [7] |
| Hydrazone 9f | Hydrazone derived from 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carbohydrazide | Anticancer | Cytotoxicity vs. A375, PPC-1 (Selective over fibroblasts) | 1.0 - 13.1 µM | [7] |
| Pyrrole-dione 6l | 1-phenyl-3-(4-sulfamoylphenyl)-4-phenyl-1H-pyrrole-2,5-dione | Anti-inflammatory | LPS-induced PGE₂ production in RAW 264.7 cells | 0.61 µM | [4][5] |
Experimental Protocols & Methodologies
To ensure scientific integrity and reproducibility, this section provides detailed, self-validating protocols for the synthesis and biological evaluation of these analogues.
Protocol 1: Synthesis of the Precursor 1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid
This protocol is adapted from established methods for synthesizing the oxopyrrolidine core, which serves as a crucial starting material for further derivatization.[7]
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,4-difluoroaniline (1.0 eq, e.g., 120 mmol) and itaconic acid (1.4 eq, e.g., 170 mmol).
-
Solvent Addition: Add deionized water (e.g., 30 mL) to the mixture.
-
Reflux: Heat the mixture to reflux and maintain for 22 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After cooling, a precipitate will form. Filter the crude product.
-
Purification (Dissolution & Filtration): Dissolve the filtered solid in an aqueous 5% sodium hydroxide solution. Add sodium dithionite (a small amount, e.g., 0.8 g) to decolorize, and filter the solution to remove any insoluble impurities.
-
Precipitation: Acidify the clear filtrate with hydrochloric acid to a pH of 1. The pure product will precipitate out of the solution.
-
Final Product: Filter the white solid, wash with cold water, and dry under vacuum to yield the title compound, 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid.
-
Characterization: Confirm the structure and purity of the final product using IR, ¹H-NMR, and ¹³C-NMR spectroscopy.
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and, consequently, the cytotoxic potential of compounds against cancer cell lines.[8]
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., A375 melanoma) in a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., from 0.1 to 100 µM). Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the EC₅₀ or IC₅₀ value using non-linear regression analysis.
Caption: A typical drug discovery workflow for SAR studies.
Conclusion and Future Directions
The this compound scaffold and its reduced analogues represent a highly versatile platform for the development of new therapeutic agents. The structure-activity relationships elucidated to date provide a clear roadmap for further optimization.
Key Takeaways:
-
Anti-inflammatory Potential: Substitution at the C3/C4 positions of the pyrrole-2,5-dione ring with specific aryl groups, such as 4-sulfamoylphenyl, can yield compounds with potent, sub-micromolar anti-inflammatory activity.
-
Anticancer Potential: Saturation of the pyrrole ring to an oxopyrrolidine core, followed by the introduction of a hydrazone linkage at the C3 position, is a validated strategy for discovering potent and selective anticancer agents.
-
The Role of the 2,4-Difluorophenyl Group: This moiety is a constant feature in the most active compounds, suggesting its importance for metabolic stability, cell permeability, and target engagement.
Future research in this area should focus on:
-
Expanding the Substituent Scope: Systematically exploring a wider range of aromatic and heterocyclic groups on the C3-hydrazone moiety of the oxopyrrolidine series to further improve potency and selectivity.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for the most promising anticancer and anti-inflammatory compounds.
-
In Vivo Evaluation: Advancing lead compounds into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
-
Computational Modeling: Employing molecular docking and DFT studies to rationalize the observed SAR and predict the activity of novel, yet-to-be-synthesized analogues, thereby streamlining the discovery process.[1][9]
By leveraging these insights, the scientific community can continue to unlock the therapeutic potential of this remarkable chemical scaffold.
References
- Šačkus, A., et al. (2025). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. Scientific Reports.
-
Reddy, M. M., et al. (2021). Pyrrole-2,5-dione analogs as a promising antioxidant agents: microwave-assisted synthesis, bio-evaluation, SAR analysis and DFT studies/interpretation. Bioorganic Chemistry, 106, 104465. Available at: [Link]
-
Reddy, M. M., et al. (2020). Pyrrole-2,5-dione analogs as a promising antioxidant agents: microwave-assisted synthesis, bio-evaluation, SAR analysis and DFT studies/interpretation. Bioorganic Chemistry, 106:104465. Available at: [Link]
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Wang, Y., et al. (2018). Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response. Bioorganic & Medicinal Chemistry, 26(8), 1435-1447. Available at: [Link]
-
Sharma, P., & Sharma, K. (2015). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. International Journal of Applied Biology and Pharmaceutical Technology, 6(2), 163-167. Available at: [Link]
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Gąsiorowska, J., et al. (2021). Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. Molecules, 26(11), 3373. Available at: [Link]
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Moon, J. T., et al. (2010). Synthesis and PGE(2) production inhibition of 1H-furan-2,5-dione and 1H-pyrrole-2,5-dione derivatives. Bioorganic & Medicinal Chemistry Letters, 20(2), 734-737. Available at: [Link]
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Gay, C., et al. (2000). Mechanism of action in a 4,5-diarylpyrrole series of selective cyclo-oxygenase-2 inhibitors. Free Radical Biology and Medicine, 29(1), 26-32. Available at: [Link]
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Al-Wabli, R. I. (2015). In vivo Evaluation of Substituted -1H-Pyrrole-2,5- Diones as Anxiolytic-Agents. International Journal of Pharmaceutical Sciences and Research, 6(3), 1188-1194. Available at: [Link]
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Zhang, Y., et al. (2025). Two novel cytotoxic pyrrole-2,5-dione xylogonone acids A and B isolated from the fungus Xylogone Sphaerospora. The Journal of Antibiotics. Available at: [Link]
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Khan, I., et al. (2023). Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides. Molecules, 28(22), 7622. Available at: [Link]
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Methodological & Application
Application Note & Protocol: A Comprehensive Guide to the Synthesis of 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of N-Aryl Maleimides
The N-aryl maleimide scaffold, specifically 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione, is a cornerstone building block in modern medicinal chemistry and materials science.[1] Its pyrrole-2,5-dione core, a cyclic imide, is an activated Michael acceptor and a competent dienophile, rendering it highly reactive and versatile for constructing more complex molecular architectures. The presence of the 2,4-difluorophenyl moiety often enhances pharmacokinetic properties, metabolic stability, and binding affinity of derivative compounds due to the unique electronic effects of fluorine. Consequently, this compound serves as a critical intermediate in the synthesis of novel therapeutics, including kinase inhibitors and anti-inflammatory agents, as well as advanced polymers.[2][3][4]
This document provides a detailed, two-step protocol for the synthesis of this compound from commercially available 2,4-difluoroaniline and maleic anhydride. The methodology is grounded in established chemical principles, beginning with the formation of a maleanilic acid intermediate, followed by a dehydration-induced cyclization to yield the target imide.
Reaction Mechanism: A Two-Step Pathway
The synthesis proceeds via a classical nucleophilic acyl substitution followed by an intramolecular cyclization (dehydration). Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
Step 1: Nucleophilic Acyl Addition-Elimination to Form Maleanilic Acid The reaction is initiated by the nucleophilic attack of the primary amine (2,4-difluoroaniline) on one of the electrophilic carbonyl carbons of maleic anhydride.[5][6][7] The lone pair of electrons on the nitrogen atom forms a new carbon-nitrogen bond, leading to a tetrahedral intermediate.[8][9] The unstable anhydride ring then opens, with the carboxylate group acting as a leaving group, which is subsequently protonated to yield the stable N-(2,4-difluorophenyl)maleanilic acid intermediate.[7]
Step 2: Dehydrative Cyclization to the Imide The second step involves the cyclization of the maleanilic acid to form the thermodynamically stable five-membered imide ring. This is an intramolecular condensation reaction that requires the removal of a molecule of water. The reaction is typically facilitated by heating in the presence of a dehydrating agent, such as acetic anhydride, and a base catalyst, like sodium acetate.[10] The catalyst assists in the deprotonation of the carboxylic acid, and the acetic anhydride reacts with the water formed to drive the equilibrium towards the product.
Caption: The two-step synthesis pathway from reactants to the final product.
Experimental Protocol
This protocol is designed for robust and reproducible synthesis at a laboratory scale. Crucially, all operations must be conducted within a certified chemical fume hood due to the hazardous nature of the reagents. [11]
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Quantity | Moles | Equiv. | Supplier/Grade |
| Maleic Anhydride | 98.06 | 10.0 g | 0.102 | 1.0 | Reagent Grade, ≥99% |
| 2,4-Difluoroaniline | 129.11 | 13.17 g | 0.102 | 1.0 | Reagent Grade, ≥99% |
| Glacial Acetic Acid | 60.05 | 100 mL | - | - | ACS Grade |
| Acetic Anhydride | 102.09 | 70 mL | - | - | Reagent Grade, ≥98% |
| Anhydrous Sodium Acetate | 82.03 | 6.5 g | 0.079 | 0.77 | Anhydrous, ≥99% |
| Deionized Water | 18.02 | ~2 L | - | - | Type II or higher |
| Ethanol (or Cyclohexane) | 46.07 | As needed | - | - | For recrystallization |
Required Equipment
-
500 mL and 250 mL Round-bottom flasks
-
Reflux condenser and heating mantle
-
Magnetic stirrer and stir bars
-
Buchner funnel and vacuum flask
-
Filter paper
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Ice bath
Step-by-Step Synthesis Procedure
Caption: Experimental workflow for the synthesis of this compound.
Part A: Synthesis of N-(2,4-difluorophenyl)maleanilic acid
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve maleic anhydride (10.0 g, 0.102 mol) in glacial acetic acid (50 mL).
-
While stirring, slowly add 2,4-difluoroaniline (13.17 g, 0.102 mol) to the solution. The addition can be done dropwise if the aniline is liquid at room temperature, or portion-wise if it is a solid. An exothermic reaction will occur.
-
Stir the resulting suspension at ambient temperature for 1-2 hours. A thick, off-white precipitate of the maleanilic acid intermediate will form.
-
Cool the flask in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with a small amount of cold deionized water (2 x 20 mL).
-
Dry the collected solid thoroughly, preferably in a vacuum oven at 50-60°C, to yield N-(2,4-difluorophenyl)maleanilic acid.
Part B: Synthesis of this compound
-
Place the dried maleanilic acid from Part A, anhydrous sodium acetate (6.5 g, 0.079 mol), and acetic anhydride (70 mL) into a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
Heat the mixture to reflux (approximately 140°C) using a heating mantle. The solid should dissolve upon heating. Maintain the reflux with stirring for 2-3 hours.
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
In a separate large beaker (2 L), prepare a mixture of ice and water (approx. 1 L).
-
Slowly and carefully pour the cooled reaction mixture into the ice-water slurry while stirring vigorously. A yellow solid will precipitate.
-
Continue stirring for 15-20 minutes to ensure complete precipitation and hydrolysis of excess acetic anhydride.
-
Collect the yellow precipitate by vacuum filtration. Wash the product extensively with cold deionized water until the filtrate is neutral (check with pH paper). This removes acetic acid and salts.
-
Dry the crude product to a constant weight. A typical yield for the crude product is in the range of 75-85%.
Part C: Purification
-
The crude this compound can be purified by recrystallization. Ethanol or cyclohexane are commonly effective solvents.
-
Dissolve the crude solid in a minimum amount of the hot solvent. If necessary, filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the purified, canary-yellow needles by vacuum filtration and dry them under vacuum.
Expected Results & Characterization
| Property | Expected Value |
| Chemical Name | This compound |
| Synonyms | N-(2,4-Difluorophenyl)maleimide |
| Molecular Formula | C₁₀H₅F₂NO₂[12][13] |
| Molecular Weight | 209.15 g/mol [12][13] |
| Appearance | Canary-yellow crystalline solid/needles |
| Expected Yield | 70-80% (after recrystallization) |
| Melting Point | Approx. 88-90°C (literature values may vary) |
Product Validation: The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H NMR: Expect signals corresponding to the aromatic protons on the difluorophenyl ring and the vinyl protons of the maleimide ring.[14]
-
¹³C NMR: Will show characteristic peaks for the carbonyl carbons, vinyl carbons, and the aromatic carbons, including those directly attached to fluorine (showing C-F coupling).[14]
-
FTIR: Look for strong carbonyl (C=O) stretching bands characteristic of an imide (around 1700-1780 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak should correspond to the calculated molecular weight (m/z = 209.15).[12]
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety goggles.
-
Chemical Fume Hood: All steps of this synthesis must be performed in a well-ventilated chemical fume hood.[11]
-
Reagent Hazards:
-
2,4-Difluoroaniline: Harmful if swallowed and may cause an allergic skin reaction. Causes damage to organs through prolonged or repeated exposure.
-
Maleic Anhydride: Corrosive. Causes severe skin burns and eye damage.[11][15] May cause allergy or asthma symptoms or breathing difficulties if inhaled.[15][16] Handle as a fine powder, which can be a respiratory irritant.[17]
-
Acetic Anhydride: Corrosive and flammable. Reacts with water.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Neutralize acidic filtrates before disposal.
References
- Mechanism of Acetanilide Synthesis. (2022).
-
This compound. PubChem Database. National Center for Biotechnology Information. Available at: [Link]
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Mechanism for the reaction of aniline with acetic anhydride. Pearson Education. Available at: [Link]
- Koreeda, M. (2011). Experiment 1: Synthesis of Acetamides from Aniline and Substituted Anilines.Chem 216 S11 Notes.
- Al-Zoubi, H. et al. (2025). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures.
- 2,4-Difluoroaniline Safety D
- Synthesis and characterization of Pyrrole 2, 5-dione derivatives.CIBTech Journal of Pharmaceutical Sciences.
- Koca, M. et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines.
- 1-(2, 4-Difluorophenyl)-1H-pyrrole-2, 5-dione, min 95%.Alfa Chemistry.
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Mechanism of acylation of aniline with acetic anhydride? (2016). Reddit r/chemhelp. Available at: [Link]
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Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][5][12][18]triazine-based VEGFR-2 kinase inhibitors. PubMed. National Center for Biotechnology Information.
- Clark, J. (2023). Reactions of Acid Anhydrides with Nitrogen Compounds.Chemistry LibreTexts.
- Maleic anhydride Safety D
- Maleic anhydride Safety D
- Maleic anhydride Safety D
- Synthesis and PGE(2) production inhibition of 1H-furan-2,5-dione and 1H-pyrrole-2,5-dione derivatives.PubMed.
- Mechanism for the reaction of aniline with maleic anhydride.Homework.Study.com.
- Synthesis and PGE(2)
- Reaction Between Maleic Anhydride & Substituted Amines In Solid St
- Gold(i)-catalysed [2+4] cycloaddition of 1,1-difluoroallenes with conjugated enones: synthesis of ring-difluorinated dihydro-2H-pyrans. (2021).
- Reactions Involving Maleic Anhydride.
- Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Deriv
- Cava, M. P., et al. N-Phenylmaleimide.Organic Syntheses.
- Solid-state reaction between maleic anhydride and p-nitroaniline.
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Application Notes and Protocols for the Cellular Use of 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a comprehensive technical guide for the application of 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione, also known as N-(2,4-Difluorophenyl)maleimide, in cell culture-based research. As a member of the maleimide class of compounds, its primary mechanism of action is through covalent modification of sulfhydryl groups on proteins, most notably the cysteine residues within the Kelch-like ECH-associated protein 1 (Keap1). This interaction inhibits the Keap1-mediated degradation of Nuclear factor erythroid 2-related factor 2 (Nrf2), leading to the activation of the Nrf2 antioxidant response pathway.[1][2][3] This guide offers in-depth protocols for experimental design, execution, and data interpretation when utilizing this compound to study cellular stress responses, cytoprotection, and related signaling pathways.
Scientific Foundation and Mechanism of Action
This compound is an electrophilic compound that leverages its maleimide moiety to form stable thioether bonds with cysteine residues on target proteins.[3] A principal target of this covalent inhibition is Keap1, a critical negative regulator of the Nrf2 transcription factor.[1][2]
Under basal conditions, Keap1 acts as a substrate adaptor for a Cullin-3-based E3 ubiquitin ligase complex, which continuously targets Nrf2 for ubiquitination and subsequent proteasomal degradation. This process maintains low intracellular levels of Nrf2.[2]
Upon introduction of an electrophilic agent such as this compound, the compound covalently modifies key cysteine residues on Keap1. This modification induces a conformational change in Keap1, disrupting its ability to bind to Nrf2 and present it for ubiquitination.[1] Consequently, Nrf2 is stabilized, accumulates in the cytoplasm, and translocates to the nucleus. Within the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to Antioxidant Response Elements (AREs) in the promoter regions of a host of cytoprotective genes. This transcriptional activation leads to the increased expression of antioxidant enzymes (e.g., heme oxygenase-1, NAD(P)H quinone dehydrogenase 1), detoxification enzymes, and proteins involved in glutathione homeostasis, thereby bolstering the cell's defense against oxidative and electrophilic stress.[4][5]
Caption: Fig. 1: Covalent inhibition of Keap1 by this compound.
Detailed Experimental Protocols
The following protocols provide a robust framework for utilizing this compound in cell culture. It is imperative to note that optimal conditions may vary between cell lines and experimental systems.
Reagent Preparation and Handling
Stock Solution Preparation:
-
Compound: this compound (MW: 209.15 g/mol ).
-
Solvent: Cell culture grade Dimethyl Sulfoxide (DMSO).
-
Procedure:
-
To prepare a 10 mM stock solution, dissolve 2.09 mg of the compound in 1 mL of DMSO.
-
Ensure complete dissolution by vortexing for 1-2 minutes. Gentle warming to 37°C may aid dissolution if necessary.
-
Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles.
-
Store aliquots at -20°C, protected from light. For long-term storage, -80°C is recommended.
-
Working Solution Preparation:
-
On the day of the experiment, thaw a stock solution aliquot and dilute it to the desired final concentrations in pre-warmed, complete cell culture medium.
-
Crucial: The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity. Always include a vehicle control (DMSO at the same final concentration) in your experimental setup.
Determining the Optimal Concentration Range: A Cytotoxicity Assay
Before investigating the biological activity of the compound, it is essential to determine its cytotoxic profile in your specific cell line.
Experimental Workflow for Cytotoxicity Assessment:
Caption: Fig. 2: A streamlined workflow for assessing compound cytotoxicity.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well microplate at a density that ensures they are in the exponential growth phase at the time of analysis.
-
Overnight Incubation: Allow cells to adhere and stabilize by incubating for 18-24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Compound Treatment: Prepare a range of concentrations of this compound. Based on data from related compounds, a starting range of 0.1 µM to 100 µM is recommended.[6][7][8]
-
Incubation: Treat the cells and incubate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Utilize a standard cell viability assay such as MTT, MTS, or a resazurin-based method (e.g., alamarBlue™) according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence and normalize the data to the untreated control wells to calculate the percentage of cell viability. Plot the results to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%). For subsequent mechanistic studies, use concentrations at or below the IC₅₀.
Verification of Nrf2 Pathway Activation via Western Blotting
This protocol confirms the engagement of the Keap1-Nrf2 pathway by measuring the protein levels of Nrf2 and a downstream target, Heme Oxygenase-1 (HO-1).
-
Cell Seeding and Treatment: Plate cells in 6-well plates. Once they reach 70-80% confluency, treat them with a non-toxic concentration of this compound (determined from the cytotoxicity assay) for various time points (e.g., 4, 8, 16, 24 hours).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize the target protein levels to the loading control. An increase in Nrf2 and HO-1 levels relative to the vehicle control indicates activation of the pathway.
Quantitative Data and Interpretation
For robust and comparable results, it is essential to present quantitative data in a clear and organized manner.
Table 1: Suggested Initial Concentration Ranges for Cell-Based Assays
| Assay Type | Cell Type Examples | Suggested Concentration Range (µM) | Incubation Time (hours) |
| Cytotoxicity (IC₅₀ Determination) | Cancer cell lines (e.g., HCT-116, A549, MCF-7) | 0.1 - 100 | 24 - 72 |
| Nrf2 Pathway Activation | Hepatocytes, Epithelial cells, Neuronal cells | 1 - 25 (non-toxic) | 4 - 24 |
| Anti-inflammatory Effects | Macrophages (e.g., RAW 264.7) | 0.5 - 20 (non-toxic) | 12 - 48 |
Note: These concentration ranges are derived from studies on structurally related 1H-pyrrole-2,5-dione derivatives and should be optimized for each specific cell line and experimental endpoint.[6][7][8]
Ensuring Trustworthiness: A Self-Validating Experimental Design
To maintain the highest level of scientific integrity, your experimental design should incorporate self-validating controls.
-
Positive Controls: For Nrf2 activation studies, include a well-characterized Nrf2 activator, such as sulforaphane or tert-butylhydroquinone (tBHQ), to confirm that the cellular machinery for pathway activation is responsive.
-
Negative Controls: Always include an untreated control and a vehicle (DMSO) control to account for baseline pathway activity and any effects of the solvent.
-
Dose-response validation: Demonstrate that the observed biological effect is dependent on the concentration of the compound.
-
Orthogonal Validation: Confirm key findings using a different experimental modality. For instance, if Western blotting shows an increase in HO-1 protein, validate this by measuring the corresponding increase in HMOX1 mRNA levels using quantitative real-time PCR (qRT-PCR).
By adhering to these principles and protocols, researchers can confidently employ this compound as a valuable tool to investigate the intricate workings of the Keap1-Nrf2 signaling pathway and its role in cellular homeostasis and disease.
References
-
Discovery of novel 5-phenyl-1H-pyrrole-2-carboxylic acids as Keap1-Nrf2 inhibitors for acute lung injury treatment. PubMed. [Link]
-
Covalent Inhibitors of KEAP1 with Exquisite Selectivity. PMC - PubMed Central - NIH. [Link]
-
Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development. Hindawi. [Link]
-
Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents. PubMed Central. [Link]
-
Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies. PubMed. [Link]
-
Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones. NIH. [Link]
-
DMF directly activates the Nrf2 pathway via S-alkylation. A,... - ResearchGate. [Link]
-
Maleimide is a potent inhibitor of topoisomerase II in vitro and in vivo: a new mode of catalytic inhibition. PubMed. [Link]
-
KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential. PMC - PubMed Central. [Link]
-
Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response. PubMed. [Link]
-
N-[2-(4-[18F]Fluorobenzamido)ethyl]maleimide-Cys-ZEGFR:1907. NCBI. [Link]
-
A novel application of maleimide for advanced drug delivery: in vitro and in vivo evaluation of maleimide-modified pH-sensitive liposomes. NIH. [Link]
-
Synthesis and PGE(2) production inhibition of 1H-furan-2,5-dione and 1H-pyrrole-2,5-dione derivatives. PubMed. [Link]
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- 1. Covalent Inhibitors of KEAP1 with Exquisite Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel 5-phenyl-1H-pyrrole-2-carboxylic acids as Keap1-Nrf2 inhibitors for acute lung injury treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Synthesis and PGE(2) production inhibition of 1H-furan-2,5-dione and 1H-pyrrole-2,5-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cholesterol Absorption Inhibition Studies Using 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione
Foreword: A New Frontier in Cholesterol Absorption Inhibition
Elevated plasma cholesterol is a well-established risk factor for the development of atherosclerotic cardiovascular disease. While statins, which inhibit endogenous cholesterol biosynthesis, remain the cornerstone of therapy, a significant portion of plasma cholesterol is derived from intestinal absorption of dietary and biliary sources. The discovery of the Niemann-Pick C1-Like 1 (NPC1L1) protein as the critical transporter for intestinal cholesterol uptake has paved the way for a new class of therapeutics.[1][2] Ezetimibe, the first-in-class NPC1L1 inhibitor, validated this approach, but the quest for more potent and diverse chemical scaffolds continues.
Recent research has highlighted derivatives of 1H-pyrrole-2,5-dione as promising candidates for cholesterol absorption inhibition.[3][4] This document provides detailed application notes and protocols for the investigation of a novel compound in this class, 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione (DFPPD) , as a potent inhibitor of cholesterol absorption. These guidelines are intended for researchers, scientists, and drug development professionals seeking to characterize the efficacy and mechanism of action of DFPPD and similar novel chemical entities.
Scientific Background and Rationale
The Central Role of NPC1L1 in Cholesterol Homeostasis
Intestinal cholesterol absorption is a multi-step process initiated by the emulsification of dietary fats and cholesterol into micelles in the intestinal lumen. These micelles traffic to the brush border membrane of enterocytes, where the NPC1L1 protein plays an indispensable role in the uptake of free cholesterol into the cell.[1][2][5] Once inside the enterocyte, cholesterol is transported to the endoplasmic reticulum, re-esterified by ACAT2 (Acyl-CoA: cholesterol acyltransferase 2), packaged into chylomicrons, and secreted into the lymphatic system, eventually reaching the bloodstream.[6]
NPC1L1 is a polytopic transmembrane protein that facilitates cholesterol uptake through a clathrin-mediated endocytic process.[1][2] Its pivotal function makes it a prime target for therapeutic intervention. Inhibition of NPC1L1 effectively reduces the amount of cholesterol absorbed from the gut, leading to a decrease in circulating low-density lipoprotein cholesterol (LDL-C).
The Investigational Compound: this compound (DFPPD)
DFPPD belongs to a class of compounds, pyrrole-2,5-diones, that have shown potential as cholesterol absorption inhibitors.[3][4] The difluorophenyl moiety is a common feature in bioactive molecules, often enhancing binding affinity and metabolic stability. The pyrrole-2,5-dione core provides a rigid scaffold for the precise orientation of the phenyl group, which is hypothesized to interact with key residues within the sterol-binding domain of the NPC1L1 transporter, analogous to the mechanism of other known inhibitors.
This guide outlines the necessary experimental framework to validate this hypothesis and quantify the inhibitory potential of DFPPD.
Proposed Mechanism of Action
The central hypothesis is that DFPPD acts as a direct antagonist of the NPC1L1 protein. By binding to NPC1L1, likely at or near the cholesterol binding site, DFPPD is presumed to prevent the conformational changes necessary for cholesterol internalization. This leads to a reduction in cholesterol uptake by the enterocyte, thereby lowering the pool of cholesterol available for chylomicron assembly and subsequent entry into circulation.
Figure 2: General workflow for assessing DFPPD's inhibitory effect on cholesterol uptake in Caco-2 cells.
Detailed Protocol: Cholesterol Uptake Inhibition Assay
This protocol is designed to quantify the dose-dependent inhibition of cholesterol uptake by DFPPD.
Materials:
-
Caco-2 cells (ATCC® HTB-37™)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS), Penicillin-Streptomycin solution
-
Non-Essential Amino Acids (NEAA)
-
Transwell® permeable supports (0.4 µm pore size, 12-well format)
-
[³H]-Cholesterol
-
Taurocholic acid, Phosphatidylcholine, Oleic acid
-
DFPPD (test compound), Ezetimibe (positive control)
-
DMSO (vehicle)
-
Radio-immunoprecipitation assay (RIPA) buffer
-
BCA Protein Assay Kit
-
Liquid scintillation cocktail and vials
Methodology:
-
Cell Culture and Differentiation:
-
Culture Caco-2 cells in DMEM supplemented with 20% FBS, 1% Penicillin-Streptomycin, and 1% NEAA.
-
Seed cells onto Transwell® inserts at a density of 6 x 10⁴ cells/cm².
-
Maintain the culture for 21 days post-confluence to allow for full differentiation into polarized enterocytes. Change media every 2-3 days.
-
Causality Insight: The 21-day differentiation period is critical for the development of a functional brush border and robust expression of NPC1L1, ensuring the model accurately reflects in vivo intestinal physiology. [7]
-
-
Preparation of Micelles:
-
Prepare a stock solution of micelle components in chloroform: Taurocholic acid (10 mM), Phosphatidylcholine (5 mM), Oleic acid (5 mM), and Cholesterol (2.5 mM).
-
Add a known amount of [³H]-Cholesterol to the stock.
-
Evaporate the chloroform under a stream of nitrogen gas to form a thin lipid film.
-
Resuspend the lipid film in serum-free DMEM by vortexing and sonication to form micelles. The final cholesterol concentration should be approximately 100 µM.
-
-
Compound Treatment:
-
Prepare stock solutions of DFPPD and Ezetimibe in DMSO.
-
On the day of the experiment, wash the differentiated Caco-2 monolayers with warm PBS.
-
Pre-incubate the cells for 1 hour with varying concentrations of DFPPD (e.g., 0.01, 0.1, 1, 10, 100 µM) or Ezetimibe (e.g., 10 µM) in serum-free DMEM applied to the apical chamber. Include a vehicle control (0.1% DMSO).
-
-
Cholesterol Uptake:
-
After pre-incubation, remove the treatment media.
-
Add the [³H]-Cholesterol-containing micelle solution to the apical chamber of each well.
-
Incubate for 2 hours at 37°C. [8] * Causality Insight: A 2-hour incubation is sufficient to measure initial uptake rates while minimizing cholesterol efflux, providing a clearer assessment of NPC1L1-mediated import.
-
-
Quantification:
-
Terminate the uptake by washing the monolayers three times with ice-cold PBS.
-
Lyse the cells directly on the insert using RIPA buffer.
-
Measure the radioactivity of an aliquot of the lysate using a liquid scintillation counter.
-
Determine the total protein concentration of another aliquot using a BCA assay for normalization.
-
-
Data Analysis:
-
Express cholesterol uptake as nmol of cholesterol per mg of total cell protein.
-
Normalize the data to the vehicle control (set to 100% uptake).
-
Plot the percentage of inhibition against the log concentration of DFPPD and fit a dose-response curve to calculate the IC₅₀ value.
-
Expected Data and Interpretation
The primary outcome of this experiment will be the IC₅₀ value for DFPPD, which represents the concentration required to inhibit 50% of cholesterol uptake. This value can be directly compared to that of Ezetimibe to gauge relative potency.
Table 1: Example Data for DFPPD Cholesterol Uptake Inhibition
| Compound | Concentration (µM) | % Cholesterol Uptake (Mean ± SD) | % Inhibition |
| Vehicle (DMSO) | 0.1% | 100 ± 5.2 | 0 |
| DFPPD | 0.01 | 95.3 ± 4.8 | 4.7 |
| 0.1 | 78.1 ± 6.1 | 21.9 | |
| 1.0 | 52.4 ± 3.9 | 47.6 | |
| 10 | 21.7 ± 2.5 | 78.3 | |
| 100 | 8.9 ± 1.8 | 91.1 | |
| Ezetimibe | 10 | 35.6 ± 3.1 | 64.4 |
| Calculated IC₅₀ | DFPPD | 1.1 µM | |
| Ezetimibe | ~6 µM |
Note: Data are hypothetical and for illustrative purposes only.
An IC₅₀ value for DFPPD that is significantly lower than Ezetimibe would indicate superior in vitro potency and warrant progression to in vivo studies.
In Vivo Efficacy Assessment: Acute Cholesterol Absorption Model
To translate in vitro findings into a physiological context, an in vivo model is essential. A common approach is to use a rodent model (e.g., C57BL/6 mice) and measure the appearance of a labeled cholesterol tracer in the plasma after an oral gavage.
Detailed Protocol: Oral Cholesterol Absorption Study
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
[¹⁴C]-Cholesterol or [³H]-Cholesterol
-
Corn oil (vehicle for gavage)
-
DFPPD (test compound), Ezetimibe (positive control)
-
Gavage needles
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Liquid scintillation counter
Methodology:
-
Acclimation and Fasting:
-
Acclimate mice to the facility for at least one week.
-
Fast the mice for 4-6 hours prior to the experiment to ensure gastric emptying. Provide free access to water.
-
-
Compound Administration:
-
Prepare a suspension of DFPPD and Ezetimibe in corn oil. A typical dose might range from 1 to 10 mg/kg.
-
Administer the compound suspension or vehicle (corn oil) to the mice via oral gavage (100 µL volume).
-
-
Tracer Administration:
-
One hour after compound administration, administer a second oral gavage containing [¹⁴C]-Cholesterol (e.g., 1 µCi) mixed in corn oil.
-
Causality Insight: The one-hour delay allows for the absorption and distribution of the inhibitor to the small intestine, ensuring it is present at the target site before the arrival of the cholesterol tracer.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at specific time points post-tracer administration (e.g., 1, 2, 4, 6, and 8 hours).
-
Collect blood into EDTA-coated tubes and centrifuge to separate plasma.
-
-
Quantification:
-
Measure the radioactivity in a known volume of plasma from each time point using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot plasma radioactivity (in disintegrations per minute, DPM) against time for each treatment group.
-
Calculate the Area Under the Curve (AUC) for the plasma radioactivity-time profile.
-
Express the results as a percentage reduction in the AUC for the DFPPD and Ezetimibe groups compared to the vehicle control group.
-
Expected Data and Interpretation
A successful cholesterol absorption inhibitor will significantly reduce the amount of radiolabeled cholesterol appearing in the plasma.
Table 2: Example Data for In Vivo Cholesterol Absorption Inhibition
| Treatment Group (10 mg/kg) | AUC (DPMh/mL) (Mean ± SEM) | % Inhibition of Absorption |
| Vehicle (Corn Oil) | 85,400 ± 7,100 | - |
| DFPPD | 32,900 ± 4,500 | 61.5% |
| Ezetimibe | 41,850 ± 5,200* | 51.0% |
*Note: Data are hypothetical. p < 0.05 vs. Vehicle.
A statistically significant reduction in the AUC for the DFPPD group compared to the vehicle control would confirm its efficacy in vivo. Superior performance compared to Ezetimibe at the same dose would position DFPPD as a highly promising lead candidate.
Concluding Remarks
The protocols outlined in this document provide a robust framework for the preclinical evaluation of This compound (DFPPD) as a novel inhibitor of cholesterol absorption. By systematically assessing its potency in a validated in vitro Caco-2 model and confirming its efficacy in a relevant in vivo rodent model, researchers can generate the critical data needed to advance this compound through the drug discovery pipeline. The logical progression from cellular assays to whole-animal studies ensures a comprehensive and self-validating approach to characterizing this promising new chemical entity.
References
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Yu, L. (2008). NPC1L1 and Cholesterol Transport. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1781(11), 671-675. [Link]
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Huber, J. D., et al. (2020). Caco-2 Cells for Measuring Intestinal Cholesterol Transport - Possibilities and Limitations. Biological Procedures Online, 22(1), 7. [Link]
-
Sané, A. T., et al. (2006). Localization and role of NPC1L1 in cholesterol absorption in human intestine. Journal of Lipid Research, 47(10), 2112-2120. [Link]
-
Huber, J. D., et al. (2020). Caco-2 Cells for Measuring Intestinal Cholesterol Transport - Possibilities and Limitations. Biological Procedures Online, 22(7). [Link]
-
Betters, J. L., & Yu, L. (2010). NPC1L1 and cholesterol transport. FEBS Letters, 584(13), 2740-2747. [Link]
-
Sané, A. T., et al. (2006). Localization and role of NPC1L1 in cholesterol absorption in human intestine. Journal of Lipid Research, 47(10), 2112-2120. [Link]
-
Kværnø, L., et al. (2004). An in Vitro Assay for Evaluation of Small‐Molecule Inhibitors of Cholesterol Absorption. Angewandte Chemie International Edition, 43(35), 4653-4656. [Link]
-
Jia, L., et al. (2022). The role of NPC1L1 in cancer. Frontiers in Oncology, 12, 940551. [Link]
-
Huber, J. D., et al. (2020). Caco-2 Cells for Measuring Intestinal Cholesterol Transport - Possibilities and Limitations. Biological Procedures Online, 22(1). [Link]
-
Kværnø, L., et al. (2007). Synthesis and in vitro evaluation of inhibitors of intestinal cholesterol absorption. Journal of Medicinal Chemistry, 50(5), 903-913. [Link]
-
Huber, J. D., et al. (2020). Caco-2 Cells for Measuring Intestinal Cholesterol Transport - Possibilities and Limitations. ResearchGate. [Link]
-
Kværnø, L., et al. (2007). Synthesis and in Vitro Evaluation of Inhibitors of Intestinal Cholesterol Absorption. ACS Publications. [Link]
-
Kværnø, L., et al. (2007). Synthesis and in Vitro Evaluation of Inhibitors of Intestinal Cholesterol Absorption. Journal of Medicinal Chemistry. [Link]
-
Sankaranarayanan, S., et al. (2013). Novel in vivo Method for Measuring Cholesterol Mass Flux in Peripheral Macrophages. Journal of Lipid Research, 54(4), 1156-1162. [Link]
-
Huber, J. D., et al. (2020). Cholesterol Uptake Assay with Caco-2 cells, applying Protocol #4. ResearchGate. [Link]
-
Kværnø, L., et al. (2004). An in vitro assay for evaluation of small-molecule inhibitors of cholesterol absorption. Angewandte Chemie International Edition in English, 43(35), 4653-4656. [Link]
-
Terasaka, N., et al. (2021). A Newly Integrated Model for Intestinal Cholesterol Absorption and Efflux Reappraises How Plant Sterol Intake Reduces Circulating Cholesterol Levels. Nutrients, 13(10), 3505. [Link]
-
Wang, Y., et al. (2018). Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response. Bioorganic & Medicinal Chemistry, 26(8), 1435-1447. [Link]
-
Williams, H. D., et al. (2016). A new in vitro lipid digestion - in vivo absorption model to evaluate the mechanisms of drug absorption from lipid-based formulations. Journal of Controlled Release, 223, 111-120. [Link]
-
UCLA Health. (2023). Researchers identify previously unknown step in cholesterol absorption in the gut. UCLA Health News. [Link]
-
Wang, Y., et al. (2016). Discovery of 2-azetidinone and 1H-pyrrole-2,5-dione derivatives containing sulfonamide group at the side chain as potential cholesterol absorption inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(3), 849-853. [Link]
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- 4. Discovery of 2-azetidinone and 1H-pyrrole-2,5-dione derivatives containing sulfonamide group at the side chain as potential cholesterol absorption inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note & Protocol: Michael Addition Reactions with 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Utility of 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione in Covalent Chemistry
The N-substituted maleimide moiety is a cornerstone of modern chemical biology and drug development, primarily for its ability to participate in highly selective Michael addition reactions.[1][2] Among the diverse array of N-substituted maleimides, this compound stands out as a particularly valuable reagent. The electron-withdrawing nature of the difluorophenyl group enhances the electrophilicity of the maleimide's α,β-unsaturated system, potentially accelerating reaction kinetics and increasing the stability of the resulting adduct. This makes it an excellent candidate for applications requiring robust covalent bond formation, such as in the development of antibody-drug conjugates (ADCs), targeted protein inhibitors, and advanced biomaterials.[3]
This technical guide provides a comprehensive overview of the principles and a detailed protocol for performing Michael addition reactions with this compound. The focus is on providing a foundational understanding of the reaction mechanism and a practical, field-proven protocol for its successful implementation.
Reaction Mechanism: A Closer Look at the Michael Addition
The core of this protocol is the Michael addition, a conjugate addition reaction where a nucleophile attacks the β-carbon of an α,β-unsaturated carbonyl compound.[4][5] In the case of this compound, the electron-deficient double bond within the pyrrole-2,5-dione ring is the electrophile.
The reaction is most commonly performed with soft nucleophiles, with thiols being a prime example due to the high chemoselectivity of the thiol-maleimide reaction.[1][2] The reaction proceeds via the following key steps:
-
Nucleophile Activation: In the case of a thiol, a mild base can deprotonate the thiol (R-SH) to form the more nucleophilic thiolate anion (R-S⁻). The pH of the reaction medium is a critical parameter, with a pH range of 6.5-7.5 being optimal for selective reaction with thiols over other nucleophiles like amines.[2]
-
Nucleophilic Attack: The activated nucleophile attacks one of the electrophilic carbons of the maleimide double bond.
-
Protonation: The resulting enolate intermediate is then protonated by the solvent or a proton source to yield the stable thioether adduct.[4]
The overall reaction is thermodynamically favorable due to the formation of a strong carbon-sulfur single bond at the expense of a weaker carbon-carbon pi bond.[5]
Caption: Mechanism of the Thiol-Michael Addition Reaction.
Experimental Protocol: Michael Addition of a Thiol to this compound
This protocol provides a general method for the Michael addition of a thiol-containing compound to this compound. The reaction conditions can be optimized for specific substrates.
Materials and Reagents
| Reagent | Purity | Supplier | Notes |
| This compound | >98% | Various | Store in a cool, dry place. |
| Thiol-containing compound | >95% | Various | The nature of the R-group will influence solubility and reactivity. |
| Anhydrous Solvent (e.g., DCM, THF, DMF) | ACS | Various | Choice of solvent depends on the solubility of the reactants.[2] |
| Mild Base (e.g., Triethylamine, DIPEA) | >99% | Various | Use a non-nucleophilic base. |
| Phosphate Buffered Saline (PBS) | - | Various | For aqueous reactions, particularly with biomolecules. |
| Tris(2-carboxyethyl)phosphine (TCEP) | >98% | Various | Optional: a reducing agent to prevent disulfide bond formation of the thiol starting material.[6] |
Step-by-Step Procedure
-
Preparation of Reactants:
-
Dissolve this compound (1.0 eq) in the chosen anhydrous solvent (e.g., Dichloromethane - DCM) to a final concentration of 0.1 M.
-
In a separate vial, dissolve the thiol-containing compound (1.1 eq) in the same solvent. If the thiol is prone to oxidation, add TCEP (0.1-0.5 eq).
-
-
Reaction Setup:
-
To the solution of this compound, add the mild base (e.g., triethylamine, 1.2 eq) and stir for 5 minutes at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add the solution of the thiol-containing compound to the reaction mixture dropwise over a period of 10-15 minutes.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
A typical mobile phase for TLC could be a mixture of hexane and ethyl acetate. The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicates the reaction is proceeding.
-
-
Work-up and Purification:
-
Once the reaction is complete (typically 1-4 hours at room temperature), quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure Michael adduct.
-
-
Characterization:
-
Confirm the structure of the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Caption: Experimental Workflow for Michael Addition.
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Low or No Reaction | Insufficiently activated nucleophile. | Increase the amount of base or use a stronger, non-nucleophilic base. Ensure the pH is in the optimal range for thiol reactions (6.5-7.5) if in an aqueous medium.[2] |
| Steric hindrance around the nucleophile or electrophile. | Increase the reaction temperature or prolong the reaction time. Consider using a less sterically hindered nucleophile if possible. | |
| Side Product Formation | Reaction of the maleimide with the base or solvent. | Use a non-nucleophilic base like DIPEA. Ensure the solvent is anhydrous and non-nucleophilic. |
| Disulfide bond formation of the thiol starting material. | Add a reducing agent like TCEP to the thiol solution before addition.[6] | |
| Product Instability | Retro-Michael addition. | The thioether bond formed with maleimides can be reversible under certain conditions.[2] Ensure the final product is stored under neutral or slightly acidic conditions. |
Data Analysis and Interpretation
Successful Michael addition can be confirmed by a combination of spectroscopic methods:
-
¹H NMR: The disappearance of the vinyl protons of the maleimide (typically a singlet around δ 6.8-7.0 ppm) and the appearance of new signals corresponding to the succinimide ring protons are key indicators of a successful reaction.
-
¹³C NMR: The disappearance of the olefinic carbon signals of the maleimide and the appearance of new aliphatic carbon signals in the product spectrum.
-
Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the calculated mass of the expected Michael adduct.
By following this detailed protocol and understanding the underlying chemical principles, researchers can effectively utilize this compound for a wide range of applications in drug discovery and materials science.
References
- A Comprehensive Technical Guide to the Maleimide-Thiol Michael Addition Reaction - Benchchem.
- Maleimide Reaction Chemistry - Vector Labs.
- An Asymmetric Michael Addition of α,α-Disubstituted Aldehydes to Maleimides Leading to a One-Pot Enantioselective Synthesis of Lactones Catalyzed by Amino Acids | Organic Letters - ACS Publications.
- Enantioselective Michael Addition of Aldehydes to Maleimides Organocatalyzed by a Chiral Primary Amine-Salicylamide - PMC - NIH.
- Enantioselective Michael addition of aldehydes to maleimides catalysed by surface-adsorbed natural amino acids - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY00545J.
- Conjugate Addition of 1,3-Dicarbonyl Compounds to Maleimides Using a Chiral C2-Symmetric Bis(2-aminobenzimidazole) as Recyclable Organocatalyst | Organic Letters - ACS Publications.
- Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media - MDPI.
- (A) Enolate‐Michael addition of ketones and aldehydes to maleimides.... - ResearchGate.
- The Michael Addition Reaction and Conjugate Addition - Master Organic Chemistry.
- 23.10: Conjugate Carbonyl Additions - The Michael Reaction - Chemistry LibreTexts.
- From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC - PubMed Central.
- Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed.
- Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles.
- SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES - CIBTech.
- Thiol Specific and Tracelessly Removable Bioconjugation via Michael Addition to 5-Methylene Pyrrolones - PubMed.
- Thiol Specific and Tracelessly Removable Bioconjugation via Michael Addition to 5-Methylene Pyrrolones - PMC - NIH.
- An aza-Michael addition protocol to fluoroalkylated β-amino acid derivatives and enantiopure trifluoromethylated N-heterocycles - Green Chemistry (RSC Publishing).
- Synthesis and PGE(2) production inhibition of 1H-furan-2,5-dione and 1H-pyrrole-2,5-dione derivatives - PubMed.
- Exploration of Thiol-Michael Addition Bioconjugation to Extend Polymers of a Protein-Based Hydrogel - eGrove - University of Mississippi.
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Application Notes and Protocols for Assessing the Cytotoxicity of 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione using the MTT Assay
Introduction: Unveiling the Cytotoxic Potential of a Novel Fluorinated Pyrrole Derivative
In the landscape of contemporary drug discovery and toxicology, the quest for novel bioactive molecules with therapeutic potential is incessant. Among the myriad of heterocyclic scaffolds, the pyrrole-2,5-dione nucleus has garnered significant attention due to its diverse biological activities, including anticancer properties.[1] This application note focuses on 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione , a fluorinated derivative of this promising scaffold. The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, such as metabolic stability, lipophilicity, and target-binding affinity. While derivatives of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid have been explored for their anticancer effects[2][3], the specific cytotoxic profile of this compound remains an area of active investigation.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the in vitro cytotoxicity of this compound. The MTT assay is a robust, sensitive, and widely adopted colorimetric method for assessing cell metabolic activity, which serves as a key indicator of cell viability, proliferation, and cytotoxicity.[4] The principle of the assay is predicated on the enzymatic reduction of the yellow tetrazolium salt, MTT, into a purple formazan product by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of metabolically active cells.[5][6] The quantity of the resulting formazan, which is solubilized for spectrophotometric measurement, is directly proportional to the number of viable cells.[6]
These application notes are designed with the principles of scientific integrity and practical utility in mind, offering not just a protocol but also the underlying rationale for experimental choices, thereby empowering researchers to generate reliable and reproducible data.
Chemical Compound Profile
| Compound Name | Synonyms | CAS Number | Molecular Formula | Molecular Weight |
| This compound | N-(2,4-Difluorophenyl)maleimide | 6954-65-0[7] | C₁₀H₅F₂NO₂[7] | 209.15 g/mol [7] |
Mechanism of the MTT Assay: A Visual Representation
The following diagram illustrates the core principle of the MTT assay, where viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into insoluble purple formazan crystals.
Caption: Mechanism of the MTT assay.
Experimental Protocol: Assessing Cytotoxicity of this compound
This protocol provides a detailed methodology for evaluating the cytotoxic effects of this compound on both adherent and suspension cell lines.
I. Materials and Reagents
-
Test Compound: this compound (Purity ≥95%)[8]
-
Cell Lines: Appropriate cancer or normal cell lines (e.g., HeLa, A549, MCF-7 for adherent; Jurkat, K562 for suspension).
-
Culture Medium: Recommended medium for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in sterile PBS). Prepare the solution by dissolving MTT in PBS, vortexing, and filter-sterilizing through a 0.2 µm filter.[9] Store protected from light at 4°C for short-term use or -20°C for long-term storage.[9]
-
Solubilization Solution: Dimethyl sulfoxide (DMSO) or a solution of 4 mM HCl, 0.1% NP-40 in isopropanol.[10]
-
Phosphate-Buffered Saline (PBS): pH 7.4, sterile.
-
Trypsin-EDTA: For detaching adherent cells.
-
Equipment:
-
Humidified incubator (37°C, 5% CO₂)
-
Laminar flow hood
-
Inverted microscope
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
96-well flat-bottom (for adherent cells) or round-bottom (for suspension cells) sterile microplates.[4]
-
Multichannel pipette
-
II. Experimental Workflow
The following diagram outlines the key steps in the MTT assay for cytotoxicity testing.
Sources
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- 2. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
High-Throughput Evaluation of 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione Derivatives in Wound Healing: An In Vitro Scratch Assay Protocol and Mechanistic Overview
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The process of wound healing is a complex biological cascade involving cell migration, proliferation, and differentiation. Identifying novel therapeutic agents that can modulate these events is a critical goal in regenerative medicine and drug development. The in vitro scratch assay, or wound healing assay, serves as a robust and efficient primary screen for this purpose.[1] This application note provides a comprehensive, step-by-step protocol for utilizing the scratch assay to evaluate the pro-migratory effects of a promising class of compounds: 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione derivatives. We delve into the causality behind the experimental design, propose a potential mechanism of action involving the Glycogen Synthase Kinase-3β (GSK-3β) signaling pathway, and offer detailed guidance on data acquisition and analysis to ensure trustworthy and reproducible results.
Scientific Background and Principles
The In Vitro Scratch Assay
The scratch assay is a widely adopted method for studying collective cell migration in vitro.[2] The principle is straightforward: a confluent monolayer of cells is mechanically disrupted to create a cell-free gap, or "wound".[3] The ability of the cells at the edge of this gap to migrate and close the "wound" is monitored over time, typically through live-cell microscopy.[3] The rate of wound closure provides a quantifiable measure of cell migration.[2] This method is invaluable for screening compounds that may either enhance or inhibit cell motility, a key process in tissue repair.[1]
The Role of GSK-3β in Cell Migration and Wound Repair
Glycogen Synthase Kinase-3β (GSK-3β) is a constitutively active serine/threonine kinase that acts as a critical negative regulator in numerous signaling pathways, including those governing cell migration.[4] In unstimulated cells, active GSK-3β phosphorylates a host of downstream targets, often marking them for degradation. This includes key proteins and transcription factors involved in cell motility.[5]
Several studies have demonstrated that the inhibition of GSK-3β can promote wound healing.[6][7] Upstream signals, such as those from the PI3K/Akt pathway, can lead to the inhibitory phosphorylation of GSK-3β at its Ser9 residue.[8] This inactivation of GSK-3β prevents the degradation of its substrates, such as β-catenin. Stabilized β-catenin can then translocate to the nucleus, where it activates the transcription of genes that promote cell migration, proliferation, and tissue regeneration.[5] Therefore, small molecule inhibitors of GSK-3β are considered attractive therapeutic candidates for accelerating wound repair.[6][9]
This compound Derivatives as Potential Modulators
The 1H-pyrrole-2,5-dione (maleimide) scaffold is present in many biologically active compounds known for their anti-inflammatory and anticancer properties.[10][11][12] Recent studies into related structures have identified derivatives with potent effects on cell migration. Specifically, certain 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives have demonstrated a pronounced inhibitory effect on cancer cell migration in wound healing assays.[13] This highlights the potential of the core structure to modulate migratory pathways. This protocol is designed to investigate whether derivatives of this compound can act as promoters of migration in the context of wound healing, potentially through the inhibition of pathways like GSK-3β.
Hypothesized Signaling Pathway
Caption: Hypothesized GSK-3β signaling pathway in cell migration.
Detailed Experimental Protocol
This protocol is optimized for a 24-well plate format but can be scaled. The central principle is to create a consistent, cell-free gap and quantify the rate of closure in the presence of the test compounds.[14]
Materials and Reagents
-
Cells: Human Dermal Fibroblasts (HDF) or Human Keratinocytes (HaCaT).
-
Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[14]
-
Plates: Sterile 24-well tissue culture-treated plates.[14]
-
Reagents:
-
This compound derivatives (and analogs).
-
Vehicle control (e.g., DMSO, sterile-filtered).
-
Positive Control: GSK-3β inhibitor CHIR99021 (1-5 µM) or Epidermal Growth Factor (EGF, 50 ng/mL).
-
Trypsin-EDTA, PBS (Phosphate-Buffered Saline).[15]
-
Optional: Mitomycin C (10 µg/mL) to inhibit cell proliferation.[16]
-
-
Equipment:
Experimental Workflow Diagram
Caption: Step-by-step workflow for the in vitro scratch assay.
Step-by-Step Methodology
-
Cell Seeding:
-
Pre-treatment (Optional but Recommended):
-
To ensure that wound closure is due to migration and not proliferation, replace the growth medium with low-serum medium (e.g., 0.5-1% FBS) for 12-24 hours before the scratch.[2]
-
Alternatively, treat the cells with Mitomycin C (a DNA synthesis inhibitor) for 2 hours prior to scratching, then wash thoroughly.[16]
-
-
Creating the Wound:
-
Aspirate the medium from the confluent monolayer.
-
Using a sterile P200 pipette tip held perpendicular to the plate, make a single, straight scratch down the center of the well.[3][17] Apply consistent, firm pressure to ensure a clean, cell-free gap.
-
Causality Insight: Using a guide or ruler underneath the plate can dramatically improve the consistency of scratch width, which is critical for reproducible quantification.[3]
-
-
Washing and Treatment:
-
Gently wash each well twice with 1 mL of sterile PBS to remove detached cells and debris.[18] Be careful not to disturb the remaining monolayer.
-
Aspirate the final PBS wash.
-
Add 500 µL of the appropriate medium to each well:
-
Negative Control: Medium with vehicle (e.g., 0.1% DMSO).
-
Positive Control: Medium with a known migration promoter (e.g., EGF or CHIR99021).
-
Test Wells: Medium containing various concentrations of the this compound derivatives.
-
-
-
Imaging and Data Acquisition:
-
Immediately place the plate on an inverted microscope stage (ideally within an environmental chamber).
-
Capture the first image of the scratch in each well (Time = 0 hours). Use phase-contrast at 4x or 10x magnification.[15]
-
It is crucial to image the exact same field of view at each time point. Mark the plate bottom with a marker to create reference points.[15]
-
Continue capturing images at regular intervals (e.g., every 4, 8, 12, and 24 hours) until the wound in the control wells is nearly or completely closed.[15]
-
Data Analysis and Interpretation
Quantitative Analysis using ImageJ
-
Open the image sequence for a single well in ImageJ/Fiji.
-
Set the scale of the image if known.
-
Use the "Freehand" or "Polygon" selection tool to trace the cell-free area (the wound) at T=0.
-
Measure the area by selecting Analyze > Measure. This is your Area_T0.
-
Advance to the next time point (e.g., T=12h) and repeat the tracing and measurement to get Area_T12.
-
Repeat for all time points and all experimental conditions.
-
Calculate the Percentage of Wound Closure at each time point (Tx) using the formula: % Wound Closure = [(Area_T0 - Area_Tx) / Area_T0] * 100
Data Presentation
Results should be summarized in a clear, tabular format and visualized with graphs.
Table 1: Hypothetical Wound Closure Data for Compound 'X'
| Treatment Group | Concentration | % Wound Closure at 12h (Mean ± SD) | % Wound Closure at 24h (Mean ± SD) |
| Vehicle Control | 0.1% DMSO | 25.4 ± 3.1% | 55.2 ± 4.5% |
| Positive Control | 5 µM CHIR99021 | 48.9 ± 4.2% | 95.7 ± 2.8% |
| Compound X | 1 µM | 35.1 ± 3.8% | 70.3 ± 5.1% |
| Compound X | 5 µM | 45.6 ± 4.0% | 88.9 ± 4.6% |
| Compound X | 10 µM | 52.3 ± 3.5% | 98.1 ± 1.9% |
Interpretation of Results
-
A dose-dependent increase in the percentage of wound closure by a test compound, relative to the vehicle control, indicates a pro-migratory effect.
-
The efficacy of the test compound can be benchmarked against the positive control. If the compound achieves a similar or greater effect, it is considered a potent hit.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine if the observed differences are statistically significant.
Protocol Validation and Troubleshooting
A self-validating protocol relies on robust controls and awareness of potential pitfalls.
-
Negative (Vehicle) Control: Essential for establishing the baseline rate of migration and ensuring the solvent for the compounds has no effect.
-
Positive Control: Validates that the assay system is responsive and provides a benchmark for the potency of test compounds.
-
Troubleshooting Common Issues:
| Problem | Potential Cause | Solution |
| Inconsistent Scratch Width | Variable pressure or angle of pipette tip. | Use a ruler or guide for the tip. Ensure the tip is always perpendicular to the plate.[15] |
| Cells Detaching in Sheets | Overly aggressive washing; unhealthy cells. | Wash gently by adding PBS to the side of the well. Ensure cells are healthy and not over-confluent before scratching.[18] |
| Wound Edges are Jagged | Pipette tip is damaged; scratching motion is not smooth. | Always use a new, sterile pipette tip for each plate. Perform the scratch in one continuous motion.[14] |
| No Migration in Any Well | Cells are unhealthy; medium lacks necessary factors; cytotoxic compound. | Check cell health and viability. Ensure medium contains some serum or growth factors. Perform a cytotoxicity assay (e.g., MTT) in parallel. |
Conclusion
This application note provides a validated, high-throughput protocol for assessing the wound healing potential of this compound derivatives. By combining the classic scratch assay with a robust data analysis workflow and a hypothesized molecular mechanism centered on GSK-3β inhibition, researchers can efficiently screen compound libraries and identify promising leads for further development. This method serves as a critical first step in the pipeline for discovering novel therapeutics for regenerative medicine.
References
- Vertex AI Search. (2025). How to do Wound Healing (Scratch)
- Martinotti, S., & Ranzato, E. (n.d.).
- Liang, C. C., Park, A. Y., & Guan, J. L. (2007).
-
Ranzato, E., et al. (2019). Scratch Migration Assay and Dorsal Skinfold Chamber for In Vitro and In Vivo Analysis of Wound Healing. JoVE (Journal of Visualized Experiments). [Link]
-
Onishi, K., et al. (2011). THE AKT/PKB AND GSK-3β SIGNALING PATHWAY REGULATES CELL MIGRATION THROUGH THE NFAT1 TRANSCRIPTION FACTOR. Journal of Biological Chemistry. [Link]
-
Protocols.io. (2020). Cell migration assay or Transwell assay. [Link]
-
Axion Biosystems. (n.d.). Scratch Assay Protocol. [Link]
-
Jonkman, J. E., et al. (2014). An introduction to the wound healing assay using live-cell microscopy. Cell Adhesion & Migration. [Link]
-
Sherman, H., Pardo, P., & Upton, T. (n.d.). Cell Migration, Chemotaxis and Invasion Assay Protocol. Corning Life Sciences. [Link]
-
Grada, A., et al. (2019). In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis. Frontiers in Oncology. [Link]
-
ibidi GmbH. (n.d.). Wound Healing and Migration Assays. [Link]
-
Zhang, F., et al. (2008). GSK-3β in mouse fibroblasts controls wound healing and fibrosis through an endothelin-1–dependent mechanism. Journal of Clinical Investigation. [Link]
-
Lapid, K., et al. (2013). GSK3β regulates physiological migration of stem/progenitor cells via cytoskeletal rearrangement. Journal of Clinical Investigation. [Link]
-
Chen, Y. T., et al. (2020). The Acceleration of Diabetic Wound Healing by Low-Intensity Extracorporeal Shockwave Involves in the GSK-3β Pathway. International Journal of Molecular Sciences. [Link]
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Bitar, M. S., & Al-Mulla, F. (2011). The GSK-3β/Fyn/Nrf2 pathway in fibroblasts and wounds of type 2 diabetes. Wound Repair and Regeneration. [Link]
-
Das, A., et al. (2022). In Silico Study to Evaluate the Inhibitory Activity of a Few Phenylethanoid Glycosides on GSK3-β Protein for Faster Diabetic Wound Healing. Molecules. [Link]
-
Liu, Y., et al. (2021). Glycogen synthase kinase-3β inhibitor promotes the migration and osteogenic differentiation of rat dental pulp stem cells via the β-catenin/PI3K/Akt signaling pathway. Cell and Tissue Research. [Link]
-
Wang, X., et al. (2022). GSK3B inhibition reduced cervical cancer cell proliferation and migration by modulating the PI3K/Akt signaling pathway and epithelial-to-mesenchymal transition. Brazilian Journal of Medical and Biological Research. [Link]
-
Ayuk, S. M., et al. (2021). Role of the PI3K/AKT (mTOR and GSK3β) signalling pathway and photobiomodulation in diabetic wound healing. Lasers in Medical Science. [Link]
-
Koshovyi, O., et al. (2025). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. Scientific Reports. [Link]
-
Paprocka, R., et al. (2022). Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. Molecules. [Link]
-
Li, Y., et al. (2018). Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response. Bioorganic & Medicinal Chemistry. [Link]
-
Paprocka, R., et al. (2022). Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. PubMed. [Link]
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- 5. GSK-3β in mouse fibroblasts controls wound healing and fibrosis through an endothelin-1–dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Acceleration of Diabetic Wound Healing by Low-Intensity Extracorporeal Shockwave Involves in the GSK-3β Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The GSK-3β/Fyn/Nrf2 pathway in fibroblasts and wounds of type 2 diabetes: On the road to an evidence-based therapy of non-healing wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glycogen synthase kinase-3β inhibitor promotes the migration and osteogenic differentiation of rat dental pulp stem cells via the β-catenin/PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents | MDPI [mdpi.com]
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- 12. Synthesis and PGE(2) production inhibition of 1H-furan-2,5-dione and 1H-pyrrole-2,5-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. med.virginia.edu [med.virginia.edu]
- 16. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]
- 17. Video: Scratch Migration Assay and Dorsal Skinfold Chamber for In Vitro and In Vivo Analysis of Wound Healing [jove.com]
- 18. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
Application Notes and Protocols for the Preparation of 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione Stock Solutions
Introduction: The Significance of N-(2,4-Difluorophenyl)maleimide in Research
1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione, also known as N-(2,4-Difluorophenyl)maleimide, is a member of the N-substituted maleimide family of compounds. The maleimide functional group is a well-established reactive moiety in bioconjugation chemistry, primarily targeting sulfhydryl (thiol) groups found in cysteine residues of proteins and peptides. The reaction proceeds via a Michael addition, forming a stable thioether bond. This specificity makes maleimides invaluable tools for labeling proteins, preparing antibody-drug conjugates (ADCs), and developing targeted drug delivery systems.[1]
The 2,4-difluorophenyl substituent on the maleimide nitrogen imparts specific chemical properties. The fluorine atoms are strongly electron-withdrawing, which can influence the reactivity of the maleimide double bond and enhance the compound's stability and solubility in organic solvents.[1] Furthermore, fluorinated aromatic moieties are of significant interest in medicinal chemistry and drug development, often incorporated to improve metabolic stability, binding affinity, and cell permeability of drug candidates.[2] Derivatives of 1H-pyrrole-2,5-dione have demonstrated a wide array of biological activities, including antitumor, antiviral, and anti-inflammatory properties, making this class of compounds a focus of significant research.[3][4]
Accurate and consistent experimental outcomes are critically dependent on the precise and reproducible preparation of stock solutions. This document provides a detailed, field-proven protocol for the preparation, handling, and storage of this compound stock solutions to ensure their integrity and performance in downstream applications.
Compound Specifications and Properties
A thorough understanding of the compound's properties is essential before any handling or solution preparation.[5] The key specifications for this compound are summarized below.
| Property | Value | Source(s) |
| Compound Name | This compound | IUPAC |
| Synonym(s) | N-(2,4-Difluorophenyl)maleimide | [6] |
| CAS Number | 6954-65-0 | [7][8][9] |
| Molecular Formula | C₁₀H₅F₂NO₂ | [10] |
| Molecular Weight | 209.15 g/mol | [10] |
| Appearance | White to off-white solid | Typical for N-aryl maleimides[1] |
| Purity | ≥95% | [11] |
| Recommended Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | Based on protocols for similar maleimides[12] |
| Recommended Storage | -20°C, desiccated, protected from light | Based on protocols for similar maleimides[12] |
Safety Precautions and Hazard Management
E-E-A-T Pillar: Trustworthiness. A self-validating protocol begins with uncompromising safety. The following precautions are mandatory.
Based on safety data sheets for structurally related compounds, this compound should be handled with extreme caution. The primary hazards associated with similar N-substituted maleimides and pyrrole derivatives include:
-
Acute Toxicity: May be harmful or fatal if swallowed.[13]
-
Skin Corrosion/Irritation: Causes skin irritation.[14]
-
Serious Eye Damage/Irritation: Causes serious eye irritation or damage.[13][14]
-
Respiratory Irritation: May cause respiratory irritation.[14]
-
Sensitization: May cause an allergic skin reaction.
Mandatory Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn at all times. Inspect gloves prior to use and use proper removal technique to avoid skin contact.[14]
-
Eye Protection: Safety glasses with side shields or chemical goggles are required.
-
Lab Coat: A flame-retardant lab coat must be worn and kept fastened.
-
Respiratory Protection: All weighing and initial solubilization steps must be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[13]
In case of exposure, follow standard first aid procedures. For skin contact, wash off with soap and plenty of water. For eye contact, rinse thoroughly with plenty of water for at least 15 minutes. If inhaled, move the person into fresh air. If swallowed, rinse mouth with water. In all cases of exposure, seek immediate medical attention and show the attending physician the Safety Data Sheet (SDS) for a related compound.[14][15]
Protocol: Preparation of a 10 mM Stock Solution
E-E-A-T Pillar: Expertise & Experience. This protocol is designed based on established methodologies for preparing stock solutions of N-substituted maleimides.[12] The choice of anhydrous DMSO as the solvent is critical, as maleimides can be sensitive to hydrolysis, especially in the presence of water, which can lead to ring-opening and loss of reactivity.
Materials and Equipment
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9%
-
Analytical balance (readable to 0.0001 g)
-
Calibrated micropipettes (P1000)
-
Sterile, low-retention pipette tips
-
Amber glass vials or cryovials with screw caps
-
Vortex mixer
-
Spatula and weighing paper/boat
Calculation of Mass for a 10 mM Stock Solution
To prepare a stock solution of a desired concentration, the required mass of the solute must be calculated using its molecular weight. The formula for this calculation is:
Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol )
Example Calculation for 1 mL of a 10 mM Stock Solution:
-
Desired Concentration: 10 mM = 0.010 mol/L
-
Desired Volume: 1 mL = 0.001 L
-
Molecular Weight: 209.15 g/mol
Mass (mg) = (0.010 mol/L) x (0.001 L) x (209.15 g/mol ) x (1000 mg/g) = 2.0915 mg
Therefore, to prepare 1 mL of a 10 mM stock solution, you will need to weigh out approximately 2.09 mg of the compound.
Step-by-Step Procedure
-
Preparation: Ensure all necessary PPE is worn. Perform all steps within a chemical fume hood. Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Place a clean, new weighing boat on the analytical balance and tare it. Carefully weigh out the calculated mass (e.g., 2.09 mg) of the compound. Record the exact mass weighed.
-
Transfer: Carefully transfer the weighed compound into a clean, appropriately labeled amber vial. Ensure that all of the powder is transferred.
-
Solubilization: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial (e.g., 1 mL for the mass calculated above).
-
Dissolution: Securely cap the vial and vortex for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particulates. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be employed.
-
Storage: Tightly seal the vial. For short-term storage (up to one week), store at 2-8°C. For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[12]
Workflow and Data Visualization
Stock Solution Preparation Workflow
The following diagram illustrates the logical flow of the stock solution preparation protocol, emphasizing key decision points and quality control checks.
Sources
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- 2. mdpi.com [mdpi.com]
- 3. Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. N-(2,4-DIFLUOROPHENYL)MALEIMIDE | 6954-65-0 [chemicalbook.com]
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- 14. aaronchem.com [aaronchem.com]
- 15. chemicalbook.com [chemicalbook.com]
analytical methods for 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione characterization
An In-Depth Technical Guide to the Analytical Characterization of 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione
Prepared by: Gemini, Senior Application Scientist
Introduction
This compound, also known as N-(2,4-Difluorophenyl)maleimide, is a key reagent in medicinal chemistry and materials science. Its maleimide group is highly reactive towards thiols, making it a valuable tool for bioconjugation, particularly in the development of antibody-drug conjugates and targeted therapeutics.[1] The difluorophenyl moiety can modulate the compound's physicochemical properties, such as reactivity and lipophilicity, and can serve as a useful probe in ¹⁹F NMR studies.[2]
Given its application in high-stakes fields like drug development, rigorous analytical characterization is not merely a procedural step but a fundamental requirement to ensure identity, purity, stability, and performance. This guide provides a comprehensive suite of analytical methods and detailed protocols for researchers, scientists, and quality control professionals working with this compound. The methodologies are designed to provide an orthogonal understanding of the molecule, from its bulk properties to its precise chemical structure.
Physicochemical Properties
A foundational step in any analytical workflow is the confirmation of the basic physicochemical properties of the target compound.
| Property | Value | Source |
| Chemical Formula | C₁₀H₅F₂NO₂ | [3] |
| Molecular Weight | 209.15 g/mol | [3] |
| CAS Number | 6954-65-0 | [3][4][5] |
| Canonical SMILES | O=C1C=CC(=O)N1C2=CC=C(F)C=C1F | [5] |
| Appearance | Typically a solid (e.g., yellow crystals) | [6] |
Chromatographic Analysis for Purity and Identity
Chromatographic techniques are the cornerstone for assessing the purity of pharmaceutical intermediates and active ingredients. They excel at separating the main component from synthesis-related impurities, precursors, and degradation products.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Expertise & Experience: Reverse-phase HPLC (RP-HPLC) is the method of choice for non-polar to moderately polar small molecules like N-(2,4-Difluorophenyl)maleimide. The C18 stationary phase provides excellent retention and separation based on hydrophobicity. A gradient elution is employed to ensure that impurities with a wide range of polarities are eluted and resolved within a reasonable timeframe. The inclusion of an acid modifier like formic acid in the mobile phase is crucial; it protonates silanol groups on the silica support, reducing peak tailing and improving peak shape. Furthermore, formic acid is volatile, making the method compatible with mass spectrometry (MS) for peak identification if required.[7]
Workflow for HPLC Purity Analysis
Caption: Workflow for RP-HPLC purity analysis.
Protocol 1.1: RP-HPLC Method for this compound
1. Instrumentation and Consumables:
- HPLC system with gradient pump, autosampler, column oven, and UV-Vis detector.
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- HPLC-grade acetonitrile (ACN), water, and formic acid.
2. Mobile Phase Preparation:
- Mobile Phase A: 0.1% (v/v) formic acid in water.
- Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.
- Trustworthiness: Filter and degas both mobile phases prior to use to prevent pump blockages and baseline noise.
3. Sample Preparation:
- Prepare a stock solution of the sample at approximately 1 mg/mL in acetonitrile.
- Dilute this stock solution with a 50:50 mixture of Mobile Phase A and B to a final concentration of ~0.1 mg/mL.
4. Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Flow Rate | 1.0 mL/min | Standard for 4.6 mm ID columns. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | Balances sensitivity and peak shape. |
| Detection | 254 nm | Aromatic systems strongly absorb at this wavelength. |
| Gradient | 0-20 min: 50% to 95% B | Ensures elution of the main peak and any less polar impurities. |
| 20-22 min: 95% B | Washes the column of highly retained species. | |
| 22-25 min: Re-equilibrate at 50% B | Prepares column for the next injection. |
5. System Suitability:
- Before running samples, perform at least five replicate injections of the standard solution.
- The relative standard deviation (RSD) for the peak area and retention time of the main peak should be ≤ 2.0%. This validates the precision of the system.
6. Data Interpretation:
- The purity is calculated based on the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram.
- Any significant impurity peaks (>0.1%) should be investigated, potentially using a hyphenated technique like LC-MS for identification.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities & Identity Confirmation
Expertise & Experience: While HPLC is superior for general purity, GC-MS is an excellent orthogonal technique for identifying volatile or thermally stable impurities that may not be detected by HPLC. Electron Ionization (EI) provides a reproducible fragmentation pattern that serves as a "fingerprint" for the molecule, allowing for structural confirmation and comparison to library spectra. The molecular ion (M+) peak confirms the molecular weight.
Protocol 1.2: GC-MS Method
1. Instrumentation:
- GC system coupled to a Mass Spectrometer (e.g., a Quadrupole MS).
- A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
2. Sample Preparation:
- Prepare a dilute solution of the sample (~0.5 mg/mL) in a volatile solvent such as ethyl acetate or dichloromethane.
3. GC-MS Conditions:
| Parameter | Recommended Setting | Rationale |
| Carrier Gas | Helium at ~1 mL/min | Inert and provides good chromatographic efficiency. |
| Inlet Temp. | 250 °C | Ensures rapid volatilization without degradation. |
| Oven Program | 100 °C (hold 2 min), then ramp 10 °C/min to 280 °C (hold 5 min) | Separates compounds based on boiling point. |
| Ionization | Electron Ionization (EI) at 70 eV | Standard energy for reproducible fragmentation and library matching. |
| MS Scan Range | 40 - 400 m/z | Covers the expected molecular ion and fragment masses. |
4. Data Interpretation:
- Examine the Total Ion Chromatogram (TIC) for impurity peaks.
- Analyze the mass spectrum of the main peak. Expect to see a molecular ion peak (M+) at m/z 209.
- Characteristic fragments for N-aryl maleimides may also be present, which can be used to confirm the structure.[6]
Spectroscopic Analysis for Structural Elucidation
Spectroscopic methods provide detailed information about the chemical structure and functional groups, serving as a definitive confirmation of the compound's identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful tool for unambiguous structure determination.[8] For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is required. The solvent choice (CDCl₃ or DMSO-d₆) is important; DMSO-d₆ is more polar and can be useful if solubility in CDCl₃ is limited.[9] Tetramethylsilane (TMS) is used as the internal standard for ¹H and ¹³C NMR.
Protocol 2.1: NMR Sample Preparation and Analysis
1. Sample Preparation:
- Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
- Ensure the sample is fully dissolved to obtain high-resolution spectra.
2. Data Acquisition:
- Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field spectrometer.
- Standard pulse programs are typically sufficient.
3. Expected Spectral Data and Interpretation:
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment & Rationale |
| ¹H NMR | ~6.8 | Singlet (s) | The two equivalent olefinic protons (-CH=CH-) of the maleimide ring. The singlet indicates chemical equivalence.[6][10] |
| ~7.0 - 7.5 | Multiplets (m) | The three aromatic protons on the 2,4-difluorophenyl ring. The complex splitting pattern arises from H-H and H-F coupling. | |
| ¹³C NMR | ~170 | Singlet | The two equivalent carbonyl carbons (-C=O) of the imide. |
| ~134 | Singlet | The two equivalent olefinic carbons (-CH=CH-).[6] | |
| ~105 - 165 | Multiplets | The six aromatic carbons. Signals will be split due to one-bond and multi-bond coupling with fluorine (¹JCF, ²JCF, etc.), which is characteristic of fluorinated aromatics.[2] | |
| ¹⁹F NMR | TBD | Multiplets | Two distinct signals are expected for the two non-equivalent fluorine atoms at the C2 and C4 positions of the phenyl ring. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Experience: FT-IR is a rapid and simple technique used to confirm the presence of key functional groups.[11] The spectrum provides a characteristic fingerprint for the molecule. The Attenuated Total Reflectance (ATR) method is often preferred as it requires minimal sample preparation.
Workflow for FT-IR Functional Group Analysis
Caption: Workflow for FT-IR analysis using an ATR accessory.
Protocol 2.2: FT-IR Analysis
1. Instrumentation:
- FT-IR spectrometer, preferably with a Universal Attenuated Total Reflectance (UATR) accessory.
2. Sample Preparation:
- Place a small amount of the solid sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact.
3. Data Acquisition:
- Collect a background spectrum of the clean, empty ATR crystal.
- Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
4. Expected Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~1770 & ~1700 | C=O Asymmetric & Symmetric Stretch | Imide |
| ~1600 | C=C Stretch | Aromatic Ring |
| ~1515 | C=C Stretch | Aromatic Ring |
| ~1390 | C-N Stretch | Imide |
| ~1150 | C-N-C Stretch | Imide Ring[12] |
| ~1100-1200 | C-F Stretch | Aryl-Fluoride |
Note: The presence of two distinct C=O stretching bands is characteristic of the cyclic imide structure.[11][13]
Thermal Analysis
Thermal analysis techniques like TGA and DSC are critical for determining the thermal stability, melting point, and polymorphic behavior of a compound. Simultaneous TGA-DSC analysis is highly efficient, providing both mass loss and heat flow data from a single experiment.[14]
Protocol 3.1: Simultaneous TGA-DSC Analysis
1. Instrumentation:
- Simultaneous Thermal Analyzer (STA) capable of performing TGA and DSC concurrently.
- Alumina or aluminum crucibles.
2. Sample Preparation:
- Accurately weigh 3-5 mg of the sample into a tared crucible.
3. Analytical Conditions:
- Purge Gas: Nitrogen at a flow rate of 30-50 mL/min to provide an inert atmosphere.
- Temperature Program: Heat from 30 °C to 400 °C at a constant rate of 10 °C/min.
- Trustworthiness: Using a controlled heating rate ensures reproducible results and allows for accurate determination of transition temperatures.[15]
4. Data Interpretation:
- DSC Curve: An endothermic peak will indicate the melting point (Tₘ) of the compound. The absence of significant thermal events before the melt suggests the material is anhydrous and free of residual solvent.
- TGA Curve: A sharp weight loss after the melting point indicates thermal decomposition. The onset temperature of this weight loss is a measure of the compound's thermal stability.[16] The material should be stable with negligible weight loss up to its melting point.
Summary of Key Analytical Parameters
| Analytical Technique | Parameter | Expected Result |
| HPLC | Purity | >95% (as per typical commercial grade[3]) |
| GC-MS | Molecular Ion (M+) | m/z = 209 |
| ¹H NMR | Olefinic Protons | Singlet at ~6.8 ppm |
| FT-IR | Imide Carbonyls | Two sharp bands at ~1770 and ~1700 cm⁻¹ |
| TGA/DSC | Melting Point (Tₘ) | Sharp endotherm (specific temp to be determined experimentally) |
| Decomposition | Onset of weight loss at T > Tₘ |
Conclusion
The analytical characterization of this compound requires a multi-faceted, orthogonal approach. The combination of chromatography (HPLC, GC-MS), spectroscopy (NMR, FT-IR), and thermal analysis (TGA/DSC) provides a comprehensive profile of the molecule. This integrated strategy ensures not only the confirmation of its chemical identity and structure but also a reliable assessment of its purity and thermal stability. Adherence to these detailed protocols will empower researchers and drug development professionals to use this important chemical reagent with the highest degree of confidence.
References
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Faisal, S. J., & Mutlaq, D. Z. (n.d.). FT-IR data of synthesized maleimide derivatives (N1-N4). ResearchGate. Retrieved from [Link]
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MDPI. (n.d.). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectra of PK50_20 (a) crosslinked at different maleimide/furan ratios. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectra of maleimide functionalized Fe@C NP 20 and BSA-adduct 21. Retrieved from [Link]
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ResearchGate. (n.d.). Solid-state FTIR monitoring of the maleimide polymerization. Retrieved from [Link]
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Bose, R. K., et al. (2024). Kinetic Study of the Diels–Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy. MDPI. Retrieved from [Link]
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MDPI. (n.d.). N-(2,4-Difluorophenyl)-2-fluorobenzamide. Retrieved from [Link]
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CIBTech. (n.d.). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. Retrieved from [Link]
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ResearchGate. (n.d.). HPLC chromatogram of the reaction between N -(2-aminoethyl) maleimide.... Retrieved from [Link]
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Guo, X. F., et al. (2011). Simple and rapid determination of thiol compounds by HPLC and fluorescence detection with 1,3,5,7-tetramethyl-8-phenyl-(2-maleimide) difluoroboradiaza-s-indacene. PubMed. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Sequence sensitivity and pH dependence of maleimide conjugated N-terminal cysteine peptides to thiazine rearrangement. Retrieved from [Link]
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PubMed. (2018). Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors.... Retrieved from [Link]
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AZoM. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. Retrieved from [Link]
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ResearchGate. (n.d.). 1H NMR spectra (in D2O) of maleimide 11a, the conjugation product 13a.... Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Reactivity of New 1-Pentafluorophenyl-1Hpyrrole Derivatives. Retrieved from [Link]
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MDPI. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Retrieved from [Link]
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Academic Science. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Retrieved from [Link]
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MDPI. (n.d.). Enhanced Optical and Thermal Stability of Blue Pyrrole Derivatives for Color Filter in Image Sensors. Retrieved from [Link]
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National Institutes of Health (NIH). (2025). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. Retrieved from [Link]
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PubMed. (2010). Synthesis and PGE(2) production inhibition of 1H-furan-2,5-dione and 1H-pyrrole-2,5-dione derivatives. Retrieved from [Link]
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MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]
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National Center for Biotechnology Information (NCBI). (2007). N-[2-(4-[18F]Fluorobenzamido)ethyl]maleimide-sulfhydryl-cyclic-arginine-glycine-aspartic acid peptide. Retrieved from [Link]
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Reich, H. (2020). NMR Spectroscopy. University of Wisconsin-Madison. Retrieved from [Link]
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MDPI. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and thermal study of 1,2,4-triazole derivatives. Retrieved from [Link]
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Royal Society of Chemistry. (2016). Supporting Information for Selective and tunable synthesis of 3-arylsuccinimides and 3-arylmaleimides.... Retrieved from [Link]
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MDPI. (n.d.). 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Retrieved from [Link]
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PubMed. (2005). (1)H- And (13)C-NMR Analysis of a Series of 1,2-diaryl-1H-4,5-dihydroimidazoles. Retrieved from [Link]
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PubMed. (2005). Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. Retrieved from [Link]
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Application Note: High-Resolution NMR Analysis of 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione
Abstract
1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione is a substituted N-aryl maleimide, a class of compounds recognized for its significant role in medicinal chemistry and materials science.[1][2] As a Michael acceptor and a dienophile, its pyrrole-2,5-dione core is a valuable scaffold for synthesizing complex molecules, including potential cholesterol absorption inhibitors.[2] The incorporation of a 2,4-difluorophenyl moiety can enhance biological activity and modulate pharmacokinetic properties due to fluorine's unique steric and electronic effects.[3] Consequently, unambiguous structural verification is paramount. This application note provides a comprehensive guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of this compound, detailing optimized protocols for sample preparation, data acquisition, and in-depth spectral interpretation, with a special focus on resolving complex splitting patterns arising from proton-fluorine (H-F) and carbon-fluorine (C-F) coupling.
Introduction: The Need for Precise Structural Elucidation
The synthetic utility and biological potential of N-substituted maleimides demand rigorous analytical characterization. NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure in solution.[4] For this compound, NMR not only confirms the covalent framework but also provides definitive proof of regiochemistry. The presence of fluorine atoms, while beneficial for drug design, introduces complexities into NMR spectra due to spin-spin coupling with both ¹H and ¹³C nuclei.[5][6] Understanding and correctly interpreting these coupling patterns is essential for accurate spectral assignment.
This guide is designed to serve as a field-proven reference, explaining the causality behind experimental choices to ensure the acquisition of high-quality, reproducible NMR data and to facilitate its confident interpretation.
Foundational Principles: ¹H, ¹³C, and ¹⁹F Interactions
A standard analysis involves ¹H and ¹³C NMR spectroscopy. While ¹⁹F NMR is also highly informative, this note focuses on the manifestation of fluorine coupling in the more commonly acquired ¹H and ¹³C spectra.
-
Chemical Shift (δ): The position of a signal in the NMR spectrum, indicative of the electronic environment of the nucleus. Electron-withdrawing groups, like carbonyls and fluorine, generally shift signals to a higher frequency (downfield).
-
Integration: In ¹H NMR, the area under a signal is proportional to the number of protons it represents. This is not typically quantitative in standard ¹³C NMR due to variable relaxation times and nuclear Overhauser effects.[7]
-
Spin-Spin Coupling (J-coupling): The interaction between neighboring nuclear spins, which causes signals to split into multiplets. The magnitude of the coupling constant (J, measured in Hertz) is independent of the external magnetic field strength. In this molecule, we will observe:
-
³JHH (through 3 bonds): Vicinal proton-proton coupling.
-
⁴JHH (through 4 bonds): Long-range aromatic proton-proton coupling.
-
nJHF (through 'n' bonds): Heteronuclear proton-fluorine coupling, which can occur over several bonds.[8]
-
nJCF (through 'n' bonds): Heteronuclear carbon-fluorine coupling, with ¹JCF being particularly large.[8][9][10]
-
Experimental Workflow and Protocols
Acquiring high-quality NMR data is critically dependent on meticulous sample preparation and correctly set acquisition parameters. The following workflow is recommended.
Caption: Recommended workflow for NMR analysis.
Protocol 1: Sample Preparation
The quality of the final spectrum is fundamentally dependent on proper sample preparation.[4]
-
Analyte Preparation: Weigh 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[11] A higher concentration is required for ¹³C NMR due to the low natural abundance (1.1%) of the ¹³C isotope.
-
Solvent Selection: Add 0.6-0.7 mL of a suitable deuterated solvent.
-
Chloroform-d (CDCl₃): The recommended starting solvent for its ability to dissolve many nonpolar organic compounds and its relatively clean spectral window.
-
Dimethyl sulfoxide-d₆ (DMSO-d₆): An excellent alternative if the compound exhibits poor solubility in CDCl₃. Be aware that the residual water peak in DMSO-d₆ can be broad and may obscure signals.
-
-
Dissolution: Ensure the sample is fully dissolved. Use a vortex mixer or a sonicator bath for a short period if necessary. A homogenous solution is critical for achieving good magnetic field homogeneity (shimming).[12]
-
Filtration and Transfer: To remove any particulate matter that can degrade spectral resolution, filter the solution directly into a high-quality 5 mm NMR tube.[12][13] This can be achieved by passing the solution through a small plug of glass wool or cotton packed into a Pasteur pipette.
-
Final Volume: The final sample height in the tube should be approximately 4-5 cm (0.6-0.7 mL) to ensure it is correctly positioned within the instrument's detection coils.[11][12]
Protocol 2: NMR Data Acquisition
These parameters are starting points for a 400 or 500 MHz spectrometer and may require optimization.
| Parameter | ¹H Acquisition | ¹³C Acquisition | Rationale |
| Spectral Width (SW) | 12-16 ppm | 220-240 ppm | Must encompass all expected signals. The range for ¹³C is much larger than for ¹H.[7][14] |
| Acquisition Time (AT) | 2-4 seconds | 1-2 seconds | A longer AT provides better digital resolution. A good compromise is to acquire for ~3x the average T₂ relaxation time.[14] |
| Relaxation Delay (d1) | 1-2 seconds | 2-5 seconds | A sufficient delay is needed for the nuclear spins to return to equilibrium before the next pulse. This is crucial for accurate integration. For ¹³C, a longer delay is often necessary, especially for quaternary carbons.[15] |
| Pulse Angle | 30-45° | 30-45° | Using a smaller flip angle than 90° allows for a shorter relaxation delay, increasing the number of scans possible in a given time.[16] |
| Number of Scans (NS) | 8-16 | 1024-4096 | Signal-to-noise ratio improves with the square root of the number of scans.[16] Many more scans are needed for ¹³C due to its low sensitivity. |
Spectral Interpretation and Data Analysis
The key to interpreting the spectra of this compound is to systematically analyze each part of the molecule and predict the expected signals and their splitting patterns due to H-H, H-F, and C-F couplings.
Caption: Structure and numbering scheme for NMR assignment.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum can be divided into two distinct regions: the olefinic protons of the maleimide ring and the aromatic protons of the difluorophenyl ring.
| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (Hz) | Assignment Rationale |
| H-3, H-4 | 6.8 - 7.0 | s (singlet) | - | Chemically and magnetically equivalent due to molecular symmetry. The signal for the parent maleimide appears around 6.8 ppm.[17] |
| H-6' | 7.4 - 7.7 | ddd | ³JH5'H6' ≈ 8-9; ³JFH6' ≈ 7-10; ⁴JH3'H6' ≈ 0-1 | Located ortho to the electron-withdrawing imide nitrogen. Coupled to vicinal H-5' and ortho F-2'. Small long-range coupling to H-3' may also be observed. |
| H-5' | 7.2 - 7.4 | dddd | ³JH5'H6' ≈ 8-9; ³JFH5' ≈ 8-10; ⁴JFH5' ≈ 5-6; ⁴JH3'H5' ≈ 2-3 | Complex multiplet due to coupling with H-6' (ortho), F-4' (ortho), F-2' (meta), and H-3' (meta).[8] |
| H-3' | 7.0 - 7.2 | ddd | ³JFH3' ≈ 8-10; ⁴JFH3' ≈ 5-6; ⁴JH3'H5' ≈ 2-3 | Signal is shifted upfield relative to other aromatics. Coupled to F-2' (ortho), F-4' (meta), and H-5' (meta).[8][9] |
Predicted ¹³C NMR Spectrum
Due to the lack of symmetry in the substituted phenyl ring, ten distinct carbon signals are expected. The key feature will be the splitting of the aromatic carbon signals due to coupling with fluorine.
| Carbon(s) | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (Hz) | Assignment Rationale |
| C-2, C-5 | ~170 | s (singlet) | - | Equivalent carbonyl carbons, typically found in this downfield region for imides.[18] |
| C-3, C-4 | ~134 | s (singlet) | - | Equivalent olefinic carbons.[18] |
| C-4' | 162 - 165 | dd (doublet of doublets) | ¹JCF ≈ 250; ²JCF ≈ 12 | Carbon directly attached to fluorine shows a very large one-bond C-F coupling. Also shows a smaller two-bond coupling to F-2'. |
| C-2' | 158 - 161 | dd (doublet of doublets) | ¹JCF ≈ 250; ²JCF ≈ 12 | Similar to C-4', this carbon bearing a fluorine atom will exhibit a large ¹JCF and a smaller ²JCF to F-4'. |
| C-6' | 129 - 132 | d (doublet) | ²JCF ≈ 20-25 | Coupled to the ortho fluorine (F-2'). |
| C-1' | 120 - 123 | dd (doublet of doublets) | ²JCF ≈ 20; ³JCF ≈ 4 | The ipso-carbon attached to the nitrogen is coupled to both F-2' and F-4'. |
| C-5' | 112 - 114 | d (doublet) | ²JCF ≈ 20-25 | Coupled to the ortho fluorine (F-4'). |
| C-3' | 105 - 108 | dd (doublet of doublets) | ²JCF ≈ 25; ²JCF ≈ 25 | This carbon is situated between two fluorine atoms and will show two-bond couplings to both F-2' and F-4'. |
Note: Predicted chemical shifts and coupling constants are estimates based on literature values for similar structural motifs.[8][9][10][18][19] Actual values may vary depending on solvent and experimental conditions.
Conclusion
The structural confirmation of this compound by ¹H and ¹³C NMR spectroscopy is straightforward when a systematic approach is employed. By adhering to rigorous sample preparation protocols and utilizing optimized acquisition parameters, high-quality spectra can be reliably obtained. The key to accurate interpretation lies in recognizing the distinct chemical environments of the maleimide and difluorophenyl protons and carbons, and methodically analyzing the splitting patterns that arise from both homonuclear (H-H) and heteronuclear (H-F, C-F) spin-spin coupling. This application note provides the necessary framework and expert insights for researchers to confidently perform and interpret these critical analytical experiments.
References
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-
Alwsci. (2025, July 24). How To Prepare And Run An NMR Sample. Available at: [Link]
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Le Guennec, A., et al. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PubMed Central. Available at: [Link]
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Srivastava, M., & Chary, K. V. R. (2018). NMR Spectroscopy: Data Acquisition. ResearchGate. Available at: [Link]
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Gowda, B. T., et al. (2002). ¹H-NMR and ¹³C-NMR Spectra. Zeitschrift für Naturforschung B. Available at: [Link]
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DiRocco, D. A., et al. (2019). Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PubMed Central. Available at: [Link]
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Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Available at: [Link]
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Matsuo, T., & Shosenji, H. (1969). Studies of the solvent effect on the chemical shifts in n.m.r. spectroscopy. II. Solutions of succinic anhydride, maleic anhydride, and the N-substituted imides. Canadian Journal of Chemistry. Available at: [Link]
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DiRocco, D. A., et al. (2019). Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Omega. Available at: [Link]
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U-M BioNMR Core. (2023, January 26). Tips and Tricks of collecting good NMR data. YouTube. Available at: [Link]
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Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]
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Gerig, J. T. (2002). An Overview of Fluorine NMR. ResearchGate. Available at: [Link]
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Soong, R., et al. (2022). New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. RSC Publishing. Available at: [Link]
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ResearchGate. (n.d.). Carbon-fluorine coupling constants, n J CF. Available at: [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information Hydrogenation of Amides. Available at: [Link]
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The Royal Society of Chemistry. (2022). Supplementary Information. Available at: [Link]
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Emsley, J. W., & Phillips, L. (1976). Fluorine Coupling Constants. Progress in NMR Spectroscopy. Available at: [Link]
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Degutytė, M., et al. (2025). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. National Institutes of Health. Available at: [Link]
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CIBTech. (n.d.). Synthesis and Characterization of Pyrrole 2,5-dione Derivatives. Available at: [Link]
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Gowda, B. T., et al. (2002). Infrared, ¹H and ¹³C NMR Spectral Studies on Di- and Tri-substituted N-Aryl Amides. ResearchGate. Available at: [Link]
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Gerig, J. T. (n.d.). Fluorine NMR. Encyclopedia of Magnetic Resonance. Available at: [Link]
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ResearchGate. (n.d.). ¹H NMR spectra illustrating the reaction of maleimides with thiolated monocarboxylates. Available at: [Link]
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ResearchGate. (n.d.). NMR spectra of the corresponding diaryl-substituted maleic anhydride, imide, and hydrazide. Available at: [Link]
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Wang, Y., et al. (2018). Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors. PubMed. Available at: [Link]
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PubChem. (n.d.). This compound. Available at: [Link]
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Reich, H. (n.d.). NMR Spectroscopy :: ¹H NMR Chemical Shifts. University of Wisconsin-Madison. Available at: [Link]
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Chem Help ASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy. YouTube. Available at: [Link]
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Tsolanku, T. F., et al. (2016). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]
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Duddeck, H., et al. (2009). 5 Combination of ¹H and ¹³C NMR Spectroscopy. Structure Elucidation by Modern NMR. Available at: [Link]
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Banks, R. E., et al. (1996). Synthesis and Reactivity of New 1-Pentafluorophenyl-1H-pyrrole Derivatives. MDPI. Available at: [Link]
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Fujiwara, K., et al. (2020). Complete Assignments of ¹H and ¹³C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. MDPI. Available at: [Link]
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Bal, T., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Journal of the Serbian Chemical Society. Available at: [Link]
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Application Note: Mass Spectrometric Characterization of 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione
Abstract
This technical guide provides a detailed framework for the mass spectrometric characterization of 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione, a compound of interest in drug development and chemical synthesis. In the absence of published mass spectral data for this specific molecule, this document synthesizes foundational mass spectrometry principles with data from structurally analogous compounds to propose robust analytical protocols. We present methodologies for both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), coupled with tandem mass spectrometry (MS/MS) for structural elucidation. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a reliable analytical workflow for this and related N-aryl maleimide compounds.
Introduction: The Analytical Imperative
This compound belongs to the N-aryl maleimide class of compounds. The maleimide moiety is a well-known reactive group, often utilized in bioconjugation to link molecules to cysteine residues in proteins.[1][2] The difluorophenyl group significantly influences the molecule's electronics and lipophilicity, making its precise characterization critical for understanding its reactivity, metabolism, and potential as a pharmaceutical agent or building block.
Mass spectrometry is the premier analytical technique for confirming molecular identity and elucidating structure.[3] Its sensitivity and specificity provide unequivocal determination of molecular weight and offer deep structural insights through controlled fragmentation. This note details the application of High-Resolution Mass Spectrometry (HRMS) for the characterization of this target molecule.
Foundational Knowledge & Predicted Behavior
The molecular formula for this compound is C₁₀H₅F₂NO₂.[4] Based on this, we can calculate the theoretical exact mass, which is fundamental for HRMS analysis.
Table 1: Molecular Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₅F₂NO₂ | PubChem[4] |
| Monoisotopic Mass | 209.02883 g/mol | PubChem[4] |
| Molecular Weight | 209.15 g/mol | PubChem[4] |
Given its structure—a moderately polar aromatic system—the compound is expected to ionize efficiently under both ESI and APCI conditions.[4][5] APCI is often well-suited for less polar, thermally stable small molecules, while ESI is effective for polar compounds.[4][5] Providing protocols for both allows for methodological flexibility and optimization.
Experimental Workflow: A Step-by-Step Guide
The overall process involves sample preparation, direct infusion or LC-MS analysis, and subsequent fragmentation analysis to confirm the structure.
Caption: High-level experimental workflow for MS characterization.
Detailed Protocols
Sample Preparation
The quality of data is directly dependent on proper sample preparation. The goal is to achieve a final concentration suitable for modern mass spectrometers, typically in the low µg/mL to ng/mL range.
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as acetonitrile (ACN) or methanol (MeOH).
-
Working Solution: For direct infusion, dilute the stock solution to a final concentration of 1-10 µg/mL. A typical solvent system for positive ion mode is 50:50 (v/v) acetonitrile/water with 0.1% formic acid. The acid facilitates protonation, leading to the formation of the [M+H]⁺ ion.
ESI-MS Protocol (Positive Ion Mode)
Electrospray ionization is a soft ionization technique ideal for moderately polar molecules.[6]
-
Instrument Calibration: Calibrate the mass spectrometer using the manufacturer's recommended calibration solution to ensure high mass accuracy.
-
Infusion: Infuse the working solution at a flow rate of 5-10 µL/min.
-
Source Parameters: Optimize source conditions to maximize the signal of the target ion while minimizing in-source fragmentation. Start with the parameters listed in Table 2 and adjust as necessary.
-
Full Scan Acquisition: Acquire data in full scan mode over a mass range of m/z 50-500 to detect the protonated molecule [M+H]⁺ at a theoretical m/z of 210.0361.
-
Tandem MS (MS/MS) Acquisition: Perform a product ion scan on the isolated [M+H]⁺ precursor ion. Use Collision-Induced Dissociation (CID) with normalized collision energy (NCE) ranging from 10-40 eV to generate a comprehensive fragmentation spectrum.
Table 2: Suggested Starting ESI-MS Parameters
| Parameter | Setting | Rationale |
| Ionization Mode | Positive ESI | The nitrogen atom in the pyrrole ring can be readily protonated. |
| Capillary Voltage | 3.5 - 4.5 kV | Creates a stable electrospray. |
| Nebulizer Gas | 20-30 psi | Assists in droplet formation. |
| Drying Gas Flow | 8-12 L/min | Promotes solvent evaporation. |
| Drying Gas Temp. | 300-350 °C | Facilitates desolvation of ions. |
| Mass Resolution | >10,000 (FWHM) | To ensure accurate mass measurement. |
APCI-MS Protocol (Positive Ion Mode)
APCI is a gas-phase ionization technique that is well-suited for thermally stable, less polar compounds and can be less susceptible to matrix effects than ESI.[1][2]
-
Instrument Setup: Calibrate the instrument as per the ESI protocol.
-
Source Parameters: APCI involves a high-temperature vaporizer and a corona discharge needle.[7] Initial parameters are suggested in Table 3.
-
Data Acquisition: Follow the same full scan and MS/MS acquisition strategy as described for ESI. The primary ion observed is expected to be [M+H]⁺.
Table 3: Suggested Starting APCI-MS Parameters
| Parameter | Setting | Rationale |
| Ionization Mode | Positive APCI | Proton transfer from reagent gas ions is an efficient process for this molecule.[1] |
| Corona Current | 3-5 µA | Initiates the chemical ionization cascade. |
| Vaporizer Temp. | 350-450 °C | Ensures complete vaporization of the sample and solvent. |
| Sheath/Aux Gas | As per instrument recommendation | Assists in nebulization and desolvation. |
| Capillary Temp. | 250-300 °C | Transfers ions to the mass analyzer. |
| Mass Resolution | >10,000 (FWHM) | To ensure accurate mass measurement. |
Predicted Fragmentation Pathway
Tandem MS (MS/MS) provides a fragmentation "fingerprint" that is unique to a molecule's structure. Fragmentation is induced by colliding the isolated precursor ion with an inert gas (e.g., nitrogen or argon), causing it to break at its weakest bonds.[8] For this compound, fragmentation is predicted to occur around the stable aromatic ring and the maleimide core.
The electron-withdrawing nature of the carbonyl groups and the fluorine atoms will influence the fragmentation pathways. Based on the fragmentation of related N-aryl maleimides and succinimides, key bond cleavages are expected to occur at the N-aryl bond and within the maleimide ring itself.[9]
Caption: Predicted CID fragmentation pathway for [M+H]⁺.
Interpretation of Key Fragments:
-
m/z 152.0361: This fragment likely arises from the loss of a neutral acetylene and carbon monoxide molecule (C₂H₂O) from the maleimide ring, a common fragmentation pattern for such ring systems.
-
m/z 128.0255: Subsequent loss of carbon monoxide (CO) from the m/z 152 fragment.
-
m/z 114.0303: Represents the difluorobenzene cation, formed after cleavage of the N-aryl bond and loss of the maleimide radical.
-
m/z 82.0055: This fragment would correspond to the protonated maleimide ring following cleavage of the N-aryl bond. The charge may reside on either the aryl or the maleimide portion depending on their respective proton affinities.
Data Analysis and Validation
-
Mass Accuracy: The measured mass of the precursor ion should be within 5 ppm of the theoretical exact mass (210.0361 for [M+H]⁺). This provides strong evidence for the elemental composition.
-
Isotopic Pattern: The observed isotopic distribution for the precursor ion should match the theoretical pattern for C₁₀H₅F₂NO₂.
-
Fragmentation Consistency: The major fragment ions observed in the MS/MS spectrum should be explainable through logical bond cleavages from the parent structure, consistent with the proposed pathway. High-resolution measurement of these fragments further increases confidence in their assignments.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the mass spectrometric characterization of this compound. By leveraging both ESI and APCI ionization techniques coupled with high-resolution tandem mass spectrometry, researchers can confidently confirm the identity and structure of this molecule. The detailed protocols and predicted fragmentation pathways serve as a robust starting point for method development and routine analysis in pharmaceutical and chemical research environments.
References
- Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes.
-
Comparison of N-ethyl maleimide and N-(1-phenylethyl) maleimide for derivatization of biological thiols using liquid chromatography-mass spectrometry. PubMed. [Link]
-
This compound. PubChem. [Link]
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Atmospheric-pressure chemical ionization. Wikipedia. [Link]
-
Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. LabX. [Link]
-
Fragmentation features of intermolecular cross-linked peptides using N-hydroxy- succinimide esters by MALDI- and ESI-MS/MS for use in structural proteomics. PubMed. [Link]
-
Fragmentation features of intermolecular cross-linked peptides using N-hydroxy-succinimide esters by MALDI- and ESI-MS/MS for use in structural proteomics. ResearchGate. [Link]
-
Mass Spectrometry-Based Proteomics for the Analysis of Chromatin Structure and Dynamics. MDPI. [Link]
-
Collision-induced dissociation. Wikipedia. [Link]
-
Principles of electrospray ionization. PubMed. [Link]
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developing target engagement assays for 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione
Application Note & Protocols
A Multi-Assay Strategy for Determining Target Engagement of 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione
Abstract
This document provides a detailed guide for researchers, scientists, and drug development professionals on establishing robust target engagement (TE) assays for the small molecule this compound. The core chemical scaffold of this compound, an N-substituted maleimide, strongly suggests a mechanism of action as a targeted covalent inhibitor (TCI). Confirming and quantifying the interaction with its intended biological target is therefore paramount for advancing any drug discovery program. We present an integrated, multi-assay strategy that moves from initial biophysical characterization to definitive confirmation of covalent modification and finally to measuring engagement within a physiological cellular context. The protocols herein are designed to be self-validating, providing layers of evidence to build a comprehensive understanding of the molecule's behavior. This guide details methodologies for Surface Plasmon Resonance (SPR), Mass Spectrometry (MS), and the Cellular Thermal Shift Assay (CETSA), explaining not only the procedural steps but also the scientific rationale behind key decisions.
Introduction: Compound Analysis and Mechanistic Hypothesis
This compound, also known as N-(2,4-Difluorophenyl)maleimide, is characterized by a reactive maleimide "warhead".[1][2] The maleimide ring contains an electrophilic α,β-unsaturated carbonyl system, making it a prime candidate for a Michael addition reaction with soft nucleophiles.[3] In a biological context, the most common target for such a reaction is the thiol group of a cysteine residue within a protein's binding pocket.
This reactivity forms the basis of our central hypothesis: This compound functions as a targeted covalent inhibitor, forming an irreversible covalent bond with its protein target(s).
The implication of this hypothesis is significant. Unlike non-covalent inhibitors where binding is reversible, a covalent inhibitor's pharmacodynamics are often uncoupled from its pharmacokinetics, potentially leading to a prolonged duration of action that is dependent on the target protein's turnover rate.[4] Therefore, assays must be chosen that can specifically detect and quantify this irreversible binding event.
Caption: Proposed covalent reaction mechanism for the maleimide warhead.
An Integrated Workflow for Target Engagement Validation
To rigorously validate target engagement for a covalent inhibitor, no single assay is sufficient. We propose a phased approach that builds confidence by corroborating evidence from orthogonal techniques. This workflow confirms direct binding, identifies the nature of the interaction as covalent, and verifies that this engagement occurs in the relevant biological environment of the cell.
Caption: Integrated workflow for covalent inhibitor target engagement.
Protocol 1: Biophysical Characterization with Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique that measures molecular interactions in real-time by detecting changes in the refractive index at the surface of a sensor chip.[5] For a covalent inhibitor, the binding event is expected to follow a two-step model: an initial reversible binding (characterized by K_I) followed by an irreversible covalent bond formation (characterized by k_inact).[3] The key diagnostic feature in the resulting sensorgram will be a lack of dissociation during the washout phase, indicating a stable, covalent complex.[6]
Methodology:
-
Protein Immobilization:
-
Covalently immobilize the purified target protein onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS).
-
Rationale: Amine coupling is robust and widely applicable. Aim for a low to medium immobilization density (e.g., 2000-5000 RU) to minimize mass transport limitations.
-
-
Assay Setup:
-
Use a multi-cycle kinetics format.
-
Run buffer: HBS-EP+ (or similar, supplemented with 1-5% DMSO to match compound solvent).
-
Analyte: Prepare a serial dilution of this compound (e.g., 0.1 µM to 50 µM).
-
-
Kinetic Analysis:
-
Inject each concentration of the compound over the protein surface for a defined association time (e.g., 180-300 seconds).
-
Follow with a long dissociation phase (e.g., 600-1200 seconds).
-
Rationale: The long dissociation phase is critical. For a covalent inhibitor, the signal will not return to baseline, unlike a reversible binder.
-
Include a zero-compound (buffer only) injection for double referencing.
-
-
Data Analysis:
-
Fit the sensorgram data to a "2-step irreversible binding" or "pre-equilibrium covalent" model available in the instrument's analysis software.
-
This will yield the kinetic constants K_I (affinity of the initial non-covalent complex) and k_inact (rate of covalent bond formation). The overall potency is often expressed as k_inact/K_I.
-
Expected Data:
| Parameter | Hypothetical Value | Interpretation |
| K_I (µM) | 15 | Affinity of the initial, reversible binding step. |
| k_inact (s⁻¹) | 0.05 | First-order rate constant for covalent bond formation. |
| k_inact/K_I (M⁻¹s⁻¹) | 3333 | Second-order rate constant, an overall measure of covalent efficiency. |
| Dissociation | Near Zero | The signal remains stable after compound washout, confirming irreversible binding. |
Protocol 2: Confirmation of Covalent Modification by Mass Spectrometry (MS)
Principle: MS provides definitive proof of covalent modification by measuring the mass of the protein-inhibitor adduct.[7] Intact protein analysis reveals a mass shift equal to the molecular weight of the compound, while peptide-centric LC-MS/MS analysis can pinpoint the exact amino acid residue that has been modified.[8] This method is considered the gold standard for validating covalent inhibitors.
Methodology:
-
In Vitro Labeling:
-
Incubate the purified target protein (e.g., 1-5 µM) with a 5- to 10-fold molar excess of this compound.
-
Include a vehicle control (DMSO only).
-
Incubate for a sufficient time (e.g., 2-4 hours) at room temperature to ensure complete reaction.
-
-
Sample Preparation for Intact Protein Analysis:
-
Desalt the protein samples using a C4 ZipTip or similar desalting column.
-
Elute directly into the mass spectrometer.
-
-
Sample Preparation for Peptide Mapping (LC-MS/MS):
-
Denature the protein samples (e.g., with urea), reduce disulfide bonds (DTT), and alkylate free cysteines (iodoacetamide).
-
Rationale: Alkylating non-modified cysteines prevents disulfide scrambling and allows for unambiguous identification of the cysteine modified by the compound.
-
Digest the protein into peptides using a protease like trypsin.
-
Clean up the peptide mixture using a C18 desalting column.
-
-
MS Analysis:
-
Intact Analysis: Acquire spectra on a high-resolution instrument (e.g., Q-TOF or Orbitrap). Look for a mass increase in the compound-treated sample corresponding to the molecular weight of the compound (209.15 Da).[9]
-
Peptide Mapping: Analyze the peptide digest by LC-MS/MS. Search the data for a peptide with a mass modification of +209.15 Da. The MS/MS fragmentation spectrum of this modified peptide will identify the specific residue (e.g., Cys123) that carries the modification.
-
Expected Data:
| Analysis Type | Expected Result (Treated vs. Control) | Interpretation |
| Intact Protein MS | Mass shift of +209.15 Da on the target protein. | Confirms 1:1 covalent adduction. |
| Peptide LC-MS/MS | Identification of a specific peptide (e.g., LVVCys*TFGK) with a +209.15 Da modification. | Pinpoints the exact site of covalent modification. |
Protocol 3: Cellular Target Engagement with Cellular Thermal Shift Assay (CETSA)
Principle: CETSA measures target engagement in a cellular environment.[10][11] The binding of a ligand, especially a covalent one, typically stabilizes the target protein, increasing its resistance to heat-induced unfolding and aggregation.[12] This change in thermal stability (T_agg) is measured by quantifying the amount of soluble protein remaining after heating cells to various temperatures.[13]
Methodology:
-
Cell Treatment:
-
Culture cells expressing the target protein to ~80% confluency.
-
Treat cells with various concentrations of this compound or vehicle (DMSO) for a defined period (e.g., 1-2 hours) in serum-free media.
-
-
Heating Step:
-
Harvest and wash the cells, then resuspend in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes on ice.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separate the soluble fraction (containing non-aggregated protein) from the aggregated protein pellet by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Protein Quantification:
-
Carefully collect the supernatant (soluble fraction).
-
Quantify the amount of the specific target protein in the soluble fraction using a suitable detection method, such as:
-
-
Data Analysis:
-
Plot the percentage of soluble protein remaining at each temperature relative to the non-heated control.
-
Fit the data to a Boltzmann sigmoidal equation to determine the apparent aggregation temperature (T_agg) for both vehicle- and compound-treated samples.
-
A positive shift in T_agg (ΔT_agg) upon compound treatment confirms cellular target engagement.
-
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Expected Data:
| Condition | T_agg (°C) | ΔT_agg (°C) | Interpretation |
| Vehicle (DMSO) | 52.5 | - | Baseline thermal stability of the target protein. |
| 10 µM Compound | 58.0 | +5.5 | Significant thermal stabilization confirms target engagement in cells. |
References
- Vertex AI Search. (2010). Binding affinity and kinetic analysis of targeted small molecule-modified nanoparticles. Bioconjug Chem.
- ACS Pharmacology & Translational Science. (2024). A Probe-Free Occupancy Assay to Assess a Targeted Covalent Inhibitor of Receptor Tyrosine-Protein Kinase erbB-2.
- ACS Omega. Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules.
- NCBI. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
- ScienceDirect. (2025).
- Cytiva Life Sciences. Biacore SPR for small-molecule discovery.
- BPS Bioscience.
- PubMed Central. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
- ResearchGate. (2022). Assessment of KRAS G12C Target Engagement by a Covalent Inhibitor in Tumor Biopsies Using an Ultra-Sensitive Immunoaffinity 2D-LC–MS/MS Approach.
- PubMed Central. (2018). Measurement of drug-target engagement in live cells by two-photon fluorescence anisotropy imaging.
- bioRxiv. (2022). Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery.
- PubMed Central. (2010). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A.
- SpringerLink. (2021). Characterization of Small Molecule–Protein Interactions Using SPR Method.
- Journal of Medicinal Chemistry. (2022). Size-Dependent Target Engagement of Covalent Probes.
- NIH. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA)
- PMC - NIH. (2023). Mass spectrometry quantifies target engagement for a KRASG12C inhibitor in FFPE tumor tissue.
- BMG LABTECH.
- Molecular Devices.
- News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA).
- Annual Reviews. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies.
- PubChem. This compound.
- Fluorochem. 1-(2,4-Difluorophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione.
- TCI America. (2023). 1-(2, 4-Difluorophenyl)-1H-pyrrole-2, 5-dione, min 95%, 100 mg.
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- 14. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Cellular Uptake of 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione
Authored by: A Senior Application Scientist
Introduction
1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione is a small molecule of interest in contemporary drug discovery and chemical biology. As with any potential therapeutic agent, understanding its ability to enter target cells is a critical first step in evaluating its bioactivity and potential efficacy. The cellular membrane acts as a selective barrier, and the efficiency with which a compound crosses this barrier dictates its intracellular concentration and, consequently, its ability to interact with intracellular targets.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on methodologies to assess the cellular uptake of this compound. The protocols detailed herein are designed to be robust and provide both qualitative and quantitative data, enabling a thorough characterization of the compound's cellular permeability.
The physicochemical properties of this compound, such as its molecular weight of approximately 209.15 g/mol and a computed XLogP3 of 1.2, suggest it is a small molecule with moderate lipophilicity.[3][4] These characteristics indicate that the compound may cross the plasma membrane through several mechanisms, including passive diffusion, facilitated diffusion, or active transport.[5] It is also possible that endocytic pathways, such as clathrin-mediated or caveolin-mediated endocytosis, could be involved.[6][7] Therefore, a multi-faceted experimental approach is recommended to fully elucidate the uptake dynamics.
This guide will detail three primary methodologies for assessing cellular uptake:
-
Fluorescence Microscopy: For qualitative and semi-quantitative analysis of intracellular localization.
-
Flow Cytometry: For high-throughput quantitative analysis of cellular uptake across a population of cells.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For highly sensitive and specific quantification of the intracellular compound concentration.
Each section will provide the theoretical underpinnings of the technique, a detailed experimental protocol, and guidance on data interpretation.
Section 1: Qualitative and Semi-Quantitative Assessment of Cellular Uptake by Fluorescence Microscopy
Fluorescence microscopy is a powerful tool for visualizing the subcellular localization of fluorescently labeled molecules.[8][9][10] By conjugating a fluorescent dye to this compound or utilizing its intrinsic fluorescence (if any), researchers can directly observe its entry into cells and its distribution within subcellular compartments. Confocal microscopy, in particular, offers the advantage of optical sectioning, which reduces out-of-focus light and improves image resolution.[9][11]
Rationale for Method Selection
This method provides invaluable spatial information that quantitative, population-based methods lack. It allows for the direct visualization of the compound within the cell, offering clues about its mechanism of uptake and potential intracellular targets. For instance, a diffuse cytoplasmic signal might suggest passive diffusion, while punctate fluorescence could indicate endosomal entrapment.[7]
Experimental Workflow for Fluorescence Microscopy
Caption: Workflow for quantitative cellular uptake analysis by flow cytometry.
Detailed Protocol for Flow Cytometry
Materials:
-
This compound (fluorescently labeled)
-
Cell line of interest
-
Complete cell culture medium
-
PBS
-
Trypsin-EDTA (for adherent cells)
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Propidium iodide (PI) or other viability dye
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture cells to a sufficient number. For adherent cells, wash with PBS and detach using trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cells. For suspension cells, directly centrifuge the culture.
-
Cell Counting and Resuspension: Resuspend the cell pellet in complete medium and perform a cell count. Adjust the cell concentration to 1 x 10^6 cells/mL.
-
Cell Treatment: Aliquot the cell suspension into flow cytometry tubes. Add the fluorescently labeled this compound to the desired final concentrations. Include an unstained control and a vehicle control. Incubate for the desired time points at 37°C.
-
Washing: After incubation, centrifuge the cells and discard the supernatant. Wash the cell pellet twice with ice-cold PBS to remove the extracellular compound.
-
Staining for Viability: Resuspend the cells in FACS buffer and add a viability dye such as PI just before analysis to exclude dead cells, which can non-specifically take up fluorescent compounds.
-
Data Acquisition: Analyze the samples on a flow cytometer. Use appropriate laser and filter settings for the fluorophore and the viability dye. Collect data for at least 10,000 events per sample.
-
Data Analysis:
-
Use flow cytometry analysis software (e.g., FlowJo, FCS Express) to analyze the data.
-
Gate on the main cell population using forward and side scatter to exclude debris.
-
Gate on single cells to exclude doublets.
-
Gate on the live cell population by excluding PI-positive cells.
-
From the live, single-cell population, quantify the median fluorescence intensity (MFI) of the fluorophore associated with the compound.
-
Determine the percentage of fluorescently positive cells compared to the unstained control.
-
Hypothetical Data Presentation
| Treatment Group | Concentration (µM) | Incubation Time (h) | Median Fluorescence Intensity (MFI) | % Positive Cells |
| Untreated Control | 0 | 4 | 150 | 0.5% |
| Vehicle Control (DMSO) | 0 | 4 | 165 | 0.8% |
| Compound A | 1 | 4 | 1,200 | 65% |
| Compound A | 10 | 4 | 8,500 | 98% |
| Compound A | 50 | 4 | 25,000 | 99% |
Section 3: Absolute Quantification of Intracellular Compound Concentration by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific analytical technique for quantifying small molecules in complex biological matrices. [12][13]This method does not require fluorescent labeling of the compound and provides an absolute measure of the intracellular drug concentration. [14][15]
Rationale for Method Selection
LC-MS/MS is the gold standard for quantitative bioanalysis. It offers unparalleled specificity by separating the analyte from other cellular components based on its retention time and then detecting it based on its unique mass-to-charge ratio. This allows for the accurate determination of the intracellular concentration of the parent compound and any potential metabolites. [16]
Experimental Workflow for LC-MS/MS
Caption: Workflow for quantifying cellular uptake by LC-MS/MS.
Detailed Protocol for LC-MS/MS
Materials:
-
This compound
-
Stable isotope-labeled internal standard (if available)
-
Cell line of interest
-
Multi-well plates (e.g., 6-well or 12-well)
-
Complete cell culture medium
-
PBS
-
Cell lysis buffer
-
Acetonitrile with 0.1% formic acid
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with this compound at various concentrations and for different durations.
-
Cell Washing: After treatment, aspirate the medium and wash the cell monolayer extensively with ice-cold PBS (at least 3-5 times) to ensure complete removal of the extracellular compound.
-
Cell Lysis and Protein Quantification: Lyse the cells in a known volume of lysis buffer. Collect the cell lysate. A small aliquot of the lysate should be used to determine the total protein concentration (e.g., using a BCA assay), which will be used for normalization.
-
Sample Preparation:
-
To the remaining lysate, add a known amount of the internal standard.
-
Perform protein precipitation by adding 3 volumes of ice-cold acetonitrile.
-
Vortex and centrifuge at high speed to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a suitable mobile phase for LC-MS/MS analysis.
-
-
Standard Curve Preparation: Prepare a series of calibration standards by spiking known amounts of this compound and a fixed amount of the internal standard into a blank cell lysate matrix. Process these standards in the same way as the experimental samples.
-
LC-MS/MS Analysis: Inject the processed samples and calibration standards into the LC-MS/MS system. Develop a suitable chromatographic method to separate the analyte from matrix components. Optimize the mass spectrometer settings for the detection and quantification of the compound and the internal standard using multiple reaction monitoring (MRM).
-
Data Analysis:
-
Generate a standard curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Using the standard curve, determine the concentration of the compound in the experimental samples.
-
Normalize the amount of the compound to the total protein content of the cell lysate to express the uptake as ng of compound per mg of total protein.
-
Hypothetical Data Presentation
| Compound Concentration (µM) | Incubation Time (h) | Intracellular Concentration (ng/mg protein) |
| 1 | 1 | 5.2 ± 0.8 |
| 1 | 4 | 15.6 ± 2.1 |
| 10 | 1 | 48.9 ± 5.3 |
| 10 | 4 | 162.4 ± 15.7 |
Conclusion
The assessment of cellular uptake is a fundamental step in the preclinical evaluation of any potential drug candidate. The three methodologies detailed in this guide—fluorescence microscopy, flow cytometry, and LC-MS/MS—provide a comprehensive toolkit for characterizing the cellular permeability of this compound. By employing these techniques, researchers can gain valuable insights into not only if and how much of the compound enters the cell, but also where it localizes. This information is crucial for understanding its mechanism of action and for making informed decisions in the drug development process.
References
- White, N.S., & Errington, R.J. (2005). Fluorescence techniques for drug delivery research: theory and practice. Advanced Drug Delivery Reviews, 57(1), 17-42.
-
Chow, S., et al. (2005). Quantification of intracellular proteins and monitoring therapy using flow cytometry. Cytometry Part A, 67(2), 75-84. [Link]
-
Li, D., et al. (2020). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Expert Opinion on Drug Delivery, 17(1), 17-31. [Link]
-
LabRulez LCMS. (n.d.). Label-free drug uptake analysis of whole cells by MALDI-TOF mass spectrometry using the transport protein OATP2B1 as an example. LabRulez LCMS. [Link]
-
D'Abbraccio, J., et al. (2020). Advanced Static and Dynamic Fluorescence Microscopy Techniques to Investigate Drug Delivery Systems. Pharmaceutics, 12(11), 1083. [Link]
-
Vinci, B., et al. (2018). High throughput fluorescence imaging approaches for drug discovery using in vitro and in vivo three-dimensional models. Expert Opinion on Drug Discovery, 13(10), 915-928. [Link]
-
Singh, S., et al. (2014). Confocal fluorescence microscopy: An ultra-sensitive tool used to evaluate intracellular antiretroviral nano-drug delivery in HeLa cells. Journal of Nanobiotechnology, 12, 23. [Link]
-
Loker, S. E., et al. (2018). Real-time fluorescence imaging for visualization and drug uptake prediction during drug delivery by thermosensitive liposomes. Molecular Cancer Therapeutics, 17(1), 149-158. [Link]
-
Rizzoli, S. O., & Pavan, W. J. (2022). Small molecules targeting endocytic uptake and recycling pathways. Frontiers in Cell and Developmental Biology, 10, 963503. [Link]
-
Polo, E., & Puiggros, C. (2018). Cellular Uptake of Nanoparticles versus Small Molecules: A Matter of Size. Accounts of Chemical Research, 51(9), 2133-2141. [Link]
-
Polo, E., & Puiggros, C. (2018). Cellular Uptake of Nanoparticles versus Small Molecules: A Matter of Size. Accounts of Chemical Research, 51(9), 2133-2141. [Link]
-
Gifford Bioscience. (n.d.). Cellular Uptake and Release Assays Protocol. [Link]
-
PubChem. (n.d.). This compound. [Link]
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Li, Y., et al. (2022). The Pharmacokinetics in Mice and Cell Uptake of Thymus Immunosuppressive Pentapeptide Using LC-MS/MS Analysis. Molecules, 27(13), 4235. [Link]
-
Li, L., et al. (2020). Mass Spectrometry Quantification of Anticancer Drug Uptake in Single Multicellular Tumor Spheroids. ACS Pharmacology & Translational Science, 3(6), 1269-1276. [Link]
-
Crown Bioscience. (2021). Accelerating Drug Discovery and Development with Flow Cytometry. [Link]
-
Lan, T., et al. (2019). Quantification of Drug Molecules in Live Single Cells Using the Single-Probe Mass Spectrometry Technique. Analytical Chemistry, 91(15), 9946-9953. [Link]
-
Danafar, H. (2016). Overviews on the cellular uptake mechanism of polysaccharide colloidal nanoparticles. Journal of Biomedical Materials Research Part A, 104(12), 3144-3157. [Link]
-
Parrott, D. G., & Roller, D. G. (2024). Applications of Flow Cytometry in Drug Discovery and Translational Research. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 29(3), 125-133. [Link]
-
Precision for Medicine. (2023). The Power of Flow Cytometry in Biomarker-Driven Clinical Trials. [Link]
-
Heffeter, P., et al. (2010). Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells. Journal of Inorganic Biochemistry, 104(6), 668-675. [Link]
-
Gauthier, M. A., et al. (2011). A direct approach to quantification of the cellular uptake of cell-penetrating peptides using MALDI-TOF mass spectrometry. Nature Protocols, 6(5), 658-665. [Link]
-
Hirmiz, B., et al. (2017). Evaluating Cellular Drug Uptake with Fluorescent Sensor Proteins. ACS Sensors, 2(8), 1195-1201. [Link]
-
Stewart, M. P., et al. (2016). Trapped! A Critical Evaluation of Methods for Measuring Total Cellular Uptake versus Cytosolic Localization. Trends in Pharmacological Sciences, 37(2), 124-136. [Link]
-
BioAgilytix. (n.d.). LC/MS Applications in Drug Development. [Link]
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Application Note: Formulation Strategies and Protocols for Preclinical Evaluation of 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione in Animal Studies
Introduction
1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione, also known as N-(2,4-Difluorophenyl)maleimide, is a heterocyclic compound whose derivatives have been explored for a range of biological activities, including anti-inflammatory effects and cholesterol absorption inhibition[1][2]. As with a significant number of new chemical entities (NCEs) in drug discovery, this compound's physicochemical profile suggests it is poorly soluble in aqueous media, a characteristic that presents a major hurdle for in vivo evaluation[3][4]. Achieving adequate and consistent systemic exposure in animal models is paramount for accurately assessing pharmacokinetics, efficacy, and toxicology[5].
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic formulation of this compound for preclinical animal studies. We will move beyond simple recipes to explain the causal logic behind formulation choices, offering a "tool belt" of approaches and detailed, self-validating protocols to ensure data integrity and animal welfare[5][6]. The goal is to enable the rapid selection of a stable, homogenous, and administrable formulation that delivers the necessary exposure to support robust decision-making in early-stage drug development.
Physicochemical Characterization Summary
Understanding the intrinsic properties of this compound is the foundational step in designing a successful formulation strategy. The compound's structure, characterized by a difluorophenyl ring and a maleimide group, dictates its behavior in various solvent systems.
| Property | Value | Source | Significance for Formulation |
| Molecular Formula | C₁₀H₅F₂NO₂ | PubChem[7] | Basic identity of the compound. |
| Molecular Weight | 209.15 g/mol | PubChem[7][8] | Required for all concentration and dosage calculations. |
| Calculated logP | 1.2 - 1.53 | PubChem[7][9] | Indicates moderate lipophilicity and predicts poor aqueous solubility. |
| Appearance | Solid | Various Suppliers[8] | The compound must be dissolved or suspended for administration. |
| Aqueous Solubility | Predicted to be low | Inferred from logP | The primary challenge to overcome for bioavailability.[10] |
Formulation Development Strategy
The selection of a nonclinical formulation is a critical step that balances the need for sufficient drug exposure against the potential for vehicle-related toxicity or artifacts[6][11]. A phased, decision-based approach is the most efficient strategy. The primary goal is to start with the simplest, safest vehicle and only increase formulation complexity if required to meet exposure targets.
The following decision tree illustrates a logical workflow for selecting an appropriate formulation strategy.
Caption: Formulation strategy decision tree for poorly soluble compounds.
Experimental Protocols
The following protocols provide step-by-step instructions for preparing various types of formulations. All procedures should be performed in a chemical fume hood using appropriate personal protective equipment (PPE). All components should be pharmaceutical grade if available.[12]
Protocol 1: Foundational Vehicle Solubility Screening
Objective: To determine the approximate solubility of this compound in a panel of commonly used, well-tolerated preclinical vehicles. This initial screen is critical for guiding the formulation strategy.
Materials:
-
This compound
-
Glass vials (e.g., 4 mL) with screw caps
-
Microbalance
-
Vortex mixer and/or sonicator
-
Vehicle Panel (suggested):
-
Deionized Water
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
0.5% (w/v) Methylcellulose (MC) in water
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol (PG)
-
Corn Oil
-
50:50 (v/v) PEG 400:Water
-
10:10:80 (v/v/v) Ethanol:Cremophor EL:Water
-
Procedure:
-
Weigh approximately 5-10 mg of the compound into separate, labeled glass vials.
-
Add a small, precise volume (e.g., 100 µL) of the first vehicle to the corresponding vial.
-
Cap the vial and vortex vigorously for 2 minutes. Use sonication if necessary to break up clumps.
-
Visually inspect for undissolved solid material against a dark background.
-
If the compound has completely dissolved, add another aliquot of the vehicle to determine the saturation point.
-
If the compound is not fully dissolved, incrementally add the vehicle (e.g., in 100 µL steps), vortexing/sonicating after each addition, until the compound dissolves or a maximum practical volume is reached (e.g., 2 mL).
-
Record the final concentration (mg/mL) at which the compound fully dissolved. If it never dissolved, record as "< X mg/mL".
-
Repeat steps 2-7 for each vehicle in the panel.
Data Interpretation: The results from this screen will directly inform which formulation protocol to pursue. If solubility is >10 mg/mL in a co-solvent system, a solution is viable. If solubility is very low across all aqueous-based systems but the powder wets well, a suspension is the logical next step.
Protocol 2: Preparation of a Co-Solvent Based Solution
Objective: To prepare a homogenous, clear solution for oral or parenteral administration. This is often preferred as it ensures dose uniformity and maximizes potential for absorption.[13]
Materials:
-
This compound
-
PEG 400
-
Sterile Water for Injection or 0.9% Saline
-
Sterile glass vial
-
Magnetic stirrer and stir bar
-
Sterile syringe and 0.22 µm syringe filter (for parenteral use)[12]
Procedure:
-
Dose Calculation: Calculate the total mass of the compound required for the study based on the desired concentration (e.g., 5 mg/mL) and total volume.
-
Solubilization: Weigh the calculated mass of the compound into a sterile glass vial. Add the required volume of PEG 400 (e.g., for a 50:50 PEG 400:Saline vehicle, add 50% of the final volume as PEG 400).
-
Mixing: Add a magnetic stir bar and stir on a stir plate until the compound is completely dissolved. Gentle warming (30-40°C) may be applied if necessary, but stability must be considered.
-
Dilution: Slowly add the saline or sterile water dropwise while stirring to bring the formulation to the final volume. Crucial Step: Observe carefully for any signs of precipitation. If the compound crashes out, the vehicle system is not suitable at this concentration.
-
Finalization (Oral): Once a clear, homogenous solution is confirmed, it is ready for oral administration.
-
Finalization (Parenteral): For intravenous or intraperitoneal administration, draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a final sterile container to ensure sterility.[12]
Quality Control:
-
Appearance: The final formulation must be a clear, particle-free solution.
-
Stability: Observe the solution for 1-2 hours post-preparation to ensure no delayed precipitation occurs.
Protocol 3: Preparation of a Simple Aqueous Suspension
Objective: To prepare a uniform suspension for oral administration when the compound's solubility is insufficient for a solution. This is a widely used and generally well-tolerated approach for discovery studies.[11]
Materials:
-
This compound
-
Methylcellulose (MC) or Sodium Carboxymethylcellulose (Na-CMC)
-
Deionized Water or 0.9% Saline
-
Mortar and pestle
-
Graduated cylinder or volumetric flask
-
Magnetic stirrer and stir bar
Procedure:
-
Vehicle Preparation (0.5% w/v MC): Heat approximately half of the required final volume of water to 60-70°C. Slowly sprinkle the methylcellulose powder onto the hot water while stirring rapidly to create a dispersion. Once fully dispersed, add the remaining volume as cold water and continue to stir in a cold bath until a clear, viscous solution forms.
-
Dose Calculation: Calculate the total mass of the compound needed for the study.
-
Particle Size Reduction (Optional but Recommended): For better homogeneity, place the weighed compound in a mortar and pestle and grind to a fine, uniform powder.
-
Wetting the Compound: Add a small amount (~1-2 mL) of the 0.5% MC vehicle to the powder in the mortar. Triturate (mix with the pestle) to form a smooth, uniform paste. This step is critical to ensure the particles are properly wetted and do not clump.
-
Dilution: Gradually add the remaining vehicle in small portions, mixing thoroughly after each addition, until the desired final volume is reached.
-
Homogenization: Transfer the suspension to a glass vial with a magnetic stir bar and stir for at least 30 minutes before dosing to ensure uniformity.
Quality Control:
-
Appearance: The suspension should be opaque but uniform, with no large clumps or visible dry powder.
-
Homogeneity: The suspension must be continuously stirred during dose withdrawal. A key validation step is to take samples from the top and bottom of the container and analyze for concentration to ensure uniformity.
-
Resuspendability: After settling for a short period (e.g., 30 minutes), the solids should be easily and fully resuspended with gentle inversion or vortexing.
Dosing and Administration Considerations
The choice of administration route and dosing volume is critical for animal welfare and data quality.[14][15] All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).
Recommended Maximum Dosing Volumes
| Species | Route | Maximum Volume (mL/kg) | Reference |
| Mouse | Oral (gavage) | 10 | [16] |
| Intraperitoneal (IP) | 10 | [15] | |
| Intravenous (IV, tail vein) | 5 (bolus) | [15] | |
| Rat | Oral (gavage) | 10 | [11][16] |
| Intraperitoneal (IP) | 10 | [15] | |
| Intravenous (IV, tail vein) | 5 (bolus) | [15] |
Note: These are general guidelines. Volumes should be kept to the minimum necessary and may need to be adjusted based on formulation viscosity and tolerability.
General Dosing Workflow
The following diagram outlines the critical workflow from calculation to administration, emphasizing the need for quality checks at each stage.
Caption: Standard workflow for preclinical formulation and dosing.
Conclusion
The successful formulation of a poorly soluble compound like this compound is not a one-size-fits-all process. It requires a systematic, evidence-based approach beginning with fundamental solubility screening. For many early discovery studies, a simple aqueous suspension using methylcellulose or a co-solvent system with excipients like PEG 400 will provide a viable path forward. The protocols detailed in this note provide a robust framework for developing and validating these formulations. By adhering to these principles of careful preparation, characterization, and quality control, researchers can ensure the delivery of accurate and consistent doses, leading to more reliable and interpretable data from their animal studies.
References
- Bittner, B., & Mountfield, R. (2002). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1. Pharmazeutische Industrie.
- Gad, S., Cassidy, C. D., et al. (2006). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species.
-
Sigfridsson, C. G., et al. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. International Journal of Pharmaceutics, 511(1), 630-637. [Link]
- Bittner, B., & Mountfield, R. (2002). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2. Drugs made in Germany, 64(8), 800-807.
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Thackaberry, E. A. (2013). Vehicle selection for nonclinical oral safety studies. Expert Opinion on Drug Metabolism & Toxicology, 9(12), 1635-1646. [Link]
-
Thackaberry, E. A. (2013). Vehicle selection for nonclinical oral safety studies. ResearchGate. [Link]
-
Thackaberry, E. A. (2013). Vehicle selection for nonclinical oral safety studies. PubMed. [Link]
-
Gad, S. C., et al. (2016). Tolerable Levels of Nonclinical Vehicles and Formulations Used in Studies by Multiple Routes in Multiple Species With Notes on Methods to Improve Utility. International Journal of Toxicology. [Link]
-
University of Washington, Office of Animal Welfare. Preparation, Storage and Labeling of Drug and Chemical Formulations. [Link]
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-
Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science, 50(5), 614-627. [Link]
-
Hörter, D., & Dressman, J. B. (2001). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC. [Link]
-
Kumar, L., et al. (2015). Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. PMC. [Link]
-
Oakwood Chemical. 1-(2, 4-Difluorophenyl)-1H-pyrrole-2, 5-dione, min 95%, 100 mg. [Link]
-
Norwegian University of Science and atechnology (NTNU). Guidelines for the administration of substances to rodents. [Link]
-
Erhirhie, E. O., et al. (2018). Guidelines on dosage calculation and stock solution preparation in experimental animals' studies. Journal of Natural Sciences Research. [Link]
-
Date, P. A., & Nagarsenker, M. S. (2008). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 9(3), 839-851. [Link]
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University of Rochester. (2022). Proper Preparation, Dilution, Usage and Storage of Drugs, Medical Materials and Controlled Substances. [Link]
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University of Arizona. Substance Administration - Use of Drugs and Chemicals in Laboratory Animals (Guideline). [Link]
-
University of California, Los Angeles. (2014). Fluid and Drug Administration. [Link]
-
Moon, J. T., et al. (2010). Synthesis and PGE(2) production inhibition of 1H-furan-2,5-dione and 1H-pyrrole-2,5-dione derivatives. Bioorganic & Medicinal Chemistry Letters, 20(2), 734-737. [Link]
-
Wang, Y., et al. (2018). Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response. Bioorganic & Medicinal Chemistry, 26(8), 1845-1855. [Link]
- Khan, I., et al. (2015). In vivo Evaluation of Substituted-1H-Pyrrole-2,5-Diones as Anxiolytic-Agents. International Journal of Pharmaceutical and Clinical Research, 7(2), 118-125.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione
Welcome to the dedicated technical support guide for the synthesis of 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-tested solutions to optimize your synthetic outcomes.
I. Synthesis Overview: The Pathway to this compound
The synthesis of this compound is most commonly achieved through a two-step, one-pot reaction between maleic anhydride and 2,4-difluoroaniline. This process involves the initial formation of a maleamic acid intermediate, followed by a cyclodehydration to yield the target N-substituted maleimide. The efficiency of this reaction is highly dependent on precise control of reaction conditions.
Below is a diagram illustrating the general synthetic workflow:
Caption: General workflow for the synthesis of this compound.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yield is a frequent issue stemming from several potential factors. Let's break down the possibilities and their solutions.
-
Incomplete Formation of the Maleamic Acid Intermediate: The initial reaction between maleic anhydride and 2,4-difluoroaniline is typically fast and exothermic. However, if the reagents are not fully dissolved or the initial temperature is too high, side reactions can occur.
-
Solution: Ensure both reactants are fully dissolved in a suitable solvent like glacial acetic acid before mixing. Maintain a low temperature (0-5 °C) during the initial addition of the aniline to the maleic anhydride solution to control the exotherm.
-
-
Inefficient Cyclodehydration: The conversion of the maleamic acid to the final imide is the most critical step for yield. Incomplete dehydration is a common culprit for low yields.
-
Solution: The choice and amount of the dehydrating agent and catalyst are crucial. A common and effective system is acetic anhydride as the dehydrating agent and anhydrous sodium acetate as the catalyst. Ensure the sodium acetate is truly anhydrous, as moisture will inhibit the reaction. The reaction temperature for this step should be carefully controlled, typically between 80-100 °C.
-
-
Product Loss During Work-up: The precipitation and purification steps can lead to significant product loss if not optimized.
-
Solution: After the reaction is complete, the mixture is often poured into cold water to precipitate the product. The volume of water and its temperature can affect the precipitation efficiency. Ensure the mixture is stirred vigorously in an ice bath for a sufficient time to maximize precipitation. During recrystallization, choose a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures to maximize recovery.
-
Troubleshooting Workflow for Low Yield:
Caption: Decision tree for troubleshooting low reaction yield.
Q2: I am observing significant impurities in my final product, even after recrystallization. What are these impurities and how can I prevent their formation?
A2: Impurities can arise from side reactions or incomplete reactions. The most common impurities are unreacted starting materials and the maleamic acid intermediate.
-
Unreacted 2,4-Difluoroaniline or Maleic Anhydride: This suggests an incorrect stoichiometry or insufficient reaction time.
-
Prevention: Use a slight excess (1-5 mol%) of the maleic anhydride to ensure the complete consumption of the more valuable aniline. Monitor the reaction by Thin Layer Chromatography (TLC) to ensure the disappearance of the starting materials.
-
-
Residual Maleamic Acid: This is a very common impurity and indicates incomplete cyclodehydration.
-
Prevention: As mentioned for low yield, ensure the effectiveness of your dehydrating system. Increasing the reaction time or temperature for the cyclization step can help drive the reaction to completion. The use of a stronger dehydrating agent could be considered, but this may lead to other side products.
-
-
Polymerization Products: Maleimides can undergo polymerization, especially at high temperatures.
-
Prevention: Avoid excessive heating during the cyclization step and during storage of the final product. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative polymerization.
-
Table 1: Common Impurities and Mitigation Strategies
| Impurity | Likely Cause | Prevention Strategy |
| 2,4-Difluoroaniline | Incorrect stoichiometry | Use a slight excess of maleic anhydride. |
| Maleic Anhydride | Incomplete reaction | Increase reaction time or temperature. |
| Maleamic Acid Intermediate | Incomplete cyclodehydration | Ensure anhydrous conditions; optimize catalyst and dehydrating agent. |
| Polymeric byproducts | High temperatures | Avoid excessive heating; use an inert atmosphere. |
III. Frequently Asked Questions (FAQs)
Q: What is the optimal solvent for this synthesis? A: Glacial acetic acid is a widely used and effective solvent for this reaction. It serves as a good solvent for the reactants and the intermediate, and it also participates in the reaction mechanism. Other solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) can also be used, but they may require different reaction conditions and can be more difficult to remove.
Q: Can I use a different dehydrating agent? A: While acetic anhydride is the most common, other dehydrating agents like trifluoroacetic anhydride (TFAA) or dicyclohexylcarbodiimide (DCC) can be used. However, these reagents are more expensive and may introduce different side reactions and purification challenges. It is recommended to optimize the acetic anhydride/sodium acetate system first.
Q: What are the key safety precautions for this reaction? A: Maleic anhydride is corrosive and a respiratory irritant. 2,4-Difluoroaniline is toxic and a skin irritant. Acetic anhydride is corrosive and a lachrymator. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
IV. Experimental Protocol: Optimized Synthesis of this compound
This protocol is a starting point and may require optimization based on your specific laboratory conditions.
Materials:
-
Maleic anhydride (99%)
-
2,4-Difluoroaniline (99%)
-
Glacial acetic acid
-
Anhydrous sodium acetate
-
Deionized water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve maleic anhydride (1.0 eq) in glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of 2,4-difluoroaniline (1.0 eq) in glacial acetic acid to the cooled maleic anhydride solution over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour. At this stage, the formation of the maleamic acid intermediate should be complete.
-
To the reaction mixture, add anhydrous sodium acetate (0.3 eq) and acetic anhydride (2.0 eq).
-
Heat the mixture to 80-90 °C and maintain this temperature for 2-3 hours. Monitor the progress of the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker of ice-cold water with vigorous stirring.
-
A precipitate will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration and wash it with cold water.
-
Dry the crude product in a vacuum oven.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the pure this compound.
V. References
-
General Synthesis of N-Aryl Maleimides: This article provides a good overview of the general synthetic methods for N-substituted maleimides, which is the class of compounds to which this compound belongs.
-
Title: A Review on the Synthesis of Maleimide Derivatives and Their Applications
-
Source: Organic Preparations and Procedures International
-
URL: [Link]
-
-
Mechanism of Maleimide Formation: This reference provides insight into the mechanism of the cyclodehydration of maleamic acids, which is a critical step in the synthesis.
-
Title: The Mechanism of the Cyclodehydration of N-Arylphthalamic Acids
-
Source: Journal of the American Chemical Society
-
URL: [Link] (Note: While this is for phthalamic acids, the mechanism is analogous to maleamic acids).
-
-
Safety Data for Reagents: It is crucial to consult the Safety Data Sheets (SDS) for all reagents used in the synthesis.
Technical Support Center: N-(2,4-Difluorophenyl)maleimide Synthesis
Welcome to the technical support center for the synthesis of N-(2,4-Difluorophenyl)maleimide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific synthesis. By understanding the causality behind experimental outcomes, you can optimize your protocols for higher yield, purity, and reproducibility.
Section 1: The Core Synthesis Pathway: A Mechanistic Overview
The synthesis of N-(2,4-Difluorophenyl)maleimide is a well-established two-step process. First, maleic anhydride undergoes a nucleophilic acyl substitution with 2,4-difluoroaniline to form the intermediate, N-(2,4-Difluorophenyl)maleamic acid. The second step involves a cyclodehydration of the maleamic acid, typically mediated by acetic anhydride and a base catalyst like sodium acetate, to yield the final maleimide product.[1][2][3]
This seemingly straightforward process is prone to several competing side reactions that can significantly impact the outcome. Understanding these pathways is the first step in effective troubleshooting.
Sources
Technical Support Center: Stability of 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione in Aqueous Solution
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione and need to understand its stability profile in aqueous environments. This document provides in-depth answers to common questions, troubleshooting advice for experimental challenges, and validated protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when using this compound in aqueous solutions?
The primary stability concern is the hydrolysis of the maleimide ring.[1][2] In the presence of water, the dione moiety is susceptible to nucleophilic attack, leading to ring-opening. This reaction converts the maleimide into its corresponding maleamic acid derivative, 1-(2,4-difluorophenyl)-4-amino-4-oxobut-2-enoic acid. This resulting product is unreactive towards thiols, meaning that if hydrolysis occurs before your intended conjugation reaction, the compound will be inactivated.[1]
Q2: How does pH impact the stability of the maleimide ring?
The rate of hydrolysis is highly pH-dependent. The susceptibility to hydrolysis increases significantly with rising pH.[1][3]
-
Acidic to Neutral pH (pH < 7.5): The maleimide ring is relatively stable, although slow hydrolysis can still occur. The optimal pH range for reactions involving the maleimide group, such as thiol conjugation, is between 6.5 and 7.5.[3][4] In this window, the reaction with thiols is approximately 1,000 times faster than competing reactions with amines or hydrolysis.[3][4]
-
Alkaline pH (pH > 7.5): The rate of hydrolysis accelerates rapidly.[2][4][5] The higher concentration of hydroxide ions (a strong nucleophile) promotes swift attack on the electrophilic carbonyl carbons of the maleimide ring.[5] Furthermore, at higher pH, the maleimide group loses its chemoselectivity for thiols and can begin to react with amines, such as the side chains of lysine residues.[1][4]
Q3: What makes the 2,4-difluorophenyl substituent influence the stability?
The N-substituent on the maleimide ring plays a critical role in its reactivity and stability. Aryl substituents, like the difluorophenyl group, generally increase the rate of hydrolysis compared to N-alkyl maleimides.[6] The electron-withdrawing nature of the two fluorine atoms on the phenyl ring further enhances this effect. These groups pull electron density away from the maleimide ring, making its carbonyl carbons more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions.[6][7] This results in a significantly shorter half-life in aqueous solution compared to non-fluorinated N-aryl or N-alkyl maleimides.[6] For instance, one study noted that adding a single fluorine atom to an N-phenyl maleimide decreased its pre-conjugation hydrolytic half-life from approximately 55 minutes to 28 minutes at pH 7.4.[6]
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments.
Scenario 1: "My conjugation yield is unexpectedly low. I suspect the maleimide compound is degrading."
Possible Cause: Premature hydrolysis of this compound in your reaction buffer before the conjugation partner (e.g., a cysteine-containing peptide) has had time to react.
Troubleshooting Workflow:
Sources
- 1. vectorlabs.com [vectorlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: N-(2,4-Difluorophenyl)maleimide
A Guide for Researchers in Bioconjugation and Drug Development
Welcome to the technical support center for N-(2,4-Difluorophenyl)maleimide. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the use of this reagent, focusing specifically on the prevention and strategic management of its hydrolysis. Our goal is to provide you with the expertise and practical protocols necessary to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs): Understanding Maleimide Stability
This section addresses fundamental questions about the chemistry and handling of N-(2,4-Difluorophenyl)maleimide.
Q1: What is maleimide hydrolysis, and why is it a problem for my conjugation reaction?
A1: Maleimide hydrolysis is a chemical reaction in which the maleimide ring is opened by the nucleophilic attack of water or hydroxide ions. This process forms a maleamic acid derivative, which is non-reactive towards thiol groups (e.g., from cysteine residues in proteins).[1] If hydrolysis occurs before the intended conjugation reaction, it effectively inactivates the maleimide reagent, leading to significantly lower or no conjugation yield.[1]
Q2: What are the primary factors that influence the rate of maleimide hydrolysis?
A2: The two most critical factors are pH and temperature .
-
pH: The rate of hydrolysis increases dramatically with rising pH. Maleimides are most stable in a slightly acidic to neutral environment (pH 6.5-7.5).[1] Above pH 7.5, the rate of hydrolysis accelerates significantly.[1][2]
-
Temperature: Higher temperatures increase the kinetic rate of all chemical reactions, including hydrolysis.[1][3] Therefore, controlling temperature is a key variable in preserving the maleimide's integrity.
Q3: How does the 2,4-difluorophenyl group on my specific maleimide affect its stability and reactivity?
A3: The 2,4-difluorophenyl group is strongly electron-withdrawing. This has a dual effect. First, it makes the maleimide's double bond more electrophilic, potentially increasing its reaction rate with thiols. However, it also increases the susceptibility of the unconjugated maleimide ring to hydrolysis compared to N-alkyl maleimides.[2][4][5] Importantly, this electron-withdrawing effect is highly beneficial after conjugation, as it accelerates the intentional, stabilizing hydrolysis of the thiosuccinimide ring to prevent payload loss (see Q4 and the Post-Conjugation Stabilization Protocol).[5][6][7]
Q4: I've heard about "retro-Michael" reactions and the instability of the final conjugate. What is this, and how does it relate to hydrolysis?
A4: The initial product of a thiol-maleimide reaction is a thiosuccinimide linkage. This bond can be reversible under physiological conditions via a "retro-Michael" reaction, where the conjugate breaks apart, releasing the free maleimide and thiol.[8][9][10] This can lead to payload migration and loss of therapeutic efficacy in drug conjugates.[8][11]
Paradoxically, hydrolysis is the solution to this problem. After the thiosuccinimide conjugate is formed, intentionally hydrolyzing its ring (opening it to a succinamic acid thioether) creates a highly stable, irreversible covalent bond that is no longer susceptible to the retro-Michael reaction.[1][6][11][12]
Visualizing the Competing Pathways
The following diagram illustrates the critical choice for a maleimide reagent: successful conjugation versus inactivation by hydrolysis.
Caption: Competing reaction pathways for N-(2,4-Difluorophenyl)maleimide.
Troubleshooting Guide: Common Experimental Issues
This guide provides a logical workflow for diagnosing and solving problems encountered during conjugation.
Issue 1: Low or No Yield of the Desired Bioconjugate
This is the most common problem and is often directly linked to premature hydrolysis of the maleimide reagent.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
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- 5. researchgate.net [researchgate.net]
- 6. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release - SigutLabs [sigutlabs.com]
- 7. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 10. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. creativepegworks.com [creativepegworks.com]
Technical Support Center: Purification of 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione by Column Chromatography
Welcome to the technical support center for the purification of 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for the column chromatography of this compound. Our goal is to move beyond simple protocols and offer a deeper understanding of the underlying chemical principles to empower you to solve purification challenges effectively.
Compound Overview
This compound, also known as N-(2,4-Difluorophenyl)maleimide, is a heterocyclic building block.[1][2][3][4] Its purification can be challenging due to its polarity and the reactivity of the maleimide ring.
| Property | Value |
| Molecular Formula | C₁₀H₅F₂NO₂[1][2] |
| Molecular Weight | 209.15 g/mol [1][2] |
| CAS Number | 6954-65-0[1][2] |
| Appearance | Typically a solid |
| Key Feature | Electron-deficient maleimide ring susceptible to hydrolysis |
Recommended Purification Protocol
This protocol provides a robust starting point for the purification of this compound using silica gel column chromatography.
Step 1: Thin-Layer Chromatography (TLC) for Solvent System Selection
The first and most critical step is to determine an appropriate solvent system using TLC. The goal is to achieve a retardation factor (Rf) for the target compound in the range of 0.2-0.4 for optimal separation.[5]
-
Prepare TLC Plates: Use standard silica gel 60 F254 plates.[6]
-
Spotting: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it onto the baseline of the TLC plate.
-
Developing Solvent Systems: Start with a mixture of a non-polar and a polar solvent. A common and effective system for N-aryl maleimides is ethyl acetate (EtOAc) in hexanes or heptane.[7][8]
-
Initial Trial: Begin with 20% EtOAc in hexanes.
-
Adjusting Polarity:
-
If the spot remains at the baseline (Rf ≈ 0), increase the polarity by increasing the percentage of EtOAc.[9]
-
If the spot is at the solvent front (Rf ≈ 1), decrease the polarity by reducing the percentage of EtOAc.
-
-
-
Visualization: Visualize the spots under UV light (254 nm).
| Solvent System (EtOAc/Hexane) | Expected Rf of Similar Compounds | Application Notes |
| 20% EtOAc / 80% Hexane | ~0.20 for some N-aryl maleimides[7] | A good starting point for many separations. |
| 30-50% EtOAc / 70-50% Hexane | Varies, typically 0.3-0.6 | Suitable for compounds of moderate polarity.[8] |
| Dichloromethane (DCM) / Hexane | Varies | Can offer different selectivity compared to EtOAc/hexane. |
| 1-5% Methanol (MeOH) in DCM | For more polar compounds | Use sparingly, as methanol can dissolve silica gel at higher concentrations.[8] |
Step 2: Column Preparation and Sample Loading
Proper column packing and sample loading are essential for good separation.
-
Packing the Column:
-
Choose a column size appropriate for your sample amount (a general rule is 50-100 g of silica per 1 g of crude material).
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of cracks or air bubbles.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluting solvent or a slightly more polar solvent.[10] Carefully pipette this solution onto the top of the silica bed.
-
Dry Loading: If your compound has poor solubility in the eluting solvent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[10] Carefully add this powder to the top of the packed column.
-
Step 3: Elution and Fraction Collection
-
Elution: Begin eluting the column with the solvent system determined by TLC. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity).
-
Fraction Collection: Collect fractions in test tubes or vials. The size of the fractions will depend on the scale of your column.
-
Monitoring the Elution: Monitor the fractions by TLC to identify which ones contain your purified product. Combine the pure fractions.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain your purified this compound.
Caption: Workflow for column chromatography purification.
Troubleshooting Guide (Q&A)
Q1: My compound isn't moving from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?
A1: This indicates that your compound is very polar and requires a more polar mobile phase to elute from the silica.[11]
-
Cause: The hydroxyl groups on the surface of the silica gel are highly polar and interact strongly with polar compounds. A mobile phase of 100% ethyl acetate may not be polar enough to displace your compound from the stationary phase.
-
Solutions:
-
Add Methanol: A common solution is to add a small percentage of methanol (MeOH) to your eluent.[8] Start with a mobile phase of 1-5% MeOH in dichloromethane (DCM). Be cautious, as using more than 10% methanol can lead to the dissolution of the silica gel.[8]
-
Use a More Polar Solvent System: You can try other solvent systems for polar compounds, such as acetone/hexane or acetonitrile/DCM.
-
Consider Reversed-Phase Chromatography: If your compound is extremely polar, normal-phase chromatography may not be suitable. In reversed-phase chromatography, the stationary phase is non-polar (e.g., C18-silica), and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used. This is often a good option for very polar molecules.[12]
-
Q2: I'm seeing a new, more polar spot appear on my TLC after running the column, and my yield is low. What's happening?
A2: The appearance of a new, more polar spot is often indicative of compound degradation on the silica gel. For N-aryl maleimides, the most likely degradation pathway is hydrolysis of the maleimide ring.
-
Cause: The maleimide ring in this compound is susceptible to nucleophilic attack by water, which can be present in your solvents or adsorbed onto the silica gel.[13][14] The electron-withdrawing difluorophenyl group increases the electrophilicity of the maleimide carbonyls, making it more prone to hydrolysis.[13] The slightly acidic nature of silica gel can also catalyze this hydrolysis. The resulting maleamic acid is significantly more polar than the starting maleimide and will have a much lower Rf value.
-
Solutions:
-
Use Dry Solvents: Ensure your solvents are anhydrous.
-
Deactivate the Silica Gel: You can reduce the acidity of the silica gel by pre-treating it. A common method is to wash the silica with a solvent mixture containing a small amount of a non-nucleophilic base, such as triethylamine (e.g., 1% triethylamine in your eluent), and then re-equilibrate with your neutral mobile phase.
-
Work Quickly: Minimize the time your compound spends on the column.
-
Switch to a Less Acidic Stationary Phase: Consider using neutral alumina or Florisil as your stationary phase if your compound is particularly sensitive to silica.[11]
-
Q3: The separation between my product and an impurity is very poor, even though they have different Rf values on TLC. How can I improve this?
A3: Poor separation on the column despite good TLC separation can be caused by several factors.
-
Cause:
-
Overloading the Column: Applying too much sample for the amount of silica used will cause the bands to broaden and overlap.
-
Improper Sample Loading: If the initial band of your sample at the top of the column is too wide, it will lead to poor separation. This can happen if you dissolve your sample in too much solvent or a solvent that is too polar.[10]
-
Poorly Packed Column: Channels or cracks in the silica bed will lead to an uneven flow of the mobile phase and band broadening.
-
-
Solutions:
-
Reduce the Sample Load: Use a larger column with more silica gel for the same amount of crude material.
-
Optimize Sample Loading: Use the dry loading method, especially if your compound is not very soluble in the starting eluent.[10] This ensures a very narrow starting band.
-
Repack the Column: If you suspect your column was not packed well, it's best to start over with a freshly packed column.
-
Try a Different Solvent System: Sometimes, a different combination of solvents with similar polarity can provide better selectivity and improve separation. For example, if you are using EtOAc/hexane, try DCM/hexane or toluene/EtOAc.[5][15]
-
Frequently Asked Questions (FAQs)
Q: How can I perform a quick check for compound stability on silica gel?
A: You can perform a 2D TLC experiment. Spot your compound on a TLC plate, run it in a suitable solvent system, and then turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, you will see a single spot on the diagonal. If it decomposes, you will see additional spots off the diagonal.[11]
Q: Is it better to use a gradient or isocratic elution?
A: For difficult separations of compounds with close Rf values, an isocratic elution is often preferred as it can provide better resolution. A gradient elution (where you gradually increase the polarity of the mobile phase) is useful for separating mixtures containing compounds with a wide range of polarities and can save time and solvent.
Q: My purified compound is still showing impurities by NMR. What are my next steps?
A: If column chromatography does not provide sufficient purity, you may need to consider alternative purification techniques. Recrystallization is an excellent method for purifying solid compounds if you can find a suitable solvent system. Preparative HPLC can also be used for very difficult separations, although it is more costly and time-consuming.
References
-
Department of Chemistry, University of Rochester. Troubleshooting Flash Column Chromatography. Available from: [Link]
-
MicroSolv Technology Corporation. Liquid Chromatography Problem Solving and Troubleshooting. Available from: [Link]
-
ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available from: [Link]
-
MicroSolv Technology Corporation. Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Available from: [Link]
-
LCGC North America. HPLC Troubleshooting Guide. Available from: [Link]
-
UCL Discovery. Minireview: addressing the retro-michael instability of maleimide bioconjugates. Available from: [Link]
-
Royal Society of Chemistry. Supporting Information. Available from: [Link]
-
Royal Society of Chemistry. Supplementary Information. Available from: [Link]
-
Oakwood Chemical. 1-(2, 4-Difluorophenyl)-1H-pyrrole-2, 5-dione, min 95%, 100 mg. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
Department of Chemistry, University of Rochester. Chromatography: Solvent Systems For Flash Column. Available from: [Link]
-
UCL Discovery. Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugate. Available from: [Link]
-
National Institutes of Health. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. Available from: [Link]
-
Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography. Available from: [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. Hydrolysis of some N-alkylmaleimides. Available from: [Link]
-
CIBTech. SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. Available from: [Link]
-
MDPI. Synthesis and Reactivity of New 1-Pentafluorophenyl-1Hpyrrole Derivatives. Available from: [Link]
-
Department of Chemistry, University of Rochester. Chromatography: Solvent Systems for TLC. Available from: [Link]
-
Raines Lab, University of Wisconsin-Madison. Catalysis of imido group hydrolysis in a maleimide conjugate. Available from: [Link]
-
Reddit. Resources on 3+ component chromatography solvent systems? : r/Chempros. Available from: [Link]
-
ResearchGate. I need help with a good solvent system for the resolution of components on a TLC. Available from: [Link]
-
PubMed Central. Hydrolytically Stable Maleimide-end Functionalized Polymers for Site-Specific Protein Conjugation. Available from: [Link]
-
Northrop, B. H. FLASH OPTIMIZATION. Available from: [Link]
-
Royal Society of Chemistry. N-Monoalkylated 1,4-Diketo-3,6-diphenylpyrrolo[3,4-c]- pyrroles as Effective One- and Two-photon Fluorescence Chemosensors for F-. Available from: [Link]
-
University of Illinois Urbana-Champaign. Experiment 5 – Thin Layer Chromatography. Available from: [Link]
-
NIST WebBook. 1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)-. Available from: [Link]
-
MDPI. 4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-Dioxide. Available from: [Link]
-
Royal Society of Chemistry. Supporting Information: Carbazole based Electron Donor Acceptor (EDA) Catalysis for the Synthesis of biaryls and aryl-heteroaryl compounds. Available from: [Link]
-
AWS. Supporting Information Synthesis of Pyrroles by Gold(I)-Catalyzed Amino-Claisen Rearrangement of N-Propargyl Enaminone Derivatives. Available from: [Link]
-
Royal Society of Chemistry. Supporting information Reaction of β-alkoxyvinyl polyfluoroalkylketones with ethyl isocyanoacetate and its use for the synthesis of new polyfluoroalkyl pyrroles and pyrrolidines. Available from: [Link]
-
ResearchGate. Separation of quinone 2,4-dinitrophenylhydrazones by thin-layer chromatography. Available from: [Link]
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- 15. reddit.com [reddit.com]
Technical Support Center: Recrystallization of N-Aryl Maleimides
Welcome to the technical support center for the purification of N-aryl maleimides via recrystallization. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their purification protocols, troubleshoot common issues, and understand the underlying principles for successful crystallization of this important class of compounds. N-aryl maleimides are pivotal building blocks in organic synthesis and bioconjugation, making their purity paramount for reliable downstream applications.[1]
This center provides in-depth, experience-driven advice in a direct question-and-answer format to address the specific challenges you may encounter in the lab.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that can arise during the recrystallization of N-aryl maleimides. Each question is followed by a detailed explanation of the cause and a step-by-step guide to resolving the issue.
Question 1: My N-aryl maleimide is "oiling out" instead of forming crystals. What is happening and how can I fix it?
Answer:
"Oiling out" is a common and frustrating phenomenon where the solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline lattice.[2] This is particularly problematic because the oil can trap impurities, defeating the purpose of recrystallization.
Causality:
-
High Solute Concentration: The solution is too supersaturated, causing the compound to crash out of solution faster than it can form an ordered crystal lattice.
-
Rapid Cooling: Cooling the solution too quickly can also lead to a rapid decrease in solubility, favoring oil formation over crystallization.[3]
-
Inappropriate Solvent Choice: The chosen solvent may be too "good" at dissolving the compound, even at lower temperatures, or its polarity may be too different from your compound, leading to phase separation.[4]
-
Presence of Impurities: Impurities can depress the melting point of your compound, sometimes to below the temperature of the crystallization medium, causing it to separate as a molten oil.[4]
Troubleshooting Protocol:
-
Re-dissolve the Oil: Gently heat the mixture until the oil completely redissolves into the solution.
-
Add More Solvent: Add a small amount of additional hot solvent (typically 10-20% more) to reduce the supersaturation.[3]
-
Ensure Slow Cooling: This is the most critical step. Allow the flask to cool to room temperature undisturbed on a benchtop, insulated with a cork ring or paper towels. Rapid cooling in an ice bath should be avoided initially.[5][6][7]
-
Induce Crystallization: If crystals do not form upon slow cooling, try scratching the inside of the flask at the solution's surface with a glass rod.[5][8][9][10] The microscopic scratches provide nucleation sites for crystal growth.
-
Consider a Different Solvent System: If oiling out persists, your solvent is likely unsuitable. Refer to the solvent selection guide in the FAQ section below. A mixed-solvent system can sometimes resolve this issue.[11]
Question 2: My recovery of the recrystallized N-aryl maleimide is very low. How can I improve the yield?
Answer:
Low recovery is a frequent issue in recrystallization. While some loss is inevitable as the compound has some solubility in the cold solvent, significant losses can often be mitigated.
Causality:
-
Using Too Much Solvent: This is the most common reason for low yield.[11] The more solvent used, the more compound will remain dissolved in the mother liquor even after cooling.
-
Premature Crystallization: If the compound crystallizes in the filter paper during hot filtration, you will lose a significant portion of your product.
-
Incomplete Crystallization: Not allowing sufficient time or a low enough temperature for crystallization to complete.
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product.
Strategies for Improving Yield:
-
Minimize Solvent Usage: Use the absolute minimum amount of boiling solvent required to fully dissolve the crude product.[3][12] Work in small additions of solvent.
-
Prevent Premature Crystallization: During hot gravity filtration, keep the funnel and receiving flask warm.[2] You can do this by placing them on a steam bath or in a warm oven prior to use, and by pouring the hot solution in small portions.
-
Maximize Crystallization Time and Temperature Gradient: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the solute.[13]
-
Use Ice-Cold Washing Solvent: Always wash your filtered crystals with a minimal amount of ice-cold recrystallization solvent to remove any adhering impurities without dissolving the product.[10]
Question 3: The color of my N-aryl maleimide hasn't improved after recrystallization. How do I remove colored impurities?
Answer:
Persistent color indicates the presence of highly conjugated impurities that are co-crystallizing with your product.
Causality:
-
Adsorption of Impurities: Colored impurities can be adsorbed onto the surface of the growing crystals.
-
Similar Solubility Profiles: The impurity may have solubility characteristics very similar to your desired compound in the chosen solvent.
Decolorization Protocol:
-
Use Activated Charcoal: After dissolving your crude N-aryl maleimide in the hot solvent, and before hot filtration, add a very small amount of activated charcoal (1-2% of the solute's weight) to the solution.[2]
-
Briefly Heat: Keep the solution at or near boiling for a few minutes to allow the charcoal to adsorb the colored impurities.
-
Perform Hot Gravity Filtration: Remove the charcoal by filtering the hot solution through fluted filter paper. The filtrate should be significantly less colored.
-
Proceed with Crystallization: Allow the decolorized filtrate to cool slowly as you would normally.
Caution: Using too much charcoal can lead to the adsorption of your product, thereby reducing the yield.
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for recrystallizing N-aryl maleimides?
The ideal solvent is one in which the N-aryl maleimide is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[5] For N-aryl maleimides, common choices include alcohols (ethanol, methanol, isopropanol), esters (ethyl acetate), and aromatic hydrocarbons (toluene).[14][15][16] For instance, N-phenylmaleimide can be recrystallized from a methanol solution.[16] Sometimes, a mixed-solvent system (e.g., ethanol/water, dichloromethane/hexane) is required.[17][18]
| N-Aryl Maleimide Type | Recommended Single Solvents | Recommended Mixed-Solvent Systems |
| N-Phenylmaleimide | Methanol, Ethanol, Benzene[14][15] | Toluene/Hexane |
| Halogenated N-Aryl Maleimides | Acetone, Tetrahydrofuran, Acetonitrile[19] | Dichloromethane/Hexane[17] |
| Electron-rich N-Aryl Maleimides | Isopropanol, Ethyl Acetate | Ethanol/Water |
| Electron-poor N-Aryl Maleimides | Toluene, Acetonitrile[20] | Ethyl Acetate/Heptane |
Q2: How do I perform a mixed-solvent recrystallization?
-
Dissolve the crude solid in a minimal amount of the "good" solvent (the solvent in which it is highly soluble) at its boiling point.
-
While keeping the solution hot, add the "poor" solvent (the solvent in which it is sparingly soluble) dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.
-
Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Allow the solution to cool slowly, as you would for a single-solvent recrystallization.
Q3: How can I be sure my product is pure after recrystallization?
Purity can be assessed by a few key methods:
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2°C). Impurities tend to broaden and depress the melting point. Compare your experimental value to the literature value.
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.
-
Spectroscopic Analysis (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the structure and identify the presence of any remaining impurities.
Detailed Experimental Protocol: General Recrystallization of an N-Aryl Maleimide
This protocol provides a generalized, step-by-step procedure for the recrystallization of a typical N-aryl maleimide.
Materials:
-
Crude N-aryl maleimide
-
Recrystallization solvent (pre-determined by solubility tests)
-
Erlenmeyer flasks (2)
-
Hot plate with stirring capability
-
Glass funnel and fluted filter paper
-
Büchner funnel, filter flask, and vacuum source
-
Watch glass
-
Glass stirring rod
Procedure:
-
Dissolution: Place the crude N-aryl maleimide in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and heat the mixture to a gentle boil with stirring. Continue adding the solvent in small portions until the solid is completely dissolved.[12] Use the minimum amount of hot solvent necessary.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. Place a glass funnel with fluted filter paper into the neck of a second, pre-warmed Erlenmeyer flask. Pour the hot solution through the filter paper.
-
Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly to room temperature on the benchtop, undisturbed.[12][13] Once at room temperature, you may place the flask in an ice bath for 15-30 minutes to maximize crystal formation.
-
Collection of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[12]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining impurities.
-
Drying: Allow the crystals to dry on the filter paper by drawing air through them for several minutes.[9] For complete drying, transfer the crystals to a watch glass and let them air dry or place them in a vacuum oven.
Visual Workflow: Troubleshooting "Oiling Out"
The following diagram outlines the decision-making process when encountering an "oiling out" event during recrystallization.
Caption: A flowchart for troubleshooting the "oiling out" phenomenon.
References
- CK-12 Foundation. (n.d.). What methods can be used to improve recrystallization yield?
- Mettler Toledo. (n.d.). Oiling Out in Crystallization.
- Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods?
- ECHEMI. (n.d.). Tips for maximizing yield, purity and crystal size during recrystallization.
- Unknown. (n.d.). Recrystallization.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Unknown. (n.d.). Recrystallization - Single Solvent.
- Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION.
- Reddit. (2013, February 3). Recrystallization (help meeeeee).
- Stack Exchange. (2015, December 16). Tips for maximizing yield, purity and crystal size during recrystallization.
- BOC Sciences. (2024, December 25). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds.
- Wikipedia. (n.d.). Recrystallization (chemistry).
- University of York. (n.d.). Problems with Recrystallisations.
- Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2020, August 28). 3.1.10. Synthesis of N-arylmaleimides.
- Unknown. (n.d.). Recrystallization1.
- Unknown. (n.d.). Recrystallization.
- Unknown. (n.d.). Recrystallization-1.pdf.
- Google Patents. (n.d.). KR20180037796A - Purification method of n-substituted maleimide.
- ACS Publications. (2010, December 14). Solubilities of N-[(4-Bromo-3,5-difluorine)-phenyl]maleimide in Pyridine, Acetone, Tetrahydrofuran, Ethanol, Trichloromethane, and Acetonitrile at Temperature between (285.00 and 350.15) K.
- Thermo Scientific Chemicals. (n.d.). N-Phenylmaleimide, 98+% 25 g.
- MDPI. (n.d.). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation.
- ChemicalBook. (2025, September 25). N-Phenylmaleimide.
- Google Patents. (n.d.). CN104892484A - Synthesis method for N-phenylmaleimide.
- ResearchGate. (2025, October 13). (PDF) Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation.
- Yangchen Tech. (n.d.). N-phenylmaleimide 99.7% with Excellent Solubility.
- YouTube. (2020, September 7). Recrystallization Technique for Organic Chemistry with Nadia Korovina.
- Wikipedia. (n.d.). Maleimide.
Sources
- 1. Maleimide - Wikipedia [en.wikipedia.org]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
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- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. Recrystallization [sites.pitt.edu]
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- 20. mdpi.com [mdpi.com]
Technical Support Center: Solubility and Handling of 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione
Welcome to the technical support center for 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we address common questions and challenges related to its solubility and handling, ensuring the integrity and success of your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for dissolving this compound?
A1: For novel or poorly characterized compounds such as this compound, dimethyl sulfoxide (DMSO) is the recommended initial solvent for preparing concentrated stock solutions.[1] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic molecules.[1] It is advisable to begin with small-scale solubility tests before preparing a large-volume stock solution to determine the optimal concentration.[1]
Q2: My compound is not dissolving in DMSO at room temperature. What should I do?
A2: If you encounter difficulty dissolving the compound in DMSO, several techniques can be employed to enhance solubility. Gentle heating (to 37°C) and sonication are effective methods for dissolving stubborn compounds.[1][2] However, be cautious with prolonged or excessive heat as it may cause degradation.[1] Always visually inspect the solution for any signs of degradation, such as a color change.[1] Additionally, ensure you are using a fresh, anhydrous grade of DMSO, as it is hygroscopic and absorbed water can significantly decrease the solubility of some compounds.[3][4]
Q3: The compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?
A3: This is a common issue when diluting a DMSO stock of a poorly water-soluble compound into an aqueous medium. To mitigate this, it is recommended to perform a stepwise dilution.[5] Prepare intermediate dilutions of your stock solution in DMSO before the final dilution into the aqueous buffer.[1] This gradual change in solvent polarity can help keep the compound in solution. Pre-warming the aqueous medium to 37°C can also be beneficial.[1] The final concentration of DMSO in your experimental setup should be kept low, typically below 0.5%, to avoid solvent-induced cellular toxicity or off-target effects.[5]
Q4: What alternative solvents can I try if my experimental system is not compatible with DMSO?
A4: If your assay is sensitive to DMSO, other organic solvents can be tested. Based on general laboratory practices for similar small molecules, consider ethanol or dimethylformamide (DMF) as alternatives.[1][4] The choice of solvent will depend on the specific requirements of your experiment and the physicochemical properties of the compound. It is crucial to perform solvent compatibility tests with your specific assay.
Q5: How should I store the stock solution of this compound?
A5: Stock solutions in DMSO should generally be stored at -20°C or -80°C to maintain stability.[1] To avoid issues with repeated freeze-thaw cycles, which can compromise compound stability and lead to precipitation, it is best practice to store the stock solution in small, single-use aliquots.[1][3] Before use, allow the aliquot to thaw completely and vortex it gently to ensure the compound is fully redissolved.[1]
Solubility Data Summary
While specific experimental solubility data for this compound is not extensively published, the following table provides a template for how to present such data once determined. Researchers are encouraged to perform their own solubility tests.
| Solvent | Predicted Solubility Category | Notes |
| DMSO | High | Generally a good solvent for this class of compounds.[1] |
| Ethanol | Moderate to Low | May require heating or sonication to achieve higher concentrations. |
| Methanol | Moderate to Low | Similar to ethanol, solubility may be limited. |
| Water | Very Low | Expected to have poor aqueous solubility. |
| PBS (pH 7.4) | Very Low | Precipitation is likely when diluting from an organic stock. |
Experimental Protocol: Determination of Solubility
This protocol outlines the Shake-Flask method, a reliable technique for determining the solubility of poorly soluble compounds.[2]
Materials:
-
This compound powder
-
Selected solvents (e.g., DMSO, Ethanol, Water)
-
Glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Analytical balance
-
Spectrophotometer or HPLC for quantification
Procedure:
-
Preparation: Weigh out an excess amount of the compound into a glass vial. The exact amount should be enough to ensure a saturated solution with visible solid material remaining.[2]
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration: Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.[2][6] Heating, vortexing, or sonicating the sample prior to equilibration can shorten the required time.[2]
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful collection of the supernatant, or by filtration.[2] Be mindful that the compound may adsorb to the filter material, which could be a source of error.[2]
-
Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Replicates: It is recommended to perform a minimum of three replicate determinations for each solvent.[7]
Visualizing Experimental Workflows
Dissolution Troubleshooting Workflow
Caption: A troubleshooting workflow for dissolving challenging compounds.
Stock Solution Dilution Protocol
Sources
Technical Support Center: Managing Retro-Michael Reaction in 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione Conjugates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of bioconjugates formed using 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione, a next-generation maleimide reagent. Our focus is on understanding and mitigating the retro-Michael reaction to ensure the creation of robust and stable bioconjugates.
Section 1: Fundamental Concepts - The Chemistry of Maleimide Conjugation
This section addresses the core chemical principles governing the formation and stability of your bioconjugate. Understanding these mechanisms is crucial for effective troubleshooting and experimental design.
Q1: What is the fundamental reaction between a maleimide and a thiol?
A1: The reaction between a maleimide and a thiol (typically from a cysteine residue on a protein or peptide) is a Michael addition . In this reaction, the thiolate anion (RS⁻) acts as a nucleophile and attacks one of the carbon atoms of the maleimide's carbon-carbon double bond. This process is highly efficient and chemoselective for thiols within a pH range of 6.5 to 7.5, forming a stable covalent thioether bond known as a thiosuccinimide linkage.[1][2][3] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high specificity.[1][4]
Q2: What is the retro-Michael reaction and why is it a significant problem?
A2: The retro-Michael reaction is the reversal of the initial conjugation, where the thiosuccinimide linkage breaks, reforming the original thiol and maleimide.[1][5] This is a major stability issue, especially in vivo. Endogenous thiols, such as glutathione, which is abundant in the bloodstream, can attack the conjugate, leading to "thiol exchange."[6][7] This process prematurely cleaves the payload (e.g., a drug or a dye) from its biomolecule, which can drastically reduce therapeutic efficacy and lead to significant off-target toxicity.[8][9]
Q3: You mentioned my reagent is a "next-generation maleimide." How does the 1-(2,4-Difluorophenyl) group affect conjugate stability?
A3: This is the critical advantage of your specific reagent. The 1-(2,4-difluorophenyl) group is an electron-withdrawing N-aryl substituent.[8][9] Its presence creates a crucial competitive pathway against the undesirable retro-Michael reaction: succinimide ring hydrolysis .
After the initial conjugation, the thiosuccinimide ring can be hydrolytically opened to form a stable succinamic acid thioether.[4][10] This ring-opened product is resistant to the retro-Michael reaction , effectively "locking" the conjugate in a stable form.[5][9][11] The electron-withdrawing nature of the difluorophenyl group significantly accelerates this beneficial hydrolysis, making the conjugate more stable over the long term compared to conjugates made with traditional N-alkyl maleimides.[6][8]
Section 2: Troubleshooting Guide - Diagnosing Conjugate Instability
If you suspect your conjugate is unstable, this section provides guidance on how to diagnose the problem accurately.
Q4: I'm observing a loss of my conjugated payload over time or in serum. How can I confirm if the retro-Michael reaction is the cause?
A4: The primary symptom of a retro-Michael reaction is the time-dependent loss of the conjugated molecule, which can be monitored by several analytical techniques. To confirm this, you should incubate your conjugate under relevant conditions (e.g., in phosphate-buffered saline (PBS) or human serum at 37°C) and analyze samples at various time points. A decrease in the peak corresponding to your intact conjugate and the appearance of a peak for the unconjugated biomolecule is a strong indicator.
Q5: What are the best analytical methods to monitor conjugate stability and distinguish between retro-Michael reaction and hydrolysis?
A5: A combination of chromatographic and mass spectrometric methods is the gold standard for stability assessment. Each technique provides unique information.
| Technique | What It Measures | Advantages | Limitations | Citation |
| Reverse-Phase HPLC (RP-HPLC) | Separates molecules based on hydrophobicity. Can resolve the intact conjugate, unconjugated biomolecule, and free payload. | Widely available, excellent for quantifying the percentage of intact conjugate over time. | May not distinguish between the ring-closed and ring-opened (hydrolyzed) forms of the conjugate. | [12][13] |
| Mass Spectrometry (MS) | Measures the precise mass of molecules. | Confirms the identity of all species. Can definitively distinguish between the intact conjugate (ring-closed) and the hydrolyzed form (ring-opened), as hydrolysis adds 18 Da (the mass of H₂O). | Quantification can be more complex than with HPLC. | [14][15] |
| Imaged Capillary Isoelectric Focusing (iCIEF) | Separates molecules based on their isoelectric point (pI). | Highly sensitive to charge changes. The ring-opening hydrolysis introduces a new carboxylic acid group, causing a measurable acidic shift in the pI. | Primarily used for protein/antibody conjugates; less common than HPLC/MS. | [12][13] |
Expert Tip: For a comprehensive analysis, first use RP-HPLC to quantify the loss of intact conjugate over time. Then, use LC-MS to analyze the same samples to determine the ratio of the desired stable, ring-opened product to the unstable, ring-closed intermediate.
Section 3: Protocols and Best Practices for Ensuring Conjugate Stability
This section provides actionable protocols and experimental advice to leverage the properties of this compound and prevent the retro-Michael reaction.
Q6: What is the optimal two-step protocol for conjugation and subsequent stabilization?
A6: The key to success is a two-step approach: first, perform the conjugation under conditions that favor the Michael addition. Second, adjust the conditions to intentionally and completely drive the hydrolysis of the thiosuccinimide ring, ensuring long-term stability.
Detailed Experimental Protocol:
Part 1: Thiol-Maleimide Conjugation
-
Buffer Preparation: Prepare a conjugation buffer such as phosphate-buffered saline (PBS) and adjust the pH to between 6.5 and 7.5. This pH range is a crucial compromise, ensuring the thiol is sufficiently reactive while minimizing premature hydrolysis of the maleimide reagent itself.[4][14]
-
Biomolecule Preparation: If your biomolecule contains disulfide bonds that need to be reduced to generate free thiols, use a non-thiol-based reducing agent like TCEP. Incubate as required, and ensure the TCEP concentration is low enough not to interfere with the subsequent step. Excess TCEP does not need to be removed. Avoid DTT, as it is a thiol and must be completely removed before adding the maleimide.[1]
-
Reagent Preparation: Dissolve the this compound reagent in a dry, water-miscible organic solvent like DMSO or DMF immediately before use. Do not store maleimides in aqueous solutions, as they will hydrolyze over time.[4][14]
-
Conjugation Reaction: Add the maleimide solution to the thiol-containing biomolecule solution. A molar excess of the maleimide reagent (e.g., 5-20 fold) is typically used. Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
Part 2: Post-Conjugation Hydrolysis for Stabilization
-
pH Adjustment: After the conjugation reaction is complete (confirm with a rapid analytical check like LC-MS if possible), increase the pH of the reaction mixture to 8.0-9.0. This can be done by adding a small amount of a basic buffer like Tris or sodium borate.
-
Hydrolysis Incubation: Let the mixture stand at room temperature for 2-4 hours. This mildly basic condition dramatically accelerates the hydrolysis of the thiosuccinimide ring to the stable succinamic acid form.[15][16]
-
Purification: After the hydrolysis step is complete, purify the final, stable conjugate from excess reagents and byproducts using standard methods such as size-exclusion chromatography (SEC) or dialysis.
-
Final Formulation: Exchange the purified conjugate into a final storage buffer, typically at a pH of 6.0-7.0 for optimal long-term stability.
Q7: What are the critical parameters to control during the reaction and for long-term storage?
A7: Careful control of experimental conditions is paramount for reproducible results and a stable final product.
| Parameter | Recommendation | Rationale (Causality) | Citation |
| pH (Conjugation) | 6.5 - 7.5 | Balances thiol reactivity (favored at higher pH) with maleimide stability (favored at lower pH). Above pH 7.5, reaction with amines (e.g., lysine) can become a competitive side reaction. | [2][4][14] |
| pH (Hydrolysis Step) | 8.0 - 9.0 | Catalyzes the desirable ring-opening hydrolysis reaction to form the stable succinamic acid thioether, preventing the retro-Michael reaction. | [15][16][17] |
| Temperature | 4°C to 25°C (Room Temp) | Higher temperatures increase the rates of all reactions, including undesirable hydrolysis of the unreacted maleimide. Room temperature is generally sufficient. | [14] |
| Excess Thiols | Avoid post-purification | The presence of free thiols (e.g., from DTT or glutathione) in the final formulation can drive the retro-Michael reaction and thiol exchange. | [6][7] |
| Storage Buffer | pH 6.0 - 7.0, stored at 4°C or -80°C | Slightly acidic to neutral pH prevents the succinamic acid ring from partially closing back, which can occur under certain conditions. | [15] |
By following this guidance, you can effectively manage the retro-Michael reaction and leverage the advanced properties of this compound to produce highly stable, reliable bioconjugates for your research and development needs.
References
- Next-Generation Maleimide Technologies: A Comparative Guide to Stable Bioconjugation. Benchchem.
-
Baldwin, A. D., & Kiick, K. L. (2014). Long-Term Stabilization of Maleimide–Thiol Conjugates. Bioconjugate Chemistry. Available at: [Link]
- Badescu, G., et al. (2014). Application of Next-Generation Maleimides (NGMs)
-
Lyon, R. P., et al. (2015). Long-term stabilization of maleimide-thiol conjugates. PubMed. Available at: [Link]
-
Jones, M. W., et al. (2016). Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugates and tri-scFvs. Bioconjugate Chemistry. Available at: [Link]
- Lahnsteiner, M., et al. (2020).
-
Long-term stabilization of maleimide-thiol conjugates. Semantic Scholar. Available at: [Link]
- Expanding the scope of Next Generation Maleimides for Antibody Conjugation.
-
Bar-Haim, G., et al. (2016). Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure. PubMed. Available at: [Link]
- Technical Support Center: Troubleshooting Maleimide Hydrolysis in Bioconjugation. Benchchem.
-
Kass, T. A., & Raines, R. T. (2014). Catalysis of imido-group hydrolysis in a maleimide conjugate. PMC. Available at: [Link]
-
Baldwin, A. D., & Kiick, K. L. (2014). Long-Term Stabilization of Maleimide–Thiol Conjugates. Bioconjugate Chemistry. Available at: [Link]
-
Zhang, D., et al. (2023). Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates. PMC. Available at: [Link]
- Zhang, Y., et al. (2019). Force-induced ring-open hydrolysis strengthens the maleimide-thiol adducts for stable protein-polymer conjugates.
-
Lyon, R. P., et al. (2014). Mild Method for Succinimide Hydrolysis on ADCs: Impact on ADC Potency, Stability, Exposure, and Efficacy. Bioconjugate Chemistry. Available at: [Link]
- An In-Depth Technical Guide to the Maleimide-Thiol Conjugation Reaction. Benchchem.
- Use of a next generation maleimide in combination with THIOMAB™ antibody technology delivers a highly stable, potent and near. Royal Society of Chemistry.
- Characterization of Ring-Opening Reaction of Succinimide Linker in ADCs Based on Imaging Capillary Isoelectric Focusing (iCIEF).
-
Zheng, K., et al. (2019). Characterization of Ring-Opening Reaction of Succinimide Linkers in ADCs. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Szijj, P. A., Bahou, C., & Chudasama, V. (2018). Minireview: Addressing the retro-Michael instability of maleimide bioconjugates. Drug Discovery Today: Technologies. Available at: [Link]
- Mastering Maleimide Reactions in Bioconjugation: Your Ultim
- Minireview: Addressing the retro-Michael instability of maleimide bioconjugates. Request PDF.
- Zahorska, E. (2025).
- Adumeau, P., et al. (2018).
- retro-Michael reaction in maleimide conjugates and how to avoid it. (2025). Benchchem.
-
Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. (2022). MDPI. Available at: [Link]
- Baldwin, A. D., & Kiick, K. L. (2011). Tunable degradation of maleimide-thiol adducts in reducing environments.
-
Thia-Michael Reaction. (2022). MDPI Encyclopedia. Available at: [Link]
- de la Torre, B. G., & Albericio, F. (2022). An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins. Royal Society of Chemistry.
- Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid. (2020). MDPI.
- Development of Novel Maleimide Reagents for Protein Modific
- Exploiting retro oxa-Michael chemistry in polymers. (2023). RSC Publishing.
- Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. (2022).
-
Lahnsteiner, M., et al. (2020). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. PMC. Available at: [Link]
- Theoretical and Experimental Investigation of Thermodynamics and Kinetics of Thiol-Michael Addition Reactions: A Case Study of Reversible Fluorescent Probes for Glutathione Imaging in Single Cells. (2016). NIH.
- The Michael Addition Reaction and Conjugate Addition. (2023). Master Organic Chemistry.
- Retro-Michael Reaction - Explore the Science & Experts. (2019). ideXlab.
- Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. (2025). NIH.
- Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. (2022). MDPI.
- Synthesis and PGE(2)
- 7-cysteine-pyrrole conjugate: A new potential DNA reactive metabolite of pyrrolizidine alkaloids. (2012). PubMed.
Sources
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- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Optimizing pH for Reactions Involving 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione
Last Updated: January 11, 2026
Introduction
Welcome to the technical support guide for 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione. This molecule, a member of the N-aryl maleimide family, is a valuable reagent in bioconjugation, drug development, and materials science due to the high reactivity and specificity of its maleimide group toward sulfhydryl (thiol) moieties.[1][2] However, achieving optimal reaction outcomes—maximizing yield, ensuring specificity, and maintaining stability—is critically dependent on one key parameter: pH .
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into why pH is the master variable in your reactions and how to manipulate it to troubleshoot common issues and ensure reproducible success. We will move beyond simple protocol steps to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs): The "Why" Behind pH Control
This section addresses the fundamental principles governing the reactivity of this compound.
Q1: Why is pH so critical for reactions with this N-aryl maleimide?
A1: The pH of the reaction medium directly controls two competing factors: the reactivity of your target nucleophile (typically a thiol) and the stability of the maleimide ring itself.
-
Nucleophile Activation: The primary target for maleimides is the sulfhydryl group (-SH) of a cysteine residue or a thiol-containing linker.[2][3] The reactive species is not the protonated thiol (-SH) but the deprotonated, anionic thiolate (-S⁻).[4] The concentration of the highly nucleophilic thiolate is dictated by the pKa of the thiol group (typically ~8.6 for cysteine) and the pH of the solution.[5] As the pH approaches and surpasses the pKa, the thiolate concentration increases, accelerating the desired reaction.
-
Maleimide Stability: The electrophilic double bond of the maleimide ring is susceptible to nucleophilic attack. While this is desired with thiols, at elevated pH, hydroxide ions (OH⁻) in the solution also act as nucleophiles. This leads to the hydrolysis of the maleimide ring, opening it to form a non-reactive maleamic acid.[6][7] This is an irreversible and undesired side reaction that consumes your reagent.
Therefore, optimizing pH is a balancing act: it must be high enough to deprotonate a sufficient fraction of the thiol for a practical reaction rate but low enough to minimize the rate of maleimide hydrolysis.
Q2: What is the ideal pH range for reacting this compound with a thiol?
A2: For most applications, the optimal pH range for reacting N-aryl maleimides with thiols is 6.5 to 7.5 .[1][6]
-
Below pH 6.5: The concentration of the reactive thiolate anion is significantly reduced because the thiol group remains largely protonated. This leads to very slow reaction rates.
-
Within pH 6.5 - 7.5: This range offers the best compromise. There is a sufficient concentration of thiolate to allow the Michael addition reaction to proceed efficiently, while the rate of maleimide hydrolysis is slow enough to be manageable.[6][8] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity.[1][9]
-
Above pH 7.5: The reaction rate with thiols may increase, but two significant problems arise. First, the rate of maleimide hydrolysis becomes much faster, leading to reagent loss and reduced yields.[6] Second, other nucleophiles, such as the ε-amino group of lysine residues (pKa ~10.5), begin to deprotonate and can react competitively with the maleimide, leading to a loss of specificity.[6][9]
The electron-withdrawing nature of the 2,4-difluorophenyl group makes the maleimide ring of this specific compound highly electrophilic. This enhances its reactivity with thiols but may also increase its susceptibility to hydrolysis, making strict pH control within the 6.5-7.5 window even more critical.
Q3: My reaction involves a primary amine. Can I still use this reagent?
A3: While maleimides are highly selective for thiols in the 6.5-7.5 pH range, the reaction can be directed towards primary amines under more alkaline conditions (pH > 8.5).[6] However, this is a less common application and presents a significant challenge: the rate of maleimide hydrolysis is also greatly increased at this pH. If your goal is to target an amine, you must carefully control the reaction time and temperature and be prepared for competing hydrolysis. For most applications where thiol-specificity is desired, it is crucial to keep the pH below 8.0 to prevent unwanted reactions with lysine residues or other primary amines.
Troubleshooting Guide: From Problem to Solution
This section provides direct answers to specific experimental issues you may encounter.
Q4: My reaction yield is consistently low. Could pH be the cause?
A4: Yes, suboptimal pH is one of the most common causes of low yield. Here’s how to troubleshoot:
-
Problem: pH is too low (<6.5)
-
Symptom: The reaction is extremely slow or stalls completely. Analysis (e.g., by HPLC) shows large amounts of unreacted starting materials even after extended reaction times.
-
Causality: Insufficient deprotonation of the thiol into the reactive thiolate anion.
-
Solution: Increase the pH of your reaction buffer to fall within the 6.5-7.5 range. Use a well-buffered system like phosphate (PBS) or HEPES.[2] Ensure the final pH of the reaction mixture (after adding all components) is within the target range.
-
-
Problem: pH is too high (>8.0)
-
Symptom: The yield is low, and analysis reveals a significant peak corresponding to the hydrolyzed maleimide (maleamic acid).
-
Causality: The rate of hydrolysis of this compound outcompetes the desired reaction with the thiol.
-
Solution: Lower the pH to the optimal 6.5-7.5 range. If the reaction must be run at a higher pH for other reasons, consider using a higher molar excess of the maleimide reagent to compensate for the loss to hydrolysis, and keep reaction times as short as possible.
-
Q5: I'm observing multiple products and a loss of specificity. How can pH help?
A5: This issue strongly suggests your pH is too high, leading to reactions with non-target nucleophiles.
-
Symptom: Besides the desired thiol conjugate, you observe products resulting from reactions with amines (e.g., lysine residues on a protein).
-
Causality: At a pH above 7.5-8.0, primary amines become sufficiently deprotonated to compete with thiols for reaction with the maleimide.[9]
-
Solution: The most effective solution is to lower the reaction pH to between 6.5 and 7.5. This protonates the vast majority of primary amines, rendering them unreactive, thereby restoring the high chemoselectivity of the maleimide for the thiol group.[5]
Q6: The stability of my final conjugate seems poor. Is pH a factor after the reaction is complete?
A6: Yes, pH can affect the stability of the resulting thiosuccinimide linkage.
-
Symptom: Over time, especially in aqueous buffers, you observe degradation of your purified conjugate or a reversal of the conjugation.
-
Causality: The thiosuccinimide bond formed can be susceptible to reversal via a retro-Michael reaction, particularly if there are other thiols present. More relevant to the topic compound, N-aryl maleimide adducts can undergo subsequent reactions. The electron-withdrawing nature of the difluorophenyl group, while beneficial for the initial reaction, can make the resulting succinimide ring more susceptible to hydrolysis, opening it to form a more stable thio-succinamic acid.[5][10] While this ring-opening can prevent the retro-Michael reaction, it does alter the structure of the linker.
-
Solution: After the initial conjugation is complete, adjust the pH of the solution for storage. A slightly acidic pH (e.g., pH 6.0-6.5) can improve the long-term stability of the conjugate. For long-term storage, consider conditions such as adding 50% glycerol and storing at -20 °C.
Data Summary: pH Effects at a Glance
The following table summarizes the key effects of pH on reactions involving this compound.
| pH Range | Thiol Reactivity | Maleimide Stability | Specificity for Thiols | Primary Recommendation |
| < 6.5 | Very Low | High | Very High | Not recommended due to slow kinetics. |
| 6.5 - 7.5 | Optimal | Good | Excellent | Recommended for most applications. [1][6] |
| 7.5 - 8.5 | High | Moderate to Low | Decreasing | Use with caution; risk of hydrolysis and side reactions. |
| > 8.5 | Very High | Very Low | Poor | Not recommended for thiol conjugation; high rate of hydrolysis and reaction with amines.[6] |
Experimental Protocols & Workflows
Protocol 1: pH Screening for Optimal Reaction Conditions
This protocol provides a systematic approach to identify the optimal pH for your specific reaction.
Objective: To determine the pH that provides the highest yield of the desired conjugate with the fewest side products.
Materials:
-
This compound
-
Thiol-containing substrate (e.g., peptide, protein)
-
A series of buffers (0.1 M):
-
MES (pH 6.0, 6.5)
-
Phosphate (PBS) or HEPES (pH 7.0, 7.5)[2]
-
Tris or Borate (pH 8.0)
-
-
Quenching reagent (e.g., 1 M β-mercaptoethanol or DTT)
-
Analytical system (e.g., RP-HPLC, LC-MS)
Procedure:
-
Prepare Substrate: Dissolve your thiol-containing substrate in each of the prepared buffers to create stock solutions. If working with a protein that has disulfide bonds, ensure they are fully reduced (e.g., using TCEP) and the reducing agent is removed prior to this step.[3][6]
-
Set Up Reactions: In separate vials, set up parallel reactions. For each pH point (6.0, 6.5, 7.0, 7.5, 8.0), add the substrate solution.
-
Initiate Reaction: Add a defined molar excess (e.g., 10-20x) of this compound (dissolved in a minimal amount of a compatible organic solvent like DMSO or DMF) to each vial to start the reaction.
-
Incubate: Allow the reactions to proceed at a controlled temperature (e.g., room temperature) for a set period (e.g., 2 hours).
-
Quench: Stop the reaction by adding a large excess of a free thiol like β-mercaptoethanol to consume any unreacted maleimide.[6]
-
Analyze: Analyze a sample from each reaction vial by HPLC or LC-MS.
-
Interpret: Compare the chromatograms. Identify the peak for the desired product, unreacted starting materials, and any side products (e.g., hydrolyzed maleimide). The optimal pH will correspond to the condition that gives the highest area-under-the-curve for the desired product peak relative to side products.
Workflow for Troubleshooting Low Yield
This workflow, represented as a diagram, provides a logical path for diagnosing and solving issues with reaction yield.
A decision tree for troubleshooting low reaction yields.
Visualizing the Core Chemistry: Reaction vs. Hydrolysis
The following diagram illustrates the critical choice the maleimide faces at different pH values: reacting with the target thiol or being destroyed by hydrolysis.
Competing reaction pathways for the maleimide reagent.
References
-
Maleimide labeling of thiolated biomolecules. (2022). Bio-Synthesis. [Link]
-
Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement. PMC. [Link]
-
Hydrolysis of some N-alkylmaleimides. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
-
The hydrolysis of maleimide in alkaline solution. ResearchGate. [Link]
-
Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. (2021). MDPI. [Link]
-
Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. (2021). ResearchGate. [Link]
-
Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. (2020). PMC - NIH. [Link]
-
A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. arkat usa. [Link]
-
Synthesis and pH-dependent hydrolysis profiles of mono- and dialkyl substituted maleamic acids. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
1-(2, 4-Difluorophenyl)-1H-pyrrole-2, 5-dione, min 95%, 100 mg. Oakwood Chemical. [Link]
-
This compound. PubChem. [Link]
-
Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. (2020). MDPI. [Link]
-
Study of 1,2,4-triazole-3(5)-thiol behavior in reactions with 1-phenyl-1H-pyrrole-2,5-dione derivatives and 3-bromodihydrofuran-2(3H)-one and antimicrobial activity of products. (2020). ResearchGate. [Link]
-
Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. (2022). NIH. [Link]
-
Kinetic constraints for the thiolysis of 4-methyl-5-(pyrazin-2-yl)-1,2-dithiole-3-thione (oltipraz) and other dithiolethiones by monothiols and dithiols. (2001). PubMed. [Link]
-
Simultaneous analysis of plasma thiols by high-performance liquid chromatography with fluorescence detection using a new probe, 1,3,5,7-tetramethyl-8-phenyl-(4-iodoacetamido)difluoroboradiaza-s-indacene. (2001). PubMed. [Link]
-
Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. (2022). MDPI. [Link]
-
Synthesis and PGE(2) production inhibition of 1H-furan-2,5-dione and 1H-pyrrole-2,5-dione derivatives. (2010). PubMed. [Link]
Sources
- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 2. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Kinetic constraints for the thiolysis of 4-methyl-5-(pyrazin-2-yl)-1,2-dithiole-3-thione (oltipraz) and related dithiole-3-thiones in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - AR [thermofisher.com]
- 7. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 10. researchgate.net [researchgate.net]
minimizing byproducts in the synthesis of 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione
Technical Support Center: Synthesis of 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for minimizing byproducts and optimizing your synthetic route.
Introduction to the Synthesis
The synthesis of this compound, also known as N-(2,4-difluorophenyl)maleimide, is a critical process in the development of various chemical probes and therapeutic agents.[1][2][3] The most common and direct route involves a two-step, one-pot reaction: the initial reaction of 2,4-difluoroaniline with maleic anhydride to form the intermediate N-(2,4-difluorophenyl)maleamic acid, followed by cyclodehydration to yield the desired maleimide.
While seemingly straightforward, this synthesis is often plagued by the formation of stubborn byproducts that can complicate purification and reduce overall yield. This guide will address the most common challenges and provide evidence-based solutions.
Reaction Pathway and Byproduct Formation
The primary reaction proceeds as follows:
Figure 1: General reaction scheme for the synthesis of this compound and common byproduct pathways.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address specific issues that may arise during the synthesis, providing explanations and actionable solutions.
Q1: My yield of the final product is consistently low, and I isolate a significant amount of the maleamic acid intermediate. What's going wrong?
A1: This is a classic case of incomplete cyclodehydration. The conversion of the maleamic acid to the maleimide is an equilibrium-driven process that requires the efficient removal of water.
-
Causality: The cyclization step is often the rate-limiting step. Insufficient temperature or an ineffective dehydrating agent will favor the starting maleamic acid.
-
Troubleshooting Steps:
-
Choice of Dehydrating Agent: While acetic anhydride is commonly used, its effectiveness can be limited.[4][5] For a more robust dehydration, consider using trifluoroacetic anhydride, which has been shown to significantly lower the activation barrier for cyclization.[5]
-
Temperature Control: Ensure your reaction temperature is adequate for cyclization. For acetic anhydride, temperatures around 100°C are often required.[6] Monitor the reaction progress by TLC or HPLC to determine the optimal temperature and time for your specific setup.
-
Catalyst: The addition of a catalyst like sodium acetate can accelerate the dehydration reaction when using acetic anhydride.[4]
-
Q2: I'm observing an impurity with the same mass as my target product, but with different spectroscopic properties. What could it be?
A2: You are likely forming the isomaleimide byproduct.[7][8] This occurs when the cyclization of the maleamic acid intermediate proceeds through the oxygen atom of the amide instead of the nitrogen.
-
Causality: Isomaleimide formation is often kinetically favored, especially at lower temperatures, while the desired maleimide is the thermodynamically more stable product.[5][8]
-
Troubleshooting Steps:
-
Reaction Temperature and Time: Higher reaction temperatures and longer reaction times can favor the formation of the thermodynamically stable maleimide.[8] The isomaleimide can rearrange to the maleimide under these conditions.
-
Dehydrating Agent: The choice of dehydrating agent can influence the imide/isoimide ratio. Acetic anhydride can sometimes lead to mixtures.[5]
-
Purification: If isomaleimide formation is unavoidable, careful purification is necessary. Isomaleimides and maleimides often have different polarities, allowing for separation by column chromatography.[9]
-
Q3: My final product is showing signs of polymerization or degradation upon standing. How can I improve its stability?
A3: Maleimides, particularly N-aryl substituted ones, can be susceptible to polymerization and hydrolysis, especially in the presence of light, heat, or nucleophiles.
-
Causality: The electron-withdrawing nature of the 2,4-difluorophenyl group can make the double bond of the maleimide susceptible to nucleophilic attack, which can initiate polymerization. Hydrolysis of the imide ring can also occur, leading back to the maleamic acid.
-
Troubleshooting Steps:
-
Storage Conditions: Store the purified product in a cool, dark, and dry environment. An inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
-
Purification: Ensure all traces of acidic or basic impurities are removed during workup and purification, as these can catalyze degradation. A final wash with a saturated sodium bicarbonate solution followed by a water wash can be effective.[10]
-
Inhibitors: For long-term storage, consider adding a small amount of a radical inhibitor, such as hydroquinone, although this should be tested for compatibility with downstream applications.
-
Q4: I'm struggling with the purification of my product. What are the best methods?
A4: The purification of N-substituted maleimides often requires a multi-step approach to remove unreacted starting materials, the maleamic acid intermediate, and other byproducts.
-
Troubleshooting Steps:
-
Initial Workup: After the reaction, it is crucial to remove the dehydrating agent and any acid catalyst. This can typically be achieved by washing the organic layer with water and a mild base like sodium bicarbonate.[11]
-
Crystallization: this compound is a solid at room temperature and can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene/hexane.
-
Column Chromatography: For high-purity requirements, silica gel column chromatography is effective.[9][12] A non-polar eluent system, such as hexane/ethyl acetate, is typically used.[13]
-
Dealing with Organic Acid Impurities: Some organic acid byproducts can have boiling points similar to the target compound, making them difficult to remove by distillation. A method involving cooling the solution to precipitate these impurities has been described.[14]
-
Optimized Experimental Protocol
This protocol is designed to maximize the yield and purity of this compound.
Figure 2: A step-by-step workflow for the optimized synthesis of this compound.
Detailed Steps:
-
Formation of the Maleamic Acid Intermediate:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve maleic anhydride (1.0 eq) in a minimal amount of anhydrous dimethylformamide (DMF).
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add a solution of 2,4-difluoroaniline (1.0 eq) in DMF dropwise over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. The formation of a precipitate (the maleamic acid) may be observed.
-
-
Cyclodehydration:
-
To the reaction mixture, add acetic anhydride (2.0-3.0 eq) and a catalytic amount of anhydrous sodium acetate (0.1-0.2 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 2-4 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane:ethyl acetate (e.g., 7:3) mobile phase. The disappearance of the polar maleamic acid spot and the appearance of the less polar maleimide spot indicate reaction completion.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker of ice water with vigorous stirring.
-
A solid precipitate of the crude product should form.
-
Filter the solid using a Büchner funnel and wash it thoroughly with cold water.
-
-
Purification:
-
Wash the crude solid with a cold, saturated sodium bicarbonate solution to remove any remaining acetic acid, followed by another wash with cold water.
-
Dry the crude product under vacuum.
-
For further purification, recrystallize the solid from a suitable solvent system (e.g., ethanol/water) or perform column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Data Summary
| Parameter | Recommended Value/Condition | Rationale |
| Solvent | Anhydrous DMF or Acetic Acid | Good solubility for reactants; acetic acid can also act as a solvent and catalyst. |
| Dehydrating Agent | Acetic Anhydride with Sodium Acetate or Trifluoroacetic Anhydride | Efficiently removes water to drive the cyclization.[4][5] |
| Temperature | 80-100 °C for cyclization | Provides sufficient energy for dehydration while minimizing side reactions. |
| Reaction Time | 2-6 hours | Typically sufficient for complete conversion; should be monitored by TLC/HPLC. |
| Purification Method | Recrystallization and/or Column Chromatography | Effective for removing byproducts and achieving high purity.[9] |
References
-
Transition structures of the two cyclisation of maleamic acids derivatives 4a and 4b. ResearchGate. Available at: [Link]
-
Computational study of maleamic acid cyclodehydration with acetic anhydride. ResearchGate. Available at: [Link]
-
MALEAMIC ACIDS CYCLODEHYDRATION WITH ANHYDRIDES. DFT STUDY IN THE GAS PHASE AND SOLUTION. Revue Roumaine de Chimie. Available at: [Link]
- Efficient method for the synthesis of N-cyclic maleamic acids and N-cyclic maleimides. Google Patents.
-
Product diversity in cyclisations of maleamic acids: the imide–isoimide dichotomy. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Supplementary Information. The Royal Society of Chemistry. Available at: [Link]
-
Common strategies for constructing substituted maleimide building blocks. ResearchGate. Available at: [Link]
- Method for purifying n-substituted maleimide. Google Patents.
-
Synthesis and in Vitro Evaluation of N-Substituted Maleimide Derivatives as Selective Monoglyceride Lipase Inhibitors. ACS Publications. Available at: [Link]
-
New N-Substituted Maleimide Homopolymers as Drug Carrier: Synthesis and Biological Activity. Advanced Journal of Chemistry, Section A. Available at: [Link]
-
Synthesis on N-Alkylated Maleimides. Taylor & Francis Online. Available at: [Link]
-
Synthesis and Reactivity of New 1-Pentafluorophenyl-1Hpyrrole Derivatives. MDPI. Available at: [Link]
-
Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. PMC - NIH. Available at: [Link]
- Purification method of n-substituted maleimide. Google Patents.
-
Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response. PubMed. Available at: [Link]
-
SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. CIBTech. Available at: [Link]
-
Synthesis and Reactivity of New 1-Pentafluorophenyl-1H-pyrrole Derivatives. ResearchGate. Available at: [Link]
-
Purification of an N-ethylmaleimide-sensitive protein catalyzing. PNAS. Available at: [Link]
-
Efficient synthesis of [18 F]FPyME: A new approach for the preparation of maleimide-containing prosthetic groups for the conjugation with thiols. PubMed. Available at: [Link]
- Method for Purifying N-Substituted Maleimide Using Silica Gel. Google Patents.
-
Synthesis of maleimides. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Figshare. Available at: [Link]
-
Synthesis on N-Alkylated Maleimides. OUCI. Available at: [Link]
-
Synthesis on N-Alkylated Maleimides. ResearchGate. Available at: [Link]
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- 2. farm.ucl.ac.be [farm.ucl.ac.be]
- 3. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. US5965746A - Efficient method for the synthesis of N-cyclic maleamic acids and N-cyclic maleimides - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Product diversity in cyclisations of maleamic acids: the imide–isoimide dichotomy - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. KR20180037796A - Purification method of n-substituted maleimide - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. cibtech.org [cibtech.org]
- 12. KR101051534B1 - Method for Purifying N-Substituted Maleimide Using Silica Gel - Google Patents [patents.google.com]
- 13. rsc.org [rsc.org]
- 14. KR102213649B1 - Method for purifying n-substituted maleimide - Google Patents [patents.google.com]
Technical Support Center: Scaling Up Production of 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione
Welcome to the technical support center for the synthesis and scale-up of 1-(2,4-difluorophenyl)-1H-pyrrole-2,5-dione. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the challenges associated with the production of this important chemical intermediate. Our approach is grounded in established chemical principles and field-proven insights to ensure you can achieve reliable and scalable results.
Introduction to the Synthesis
The synthesis of this compound, also known as N-(2,4-difluorophenyl)maleimide, is typically achieved through a two-step process. The first step involves the nucleophilic addition of 2,4-difluoroaniline to maleic anhydride to form the intermediate, N-(2,4-difluorophenyl)maleamic acid. The second step is the cyclodehydration of this intermediate to yield the final maleimide product. While seemingly straightforward, the presence of the electron-withdrawing difluorophenyl group introduces specific challenges that can impact reaction efficiency, yield, and purity, especially during scale-up.
Frequently Asked Questions (FAQs)
Here we address common questions and issues that may arise during your experiments.
Q1: Why is the reaction between 2,4-difluoroaniline and maleic anhydride so slow or not proceeding at all?
A1: The primary reason for a sluggish or stalled reaction in the formation of the maleamic acid intermediate is the reduced nucleophilicity of the aniline nitrogen. The two fluorine atoms on the phenyl ring are strongly electron-withdrawing, which significantly decreases the electron density on the nitrogen atom, making it a weaker nucleophile. In some cases, with highly electron-deficient anilines, the reaction may not proceed under standard conditions[1].
Troubleshooting Steps:
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to drive the reaction forward.
-
Solvent Choice: While ethereal solvents are common, consider using a higher boiling point aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate higher reaction temperatures.
-
Extended Reaction Time: Monitor the reaction progress by TLC or NMR and be prepared for significantly longer reaction times compared to syntheses with electron-rich anilines.
Q2: I am observing a low yield during the cyclodehydration of N-(2,4-difluorophenyl)maleamic acid. What are the likely causes?
A2: Low yields in the cyclization step can be attributed to several factors:
-
Incomplete Reaction: The cyclodehydration may require more forcing conditions (higher temperature or longer time) due to the electronic nature of the substrate.
-
Side Reactions: The formation of the isomeric N-substituted isomaleimide is a common byproduct in maleimide synthesis. The reaction conditions can influence the ratio of maleimide to isomaleimide[2].
-
Product Degradation: Maleimides can be susceptible to hydrolysis, especially under harsh workup conditions or if moisture is present.
-
Purification Losses: The product may be lost during workup and purification steps.
Q3: What are the black/polymeric byproducts forming during the cyclization reaction?
A3: The formation of dark, insoluble materials is often due to the polymerization of maleic anhydride or the maleimide product, especially at elevated temperatures[2]. Maleimides themselves can undergo radical or anionic polymerization.
Preventative Measures:
-
Strict Temperature Control: Avoid excessive heating during the cyclization.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions that may initiate polymerization.
-
Use of Inhibitors: In some large-scale polymerizable monomer syntheses, small amounts of radical inhibitors are added, though this should be carefully evaluated for your specific application.
Q4: How can I effectively purify the final product, this compound?
A4: Purification can be challenging due to the potential for co-eluting impurities and the product's sensitivity. A multi-step purification strategy is often necessary.
-
Initial Workup: After quenching the reaction, an aqueous wash is typically performed to remove acetic acid and any remaining sodium acetate.
-
Recrystallization: This is a highly effective method for purifying N-aryl maleimides. Common solvent systems include ethanol, or mixtures of ethyl acetate and hexanes.
-
Silica Gel Chromatography: If recrystallization is insufficient, column chromatography can be employed. A typical eluent system would be a gradient of ethyl acetate in hexanes[3].
-
Precipitation of Impurities: Some organic acid impurities with similar boiling points to the product can be removed by cooling the solution in a non-polar solvent to 50-60°C, causing the impurities to precipitate[4].
Troubleshooting Guide: Common Problems and Solutions
This section provides a more detailed breakdown of potential issues and systematic approaches to resolve them.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Maleamic Acid Intermediate | 1. Low nucleophilicity of 2,4-difluoroaniline.[1] 2. Incomplete reaction. | 1. Increase reaction temperature and/or time. Monitor by TLC/NMR. 2. Use a higher-boiling aprotic solvent like DMF or toluene. |
| Formation of Isomaleimide Byproduct | 1. Reaction kinetics favoring isomaleimide formation.[2] 2. The use of certain dehydrating agents can promote isomaleimide formation. | 1. Trifluoroacetic anhydride is known to favor isomaleimide formation. Acetic anhydride with sodium acetate generally favors the maleimide.[2] 2. Isomaleimide can sometimes be converted to the more stable maleimide by heating or treatment with a base, though this requires careful optimization. |
| Product Hydrolysis (Ring-Opening) | 1. Presence of water during reaction or workup. 2. Use of aqueous bases during workup. | 1. Ensure all reagents and solvents are anhydrous. 2. Use a non-aqueous workup if possible. If an aqueous wash is necessary, use neutral or slightly acidic water and minimize contact time. |
| Difficulty in Removing Acetic Anhydride | 1. High boiling point of acetic anhydride. | 1. Use a rotary evaporator under high vacuum. 2. Perform an aqueous workup to hydrolyze and extract the remaining acetic anhydride as acetic acid. |
| Inconsistent Results on Scale-Up | 1. Inefficient heat transfer in larger reactors. 2. Inefficient mixing. 3. Longer addition times altering reaction kinetics. | 1. Ensure the reactor has adequate heating/cooling capacity. 2. Use appropriate agitation for the reactor size and viscosity of the reaction mixture. 3. Maintain consistent addition rates and temperatures between scales. |
Experimental Protocols
Protocol 1: Synthesis of N-(2,4-Difluorophenyl)maleamic acid
Materials:
-
Maleic anhydride
-
2,4-Difluoroaniline
-
Toluene (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve maleic anhydride (1.0 eq) in anhydrous toluene.
-
Slowly add a solution of 2,4-difluoroaniline (1.0 eq) in anhydrous toluene to the maleic anhydride solution at room temperature with vigorous stirring.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate). The reaction may take several hours.
-
Once the starting materials are consumed, cool the reaction mixture to room temperature.
-
The N-(2,4-difluorophenyl)maleamic acid will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold toluene.
-
Dry the solid under vacuum to obtain the intermediate, which can be used in the next step without further purification.
Protocol 2: Synthesis of this compound
Materials:
-
N-(2,4-Difluorophenyl)maleamic acid
-
Acetic anhydride
-
Anhydrous sodium acetate
Procedure:
-
In a round-bottom flask, suspend N-(2,4-difluorophenyl)maleamic acid (1.0 eq) and anhydrous sodium acetate (0.5 eq) in acetic anhydride.
-
Heat the mixture to 80-100°C with stirring. The solid should dissolve as the reaction progresses.
-
Monitor the reaction by TLC until the maleamic acid is consumed (typically 1-3 hours).
-
Cool the reaction mixture to room temperature and pour it slowly into a beaker of ice-water with vigorous stirring.
-
The product will precipitate as a solid. Stir for 30 minutes to ensure complete precipitation and hydrolysis of excess acetic anhydride.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Dry the crude product under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Visualizing the Workflow
Caption: Synthetic workflow for this compound production.
Characterization Data
Proper characterization of the final product is crucial to confirm its identity and purity.
This compound
-
Molecular Formula: C₁₀H₅F₂NO₂[5]
-
Molecular Weight: 209.15 g/mol [5]
-
Appearance: Typically a yellow to off-white solid.
-
¹H NMR (CDCl₃): The spectrum is expected to show signals for the aromatic protons and a singlet for the two equivalent vinyl protons of the maleimide ring. The aromatic region will exhibit complex splitting patterns due to ¹H-¹⁹F coupling.
-
¹³C NMR (CDCl₃): Expected signals include those for the carbonyl carbons, vinyl carbons, and the aromatic carbons, with the latter showing characteristic C-F coupling.
-
Mass Spectrometry (MS): The molecular ion peak (M+) should be observed at m/z 209.
Caption: A logical flowchart for troubleshooting low yield issues.
References
Sources
- 1. iosrjournals.org [iosrjournals.org]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. rsc.org [rsc.org]
- 4. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. calpaclab.com [calpaclab.com]
Technical Support Center: Identifying Impurities in 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione. This resource is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot impurities in their samples. As a critical building block in medicinal chemistry and materials science, ensuring the purity of this reagent is paramount for reproducible and reliable results.[1] This guide provides in-depth troubleshooting advice, frequently asked questions, and validated analytical protocols grounded in established scientific principles.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses specific issues you may encounter during the analysis of this compound samples.
Q1: I see an unexpected peak in my Reverse-Phase HPLC chromatogram. How do I proceed with its identification?
A1: An unexpected peak indicates the presence of an impurity, which could originate from the synthesis, degradation, or contamination. A systematic approach is crucial for efficient identification. The primary suspect for N-substituted maleimides is often the hydrolysis product, but process-related impurities must also be considered.
Causality and Identification Workflow: The appearance of a new peak, particularly one that is more polar (i.e., has a shorter retention time) than the parent compound, often suggests hydrolysis. The maleimide ring is susceptible to opening, especially in the presence of moisture or at a pH above 6.5, forming the corresponding maleamic acid.[2][3]
Follow this workflow for a systematic investigation:
Caption: Workflow for identifying an unknown HPLC peak.
Step-by-Step Explanation:
-
LC-MS Analysis: The most direct first step is to analyze the sample by Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5] This will provide the molecular weight of the impurity. The expected [M+H]⁺ for the parent compound, this compound, is 210.03 g/mol . Its hydrolysis product, N-(2,4-difluorophenyl)maleamic acid, would have an [M+H]⁺ of 228.04 g/mol (C₁₀H₇F₂NO₃), corresponding to the addition of a water molecule (18.01 g/mol ).
-
Forced Degradation Study: To confirm if the impurity is the hydrolysis product, perform a forced degradation study. Take a pure sample of the starting material, dissolve it in a solution containing a small amount of water (e.g., Acetonitrile:Water 90:10), and monitor it by HPLC over several hours. If the area of the unknown peak increases over time and corresponds to the newly formed peak in the stressed sample, it strongly indicates a degradation product.[3]
-
Preparative HPLC and NMR: If the mass does not correspond to a common impurity, isolation is necessary for structural elucidation. Use preparative HPLC to collect a sufficient quantity of the impurity. Subsequent analysis by Nuclear Magnetic Resonance (NMR) spectroscopy will provide detailed structural information.[6] For this specific molecule, ¹H, ¹³C, and ¹⁹F NMR would be highly informative.[6][7]
Q2: My NMR spectrum is complex and shows signals that do not correspond to this compound. What are the likely culprits?
A2: Extraneous signals in an NMR spectrum point to process-related impurities or degradation products. Given the typical synthesis, residual starting materials or the intermediate are common.
Expertise & Causality: The standard synthesis for N-substituted maleimides involves two steps: the reaction of maleic anhydride with an amine to form a maleamic acid, followed by a cyclization (dehydration) step to yield the final maleimide.[2] Incomplete reactions at either stage are a primary source of impurities.
Caption: Synthesis and degradation pathway highlighting key impurities.
Troubleshooting with NMR:
-
Check for Starting Materials:
-
2,4-Difluoroaniline: Look for characteristic aromatic signals in the ¹H NMR spectrum that do not show the typical coupling pattern of the product's difluorophenyl group. Also, look for a broad singlet corresponding to the -NH₂ protons.
-
Maleic Anhydride: While less common to see in its original form, its reaction products are key.
-
-
Identify the Maleamic Acid Intermediate: This is the most common process-related impurity and is identical to the hydrolysis degradation product. Its ¹H NMR spectrum will be distinct from the final product. The two vinyl protons of the maleimide ring in the product typically appear as a singlet around δ 7.0 ppm.[2] In the maleamic acid, these protons will be in a different chemical environment and will likely appear as two distinct doublets due to cis-coupling.
-
Utilize ¹⁹F NMR: ¹⁹F NMR is an exceptionally powerful tool for analyzing fluorinated compounds due to its wide chemical shift range and high sensitivity.[6] The parent compound will show two distinct fluorine signals. Any additional signals in the ¹⁹F NMR spectrum strongly indicate the presence of other fluorinated species, such as residual 2,4-difluoroaniline or an isomeric impurity (e.g., 1-(2,5-difluorophenyl)-1H-pyrrole-2,5-dione).
Frequently Asked Questions (FAQs)
FAQ 1: What are the most common potential impurities in this compound and their origins?
This table summarizes the most probable impurities, providing a quick reference for identification.
| Impurity Name | Structure | Common Origin | Key Analytical Indicators |
| 2,4-Difluoroaniline | C₆H₅F₂N | Process (Starting Material) | Distinct aromatic signals in ¹H NMR; Unique signals in ¹⁹F NMR; Separate peak in HPLC/GC-MS. |
| Maleic Anhydride | C₄H₂O₃ | Process (Starting Material) | Highly reactive, may not be observed directly but as its ring-opened acid form in the presence of water. |
| N-(2,4-difluorophenyl)maleamic acid | C₁₀H₇F₂NO₃ | Process (Intermediate) & Degradation (Hydrolysis) | More polar peak in RP-HPLC; MW of 227.04 Da; Distinct vinyl proton signals in ¹H NMR. |
| Positional Isomers (e.g., 1-(2,5-DFP)...) | C₁₀H₅F₂NO₂ | Process (Impure Starting Material) | Co-elution in HPLC possible; Best identified by ¹⁹F NMR due to different fluorine environments.[8] |
| Residual Solvents (e.g., Acetic Acid, Toluene) | Varies | Process | Best identified and quantified by Headspace GC-MS. |
FAQ 2: Which analytical technique is the most suitable for routine quality control and purity analysis?
For routine analysis, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the industry standard.[4][9] It offers an excellent balance of speed, sensitivity, and resolving power to separate the main compound from its most common impurities. A well-developed HPLC method can simultaneously quantify the parent compound and any known impurities. According to ICH guidelines, impurities present above 0.1% should generally be identified.[4]
FAQ 3: How should I properly store samples of this compound to minimize degradation?
Due to its susceptibility to hydrolysis, proper storage is critical. Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dry place. A desiccator is highly recommended to protect it from atmospheric moisture. For long-term storage, refrigeration (-20°C) is advisable. Avoid alkaline conditions in any solutions prepared from the material, as this will accelerate the rate of hydrolysis.[2][3]
Standardized Protocols
These protocols provide a validated starting point for your analyses. They should be adapted and re-validated for your specific equipment and requirements.
Protocol 1: RP-HPLC Method for Impurity Profiling
This method is designed to separate the parent compound from its primary degradation product and common process-related impurities.
-
Instrumentation: HPLC system with UV/Vis or Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 30 15.0 95 18.0 95 18.1 30 | 22.0 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve sample in Acetonitrile to a concentration of approximately 0.5 mg/mL.
Trustworthiness (System Suitability): Before running samples, inject a standard solution to ensure:
-
Tailing Factor: The peak for the main compound should have a tailing factor between 0.9 and 1.5.
-
Theoretical Plates: The column efficiency should be >2000 theoretical plates for the main peak.
-
Resolution: If using a standard containing a known impurity, the resolution between the impurity and the main peak should be >2.0.
Protocol 2: Headspace GC-MS for Residual Solvent Analysis
This protocol is for detecting and quantifying residual solvents from the synthesis process.
-
Instrumentation: Gas Chromatograph with a Mass Spectrometric detector and a Headspace autosampler.[10]
-
Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program: 40°C (hold for 5 min), then ramp to 240°C at 10°C/min, hold for 5 min.
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80°C.
-
Vial Equilibration Time: 20 min.
-
Loop Temperature: 90°C.
-
Transfer Line Temperature: 100°C.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
-
Sample Preparation: Accurately weigh ~50 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO or DMF) that does not contain the analytes of interest. Seal the vial immediately.
References
-
Baldwin, A. D., & Kiick, K. L. (2011). Tunable degradation of maleimide-thiol adducts in reducing environments. Bioconjugate Chemistry, 22(10), 1946–1953. [Link]
-
Bielawska, A., et al. (2016). Chemical reactivity and antimicrobial activity of N-substituted maleimides. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup3), 101-109. [Link]
-
Shen, B. Q., et al. (2017). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Molecules, 22(12), 2063. [Link]
-
Mhaske, S. B., & Argade, N. P. (2001). A Useful Synthetic Route to N-Nonsubstituted Succinimides via Light-Induced Degradation of Metallocarbonyl Complexes. Organometallics, 20(24), 5124–5127. [Link]
-
Fontaine, S. D., et al. (2017). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. MDPI. [Link]
-
Grybaitė, B., et al. (2021). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. Scientific Reports, 11(1), 10695. [Link]
-
Power, J. (2016). New NMR Tools for Impurity Analysis. University of Manchester. [Link]
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Baluja, S., et al. (2015). Synthesis and Characterization of Pyrrole 2, 5-Dione Derivatives. Journal of Chemical Sciences, 5(3), 61-66. [Link]
-
Koca, M., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications, 5(3), 135-142. [Link]
-
Wang, Y., et al. (2018). Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response. Bioorganic & Medicinal Chemistry, 26(8), 1435-1447. [Link]
-
Dehaen, W., et al. (2000). Synthesis and Reactivity of New 1-Pentafluorophenyl-1H-pyrrole Derivatives. Molecules, 5(3), 443-449. [Link]
-
Shah, I., et al. (2017). Impurity profiling and drug characterization: backdrop and approach. World Journal of Pharmaceutical Research, 6(7), 514-531. [Link]
-
Royal Society of Chemistry. (2016). Supporting Information for Selective and tunable synthesis of 3-arylsuccinimides and 3-arylmaleimides. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
Ingale, S. J., et al. (2011). Advance approaches for the impurity profiling of pharmaceutical drugs. International Journal of Pharmacy & Life Sciences, 2(7-Suppl), 955-962. [Link]
-
Kumar, A., et al. (2015). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Archiv der Pharmazie, 348(9), 673-678. [Link]
-
Stankov, M., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Macedonian Pharmaceutical Bulletin, 68(1), 1-10. [Link]
-
ResearchGate. (n.d.). The FTIR spectrum for Pyrrole. [Link]
-
Shimadzu Corporation. (2012). Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides. [Link]
-
Trilaksana, H., et al. (2020). FT-IR, UV, NMR, Spectral Examinations Report of 2-(2,4-Difluorophenyl)-1,3-Bis-(1,2,4-Triazol-1-yl) Propan-2-ol on the Basis of Boosting Electric and Optical Properties Using DFT. Indonesian Journal of Chemistry, 20(6), 1338-1353. [Link]
-
Kundu, S., et al. (2024). A Comprehensive Review on Impurity Profiling of Active Pharmaceutical Ingredients (APIs): A Gateway to Drug Purity and Safety. World Journal of Pharmaceutical Research, 13(18), 128-145. [Link]
-
Dybek, M., et al. (2022). Syntheses and analytical characterizations of the research chemical 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolintane) and five of its isomers. Drug Testing and Analysis, 14(11-12), 1951-1965. [Link]
-
ResearchGate. (n.d.). The FTIR spectra of Pyrrole monomer and PPPy. [Link]
-
Sangeetha, J., et al. (2020). NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole. Malaysian Journal of Mathematical Sciences, 14(S), 1337-1340. [Link]
-
Takagi, K., et al. (2024). Comprehensive screening of per- and polyfluoroalkyl substances in consumer products using pyrolysis GC–MS. Journal of the American Society for Mass Spectrometry, 35(1), 123-131. [Link]
-
ResearchGate. (n.d.). Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. [Link]
-
ResearchGate. (n.d.). 1 H NMR analysis of pyrrole H/D exchange. [Link]
-
precisionFDA. (n.d.). 1-(2,4-DIMETHYLPHENYL)-1H-PYRROLE-2,5-DIONE. [Link]
-
J&K Scientific. (n.d.). 1-(2, 4-Difluorophenyl)-1H-pyrrole-2, 5-dione, min 95%, 100 mg. [Link]
-
Lee, J. Y., et al. (2010). Synthesis and PGE(2) production inhibition of 1H-furan-2,5-dione and 1H-pyrrole-2,5-dione derivatives. Bioorganic & Medicinal Chemistry Letters, 20(2), 677-680. [Link]
-
Srivastava, R. M. (2005). Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. Mass Spectrometry Reviews, 24(3), 328-346. [Link]
-
ResearchGate. (n.d.). Analysis of pyrolysis products of poly(vinylidene fluoride-co-hexafluoropropylene) by pyrolysis-gas chromatography/mass spectrometry. [Link]
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Technical Support Center: Overcoming Resistance to 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione in Cancer Cells
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers investigating the novel anti-cancer agent 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione. This guide is designed to provide in-depth troubleshooting and experimental strategies for overcoming resistance observed in cancer cell lines. As this is a novel investigational compound, this document synthesizes data from related pyrrole derivatives and established principles of cancer drug resistance to offer a scientifically grounded framework for your research.
Presumed Mechanism of Action
Based on structural similarities to other anti-cancer pyrrole derivatives, we hypothesize that this compound functions as a multi-kinase inhibitor. The pyrrole-2,5-dione scaffold is known to target the ATP-binding sites of various kinases.[1][2] Specifically, related compounds have shown inhibitory activity against key signaling nodes in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[3][4] Therefore, this guide will proceed under the assumption that this compound targets receptor tyrosine kinases (RTKs) involved in proliferation and angiogenesis.
Frequently Asked Questions (FAQs)
Q1: My cancer cells are showing reduced sensitivity to the compound. How do I confirm this is true resistance?
A1: The first step is to rigorously quantify the change in sensitivity. This is typically done by comparing the half-maximal inhibitory concentration (IC50) of your treated cell line to the parental, sensitive cell line. A significant increase in the IC50 value (generally 5-fold or higher) is a strong indicator of resistance.[5] It is crucial to ensure experimental consistency in cell seeding density, drug concentration ranges, and assay duration, as these factors can significantly impact results.[6][7]
Q2: How can I develop a stable, resistant cell line model for my studies?
A2: A standard method is to continuously expose the parental cancer cell line to gradually increasing concentrations of this compound over a prolonged period.[8] Start with a concentration around the IC50 and incrementally increase the dose as the cells adapt and resume proliferation. This process can take several months. Alternatively, pulsed treatments with high concentrations can also select for resistant populations.[8]
Q3: What are the most common mechanisms of resistance to kinase inhibitors like this compound is presumed to be?
A3: Resistance to kinase inhibitors is a well-documented phenomenon and typically falls into several categories:
-
Target Alterations: Mutations in the kinase domain that prevent drug binding.
-
Activation of Bypass Pathways: Upregulation of alternative signaling pathways that compensate for the inhibited target.[9][10]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters that pump the drug out of the cell.[11][12][13][14][15]
-
Metabolic Reprogramming and Stress Responses: Activation of cytoprotective pathways, such as the Nrf2-mediated antioxidant response, that detoxify the drug or mitigate its effects.[16][17][18][[“]][20]
Q4: Could my cells have intrinsic (pre-existing) resistance rather than acquired resistance?
A4: Yes, this is a distinct possibility. Intrinsic resistance means the cancer cells possess resistance-mediating factors even before drug exposure.[21] This can be due to pre-existing genetic mutations, tumor heterogeneity, or specific microenvironmental factors.[22] Comparing the genomic and proteomic profiles of your sensitive and insensitive cell lines before extensive treatment can help distinguish between intrinsic and acquired resistance.
Troubleshooting Guides for Overcoming Resistance
This section addresses specific experimental observations and provides a logical workflow to diagnose and potentially overcome resistance.
Problem 1: Decreased Compound Efficacy Despite Confirmed Target Expression
Your cells express the presumed target (e.g., EGFR), but you observe a significantly higher IC50 value in your long-term treated cells compared to the parental line.
Possible Cause 1: Increased Drug Efflux
The cancer cells may be actively pumping the compound out, preventing it from reaching its intracellular target. Overexpression of ABC transporters like P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), and BCRP (ABCG2) is a common mechanism of multi-drug resistance.[11][12][15]
-
Troubleshooting Steps:
-
Protein Expression Analysis: Perform a western blot to compare the expression levels of key ABC transporters (P-gp, MRP1, BCRP) in your sensitive and resistant cell lines.
-
Functional Assay with Inhibitors: Conduct a cell viability assay where you co-administer this compound with a known ABC transporter inhibitor (e.g., verapamil for P-gp). A restoration of sensitivity in the presence of the inhibitor strongly suggests that drug efflux is a key resistance mechanism.[13]
-
Possible Cause 2: Enhanced Drug Metabolism and Detoxification (Nrf2 Pathway)
The cells may have activated a stress response pathway that neutralizes the compound or its cytotoxic effects. The Nrf2 pathway is a primary regulator of cellular defense against oxidative and chemical stress and is frequently implicated in chemoresistance.[16][17][20] Nrf2 upregulates a host of antioxidant and detoxifying enzymes.[18][[“]]
-
Troubleshooting Steps:
-
Check Nrf2 Activation: Use western blotting to measure the protein levels of Nrf2 and its downstream targets (e.g., HO-1, NQO1, GCLC) in resistant versus sensitive cells. Higher levels in the resistant line indicate pathway activation.
-
Pharmacological Inhibition: Test the effect of Nrf2 inhibitors in combination with your compound. A synergistic effect, where the combination is more effective than either agent alone, points to Nrf2-mediated resistance.
-
Problem 2: Target Pathway Remains Active Despite Treatment
You've confirmed that the compound inhibits its primary target (e.g., reduces EGFR phosphorylation at a given dose in sensitive cells), but downstream pro-survival signals (like p-AKT or p-ERK) remain elevated in resistant cells.
Possible Cause 1: On-Target Secondary Mutations
A mutation may have occurred in the ATP-binding pocket of the target kinase, preventing the compound from binding effectively. This is a classic mechanism of resistance to EGFR inhibitors (e.g., the T790M mutation).[22]
-
Troubleshooting Steps:
-
Sequence the Target Gene: Isolate RNA from both sensitive and resistant cells, reverse transcribe to cDNA, and sequence the kinase domain of the target gene (e.g., EGFR). Compare the sequences to identify any potential resistance-conferring mutations.
-
Possible Cause 2: Activation of Compensatory "Bypass" Pathways
The cancer cells have adapted by upregulating a parallel signaling pathway to maintain downstream signaling for survival and proliferation. For instance, if EGFR is inhibited, cells might upregulate other RTKs like MET or AXL to reactivate the PI3K/AKT or MAPK/ERK pathways.[9][10]
-
Troubleshooting Steps:
-
Phospho-Kinase Array: Use a phospho-kinase antibody array to get a broad overview of which signaling pathways are hyperactivated in the resistant cells compared to the sensitive parental line. This can quickly identify potential bypass tracks.
-
Targeted Western Blotting: Based on the array results, perform western blots to confirm the upregulation and activation (phosphorylation) of specific compensatory kinases (e.g., p-MET, p-AXL) and their downstream effectors (p-AKT, p-ERK).
-
Combination Therapy: Design an experiment using your compound in combination with an inhibitor of the identified bypass pathway (e.g., a MET inhibitor). If the combination restores cell death, you have identified a viable strategy to overcome resistance.
-
Data Summary for Troubleshooting
| Observed Problem | Potential Mechanism | Key Proteins to Analyze | Suggested Experimental Approach |
| High IC50, low intracellular drug accumulation | Increased Drug Efflux | P-gp (ABCB1), MRP1 (ABCC1), BCRP (ABCG2) | Western Blot, Co-treatment with efflux pump inhibitors |
| High IC50, general stress resistance | Enhanced Detoxification | Nrf2, HO-1, NQO1 | Western Blot, Co-treatment with Nrf2 inhibitors |
| Target inhibited, but downstream signaling persists | On-Target Mutation | Target Kinase (e.g., EGFR) | Gene Sequencing of the Kinase Domain |
| Target inhibited, but downstream signaling persists | Bypass Pathway Activation | p-MET, p-AXL, p-IGF1R, p-AKT, p-ERK | Phospho-Kinase Array, Western Blot, Co-treatment with bypass pathway inhibitors |
Visualizations
Diagram: Investigating Resistance to a Hypothesized Kinase Inhibitor
This diagram illustrates the potential mechanisms of action and resistance to this compound.
Caption: Workflow for diagnosing and overcoming drug resistance.
Key Experimental Protocols
Protocol 1: Establishing a Drug-Resistant Cell Line
-
Initial Culture: Begin culturing the parental (sensitive) cancer cell line in standard growth medium.
-
Determine IC50: Perform a baseline cell viability assay (e.g., MTT) to determine the initial IC50 of the compound.
-
Initial Exposure: Treat the cells with the compound at a concentration equal to their IC50.
-
Monitor and Recover: Maintain the culture, replacing the drug-containing medium every 3-4 days. The majority of cells will die, but a small population may survive and resume proliferation.
-
Dose Escalation: Once the cells are growing steadily at the starting concentration, double the drug concentration.
-
Repeat: Continue this cycle of adaptation and dose escalation. This process can take 3-6 months or longer. [8]7. Characterization: Once the cells can proliferate in a significantly higher drug concentration (e.g., 5-10 times the original IC50), the resulting cell line is considered resistant. This new line should be characterized by confirming its IC50 and investigating the underlying resistance mechanisms. [5]
Protocol 2: Cell Viability (MTT) Assay to Determine IC50
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight. [7]2. Drug Treatment: Prepare a serial dilution of this compound. Remove the old medium from the cells and add the medium containing the various drug concentrations. Include a vehicle-only control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Add MTT Reagent: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilize Formazan: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.
-
Calculate IC50: Plot the percentage of cell viability versus drug concentration and use non-linear regression to calculate the IC50 value.
Protocol 3: Western Blotting for Protein Expression
-
Cell Lysis: Wash sensitive and resistant cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for your protein of interest (e.g., P-gp, Nrf2, p-EGFR) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
References
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Higgins, C. F. (2007). ABC multidrug transporters: structure, function and role in chemoresistance. Journal of Toxin Reviews, 26(1-2), 1-36. [Link]
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Wu, C. P., Hsieh, C. H., & Wu, Y. S. (2011). ABC transporters in multidrug resistance and pharmacokinetics, and strategies for drug development. Current drug metabolism, 12(7), 600-610. [Link]
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Wang, X. J., Sun, Z., Villeneuve, N. F., Zhang, S., Zhao, F., Li, Y., ... & Zhang, D. D. (2008). Nrf2 enhances resistance of cancer cells to chemotherapeutic drugs, the dark side of Nrf2. Carcinogenesis, 29(6), 1235-1243. [Link]
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Kuznietsova, H. M., Dziubenko, N. V., Khranovska, N. M., Eskandari, K., Gout, I. T., & Filonenko, V. V. (2020). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. Biomedicine & Pharmacotherapy, 131, 110681. [Link]
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Moosavi, M. A., & Yazdanparast, R. (2018). The Different Mechanisms of Cancer Drug Resistance: A Brief Review. Advanced pharmaceutical bulletin, 8(4), 547. [Link]
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Kuznietsova, H. M., Dziubenko, N. V., Khranovska, N. M., Eskandari, K., Gout, I. T., & Filonenko, V. V. (2020). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. ResearchGate. [Link]
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Higgins, C. F. (2007). ABC Multidrug Transporters: Structure, Function and Role in Chemoresistance. Journal of Toxin Reviews, 26(1-2), 1-36. [Link]
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Jiang, T., Chen, N., Zhao, F., Wang, X. J., Kong, B., Zheng, W., & Zhang, D. D. (2010). High levels of Nrf2 determine chemoresistance in type II endometrial cancer. Cancer research, 70(13), 5486-5496. [Link]
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Battistelli, M., De Gorostiza, A., & Salucci, S. (2020). Control of Oxidative Stress in Cancer Chemoresistance: Spotlight on Nrf2 Role. Cancers, 12(12), 3798. [Link]
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Ségaliny, A. I., Tellez-Gabriel, M., Heymann, M. F., & Heymann, D. (2021). Egfr in cancer: Signaling mechanisms, drugs and acquired resistance. Cancers, 13(11), 2748. [Link]
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Consensus. (n.d.). Mechanisms of NRF2-mediated chemoresistance in tumors. Consensus. [Link]
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Wu, C. P., Hsieh, C. H., & Wu, Y. S. (2011). ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development. Current drug metabolism, 12(7), 600-610. [Link]
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Roh, J. L., Kim, E. H., Jang, H. J., & Shin, D. (2017). Targeting Nrf2 signaling to combat chemoresistance. Expert opinion on therapeutic targets, 21(1), 15-27. [Link]
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Abadi, A. J., Zarrabi, A., Hashemi, F., Zabolian, A., Najafi, M., & Hushmandi, K. (2021). Different Mechanisms of Cancer Drug Resistance: A Brief Review. Advanced pharmaceutical bulletin, 11(3), 409. [Link]
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Canary Onco. (n.d.). Mechanisms of Cancer Drug Resistance. Canary Onco. [Link]
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Niepel, M., Hafner, M., Chung, M., & Sorger, P. K. (2017). Measuring cancer drug sensitivity and resistance in cultured cells. Current protocols in chemical biology, 9(2), 55-74. [Link]
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Mansoori, B., Mohammadi, A., Davudian, S., Shirjang, S., & Baradaran, B. (2017). Mechanisms and insights into drug resistance in cancer. Frontiers in pharmacology, 8, 736. [Link]
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Uribe, M. L., Marrocco, I., & Yarden, Y. (2021). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cancers, 13(11), 2748. [Link]
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de la Cruz-Morcillo, M. A., Valero, M. L., Callejas-Valera, J. L., & Carrasco-García, E. (2006). EGFR activation promotes drug resistance and cell motility in breast cancer. Cancer Research, 66(8_Supplement), 1032-1032. [Link]
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Yang, T. H., Hsu, R. J., Huang, W. H., & Lee, A. R. (2019). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Journal of Experimental and Clinical Medicine, 11(2), 33-38. [Link]
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Al-Matarneh, C. M., Nicolescu, A., & Marinaș, I. C. (2023). Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. Molecules, 28(15), 5849. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Evaluating Novel VEGFR-2 Kinase Inhibitors: A Comparative Framework
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels, is a fundamental process in both physiological development and the progression of diseases, most notably cancer.[1] Solid tumors, in their quest for growth and metastasis, require a dedicated blood supply for oxygen and nutrients. This process is predominantly driven by the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[1][2] At the heart of this pathway lies the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase (RTK) whose activation is a critical rate-limiting step for angiogenesis.[1][3]
The central role of VEGFR-2 has made it a cornerstone therapeutic target in oncology.[3][4] Inhibition of its kinase activity can effectively starve tumors by preventing the formation of new vasculature.[4][5] The field is populated by a range of small-molecule tyrosine kinase inhibitors (TKIs), from highly specific agents to multi-targeted drugs.[6][7]
This guide provides a comprehensive framework for the evaluation of a novel chemical entity, using 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione as a representative candidate, against established, clinically relevant VEGFR-2 inhibitors. As there is limited public data on this specific compound, we will treat it as a novel molecule and outline the essential experimental gauntlet required to build its inhibitory profile from the ground up. This document is designed not merely as a set of protocols, but as a strategic guide to explain the causality behind each experimental choice, ensuring a robust and translatable dataset.
The Target Landscape: VEGFR-2 Signaling
To effectively inhibit a target, one must first intimately understand its mechanism. VEGFR-2 activation is a multi-step process initiated by the binding of its primary ligand, VEGF-A.[1] This binding induces receptor dimerization, which brings the intracellular kinase domains into close proximity, facilitating trans-autophosphorylation on specific tyrosine residues.[6][8]
This phosphorylation event serves as a molecular switch, creating docking sites for various downstream signaling adaptors and enzymes.[1] Two major signaling cascades are subsequently activated:
-
The PLCγ-PKC-Raf-MEK-ERK (MAPK) Pathway: Primarily responsible for promoting endothelial cell proliferation.[4][9]
-
The PI3K-Akt Pathway: Crucial for promoting endothelial cell survival and migration.[4][9][10]
Small molecule TKIs are designed to interrupt this cascade at its origin. They typically act as ATP-competitive inhibitors, occupying the ATP-binding pocket within the VEGFR-2 kinase domain, thereby preventing autophosphorylation and blocking all subsequent downstream signaling.[1][4][6]
Profiling the Benchmarks: Established VEGFR-2 Inhibitors
A novel compound's performance can only be understood in the context of existing standards. Several FDA-approved drugs target VEGFR-2, though often as part of a multi-kinase inhibition profile.[2] This multi-targeting can contribute to efficacy but also to off-target effects. Below is a comparison of several key inhibitors.
| Inhibitor | Type | VEGFR-2 IC50 (nM) | Other Key Targets (IC50 in nM) |
| Axitinib | Selective | 0.2[11][12][13] | VEGFR-1 (0.1), VEGFR-3 (0.1-0.3), PDGFRβ (1.6), c-Kit (1.7)[12][13] |
| Pazopanib | Multi-Kinase | 30[14][15][16] | VEGFR-1 (10), VEGFR-3 (47), PDGFRβ (84), c-Kit (74)[14][15][16] |
| Sunitinib | Multi-Kinase | 80[14][17][18][19] | PDGFRβ (2), c-Kit, FLT3[17][18][19] |
| Sorafenib | Multi-Kinase | 90[14][18][20][21] | Raf-1 (6), B-Raf (22), VEGFR-3 (20), PDGFRβ (57), c-Kit (68)[20][21] |
| Regorafenib | Multi-Kinase | 4.2[22][23][24] | RET (1.5), Raf-1 (2.5), c-Kit (7), VEGFR-1 (13), PDGFRβ (22)[22][23][24] |
IC50 (Half-maximal inhibitory concentration) values are from cell-free kinase assays and can vary between studies. The data presented represents commonly cited values.
The Experimental Gauntlet: A Step-by-Step Guide to Comparative Evaluation
To characterize this compound, a researcher must systematically answer three core questions:
-
Potency: Does it inhibit the VEGFR-2 kinase directly, and how potent is this inhibition?
-
Cellular Efficacy: Does this enzymatic inhibition translate into a functional anti-angiogenic effect in a cellular context?
-
Target Engagement: Does the compound inhibit VEGFR-2 phosphorylation inside the cell?
The following workflow outlines the logical and experimental progression to answer these questions.
Experimental Protocol 1: In Vitro VEGFR-2 Kinase Inhibition Assay
Causality: This is the foundational experiment. It directly measures the ability of the test compound to inhibit the enzymatic activity of purified VEGFR-2 in a clean, cell-free system. This isolates the compound's effect on the kinase itself, devoid of cellular complexities like membrane permeability or efflux pumps. A luminescence-based assay measuring ATP consumption is a common, robust method.[25][26] A lower luminescence signal indicates higher kinase activity (more ATP consumed) and, therefore, weaker inhibition.[26]
Methodology:
-
Reagent Preparation:
-
Prepare 1x Kinase Buffer by diluting a 5x stock (e.g., BPS Bioscience, #79334) with sterile deionized water.[25]
-
Prepare a 10 mM stock solution of this compound and benchmark inhibitors (e.g., Axitinib, Sorafenib) in 100% DMSO.
-
Create a serial dilution series of each inhibitor in 1x Kinase Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Thaw recombinant human VEGFR-2 enzyme (e.g., BPS Bioscience, #40301) on ice and dilute to a working concentration (e.g., 1-2 ng/µL) in 1x Kinase Buffer.[25][27]
-
-
Assay Procedure (96-well format):
-
Prepare a master mixture containing 1x Kinase Buffer, ATP (e.g., 10 µM final concentration), and a suitable substrate like Poly(Glu, Tyr) 4:1.[27]
-
Add 25 µL of the master mixture to each well of a white, opaque 96-well plate.[25]
-
Add 5 µL of the serially diluted inhibitor solutions to the 'Test' wells.
-
Add 5 µL of Kinase Buffer with DMSO to the 'Positive Control' (100% activity) wells.
-
Add 5 µL of Kinase Buffer with DMSO to the 'Blank' (no enzyme) wells.
-
Initiate the reaction by adding 20 µL of the diluted VEGFR-2 enzyme to the 'Test' and 'Positive Control' wells. Add 20 µL of 1x Kinase Buffer to the 'Blank' wells.[25]
-
-
Detection and Data Analysis:
-
Incubate the plate at 30°C for 45-60 minutes.
-
Stop the reaction and measure remaining ATP by adding 50 µL of a luminescence-based reagent (e.g., Kinase-Glo® Max) to each well.[27]
-
Incubate at room temperature for 10-15 minutes to stabilize the signal.[27]
-
Read luminescence using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the positive and blank controls. Plot the percent inhibition versus the log of the inhibitor concentration and use non-linear regression (sigmoidal dose-response) to determine the IC50 value.
-
Experimental Protocol 2: Cellular Viability and Proliferation Assay (MTT Assay)
Causality: This experiment assesses whether the compound's enzymatic inhibition translates to a biological effect. By treating endothelial cells (which express VEGFR-2 and rely on its signaling for proliferation) with the inhibitor, we can measure its cytostatic or cytotoxic effects. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which correlates with the number of viable cells.
Methodology:
-
Cell Culture and Plating:
-
Culture Human Umbilical Vein Endothelial Cells (HUVECs) in appropriate endothelial growth medium.
-
Harvest cells and seed them into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.[28]
-
-
Compound Treatment:
-
The next day, replace the medium with a low-serum medium to minimize baseline signaling.
-
Prepare serial dilutions of this compound and benchmark inhibitors in the low-serum medium.
-
Add the diluted compounds to the cells. Include 'vehicle control' (DMSO) and 'no cell' (media only) wells.
-
Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
-
MTT Assay and Data Analysis:
-
Add 10-20 µL of MTT reagent (e.g., 5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[28]
-
Carefully aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[28]
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50/GI50 (concentration for 50% inhibition of growth) using non-linear regression.
-
Experimental Protocol 3: Western Blot Analysis of VEGFR-2 Phosphorylation
Causality: This is the critical target engagement experiment. It provides direct evidence that the compound is inhibiting its intended target within a cellular environment. A reduction in the phosphorylated form of VEGFR-2 (p-VEGFR-2) upon treatment with the inhibitor, without a corresponding decrease in total VEGFR-2 protein, confirms on-target activity.[9]
Methodology:
-
Cell Treatment and Lysis:
-
Plate HUVECs and allow them to grow to 80-90% confluency.
-
Starve the cells in a basal medium (no growth factors) for 4-6 hours to reduce baseline receptor phosphorylation.
-
Pre-treat the cells with various concentrations of this compound or benchmark inhibitors for 1-2 hours.
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes to induce robust VEGFR-2 phosphorylation. A non-stimulated control should be included.
-
Immediately place the plate on ice, wash with cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification and SDS-PAGE:
-
Scrape the cell lysates, collect them, and clarify by centrifugation.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Denature 20-50 µg of total protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Immunoblotting:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated VEGFR-2 (e.g., p-VEGFR-2 Tyr1175).[29]
-
Wash the membrane extensively with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply an enhanced chemiluminescence (ECL) detection reagent.
-
Image the blot using a chemiluminescence detection system.
-
-
Stripping and Re-probing:
-
To ensure equal protein loading, the same membrane should be stripped of the first set of antibodies and re-probed for total VEGFR-2 and a loading control protein like GAPDH or β-actin.
-
Analyze the band intensities using densitometry software. Normalize the p-VEGFR-2 signal to the total VEGFR-2 signal to determine the specific inhibition of phosphorylation.
-
Conclusion
The journey of a novel kinase inhibitor from chemical structure to a potential therapeutic candidate is a rigorous one, built on a foundation of robust, reproducible, and logically sequenced experiments. For a compound like This compound , this guide provides the essential framework to build a comprehensive profile of its activity against VEGFR-2. By first establishing its biochemical potency, then confirming its efficacy in a relevant cellular model, and finally, verifying its on-target engagement within the cell, researchers can generate the high-quality, self-validating data necessary for informed decision-making. Comparing these results directly against established benchmarks like Axitinib, Sunitinib, and Sorafenib provides the critical context needed to understand the compound's unique potential and guide its future development.
References
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Wikipedia. (2023, December 29). VEGFR-2 inhibitor. Retrieved January 11, 2026, from [Link]
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Santoro, A., Rimassa, L., Borbath, I., et al. (2015). Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. Future Medicine. Retrieved January 11, 2026, from [Link]
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Harris, P. A., et al. (2019). Overview of fundamental study of pazopanib in cancer. PMC - NIH. Retrieved January 11, 2026, from [Link]
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Verheul, H. M., & Pinedo, H. M. (2007). (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor. The Oncologist. Retrieved January 11, 2026, from [Link]
-
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A Comparative Efficacy Analysis: 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione versus Cisplatin in Oncology
A Senior Application Scientist's Guide for Researchers in Drug Development
In the landscape of cancer therapeutics, the platinum-based drug cisplatin has long been a cornerstone of chemotherapy, demonstrating broad efficacy against a range of solid tumors.[1][2] However, its clinical utility is frequently constrained by significant toxicities and the emergence of drug resistance.[3][4] This has propelled the scientific community to explore novel chemical entities with improved therapeutic indices. Among these, N-substituted maleimides, a class of compounds characterized by a pyrrole-2,5-dione core, have garnered interest for their potential as anticancer agents.[2][5] This guide provides a comparative overview of the established anticancer agent, cisplatin, and explores the prospective efficacy of 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione, also known as N-(2,4-Difluorophenyl)maleimide, by examining data from closely related analogues.
The Benchmark: Cisplatin's Mechanism and Clinical Profile
Cisplatin exerts its cytotoxic effects primarily by forming covalent adducts with DNA, leading to the inhibition of DNA replication and transcription, which ultimately triggers programmed cell death, or apoptosis.[5][6] Administered intravenously, it is a first-line treatment for various malignancies, including testicular, ovarian, bladder, and lung cancers.[7][8]
The clinical efficacy of cisplatin is, however, a double-edged sword. Its mechanism is not specific to cancer cells, leading to significant side effects such as nephrotoxicity, neurotoxicity, and ototoxicity.[4] Furthermore, many tumors develop resistance to cisplatin, limiting its long-term effectiveness.[3]
The Challenger: this compound and the Promise of Maleimide Derivatives
The maleimide scaffold is a key pharmacophore in numerous biologically active molecules and has been investigated for a range of therapeutic applications, including as an anticancer agent.[2][5] The electrophilic nature of the maleimide ring allows for covalent interactions with nucleophilic residues in biological macromolecules, a property that can be harnessed for targeted therapeutic intervention.
While direct and comprehensive preclinical data for this compound is not extensively available in the public domain, we can infer its potential efficacy by examining a closely related series of compounds: 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives . A recent study on these analogues demonstrated significant cytotoxic effects against several cancer cell lines.[9]
Inferred Cytotoxicity Profile
In a study evaluating various 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, several compounds exhibited potent cytotoxic activity against human triple-negative breast cancer (MDA-MB-231), prostate carcinoma (PPC1), and melanoma (A375) cell lines.[9] The cytotoxic effects, as measured by the MTT assay, are summarized below. For comparative purposes, the reported IC50 value for a derivative is presented alongside typical IC50 values for cisplatin from other studies.
| Compound | Cell Line | IC50 (µM) | Reference |
| Hydrazone derivative of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid (Compound 9f) | Melanoma (A375) | 1.0 ± 0.2 | [9] |
| Hydrazone derivative of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid (Compound 9f) | Prostate Adenocarcinoma (PPC-1) | 2.5 ± 0.6 | [9] |
| Hydrazone derivative of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid (Compound 7b) | Triple-Negative Breast Cancer (MDA-MB-231) | 6.4 ± 1.1 | [9] |
| Cisplatin | Lung Carcinoma (A549) | 10.91 ± 0.19 (24h) | [10] |
| Cisplatin | Bladder Cancer (SW780) | IC50 values vary depending on conditions |
It is crucial to note that these are not direct head-to-head comparisons in the same experimental setting. The data for the pyrrolidine derivatives suggests a high degree of potency, warranting further investigation of the structurally similar this compound.
Mechanistic Insights: A Divergence from Platinum-Based DNA Damage
The mechanism of action for N-substituted maleimides is thought to differ significantly from that of cisplatin. While cisplatin directly damages DNA, maleimide derivatives are believed to exert their effects through other pathways, such as the inhibition of key enzymes or the induction of apoptosis through mitochondrial-mediated pathways.[5][7]
Studies on various maleimide derivatives have shown that they can induce apoptosis in cancer cells.[5] This is often accompanied by cell cycle arrest, preventing the proliferation of malignant cells.[1] The difluorophenyl moiety in this compound is a common substituent in many biologically active compounds and is known to enhance metabolic stability and cell permeability.
Below is a conceptual visualization of the signaling pathways that could be involved.
Caption: Conceptual overview of the mechanisms of action for cisplatin and a hypothesized pathway for this compound.
Experimental Protocols for Comparative Efficacy Assessment
To rigorously compare the efficacy of this compound with cisplatin, a series of standardized in vitro assays are essential. The following protocols provide a framework for such an evaluation.
Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and cisplatin for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Treat cancer cells with IC50 concentrations of this compound and cisplatin for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Cell Cycle Analysis using Propidium Iodide (PI) Staining
This method determines the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Methodology:
-
Cell Treatment: Treat cancer cells with IC50 concentrations of the compounds for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend in PBS containing RNase A and PI.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
Caption: A streamlined workflow for the in vitro comparison of anticancer compounds.
Conclusion and Future Directions
While cisplatin remains a potent and widely used chemotherapeutic agent, its limitations necessitate the development of novel anticancer drugs with improved safety profiles and the ability to overcome resistance. The maleimide scaffold, as exemplified by this compound, represents a promising area of research. Preliminary data from structurally similar compounds suggest that this class of molecules may exhibit potent cytotoxic and pro-apoptotic effects against various cancer cell lines, potentially through mechanisms distinct from those of cisplatin.
Further in-depth preclinical studies, including head-to-head comparisons with cisplatin across a panel of cancer cell lines and in vivo xenograft models, are imperative to fully elucidate the therapeutic potential of this compound. Mechanistic studies should also be prioritized to identify its molecular targets and signaling pathways. Such research will be instrumental in determining if this and other N-substituted maleimides can be developed into the next generation of effective and safer cancer therapies.
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A Comparative Analysis of Cytotoxicity: Doxorubicin vs. a Novel Pyrrole-2,5-dione Analog
An In-Depth Guide for Researchers in Oncology and Drug Discovery
Introduction
In the landscape of cancer therapeutics, the anthracycline antibiotic doxorubicin has long been a cornerstone of chemotherapy regimens for a wide array of malignancies. Its potent cytotoxic effects, however, are accompanied by significant dose-limiting toxicities, most notably cardiotoxicity, necessitating a continued search for novel anticancer agents with improved therapeutic indices. The 1H-pyrrole-2,5-dione scaffold, a derivative of maleimide, has garnered interest in medicinal chemistry due to its potential as a pharmacophore in various biologically active compounds. This guide provides a comparative analysis of the cytotoxic potential of doxorubicin against a representative novel compound from this class, pyrrole-2,5-dione xylogonone acid A.
It is important to note that a direct cytotoxic comparison involving 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione is not feasible at this time due to the absence of publicly available IC50 data for this specific compound. Therefore, this guide will utilize data for a recently discovered, structurally related compound, pyrrole-2,5-dione xylogonone acid A, to provide a valuable comparative perspective on the potential of this chemical class.
Comparative Cytotoxicity: A Head-to-Head Look at IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. In the context of oncology, it represents the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro. The following table summarizes the IC50 values of pyrrole-2,5-dione xylogonone acid A and doxorubicin against the human lung carcinoma cell line, A549.
| Compound | Cell Line | IC50 (µM) | Citation |
| Pyrrole-2,5-dione xylogonone acid A | A549 | 3.76 | [1] |
| Doxorubicin | A549 | >20 | [2][3] |
| Doxorubicin | A549 | 0.08634 (86.34 nM) for 24h | [4] |
| Doxorubicin | A549 | 0.01783 (17.83 nM) for 48h | [4] |
| Doxorubicin | A549 | 0.07 (70 nM) | [5] |
Note: IC50 values for doxorubicin can vary significantly depending on the experimental conditions, including incubation time and the specific assay used.
The data indicates that while pyrrole-2,5-dione xylogonone acid A demonstrates notable cytotoxicity against A549 cells, doxorubicin exhibits significantly higher potency, with IC50 values in the nanomolar range. It is also important to consider that some studies have classified A549 cells as relatively resistant to doxorubicin, with IC50 values reported to be greater than 20 µM after 24 hours of treatment.[2][3] This highlights the critical importance of standardized experimental conditions when comparing cytotoxic agents.
Experimental Protocol: Determination of IC50 via MTT Assay
The IC50 values presented in this guide are typically determined using a colorimetric method known as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay is a standard for assessing cell viability and proliferation.[6]
Principle of the MTT Assay
The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[6] The amount of formazan produced is directly proportional to the number of viable cells. The insoluble formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically.
Step-by-Step Methodology
-
Cell Seeding: Cancer cells (e.g., A549) are seeded in a 96-well plate at a predetermined optimal density (typically 1,000 to 100,000 cells per well) and allowed to adhere and proliferate for 6 to 24 hours.[7]
-
Compound Treatment: The cells are then treated with serial dilutions of the test compounds (e.g., pyrrole-2,5-dione xylogonone acid A and doxorubicin) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their cytotoxic effects.
-
MTT Addition: Following incubation, 10 µL of MTT reagent (typically 5 mg/mL in PBS) is added to each well.[7]
-
Formazan Formation: The plates are incubated for an additional 2 to 4 hours, allowing for the conversion of MTT to formazan crystals by viable cells.[7]
-
Solubilization: A solubilizing agent, such as DMSO or a detergent solution, is added to each well to dissolve the formazan crystals.[8]
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.[6]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Experimental Workflow Diagram
Caption: Workflow of the MTT assay for IC50 determination.
Mechanisms of Action: A Tale of Two Scaffolds
Doxorubicin: A Multi-pronged Attack on Cancer Cells
Doxorubicin's potent anticancer activity stems from its ability to interfere with multiple critical cellular processes.[9][10] Its primary mechanisms of action include:
-
DNA Intercalation: The planar aromatic portion of the doxorubicin molecule inserts itself between DNA base pairs, distorting the double helix structure. This physical obstruction inhibits DNA replication and transcription.[10]
-
Topoisomerase II Inhibition: Doxorubicin stabilizes the complex formed between DNA and topoisomerase II, an enzyme essential for resolving DNA supercoils during replication. This leads to the accumulation of DNA double-strand breaks, a highly lethal form of DNA damage.[10]
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of free radicals such as hydrogen peroxide (H₂O₂).[11][12] This oxidative stress can damage cellular components, including DNA, proteins, and lipids, and trigger apoptotic cell death.[11] The induction of apoptosis can occur through both p53-dependent and independent pathways.[13]
Mechanism of Action of Doxorubicin
Caption: The multifaceted mechanism of action of doxorubicin.
Pyrrole-2,5-dione Derivatives: Potential for Apoptosis Induction
While the precise mechanism of action for pyrrole-2,5-dione xylogonone acid A has not been fully elucidated, the broader class of N-substituted maleimides and related pyrrole-2,5-dione derivatives are known to exhibit cytotoxic effects, often through the induction of apoptosis. The electrophilic nature of the maleimide ring makes it reactive towards nucleophiles, such as the thiol groups of cysteine residues in proteins.[14] This reactivity could lead to the inhibition of key enzymes or disruption of protein function, ultimately triggering apoptotic pathways. Studies on other cytotoxic pyrrole-containing compounds have shown that they can induce morphological changes characteristic of apoptosis, such as nuclear condensation and the formation of apoptotic bodies, and can cause cell cycle arrest.[15]
Conclusion
This comparative guide highlights the potent cytotoxicity of the well-established chemotherapeutic agent, doxorubicin, and introduces the anticancer potential of the emerging class of pyrrole-2,5-dione derivatives, represented here by pyrrole-2,5-dione xylogonone acid A. While doxorubicin demonstrates superior potency in the A549 lung cancer cell line, the significant in vitro activity of the pyrrole-2,5-dione analog underscores the value of continued research into this and other novel chemical scaffolds. Further investigation into the mechanism of action, selectivity, and in vivo efficacy of pyrrole-2,5-dione derivatives is warranted to determine their potential as future cancer therapeutics. The detailed experimental protocol for the MTT assay provided herein serves as a foundational method for researchers to conduct their own comparative cytotoxicity studies.
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A Researcher's Guide to the In Vivo Validation of 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione as a Putative Anticancer Agent
This guide provides a comprehensive framework for the in vivo validation of the novel small molecule, 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione, as a potential anticancer therapeutic. While direct in vivo efficacy data for this specific compound is not yet extensively published, this document synthesizes preclinical data from structurally related compounds and established methodologies to present a robust, scientifically-grounded protocol for its evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the critical steps of preclinical validation.
Introduction and Rationale
This compound, also known as N-(2,4-Difluorophenyl)maleimide, belongs to the class of N-substituted maleimides. The maleimide moiety is a known reactive pharmacophore, often utilized in bioconjugation for targeted drug delivery due to its high reactivity with thiol groups on cysteine residues of proteins.[1][2][3] This reactivity also underlies the biological activity of some maleimide derivatives, which have been shown to induce cytotoxicity in cancer cells through mechanisms such as the generation of reactive oxygen species (ROS) and inhibition of critical enzymes like topoisomerase II.[4][5]
The rationale for investigating this compound as an anticancer agent is further supported by studies on structurally similar compounds. For instance, derivatives of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid have demonstrated cytotoxic effects against various cancer cell lines in vitro, including triple-negative breast cancer, prostate cancer, and melanoma.[6][7] The presence of the 2,4-difluorophenyl group is a common feature in many modern anticancer agents, often contributing to enhanced binding affinity and metabolic stability.
This guide will outline a hypothetical, yet methodologically rigorous, in vivo study to assess the anticancer efficacy of this compound, comparing its potential performance against a standard-of-care chemotherapeutic agent.
Proposed Mechanism of Action: A Hypothesis
Based on the known biological activities of maleimide derivatives, we hypothesize that this compound may exert its anticancer effects through a multi-faceted mechanism. A key proposed pathway involves the inhibition of topoisomerase II, an essential enzyme for DNA replication and chromosome segregation.[5] By covalently modifying cysteine residues on topoisomerase II, the compound could catalytically inhibit the enzyme, leading to DNA damage and cell cycle arrest, ultimately triggering apoptosis in rapidly dividing cancer cells.
Caption: Proposed mechanism of this compound.
Comparative In Vivo Validation: Experimental Design
The gold standard for preclinical in vivo assessment of novel anticancer agents is the human tumor xenograft model in immunocompromised mice.[8][9][10][11][12] This model allows for the evaluation of a compound's efficacy against human-derived tumors in a living system.
Animal Model and Tumor Implantation
-
Animal Strain: Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old, will be utilized. These mice lack a functional thymus, preventing the rejection of human tumor xenografts.[13]
-
Cell Line Selection: A human cancer cell line with a high proliferation rate and known sensitivity to topoisomerase II inhibitors, such as the human colorectal cancer cell line HCT116, will be used.
-
Implantation: HCT116 cells (5 x 10^6 cells in 100 µL of a 1:1 mixture of sterile PBS and Matrigel®) will be subcutaneously injected into the right flank of each mouse.
Treatment Protocol
Once tumors reach a palpable volume (approximately 100-150 mm³), mice will be randomized into the following treatment groups (n=8 per group):
-
Vehicle Control: The formulation vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline) will be administered.
-
This compound (Low Dose): 25 mg/kg, administered intraperitoneally (i.p.) once daily.
-
This compound (High Dose): 50 mg/kg, administered i.p. once daily.
-
Positive Control (Doxorubicin): 5 mg/kg, administered i.p. once weekly.
Treatment will continue for 21 days, or until tumors in the control group reach the predetermined endpoint.
Efficacy Endpoints
-
Tumor Volume: Tumor dimensions will be measured twice weekly using digital calipers, and tumor volume will be calculated using the formula: (Length x Width²) / 2.
-
Body Weight: Animal body weight will be recorded twice weekly as an indicator of systemic toxicity.
-
Tumor Growth Inhibition (TGI): TGI will be calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Survival Analysis: A separate cohort of animals may be used for survival studies, where the endpoint is tumor volume reaching 2000 mm³ or signs of significant morbidity.
Hypothetical Data Presentation
The following tables represent a realistic, albeit hypothetical, presentation of data from the proposed in vivo study.
Table 1: Comparative Efficacy of this compound and Doxorubicin in an HCT116 Xenograft Model
| Treatment Group | Dose and Schedule | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (TGI) (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | 1850 ± 210 | - | +2.5 |
| This compound | 25 mg/kg, q.d. | 980 ± 150 | 47.0 | -1.8 |
| This compound | 50 mg/kg, q.d. | 520 ± 95 | 71.9 | -5.2 |
| Doxorubicin | 5 mg/kg, q.w. | 610 ± 110 | 67.0 | -8.5 |
Table 2: Histopathological and Biomarker Analysis of Excised Tumors
| Treatment Group | Ki-67 Proliferation Index (%) | TUNEL-positive Apoptotic Cells (%) | Phospho-H2AX (DNA Damage) Staining Intensity |
| Vehicle Control | 85 ± 5 | 5 ± 2 | Low |
| This compound (50 mg/kg) | 35 ± 8 | 45 ± 10 | High |
| Doxorubicin (5 mg/kg) | 40 ± 10 | 50 ± 12 | High |
Detailed Experimental Protocols
Human Tumor Xenograft Model Establishment
-
Cell Culture: Culture HCT116 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Harvesting: When cells reach 80-90% confluency, wash with PBS and detach using trypsin-EDTA.
-
Cell Preparation for Injection: Neutralize trypsin, centrifuge the cells, and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL.
-
Subcutaneous Injection: Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension into the right flank.
-
Tumor Growth Monitoring: Monitor tumor growth twice weekly with digital calipers.
Caption: Workflow for in vivo validation using a xenograft model.
Immunohistochemical Analysis of Tumor Tissue
-
Tissue Collection and Fixation: At the end of the study, euthanize the mice and excise the tumors. Fix the tumors in 10% neutral buffered formalin for 24 hours.
-
Paraffin Embedding: Dehydrate the fixed tissues through a series of graded ethanol solutions and embed in paraffin.
-
Sectioning: Cut 4-µm thick sections from the paraffin-embedded blocks.
-
Staining:
-
Ki-67 Staining: Perform antigen retrieval and incubate with a primary antibody against Ki-67, followed by a secondary antibody and detection reagent.
-
TUNEL Assay: Use a commercial in situ cell death detection kit to label apoptotic cells.
-
Phospho-H2AX Staining: Follow a similar procedure to Ki-67 staining using an antibody specific for phosphorylated H2AX.
-
-
Imaging and Quantification: Scan the stained slides and quantify the percentage of positive cells or staining intensity using image analysis software.
Conclusion and Future Directions
This guide provides a comprehensive, albeit prospective, framework for the in vivo validation of this compound as a novel anticancer agent. The proposed experimental design, based on established xenograft methodologies, would provide crucial data on its efficacy, toxicity, and mechanism of action.[8][9][12] The hypothetical data presented herein illustrates a promising outcome, with the novel compound demonstrating significant tumor growth inhibition, comparable to the standard-of-care agent doxorubicin, but with a potentially more favorable toxicity profile.
Should such in vivo studies yield positive results, further investigations would be warranted, including pharmacokinetic and pharmacodynamic (PK/PD) studies, evaluation in orthotopic and patient-derived xenograft (PDX) models, and combination studies with other anticancer agents. The successful completion of these preclinical assessments would be a critical step in the potential translation of this compound from a promising chemical entity to a clinically viable therapeutic candidate.
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Otlewski, J., et al. (2022). Drug Conjugation via Maleimide–Thiol Chemistry Does Not Affect Targeting Properties of Cysteine-Containing Anti-FGFR1 Peptibodies. Bioconjugate Chemistry, 33(5), 894-903. Retrieved from [Link]
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Urbanavičiūtė, G., et al. (2024). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2355812. Retrieved from [Link]
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Mutlaq, D. Z., Al-Shawi, A. A. A., & Al-Amiery, A. A. (2021). Synthesis, characterization, anticancer activity, and molecular docking of novel maleimide-succinimide derivatives. Egyptian Pharmaceutical Journal, 20(4), 303-312. Retrieved from [Link]
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Pimlott, S. L., et al. (2019). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Molecules, 24(16), 2977. Retrieved from [Link]
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Hama, S., et al. (2013). A novel application of maleimide for advanced drug delivery: in vitro and in vivo evaluation of maleimide-modified pH-sensitive liposomes. International Journal of Nanomedicine, 8, 3815-3825. Retrieved from [Link]
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Urbanavičiūtė, G., et al. (2024). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2355812. Retrieved from [Link]
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Hama, S., et al. (2013). A novel application of maleimide for advanced drug delivery: in vitro and in vivo evaluation of maleimide-modified pH-sensitive liposomes. International Journal of Nanomedicine, 8, 3815-3825. Retrieved from [Link]
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Gieroba, P., et al. (2024). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Molecules, 29(1), 245. Retrieved from [Link]
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Khan, I., et al. (2021). In vitro anticancer, antioxidant, antimicrobial, antileishmanial, enzymes inhibition and in vivo anti-inflammatory activities of organotin(IV) derivatives of 4-bromophenoxyacetic acid. Journal of Molecular Structure, 1230, 129883. Retrieved from [Link]
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Yu, Y., et al. (2019). In vivo anticancer effects. (a) Tumor growth curves of mice after... ResearchGate. Retrieved from [Link]
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Moon, J. T., et al. (2010). Synthesis and PGE(2) production inhibition of 1H-furan-2,5-dione and 1H-pyrrole-2,5-dione derivatives. Bioorganic & Medicinal Chemistry Letters, 20(2), 734-737. Retrieved from [Link]
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Lalitha, P., et al. (2016). Anticancer potential of pyrrole (1, 2, a) pyrazine 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP) extracted from a new marine bacterium, Staphylococcus sp. strain MB30. Apoptosis, 21(5), 566-577. Retrieved from [Link]
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A Head-to-Head Comparison of 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione and Sunitinib in Melanoma Cell Lines: A Guide for Researchers
In the landscape of melanoma therapeutics, the exploration of novel small molecules with potent and selective anti-cancer activity is a paramount objective. This guide provides a comprehensive, in-depth comparison between the multi-targeted tyrosine kinase inhibitor, sunitinib, and a novel investigational compound, 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione. This document is intended for researchers, scientists, and drug development professionals, offering a framework for evaluating these two agents in preclinical melanoma models.
Introduction: The Rationale for Comparison
Melanoma, a highly aggressive form of skin cancer, is characterized by its molecular heterogeneity and the development of resistance to conventional therapies. The MAPK/ERK and PI3K/AKT signaling pathways are frequently dysregulated in melanoma, making them key targets for therapeutic intervention[1][2][3][4][5][6]. Sunitinib, an FDA-approved multi-kinase inhibitor, targets several receptor tyrosine kinases (RTKs) including VEGFR, PDGFR, and c-KIT, thereby impeding angiogenesis and tumor cell proliferation[7][8][9]. Its efficacy in melanoma, particularly in subtypes with c-KIT mutations, has been investigated[10][11][12][13].
The compound, this compound, is a novel small molecule featuring a pyrrole-2,5-dione (maleimide) core. Maleimide derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-cancer effects, often attributed to their ability to interact with cellular nucleophiles and inhibit various enzymes[14][15][16][17][18]. The 2,4-difluorophenyl moiety can enhance the compound's binding affinity and metabolic stability. This guide outlines a preclinical comparative study to elucidate the therapeutic potential of this compound against melanoma cell lines, benchmarked against the established kinase inhibitor, sunitinib.
Mechanistic Synopsis of the Compared Agents
A fundamental understanding of the mechanisms of action is crucial for interpreting experimental outcomes.
Sunitinib: This agent exerts its anti-tumor effects through the inhibition of multiple RTKs. By blocking VEGFR and PDGFR, sunitinib potently inhibits angiogenesis, a critical process for tumor growth and metastasis[7][19]. Its inhibition of c-KIT provides a therapeutic avenue for melanomas harboring activating mutations in this gene[10][20]. Downstream, sunitinib's activity leads to the suppression of key signaling cascades, including the PI3K/AKT and MAPK/ERK pathways, ultimately inducing cell cycle arrest and apoptosis[9][21].
This compound: The precise mechanism of this novel compound is yet to be fully elucidated. However, based on its chemical structure, we can hypothesize its potential modes of action. The maleimide core is a known Michael acceptor, suggesting it may form covalent bonds with cysteine residues in the active sites of various enzymes, potentially including kinases or other proteins critical for cancer cell survival. Pyrrole derivatives have been shown to inhibit protein kinases like EGFR and VEGFR[14]. Furthermore, some pyrrole-containing compounds have demonstrated the ability to induce apoptosis and cell cycle arrest in cancer cells[22][23][24]. The difluorophenyl group may contribute to enhanced cellular uptake and target engagement.
Proposed Experimental Design for a Comparative In Vitro Study
To rigorously compare the anti-melanoma activities of this compound and sunitinib, a panel of human melanoma cell lines with distinct genetic backgrounds is proposed:
-
A375: BRAF V600E mutant, highly proliferative and invasive[3][21][25][26][27].
-
MeWo: Wild-type for BRAF and NRAS, representing a different molecular subtype of melanoma[5][8][30][31][32].
The following assays will provide a multi-faceted evaluation of the compounds' efficacy.
Experimental Workflow
Figure 1. A schematic of the experimental workflow for the comparative analysis.
Data Presentation: A Hypothetical Comparative Analysis
The following tables present hypothetical data to illustrate the expected outcomes from the proposed experiments.
Table 1: Cytotoxicity (IC50) Data
| Cell Line | This compound (µM) | Sunitinib (µM) |
| A375 | 5.2 | 8.5 |
| SK-MEL-28 | 7.8 | 10.2 |
| MeWo | 12.5 | 15.8 |
This hypothetical data suggests that the novel compound may exhibit greater cytotoxicity than sunitinib across the tested melanoma cell lines.
Table 2: Induction of Apoptosis
| Treatment (at IC50) | Cell Line | % Apoptotic Cells (Annexin V+) |
| Novel Compound | A375 | 45.3 |
| Sunitinib | A375 | 35.8 |
| Vehicle Control | A375 | 5.1 |
| Novel Compound | SK-MEL-28 | 38.9 |
| Sunitinib | SK-MEL-28 | 29.7 |
| Vehicle Control | SK-MEL-28 | 4.8 |
| Novel Compound | MeWo | 25.6 |
| Sunitinib | MeWo | 20.1 |
| Vehicle Control | MeWo | 4.2 |
This hypothetical data indicates a potentially stronger pro-apoptotic effect of the novel compound compared to sunitinib.
Table 3: Inhibition of Cell Migration and Invasion
| Treatment (at ½ IC50) | Cell Line | % Inhibition of Migration | % Inhibition of Invasion |
| Novel Compound | A375 | 65.2 | 75.4 |
| Sunitinib | A375 | 50.1 | 60.8 |
| Vehicle Control | A375 | 0 | 0 |
This hypothetical data suggests that the novel compound may be a more potent inhibitor of melanoma cell migration and invasion.
Key Signaling Pathways in Melanoma
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A Senior Application Scientist's Guide to N-Aryl Maleimides in Bioconjugation: A Comparative Study for Enhanced Stability and Performance
For researchers, scientists, and drug development professionals, the covalent linkage of molecules to proteins is a cornerstone of modern biotechnology. In the development of therapeutics like Antibody-Drug Conjugates (ADCs), the stability of this linkage is paramount. An unstable linker can lead to premature drug release, reducing efficacy and causing off-target toxicity.[1][2] The maleimide-thiol reaction, targeting cysteine residues, has long been a workhorse in bioconjugation for its speed and specificity.[3][4] However, the classic N-alkyl maleimides have a well-documented Achilles' heel: the resulting thioether bond is reversible.[5][6][7]
This guide provides an in-depth comparison of traditional N-alkyl maleimides with the next-generation N-aryl maleimides, explaining the chemical principles that grant N-aryl conjugates superior stability and providing the experimental data to support these claims. We will explore the underlying mechanisms, present comparative performance data, and offer a detailed protocol for practical application.
The Chemistry of Stability: Why N-Aryl Maleimides Outperform
To understand the advantage of N-aryl maleimides, we must first examine the reaction pathways of the conventional N-alkyl maleimide-thiol adduct, known as a thiosuccinimide.
The Instability of N-Alkyl Thiosuccinimide Adducts
The conjugation reaction is a Michael addition, where a thiol from a cysteine residue attacks the double bond of the maleimide ring. While this reaction is efficient, the resulting thiosuccinimide linkage is susceptible to two competing pathways in a physiological environment (pH ~7.4, 37°C)[8]:
-
Retro-Michael Reaction (Deconjugation): This is a reversal of the initial conjugation, where the thioether bond breaks, releasing the conjugated molecule. In the presence of other thiols in plasma, like albumin or glutathione, the released maleimide can be scavenged, leading to irreversible loss of the payload from its target protein.[1][7][9]
-
Hydrolysis: The succinimide ring can be opened by water. This process is typically slow for N-alkyl maleimides but, if it occurs, it forms a stable, ring-opened succinamic acid structure that is no longer reversible.[8][10]
The primary issue is that for N-alkyl maleimides, the rate of the retro-Michael reaction is often significant, leading to substantial deconjugation in vivo.[4][11]
The N-Aryl Advantage: Accelerated Hydrolysis
N-aryl maleimides provide a simple and elegant solution to this problem. The core advantage lies in dramatically accelerating the rate of the stabilizing hydrolysis reaction.[1][3] The electron-withdrawing nature of the N-aryl group (e.g., a phenyl ring) pulls electron density away from the carbonyl carbons of the succinimide ring.[12] This makes the carbonyls more electrophilic and thus much more susceptible to nucleophilic attack by water.[11][12]
This leads to a crucial kinetic shift: upon formation, the N-aryl thiosuccinimide adduct rapidly undergoes an irreversible ring-opening hydrolysis. This reaction "locks" the conjugate into a stable thio-succinamic acid form, effectively shutting down the possibility of a retro-Michael reaction.[1][3][4]
Caption: Reaction pathways for maleimide-thiol conjugates.
Comparative Performance: The Data
Experimental evidence clearly demonstrates the superior performance of N-aryl maleimides in both reaction speed and conjugate stability. Studies by Christie et al. (2015) provide a direct comparison.[4][11]
Reaction Kinetics
A faster conjugation reaction is highly desirable, as it minimizes the time the reactive maleimide is exposed to aqueous conditions where it could hydrolyze before reacting with the target thiol.
| Maleimide Type | Relative Reaction Rate with Thiol | Rationale |
| N-Alkyl Maleimide | 1x (Baseline) | Standard reactivity. |
| N-Aryl Maleimide | ~2.5x Faster | The electron-withdrawing aryl group increases the electrophilicity of the maleimide's double bond, accelerating the Michael addition.[3][12] |
Conjugate Stability
The ultimate test is the stability of the final conjugate in a biologically relevant environment. The following data summarizes deconjugation after 7 days of incubation at 37°C in serum, a standard preclinical model for assessing linker stability.
| Maleimide Type | % Deconjugation (7 days in serum) | Resulting Linkage Stability |
| N-Alkyl Maleimides | 35 - 67% | Variable / Unstable. Susceptible to significant payload loss via the retro-Michael reaction.[4][11] |
| N-Aryl Maleimides | < 20% | High Stability. Rapid hydrolysis of the initial adduct prevents the retro-Michael reaction, securing the payload.[4][11] |
These data show that switching from an N-alkyl to an N-aryl maleimide can reduce payload loss by more than half, significantly enhancing the potential therapeutic index of a bioconjugate.
Experimental Protocol: Antibody-Drug Conjugation
This protocol provides a general workflow for conjugating a maleimide-functionalized small molecule (e.g., a drug-linker) to an antibody by targeting native interchain disulfide bonds.
Expertise & Trustworthiness: This protocol is designed to be self-validating. Each step includes a causal explanation and checkpoints. The key to success is the controlled reduction of a limited number of disulfide bonds, followed by efficient conjugation and purification to remove excess reagents.
Workflow Overview
Caption: A typical experimental workflow for ADC production.
Step-by-Step Methodology
Materials:
-
Antibody (e.g., IgG1) in a suitable buffer (e.g., PBS).
-
Conjugation Buffer: 50 mM Sodium Phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.4.
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) stock solution (10 mM in water).
-
N-Aryl Maleimide-functionalized payload, dissolved in a compatible organic solvent like DMSO.
-
Quenching Agent: N-acetylcysteine (NAC) stock solution (100 mM in water).
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO).
-
Purification system (e.g., Size-Exclusion Chromatography - SEC).
Procedure:
-
Antibody Preparation & Buffer Exchange:
-
Action: Exchange the antibody into the Conjugation Buffer using a desalting column or diafiltration. Adjust the final concentration to 5-10 mg/mL.
-
Causality: This step removes formulation buffers (which may contain interfering substances like Tris) and introduces EDTA, which chelates trace metals that can catalyze disulfide re-oxidation.[13]
-
-
Partial Disulfide Reduction:
-
Action: Add a defined molar excess of TCEP to the antibody solution. A typical starting point is 2.5 equivalents of TCEP per mole of antibody to target the most accessible interchain disulfides. Incubate at 37°C for 1-2 hours.[13][14]
-
Causality: TCEP is a potent, odorless reducing agent that selectively cleaves disulfide bonds to generate free thiols. The number of equivalents and incubation time control the average number of thiols generated per antibody, which dictates the final drug-to-antibody ratio (DAR).
-
-
Removal of Excess Reductant:
-
Action: Immediately after incubation, remove the excess TCEP using a pre-equilibrated desalting column.
-
Causality: This step is critical. If TCEP is not removed, it will react with the maleimide payload in the next step, preventing conjugation to the antibody.
-
-
Conjugation Reaction:
-
Action: To the purified, reduced antibody, immediately add the N-aryl maleimide-payload solution. Use a slight molar excess of the payload relative to the theoretical number of free thiols generated (e.g., 5-fold excess). Allow the reaction to proceed for 1 hour at room temperature.
-
Causality: The maleimide reacts specifically with the newly generated free thiols.[] Using an N-aryl maleimide ensures a rapid reaction. Keeping the final concentration of organic solvent (e.g., DMSO) below 10% (v/v) is crucial to prevent antibody denaturation.
-
-
Quenching:
-
Action: Add a 10-fold molar excess of N-acetylcysteine (relative to the maleimide payload) to the reaction mixture. Incubate for 15 minutes.
-
Causality: NAC is a small molecule thiol that reacts with any remaining unreacted maleimide payload, preventing non-specific reactions later and ensuring a well-defined final product.[]
-
-
Purification of the ADC:
-
Action: Purify the ADC from excess, quenched payload and reaction byproducts using a suitable method like Size-Exclusion Chromatography (SEC).
-
Causality: SEC separates molecules based on size. The large ADC will elute first, while the smaller, unreacted components are retained and elute later, yielding a pure conjugate.
-
-
Characterization:
-
Action: Characterize the final ADC to determine the DAR and level of aggregation. Techniques like Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS), and SEC are standard.
-
Causality: This is the final quality control check to confirm the success of the conjugation and purification, ensuring the product meets the required specifications for downstream applications.
-
Conclusion: Selecting the Right Reagent
For applications where long-term in vivo stability is critical, such as the development of therapeutic ADCs, N-aryl maleimides offer a clear and decisive advantage over their N-alkyl counterparts.[1][4][16] The mechanism of accelerated hydrolysis provides a robust and irreversible linkage that minimizes premature drug release. While N-alkyl maleimides may remain suitable for applications where long-term stability is not a concern (e.g., some in vitro assays or protein cross-linking for SDS-PAGE), the superior performance and reliability of N-aryl maleimides make them the preferred choice for the development of stable, next-generation bioconjugates.
References
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Szijj, P. A., Bahou, C., & Chudasama, V. (2018). Minireview: Addressing the retro-Michael instability of maleimide bioconjugates. Drug Discovery Today: Technologies, 30, 27-34. Available from: [Link]
-
Baldwin, A. D., & Kiick, K. L. (2011). Insights on the Application of the Retro Michael-Type Addition on Maleimide-Functionalized Gold Nanoparticles in Biology and Nanomedicine. Bioconjugate Chemistry, 22(10), 1946-1953. Available from: [Link]
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A Comparative Guide to Assessing Off-Target Effects of 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione
In the landscape of modern drug discovery, the pursuit of highly specific molecularly targeted agents is paramount. However, the reality is that many small molecules exhibit a degree of promiscuity, binding to unintended proteins and eliciting off-target effects. These unintended interactions can lead to unforeseen toxicities or, in some serendipitous cases, novel therapeutic applications. This guide provides a comprehensive framework for assessing the off-target profile of the investigational compound 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione , a member of the privileged 1H-pyrrole-2,5-dione scaffold class known to produce various bioactive molecules, including kinase inhibitors[1][2].
Understanding the complete interaction profile of this compound is critical for its progression as a potential therapeutic candidate. This guide will objectively compare its hypothetical off-target profile with two well-characterized kinase inhibitors: the notoriously promiscuous natural product Staurosporine and the clinically approved multi-targeted inhibitor Dasatinib . Through detailed experimental protocols and comparative data analysis, we will illuminate the methodologies essential for characterizing the selectivity of any small molecule inhibitor.
The Imperative of Off-Target Profiling
The "one drug, one target" paradigm has been an influential, albeit simplified, model in pharmacology. In reality, the intricate and often homologous nature of protein families, such as the human kinome, makes absolute selectivity a challenging goal. Off-target effects can manifest in various ways, from mild side effects to severe, dose-limiting toxicities[3][4]. For instance, the multi-kinase inhibitor Dasatinib, while effective against its primary target BCR-ABL, also interacts with other kinases, leading to a range of clinical side effects[3][4][5][6]. Conversely, a well-characterized off-target profile can open avenues for drug repositioning.
This guide will focus on two cornerstone methodologies for assessing off-target effects: broad-panel Kinase Profiling and target engagement confirmation via the Cellular Thermal Shift Assay (CETSA).
Comparative Compounds: A Rationale
To contextualize the off-target profile of this compound, we have selected two comparators that represent the spectrum of kinase inhibitor selectivity:
-
Staurosporine: A potent but non-selective protein kinase inhibitor, Staurosporine interacts with a vast array of kinases by targeting the highly conserved ATP-binding pocket[7][8][9]. Its broad activity profile makes it an ideal negative control for selectivity and a positive control for pan-kinase inhibition assays.
-
Dasatinib: A second-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML)[3][5]. While highly potent against its intended target, BCR-ABL, Dasatinib is known to inhibit other kinases, including the SRC family, leading to both therapeutic benefits and notable off-target liabilities[5][6][10].
Experimental Assessment of Off-Target Interactions
A multi-faceted approach is essential for a thorough off-target assessment. Here, we detail two critical experimental workflows.
Kinome-Wide Selectivity Profiling
The most direct way to assess the kinase selectivity of a compound is to screen it against a large panel of purified kinases. This provides a quantitative measure of the compound's inhibitory activity against hundreds of kinases simultaneously.
This protocol outlines a typical in vitro kinase profiling experiment using a radiometric or fluorescence-based detection method.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound, Staurosporine, and Dasatinib in 100% DMSO.
-
Perform serial dilutions to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilutions).
-
-
Kinase Reaction Setup:
-
In a multi-well plate, add the kinase, a suitable substrate, and ATP. The ATP concentration should be at or near the Km for each specific kinase to ensure physiological relevance[11].
-
Add the test compounds at the desired final concentrations. Include DMSO-only wells as a negative control and a known inhibitor for each kinase as a positive control.
-
-
Incubation:
-
Incubate the reaction plate at 30°C for a predetermined time (e.g., 60 minutes), allowing the kinase reaction to proceed.
-
-
Detection:
-
Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as:
-
Radiometric assays: Using ³²P- or ³³P-labeled ATP and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence/Luminescence-based assays: Employing antibodies that specifically recognize the phosphorylated substrate or using coupled enzyme systems that produce a detectable signal.
-
-
-
Data Analysis:
-
Calculate the percentage of kinase activity remaining at each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition versus the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.
-
Caption: Workflow for in vitro kinase profiling.
The following table presents hypothetical kinase inhibition data for our test compound and the comparators. The data is represented as the percentage of kinases inhibited by more than 50% at a 1 µM concentration.
| Compound | Primary Target(s) | % Kinases Inhibited (>50% @ 1µM) | Selectivity Profile |
| This compound | Hypothetical: Kinase X | 15% | Moderately Selective |
| Staurosporine | Broad Spectrum | >80% | Non-selective |
| Dasatinib | BCR-ABL, SRC family | 30% | Multi-targeted |
This data illustrates the varying degrees of selectivity, with Staurosporine being highly promiscuous, Dasatinib targeting a specific set of kinases, and our investigational compound showing a more focused, yet not entirely clean, profile.
Cellular Thermal Shift Assay (CETSA)
While in vitro kinase assays are powerful, they do not always reflect a compound's behavior in a cellular context. The Cellular Thermal Shift Assay (CETSA) is a biophysical method that assesses target engagement in intact cells or cell lysates[10][12][13]. The principle is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature (Tm)[10][12].
This protocol describes a CETSA experiment to confirm the interaction of this compound with a putative intracellular target.
-
Cell Culture and Treatment:
-
Culture a relevant cell line to ~80% confluency.
-
Treat the cells with the test compound at a saturating concentration (e.g., 10 µM) or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Heating:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Solubilization:
-
Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
-
Protein Quantification:
-
Carefully collect the supernatant containing the soluble proteins.
-
Quantify the amount of the specific target protein in the soluble fraction using an antibody-based method such as Western blotting or ELISA.
-
-
Data Analysis:
-
For each temperature point, determine the amount of soluble target protein relative to the amount at the lowest temperature.
-
Plot the percentage of soluble protein versus temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
A positive CETSA result, indicated by a rightward shift in the melting curve for the compound-treated sample compared to the vehicle control, provides strong evidence that the compound directly binds to the target protein within the complex environment of the cell. This is a crucial step in validating potential off-targets identified in biochemical screens.
Synthesizing the Data: A Holistic View of Off-Target Effects
The combination of kinome-wide profiling and cellular target engagement assays provides a robust assessment of a compound's selectivity. For this compound, the kinase scan would reveal the breadth of its interactions across the kinome, while CETSA would confirm which of these interactions are relevant in a cellular model.
By comparing these results to the known profiles of Staurosporine and Dasatinib, researchers can classify the selectivity of this compound and make informed decisions about its future development. A highly selective compound may proceed with greater confidence, while a more promiscuous compound might require further medicinal chemistry optimization to mitigate potential off-target liabilities. Alternatively, identified off-targets could be explored for polypharmacological benefits.
Conclusion
The systematic assessment of off-target effects is a non-negotiable aspect of modern drug discovery. As we have demonstrated with the hypothetical case of this compound, a combination of broad-based screening and targeted cellular validation provides the necessary data to build a comprehensive selectivity profile. By benchmarking against compounds with known off-target characteristics like Staurosporine and Dasatinib, we can better understand the potential risks and opportunities associated with a new chemical entity. This rigorous, data-driven approach is essential for developing safer and more effective medicines.
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A Researcher's Guide to Kinase Selectivity Profiling: A Comparative Framework for 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione
In the landscape of modern drug discovery, particularly in oncology and immunology, protein kinases have emerged as a pivotal class of therapeutic targets.[1] The human kinome comprises over 500 kinases, and their structural similarities, especially within the ATP-binding pocket, present a significant challenge: achieving inhibitor selectivity.[2][3] A lack of selectivity can lead to off-target effects and potential toxicities, underscoring the critical need for comprehensive kinase selectivity profiling early in the drug development pipeline.[1] This guide provides a framework for understanding and determining the kinase selectivity profile of novel small molecules, using the compound 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione as a case study.
While extensive public data on the specific kinase selectivity of this compound is not currently available, the pyrrole-2,5-dione scaffold is a recurring motif in compounds designed as kinase inhibitors.[4][5][6][7][8][9] For instance, derivatives of 4-amino-3-chloro-1H-pyrrole-2,5-dione have been synthesized and investigated as potential inhibitors of tyrosine kinases such as EGFR and VEGFR2.[4][7][9] This precedent suggests that a thorough evaluation of the kinome-wide activity of this compound is a scientifically prudent endeavor.
This guide will therefore focus on the "how" and "why" of kinase selectivity profiling, providing researchers, scientists, and drug development professionals with the foundational knowledge to characterize their own compounds of interest. We will delve into the comparative methodologies available, provide a detailed, field-tested experimental protocol, and discuss the interpretation of the resulting data.
The Imperative of Kinome-Wide Profiling: Beyond the Primary Target
The initial development of a kinase inhibitor is often target-centric. However, even highly potent inhibitors of a primary target may interact with dozens of other kinases.[2] Understanding this polypharmacology is crucial for several reasons:
-
Anticipating Off-Target Liabilities: Identifying unintended kinase targets can help predict potential side effects and toxicities.
-
Discovering New Therapeutic Opportunities: Unforeseen inhibitory activities might open up new indications for a compound.
-
Informing Structure-Activity Relationship (SAR) Studies: A broad selectivity profile provides a richer dataset for medicinal chemists to refine potency and selectivity.[10]
Comparative Methodologies for Kinase Selectivity Profiling
A variety of robust platforms are available for assessing a compound's activity across a large panel of kinases.[3] These services are typically offered by specialized contract research organizations (CROs).[11] The choice of methodology is a critical experimental decision and often involves a trade-off between throughput, cost, and the type of data generated.
| Assay Technology | Principle | Advantages | Considerations |
| Radiometric Assays (e.g., ³³P-ATP Filter Binding) | Measures the incorporation of a radiolabeled phosphate from [γ-³³P]ATP onto a substrate. | High sensitivity, considered a "gold standard." | Requires handling of radioactive materials, lower throughput. |
| Luminescence-Based Assays (e.g., ADP-Glo™) | Quantifies the amount of ADP produced in a kinase reaction via a coupled enzyme system that generates light.[12][13] | High throughput, non-radioactive, sensitive, and amenable to automation.[12] | Potential for interference from compounds that affect the coupling enzymes or luciferase. |
| Fluorescence-Based Assays (e.g., FRET, TR-FRET) | Utilizes changes in fluorescence resonance energy transfer upon substrate phosphorylation. | Homogeneous (no-wash) format, high throughput. | Potential for interference from fluorescent compounds or light scattering. |
| Mobility Shift Assays (e.g., Caliper Life Sciences) | Separates phosphorylated and non-phosphorylated substrates based on charge differences using microfluidic electrophoresis.[1] | High-quality data, direct measurement of substrate and product.[1] | Requires specialized instrumentation. |
| Competitive Binding Assays | Measures the displacement of a known, tagged ligand from the kinase active site by the test compound. | Does not require an active enzyme or substrate, can identify non-ATP competitive inhibitors. | Measures affinity, not functional inhibition of catalytic activity.[2] |
Expert Rationale: For an initial broad screen of a novel compound like this compound, a luminescence-based assay such as ADP-Glo™ offers an excellent balance of throughput, sensitivity, and operational simplicity.[12] It directly measures the enzymatic activity of the kinase, providing a functional readout of inhibition.[2] A common strategy is to first screen the compound at a single, high concentration (e.g., 1 or 10 µM) against a large kinase panel.[3] Hits from this primary screen are then followed up with multi-point dose-response curves to determine the IC₅₀ values for the most potently inhibited kinases.[3]
Experimental Protocol: Kinase Selectivity Profiling Using the ADP-Glo™ Assay
This protocol outlines a typical workflow for determining the inhibitory activity of a test compound against a panel of kinases in a 384-well plate format.
I. Reagent and Plate Preparation:
-
Compound Dilution: Prepare a stock solution of this compound in 100% DMSO. Create a dilution series to achieve the desired final assay concentrations. The final DMSO concentration in the kinase reaction should be kept constant across all wells and should not exceed 1-2% to avoid affecting enzyme activity.
-
Kinase and Substrate Preparation: Dilute each kinase and its corresponding substrate in the appropriate kinase reaction buffer to a 2X final concentration. The buffer composition will be kinase-specific but generally contains a buffer (e.g., HEPES), MgCl₂, a reducing agent (e.g., DTT), and a surfactant (e.g., Brij-35).
-
ATP Solution: Prepare a 2X solution of ATP in the kinase reaction buffer. The concentration should be at or near the Kₘ for each specific kinase to accurately assess ATP-competitive inhibition.[11]
II. Kinase Reaction:
-
Dispense 2.5 µL of the 2X kinase/substrate solution to each well of a 384-well plate.
-
Add 0.5 µL of the test compound dilution or DMSO vehicle (for positive and negative controls) to the appropriate wells.
-
Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution to each well, bringing the total reaction volume to 5 µL.
-
Mix the plate gently on a plate shaker.
-
Incubate the reaction at room temperature for the desired time (typically 60 minutes).
III. ADP Detection:
-
To stop the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well.[14] This reagent will terminate the enzymatic reaction and deplete any unconsumed ATP.[13]
-
Incubate at room temperature for 40 minutes.[14]
-
Add 10 µL of Kinase Detection Reagent to each well.[14] This reagent converts the ADP generated into ATP and provides luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP.[13]
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[13]
-
Read the luminescence on a plate-reading luminometer.
IV. Data Analysis:
-
The raw luminescence data is converted to percent inhibition relative to the control wells (DMSO vehicle).
-
For single-dose screening, a heatmap is an effective way to visualize the selectivity profile across the kinase panel.
-
For dose-response experiments, the percent inhibition data is plotted against the logarithm of the compound concentration, and the IC₅₀ value is determined using a non-linear regression fit (e.g., sigmoidal dose-response with variable slope).
Interpreting the Data: A Hypothetical Scenario
Let us hypothesize that a screen of this compound reveals potent inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. This finding would align with the known activities of some related pyrrole derivatives.[4][7][9][10] The VEGFR2 signaling pathway is a well-established target in oncology.
In this scenario, the primary screening data would be presented in a table comparing the percent inhibition across the kinase panel. Follow-up IC₅₀ determination for VEGFR2 and any other significant off-targets would provide a quantitative measure of potency and selectivity. This comparative data is what ultimately guides the decision-making process for the compound's future development.
Conclusion
While the specific kinase selectivity profile of this compound remains to be publicly detailed, the principles and methodologies for its determination are well-established. The pyrrole-2,5-dione scaffold has shown promise in the development of kinase inhibitors, making a comprehensive profiling campaign for this compound a logical and necessary step in its evaluation as a potential therapeutic agent. By employing high-throughput screening methods like the ADP-Glo™ assay, researchers can generate a detailed, comparative dataset that illuminates the compound's activity across the human kinome. This data is indispensable for making informed decisions, mitigating risks, and ultimately accelerating the journey from a promising molecule to a potential therapeutic.
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A Researcher's Guide to De-risking Drug Discovery: Cross-Reactivity Profiling of 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione
In the landscape of modern drug discovery, the journey from a promising hit compound to a clinical candidate is fraught with challenges. Among the most critical hurdles is ensuring the selectivity of a potential therapeutic agent. Off-target interactions can lead to unforeseen toxicity, diminished efficacy, and costly late-stage failures. This guide provides a comprehensive framework for conducting rigorous cross-reactivity studies, using the illustrative case of 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione, a member of the reactive maleimide class of compounds. While this specific molecule may not have extensive public data, the principles and methodologies outlined here serve as a universal blueprint for researchers, scientists, and drug development professionals.
The Imperative of Selectivity: Why Cross-Reactivity Matters
The maleimide moiety in this compound is a Michael acceptor, predisposing it to covalent interactions with nucleophilic residues on proteins, most notably cysteine. This reactivity can be harnessed for potent and durable target engagement. However, it also presents a significant risk of indiscriminate binding to numerous off-target proteins, leading to a cascade of unintended biological consequences. Therefore, a thorough understanding of a compound's selectivity profile is not merely an academic exercise but a cornerstone of predictive toxicology and a prerequisite for clinical translation.
This guide will navigate the essential experimental workflows to build a comprehensive selectivity profile, comparing the hypothetical performance of our lead compound with two structurally related alternatives: N-ethylmaleimide (NEM), a widely used, non-selective cysteine-reactive probe, and a more complex, hypothetical maleimide derivative designed for a specific kinase target (Compound X).
Strategic Approaches to Uncover Off-Target Interactions
A multi-pronged approach is essential to confidently map the interaction landscape of a reactive compound. We will explore three pillars of cross-reactivity assessment: broad-panel biochemical screening, unbiased proteomic profiling, and confirmatory cell-based assays.
Biochemical Profiling: Casting a Wide Net
Large-scale biochemical screens are the first line of defense in identifying potential off-target liabilities. For compounds like our lead, which could potentially interact with a variety of protein families, a tiered screening strategy is advisable.
Kinase Panels: Given that many signaling pathways are regulated by kinases, and their ATP-binding pockets often contain reactive cysteine residues, a comprehensive kinase panel screen is a logical starting point.[1][2] Reputable contract research organizations (CROs) offer panels of hundreds of kinases, allowing for a broad assessment of potential interactions.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Radiometric)
-
Compound Preparation: Prepare a 10-point serial dilution of this compound, NEM, and Compound X, typically starting from 100 µM.
-
Assay Setup: In a 96-well plate, combine each compound dilution with a specific kinase, its corresponding substrate peptide, and [γ-³³P]-ATP at a concentration close to the Kₘ for each kinase.[1]
-
Incubation: Allow the reaction to proceed for a predetermined time (e.g., 60 minutes) at room temperature.
-
Termination and Detection: Stop the reaction and capture the phosphorylated substrate on a filter membrane. Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
Table 1: Hypothetical Kinase Selectivity Data
| Compound | Target Kinase IC₅₀ (nM) | Off-Target Kinase 1 IC₅₀ (nM) | Off-Target Kinase 2 IC₅₀ (nM) |
| This compound | 50 | 1,200 | >10,000 |
| N-ethylmaleimide (NEM) | 500 | 800 | 1,500 |
| Compound X | 5 | >10,000 | >10,000 |
This hypothetical data illustrates how Compound X exhibits superior selectivity compared to the lead compound and the non-selective NEM.
Chemical Proteomics: An Unbiased View of the Interactome
While panel screens are informative, they are inherently biased towards the proteins included in the panel. Chemical proteomics offers a more global and unbiased approach to identify cellular targets directly in a complex biological matrix.[3][4] Techniques like Activity-Based Protein Profiling (ABPP) and compound-centric chemical proteomics (CCCP) are particularly powerful for reactive compounds.[3]
Experimental Workflow: Competitive Activity-Based Protein Profiling (ABPP)
This workflow aims to identify proteins that compete for binding with a broad-spectrum probe, indicating a direct interaction with the test compound.
Caption: Competitive ABPP workflow for identifying off-targets.
Data Interpretation: Proteins that show a significant decrease in probe labeling in the presence of the test compound are considered potential off-targets. The magnitude of this decrease can be quantified to rank the binding affinity.
Cell-Based Assays: Probing Function in a Physiological Context
Ultimately, the biological consequence of off-target engagement must be assessed in a cellular context. Cell-based assays provide a functional readout and can help to validate or deprioritize hits from biochemical and proteomic screens.[5][6]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to monitor target engagement in intact cells or cell lysates.[4] It is based on the principle that ligand binding stabilizes the target protein, leading to a higher melting temperature.
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control.
-
Heating: Aliquot the cell lysates into a PCR plate and heat them to a range of temperatures.
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of soluble protein remaining at each temperature by Western blotting for a specific suspected off-target or by mass spectrometry for a proteome-wide analysis.
-
Data Analysis: Plot the fraction of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Synthesizing the Data: Building a Comprehensive Selectivity Profile
The data from these orthogonal approaches should be integrated to build a holistic view of the compound's selectivity.
Table 2: Integrated Cross-Reactivity Profile of this compound (Hypothetical Data)
| Off-Target | Kinase Panel IC₅₀ (nM) | ABPP Fold Change vs. Control | CETSA ΔTₘ (°C) |
| Kinase 1 | 1,200 | 0.4 | 1.5 |
| Protein X | N/A | 0.2 | 3.0 |
| Protein Y | >10,000 | 0.9 | 0.1 |
This integrated table allows for a clear visualization of converging evidence. Protein X, identified through proteomics and confirmed by CETSA, would be a high-priority off-target for further investigation.
Conclusion: A Roadmap to Safer Medicines
The path to developing a safe and effective therapeutic is paved with rigorous scientific inquiry. For reactive compounds like this compound, a proactive and multi-faceted approach to cross-reactivity profiling is non-negotiable. By combining broad-based biochemical screens, unbiased proteomics, and functional cell-based assays, researchers can illuminate the full spectrum of a compound's interactions, enabling data-driven decisions to mitigate risk and accelerate the development of novel medicines. This guide provides the strategic and technical framework to embark on this critical journey with confidence.
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A Comparative Guide to 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione and Other Succinimide Derivatives
Introduction
The succinimide (pyrrolidine-2,5-dione) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1] Derivatives of this five-membered cyclic imide have been extensively explored, leading to the development of agents with anticonvulsant, anticancer, antifungal, and enzyme-inhibitory properties.[2] A closely related and equally important scaffold is the maleimide (1H-pyrrole-2,5-dione), which features an unsaturated double bond within the five-membered ring. This structural difference imparts distinct chemical reactivity and biological activity profiles.
This guide provides an in-depth comparison of 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione , a fluorinated N-aryl maleimide, with other key succinimide and maleimide derivatives. We will explore its synthesis, chemical properties, and biological performance, supported by experimental data and structure-activity relationship (SAR) analyses, to provide a comprehensive resource for researchers in drug discovery and development.
Chemical Structure and Properties: A Tale of Two Rings
The biological activity of these compounds is intrinsically linked to their structure. The core difference lies in the saturation of the pyrrolidine ring.
-
Succinimide Derivatives: Feature a saturated pyrrolidine-2,5-dione ring. This saturated core is a key feature in many established anticonvulsant drugs.[3]
-
Maleimide Derivatives: Possess an unsaturated 1H-pyrrole-2,5-dione ring. The carbon-carbon double bond makes the maleimide ring an excellent Michael acceptor. This reactivity is crucial for its biological mechanism, often involving covalent bond formation with nucleophilic residues (like cysteine) in target proteins.
This compound combines the reactive maleimide core with an N-aryl substituent. The 2,4-difluorophenyl group is of particular interest due to the unique properties of fluorine in medicinal chemistry, including its ability to enhance metabolic stability, binding affinity, and membrane permeability.
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Establishing In Vitro-In Vivo Correlation for Novel Bioactive Compounds: A Comparative Guide Featuring 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione
For researchers, scientists, and drug development professionals, the journey from a promising in vitro result to a validated in vivo effect is both critical and challenging. This guide provides a comprehensive framework for establishing a robust in vitro-in vivo correlation (IVIVC), a cornerstone of modern drug development that can accelerate timelines and improve product quality.[1][2] We will use the novel compound 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione as a central case study, navigating the necessary experimental cascades and data analysis required to bridge the gap between benchtop activity and preclinical efficacy.
Given the limited publicly available data on this specific molecule, this guide will leverage established methodologies and data from structurally similar N-substituted maleimides and pyrrole-2,5-dione derivatives to illustrate the principles and protocols. This approach provides a practical roadmap for researchers working with novel chemical entities.
The Significance of IVIVC in Drug Development
An IVIVC is a mathematical model that describes the relationship between an in vitro property of a dosage form (e.g., dissolution rate or potency in a cell-based assay) and an in vivo response (e.g., plasma concentration or tumor growth inhibition).[1][3] A predictive IVIVC is a powerful tool, enabling in vitro data to serve as a surrogate for in vivo performance, which can reduce the reliance on extensive animal and human testing.[2]
Part 1: Foundational In Vitro Characterization
The first step in establishing an IVIVC is to thoroughly characterize the in vitro activity of the compound of interest. For this compound, its core structure, a substituted maleimide, suggests potential reactivity with thiol groups, a common mechanism for covalent inhibitors.[4][5] Pyrrole-2,5-dione derivatives have been explored for a range of biological activities, including anti-inflammatory and anticancer effects.[6][7][8]
Hypothesized Mechanism of Action
The maleimide moiety is an electrophilic Michael acceptor, known to react with nucleophilic residues on proteins, particularly the thiol group of cysteine.[4] This covalent interaction can lead to irreversible inhibition of target proteins. The difluorophenyl substituent can influence the compound's electronics and lipophilicity, potentially modulating its reactivity and target specificity.
Recommended In Vitro Assays
A tiered approach to in vitro testing is recommended to build a comprehensive profile of this compound.
Tier 1: Target Engagement and Cellular Potency
-
Biochemical Assays: If a putative protein target is known or hypothesized (e.g., a specific kinase or metabolic enzyme), direct enzyme inhibition assays should be performed. This will determine the compound's intrinsic potency (IC50) against its target.
-
Cell-Based Assays: The compound's effect on cellular processes should be evaluated in relevant cell lines. For an anticancer agent, this would involve cytotoxicity assays (e.g., MTT or CellTiter-Glo) across a panel of cancer cell lines to determine the EC50.[9] For an anti-inflammatory compound, assays measuring the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) in stimulated immune cells would be appropriate.[7][8]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT)
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, a triple-negative breast cancer line) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.[10]
-
Compound Treatment: Prepare a serial dilution of this compound (and comparator compounds) in culture medium. Replace the existing medium with the compound-containing medium and incubate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Tier 2: Specificity and Off-Target Effects
-
Kinase Panel Screening: To assess selectivity, the compound should be screened against a broad panel of kinases, especially if the primary target is a kinase.
-
Safety Pharmacology Assays: In vitro assays to assess potential liabilities, such as hERG channel inhibition (cardiotoxicity) and CYP450 inhibition (drug-drug interactions), are crucial.
Comparative In Vitro Data
To contextualize the activity of our lead compound, we will compare its hypothetical data with that of known pyrrole-2,5-dione derivatives from the literature.
| Compound | Target/Assay | IC50/EC50 | Source |
| This compound | MDA-MB-231 Cytotoxicity | [Hypothetical Data] | N/A |
| Compound 24 (a phenylpyrroloquinolin-4-one) | Multiple Cancer Cell Lines | 0.7 - 8 µM | [11] |
| 1H-3-(4-sulfamoylphenyl)-4-phenyl-pyrrole-2,5-dione | PGE2 Production Inhibition | 0.61 µM | [6] |
| Compound 20 (a 1H-pyrrole-2,5-dione derivative) | Cholesterol Absorption Inhibition | Stronger than Ezetimibe | [12] |
Part 2: In Vivo Efficacy and Pharmacokinetics
Positive in vitro data is the gateway to in vivo studies. The primary goals of in vivo experiments are to demonstrate efficacy in a disease model and to understand the compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties.
Experimental Design: Xenograft Tumor Model
For an anticancer agent, a common in vivo model is the tumor xenograft mouse model.
Experimental Protocol: In Vivo Antitumor Efficacy
-
Cell Implantation: Subcutaneously implant human cancer cells (e.g., 1x10^6 MDA-MB-231 cells) into the flank of immunocompromised mice (e.g., NOD/SCID).[13]
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment and control groups.
-
Dosing: Administer this compound (e.g., via oral gavage or intraperitoneal injection) at various doses and schedules (e.g., daily for 21 days). The control group receives the vehicle.
-
Tumor Measurement: Measure tumor volume and body weight two to three times per week.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Pharmacokinetic Analysis
Understanding a compound's absorption, distribution, metabolism, and excretion (ADME) is crucial for interpreting efficacy data and for establishing an IVIVC.
Experimental Protocol: Pharmacokinetic Study
-
Dosing: Administer a single dose of the compound to a cohort of mice (intravenously and orally).
-
Blood Sampling: Collect blood samples at multiple time points post-dosing.
-
Plasma Concentration Analysis: Analyze the plasma samples using LC-MS/MS to determine the compound concentration at each time point.
-
PK Parameter Calculation: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.[2]
Visualizing the Experimental Workflow
Caption: Workflow for generating in vitro and in vivo data for IVIVC.
Part 3: Bridging the Gap - Establishing the In Vitro-In Vivo Correlation
With robust in vitro and in vivo datasets, the final step is to mathematically correlate them.
Levels of IVIVC
There are several levels of IVIVC, with Level A being the most rigorous. A Level A correlation represents a point-to-point relationship between the in vitro dissolution/potency profile and the in vivo absorption/response profile.[3]
Modeling the Correlation
For oncology drugs, a common approach is to correlate an in vitro parameter like IC50 with an in vivo efficacy metric, often adjusted for drug exposure (AUC).[14] A semi-mechanistic PK/PD model can be used to link the in vitro cell-killing dynamics to the in vivo tumor growth inhibition.[14][15]
A key concept is the "Tumor Static Concentration" (TSC), which can be determined both in vitro (TSC_in vitro) and in vivo (TSC_in vivo).[15]
-
TSC_in vitro: The theoretical concentration at which the number of cells remains constant.
-
TSC_in vivo: The theoretical plasma concentration required to halt tumor growth.
A strong linear correlation between TSC_in vitro and TSC_in vivo across a series of related compounds provides a powerful predictive tool.[15]
Data Presentation for IVIVC Analysis
| Compound | In Vitro Potency (IC50, nM) | In Vivo Exposure (AUC, ng*h/mL) | In Vivo Efficacy (% TGI at x mg/kg) |
| This compound | [Data] | [Data] | [Data] |
| Comparator 1 | [Data] | [Data] | [Data] |
| Comparator 2 | [Data] | [Data] | [Data] |
Visualizing the IVIVC Relationship
Caption: Logical flow for establishing a predictive IVIVC model.
Conclusion
Establishing a robust in vitro-in vivo correlation is a data-intensive but invaluable process in drug development. For a novel compound like this compound, a systematic approach beginning with thorough in vitro characterization, followed by well-designed in vivo efficacy and pharmacokinetic studies, is paramount. By leveraging established methodologies and comparing data with structurally related compounds, researchers can build a predictive IVIVC model. This model not only deepens the understanding of the compound's behavior but also serves as a critical tool for efficient and informed decision-making throughout the development pipeline, ultimately accelerating the delivery of new therapies to patients.
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Vandamme, T., et al. (2009). Synthesis and in Vitro Evaluation of N-Substituted Maleimide Derivatives as Selective Monoglyceride Lipase Inhibitors. ACS Publications. Available at: [Link]
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A Head-to-Head Technical Comparison: Ezetimibe vs. 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione in Cholesterol Absorption Inhibition
An In-Depth Guide for Researchers and Drug Development Professionals
Introduction
The management of hypercholesterolemia, a primary driver of atherosclerotic cardiovascular disease, remains a cornerstone of preventive medicine. While statins are the first-line therapy, a significant portion of patients require additional lipid-lowering strategies. This has spurred the development of agents with complementary mechanisms, most notably inhibitors of intestinal cholesterol absorption. Ezetimibe, the first-in-class Niemann-Pick C1-Like 1 (NPC1L1) inhibitor, has become an established second-line therapy, valued for its efficacy and safety profile.[1][2]
However, the search for novel chemical scaffolds with potentially enhanced potency or differentiated pharmacological properties is a continuous effort in medicinal chemistry. This guide provides a detailed, head-to-head comparison between the clinically approved drug, ezetimibe, and 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione, a representative of a novel class of 1H-pyrrole-2,5-dione derivatives identified as potential cholesterol absorption inhibitors.[3] While ezetimibe's properties are well-documented, data on this compound is primarily based on in vitro studies of structurally related analogs, positioning it as a promising but early-stage research compound. This comparison will delve into their mechanisms of action, physicochemical and pharmacokinetic profiles, and present standardized experimental protocols for a definitive comparative evaluation.
Part 1: Comparative Mechanism of Action
The fundamental difference in our current understanding of these two molecules lies in the depth of mechanistic detail available. Ezetimibe's pathway is well-elucidated, whereas the pyrrole-dione's is inferred from analog activity.
Ezetimibe: The Established NPC1L1 Antagonist
Ezetimibe functions by potently and selectively inhibiting the absorption of biliary and dietary cholesterol from the small intestine.[4] Its primary molecular target is the Niemann-Pick C1-Like 1 (NPC1L1) protein, a cholesterol transporter located on the apical membrane of enterocytes and in hepatocytes.[1][5]
The mechanism involves the following key steps:
-
Binding: Ezetimibe and its active glucuronide metabolite bind directly to the extracellular domain of the NPC1L1 protein.[6][7]
-
Inhibition of Endocytosis: This binding event prevents the sterol-induced internalization of the NPC1L1-cholesterol complex, a crucial step for cholesterol to enter the cell.[6][8]
-
Reduced Cholesterol Delivery: By blocking this uptake, ezetimibe reduces the amount of cholesterol delivered to the liver via chylomicrons.
-
Upregulation of LDL Receptors: The resulting depletion of hepatic cholesterol stores leads to a compensatory upregulation of hepatic LDL receptors, which increases the clearance of LDL cholesterol from the circulation.[9]
This compound: An Emerging Cholesterol Absorption Inhibitor
The precise molecular target for this compound has not been explicitly identified in published literature. However, research on a series of structurally related 1H-pyrrole-2,5-dione derivatives has demonstrated potent in vitro inhibition of cholesterol absorption.[3] One of the most active analogs from this series exhibited stronger inhibitory activity than ezetimibe in a cell-based assay.[3]
Based on these findings, it is hypothesized that this class of compounds also interferes with the intestinal cholesterol uptake machinery. The most probable target remains the NPC1L1 protein, given its central role in cholesterol absorption. However, other mechanisms, such as interference with different transporters or cellular processes involved in cholesterol trafficking, cannot be ruled out without direct experimental evidence.
Part 2: Physicochemical and Pharmacokinetic Profiles
The structural and pharmacokinetic properties of a drug are critical determinants of its dosing, efficacy, and potential for drug-drug interactions. Ezetimibe and the pyrrole-dione compound exhibit significant differences in this regard.
| Property | This compound | Ezetimibe |
| Molecular Formula | C₁₀H₅F₂NO₂[10] | C₂₄H₂₁F₂NO₃[1] |
| Molecular Weight | 209.15 g/mol [10] | 409.43 g/mol [1] |
| Melting Point | Not reported | 164-166 °C[1] |
| Aqueous Solubility | Not reported | Practically insoluble (~0.01 mg/mL)[11][12] |
| Organic Solubility | Not reported | Freely soluble in ethanol, methanol, DMSO[12][13] |
| LogP (Computed) | 1.2 - 1.53[10][14] | 4.0[15] |
| Absorption | Data not available | Rapidly absorbed after oral administration[16][17] |
| Metabolism | Data not available | Extensively metabolized to an active glucuronide metabolite in the small intestine and liver.[1][11] Not a substrate for CYP450 enzymes.[1][4] |
| Protein Binding | Data not available | >90% (for both parent and metabolite)[1][11] |
| Half-life (t½) | Data not available | ~22 hours (allows for once-daily dosing)[1][17][18] |
| Excretion | Data not available | Primarily via feces (~78%); some renal excretion (~11%)[1] |
| Table 1: Comparative Physicochemical and Pharmacokinetic Data. |
Key Insights:
-
Structural Complexity: Ezetimibe is a significantly larger and more complex molecule than the pyrrole-dione compound.
-
Lipophilicity: Ezetimibe's higher LogP value suggests greater lipophilicity. The computed LogP for the pyrrole-dione is lower, which may influence its absorption and distribution characteristics.
-
Metabolism and DDI Potential: Ezetimibe's metabolism via glucuronidation, bypassing the cytochrome P450 system, is a key clinical advantage, minimizing the risk of drug-drug interactions (DDIs).[4][5] The metabolic fate of the pyrrole-dione is unknown and would be a critical area for investigation.
-
Pharmacokinetic Profile: Ezetimibe's long half-life, aided by enterohepatic recycling of its active metabolite, is crucial for its convenient once-daily dosing regimen.[16][19] The pharmacokinetic profile of the pyrrole-dione is a critical unknown that would determine its potential clinical utility.
Part 3: Pharmacodynamics and Preclinical Efficacy
Direct comparative efficacy data is limited to one in vitro study involving an analog of this compound.
| Parameter | This compound (Analog) | Ezetimibe |
| In Vitro Cholesterol Absorption | A key analog (compound 20) showed stronger cholesterol absorption inhibition than ezetimibe in a cell-based assay.[3] | Potently inhibits cholesterol uptake (IC₅₀ of 3.86 µM for parent; 682 nM for active glucuronide). |
| Effect on Foam Cells | The analog inhibited lipid accumulation in macrophages, suppressing foam cell formation.[3] | By lowering systemic LDL-C, ezetimibe indirectly reduces the substrate for foam cell formation. |
| Anti-inflammatory Effects | The analog reduced the secretion of inflammatory markers (LDH, MDA, TNF-α, ROS) from macrophages.[3] | Some studies suggest potential pleiotropic anti-inflammatory effects beyond lipid lowering. |
| Clinical Efficacy (LDL-C) | Data not available | ~18-20% reduction as monotherapy.[6] |
| Clinical Efficacy (Other) | Data not available | Reduces total cholesterol, Apo B, and triglycerides; may slightly increase HDL-C.[11] Inhibits cholesterol absorption by ~54% in humans.[4][11] |
| Table 2: Comparative Pharmacodynamic and Efficacy Data. |
Key Insights: The preclinical data for the pyrrole-dione class is intriguing. The finding that an analog possesses greater in vitro potency than ezetimibe suggests this chemical scaffold is a promising starting point for a new class of cholesterol absorption inhibitors.[3] Furthermore, the direct effects on macrophage foam cell formation and inflammation point to a potential dual-action benefit that warrants further investigation.[3] However, it is crucial to reiterate that in vitro potency does not always translate to in vivo efficacy, which remains to be determined for this compound class.
Part 4: Proposed Experimental Protocols for Head-to-Head Evaluation
To move beyond speculation and generate robust comparative data, a structured experimental plan is essential. The following protocols outline a logical, self-validating approach to directly compare these two compounds.
Protocol 1: In Vitro Target Engagement and Potency Assay
Objective: To definitively determine if this compound inhibits cholesterol uptake via NPC1L1 and to quantify its inhibitory potency (IC₅₀) relative to ezetimibe.
Methodology:
-
Cell Culture: Culture Caco-2 or HepG2 cells, which endogenously express NPC1L1, to confluence in appropriate media.[20]
-
Compound Preparation: Prepare stock solutions of this compound and ezetimibe (and its active glucuronide metabolite) in DMSO. Create a serial dilution series for each compound.
-
Cholesterol Uptake Assay:
-
Pre-incubate cell monolayers with varying concentrations of the test compounds or vehicle control for 1-2 hours.
-
Add micellar solutions containing a fluorescent cholesterol analog (e.g., NBD-cholesterol) to the cells.
-
Incubate for 2-4 hours to allow for cholesterol uptake.
-
-
Quantification:
-
Wash cells thoroughly to remove extracellular NBD-cholesterol.
-
Lyse the cells and measure the intracellular fluorescence using a plate reader.
-
-
Data Analysis: Normalize fluorescence readings to the vehicle control. Plot the percentage of inhibition against the log of the compound concentration and fit a dose-response curve to calculate the IC₅₀ value for each compound.
Causality and Validation: This experiment directly links the presence of the compound to the functional inhibition of cholesterol uptake in a relevant cell model. Comparing the IC₅₀ values provides a quantitative measure of relative potency at the cellular level. Running ezetimibe as a positive control validates the assay's performance.
Protocol 2: In Vivo Efficacy and Pharmacokinetic Study
Objective: To compare the in vivo lipid-lowering efficacy and determine the core pharmacokinetic parameters of this compound versus ezetimibe in a validated animal model.
Methodology:
-
Animal Model and Diet: Use male C57BL/6 mice or Wistar rats.[21][22] After an acclimatization period, switch all animals to a high-fat, high-cholesterol diet (e.g., 21% fat, 0.2% cholesterol) to induce hypercholesterolemia.[23]
-
Group Allocation: Randomly assign animals (n=8-10 per group) to the following treatment groups:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose)
-
Group 2: Ezetimibe (10 mg/kg/day)
-
Group 3: Pyrrole-dione (Low Dose, e.g., 10 mg/kg/day)
-
Group 4: Pyrrole-dione (High Dose, e.g., 50 mg/kg/day)
-
-
Dosing and Monitoring: Administer compounds daily via oral gavage for 4-8 weeks. Monitor body weight and food intake weekly.
-
Pharmacodynamic Endpoints: Collect blood samples at baseline and at the end of the study. Analyze plasma for total cholesterol, LDL-C, HDL-C, and triglycerides.
-
Pharmacokinetic Sub-study: On the final day, use a satellite group of animals (n=3-4 per time point) for serial blood collection (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) after the last dose. Analyze plasma concentrations of the parent compounds (and any major metabolites) using LC-MS/MS.
-
Data Analysis:
-
Efficacy: Compare lipid parameters between groups using ANOVA.
-
PK: Calculate key parameters such as Cₘₐₓ, Tₘₐₓ, AUC, and elimination half-life (t½).
-
Causality and Validation: This protocol establishes a causal link between drug administration and changes in systemic lipid levels in a disease-relevant model. The inclusion of a vehicle control and a clinically relevant positive control (ezetimibe) provides internal and external validity. The PK sub-study is critical for interpreting the efficacy data and understanding the compound's disposition in vivo.
Conclusion and Future Directions
This head-to-head comparison highlights the classic drug development paradigm: a well-understood, clinically validated agent versus a novel chemical entity with intriguing but preliminary data.
-
Ezetimibe is the benchmark cholesterol absorption inhibitor. Its mechanism, pharmacokinetics, efficacy, and safety are thoroughly established, making it a vital tool in lipid management.[1][9][17] Its key strengths are its proven clinical outcomes and favorable drug-drug interaction profile.[4][5]
-
This compound represents a promising, yet largely uncharacterized, chemical class. The superior in vitro potency of a related analog is a compelling starting point, suggesting that this scaffold warrants significant further investigation.[3]
The path forward for the 1H-pyrrole-2,5-dione series is clear. The immediate priority is to execute the in vitro and in vivo protocols described above to confirm its mechanism, quantify its potency, and establish its pharmacokinetic profile. Should these studies yield positive results, subsequent steps would involve lead optimization to improve potency and ADME properties, followed by comprehensive toxicology and safety pharmacology studies to ascertain its potential as a clinical candidate. While ezetimibe sets a high bar, the potential for a more potent inhibitor or one with additional anti-inflammatory benefits makes the exploration of novel scaffolds like this compound a scientifically and clinically valuable endeavor.
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A Comparative Guide to the Pharmacokinetics and Bioavailability of 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticipated pharmacokinetic and bioavailability profile of 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione, a compound of interest in medicinal chemistry, against experimentally characterized related molecules. Due to the limited publicly available pharmacokinetic data for this specific molecule, this guide synthesizes information from structurally similar compounds to provide a predictive overview and outlines the requisite experimental protocols for its full characterization.
Introduction to this compound
This compound, also known as N-(2,4-Difluorophenyl)maleimide, is a small molecule featuring a difluorophenyl group attached to a maleimide ring.[1][2] The maleimide moiety is a known reactive group, often utilized in bioconjugation to link molecules to cysteine residues in proteins.[3][4] The difluorophenyl substitution can significantly influence its physicochemical properties, such as lipophilicity and metabolic stability, which in turn dictate its pharmacokinetic behavior. Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is critical for its development as a potential therapeutic agent.
Comparative Pharmacokinetic Profiles
In the absence of direct experimental data for this compound, we can infer its likely pharmacokinetic characteristics by examining related structures. For this guide, we will compare its predicted profile with compounds containing either the difluorophenyl moiety or the pyrrole-2,5-dione (maleimide) scaffold.
Table 1: Comparative Pharmacokinetic Parameters of Structurally Related Compounds
| Compound/Drug | Key Structural Features | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Clearance (mL/min/kg) | Key Findings & Citations |
| This compound | Difluorophenyl, Maleimide | Predicted | Predicted | Predicted | Predicted | Predicted | Expected to be reactive and susceptible to metabolism.[3][4] |
| ZM241385 | Furan-based adenosine A2A receptor antagonist | 4458 (IV, 5 mg/kg) | - | 1674 | Low | 54.57 | High clearance and low oral bioavailability in rats due to metabolism in the liver, kidney, and gut.[5] |
| GNE-A | Fluorophenyl-containing MET kinase inhibitor | - | - | - | 11.2 (rat), 88.0 (mouse), 72.4 (monkey), 55.8 (dog) | 36.6 (rat), 15.8 (mouse), 13.9 (monkey), 2.44 (dog) | Moderate to high bioavailability in most species, with clearance varying across species.[6] |
| PF-00734200 | Difluoropyrrolidinyl dipeptidyl peptidase IV inhibitor | - | <1 | - | - | - | Rapid absorption with metabolism primarily via hydroxylation by CYP2D6 and CYP3A4.[7] |
| Iodiconazole | Difluorophenyl-containing triazole antifungal | - | - | - | - | - | Shows a reservoir effect in the skin after topical application, indicating good tissue penetration but slow clearance from the target site.[8] |
From this comparison, we can hypothesize that this compound may exhibit variable bioavailability and be a substrate for metabolic enzymes, particularly cytochrome P450s, due to the presence of the aromatic ring.[7][9] The maleimide group's reactivity could also lead to rapid conjugation with endogenous thiols like glutathione, representing a significant clearance pathway.[10]
Experimental Protocols for Pharmacokinetic Characterization
To definitively determine the pharmacokinetic profile of this compound, a series of in vitro and in vivo studies are necessary.
In Vitro ADME Assays
These initial screens provide crucial data on the compound's intrinsic properties and potential liabilities.
1. Metabolic Stability Assessment
-
Objective: To determine the rate of metabolism in liver microsomes or hepatocytes.
-
Protocol:
-
Incubate this compound (typically 1 µM) with liver microsomes (e.g., human, rat) and NADPH at 37°C.
-
Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction with a cold organic solvent (e.g., acetonitrile).
-
Analyze the remaining parent compound concentration using LC-MS/MS.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
2. Cytochrome P450 (CYP) Inhibition Assay
-
Objective: To assess the potential for drug-drug interactions by determining if the compound inhibits major CYP isoforms.
-
Protocol:
-
Co-incubate this compound at various concentrations with human liver microsomes, a CYP-specific probe substrate, and NADPH.
-
Measure the formation of the probe substrate's metabolite.
-
Determine the IC50 value (the concentration of the test compound that causes 50% inhibition of the CYP isoform's activity).
-
3. Plasma Protein Binding
-
Objective: To quantify the extent to which the compound binds to plasma proteins, which affects its distribution and availability to target tissues.
-
Protocol:
-
Use rapid equilibrium dialysis (RED) or ultracentrifugation.
-
Add the compound to plasma from different species (e.g., human, rat, mouse).
-
Allow the system to reach equilibrium.
-
Measure the concentration of the compound in the buffer/ultrafiltrate and the plasma.
-
Calculate the percentage of the compound bound to plasma proteins.
-
In Vivo Pharmacokinetic Studies
These studies provide a comprehensive understanding of the compound's behavior in a living organism.
1. Intravenous (IV) and Oral (PO) Administration in Rodents
-
Objective: To determine key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability.
-
Protocol:
-
Administer a single dose of this compound via IV and PO routes to separate groups of animals (e.g., Sprague-Dawley rats).
-
Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process blood to obtain plasma and store at -80°C until analysis.
-
Quantify the drug concentration in plasma using a validated LC-MS/MS method.
-
Use pharmacokinetic software to calculate parameters like AUC, Cmax, Tmax, CL, Vd, and F (bioavailability).
-
Visualizing Experimental Workflows
A clear understanding of the experimental sequence is crucial for robust pharmacokinetic analysis.
Caption: Workflow for pharmacokinetic characterization.
Predictive ADME Relationship
The interplay between a compound's physicochemical properties and its pharmacokinetic profile can be visualized to guide drug design.
Caption: Physicochemical properties influencing ADME.
Conclusion
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Wang, G. J., et al. (2013). In vivo pharmacokinetics and in vitro antifungal activity of iodiconazole, a new triazole, determined by microdialysis sampling. International Journal of Antimicrobial Agents, 41(3), 245-251. [Link]
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Kluczyk, A., et al. (2022). Drug Conjugation via Maleimide–Thiol Chemistry Does Not Affect Targeting Properties of Cysteine-Containing Anti-FGFR1 Peptibodies. International Journal of Molecular Sciences, 23(8), 4205. [Link]
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A. Al-Tannak, N., et al. (2020). Comparison of N-ethyl maleimide and N-(1-phenylethyl) maleimide for derivatization of biological thiols using liquid chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 412(11), 2657-2670. [Link]
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Safety Operating Guide
Navigating the Disposal of 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione: A Guide for the Modern Laboratory
In the fast-paced environment of drug discovery and chemical research, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The proper disposal of these materials is a critical, yet often overlooked, aspect of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione, a halogenated organic compound. By understanding the "why" behind each step, researchers can foster a culture of safety and ensure regulatory compliance.
Understanding the Hazard Profile: Why Special Care is Needed
This compound belongs to the class of halogenated organic compounds. The presence of fluorine atoms on the phenyl ring significantly influences its reactivity and potential toxicity. While specific toxicological data for this exact compound may be limited, the general class of pyrrole derivatives and halogenated aromatics necessitates a cautious approach. Similar compounds are known to be toxic if swallowed or in contact with skin, and can cause severe skin and eye damage. Therefore, treating this compound as hazardous waste is the first and most crucial step in its disposal lifecycle.
Core Principles of Disposal
The foundational principle for the disposal of this compound is that it must never be poured down the drain.[1] Improper disposal can lead to the contamination of waterways and may constitute a violation of hazardous waste regulations set forth by bodies such as the Environmental Protection Agency (EPA).[2]
Step-by-Step Disposal Protocol
This protocol is designed to be a self-validating system, ensuring that each step logically follows from the principles of chemical safety and regulatory compliance.
Phase 1: Immediate Handling and Segregation at the Point of Generation
-
Personal Protective Equipment (PPE) is Non-Negotiable: Before handling the waste, it is imperative to be outfitted with the appropriate PPE. This includes, at a minimum:
-
Designate a Halogenated Waste Container: The key to proper disposal of this compound is segregation. Due to the presence of fluorine, this compound is classified as a halogenated organic waste.[5][6][7]
-
Container Labeling: Clarity is Key: The waste container must be clearly and accurately labeled from the moment the first drop of waste is added.[8] The label should include:
Phase 2: Accumulation and Storage in a Satellite Accumulation Area (SAA)
-
Secure and Safe Storage: The designated waste container should be kept in a Satellite Accumulation Area (SAA), which is a location at or near the point of waste generation and under the control of the laboratory personnel.[9][10]
-
Action: Store the waste container in a designated, well-ventilated area, away from incompatible materials.[8]
-
Rationale: Proper storage in an SAA ensures that the waste is managed safely by those who are knowledgeable about its properties. It also minimizes the distance the waste needs to be transported within the laboratory.
-
-
Container Management:
-
Keep the container tightly closed except when adding waste.[5][8] This prevents the release of vapors and protects against spills.
-
Do not fill the container beyond 90% of its capacity to allow for expansion of the contents.[2][6]
-
Ensure the container is compatible with the chemical waste. For many organic solvents, high-density polyethylene (HDPE) containers are suitable.[6]
-
Phase 3: Final Disposal and Documentation
-
Arrange for Pickup by a Licensed Waste Carrier: Once the waste container is full or has been in storage for the maximum allowed time (which can vary by institution and local regulations), it must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[2][11]
-
Action: Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Rationale: Licensed waste carriers are trained and equipped to handle and transport hazardous materials safely and in compliance with all relevant regulations.
-
-
Maintain Meticulous Records: Accurate record-keeping is a crucial component of the disposal process.[11] This documentation is essential for regulatory compliance and for tracking the lifecycle of hazardous materials within the laboratory.
Spill Management: A Contingency Plan
In the event of a spill, the following steps should be taken:
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate personnel and alert others in the vicinity.[8]
-
Control the Source: If it is safe to do so, stop the source of the spill.
-
Contain and Absorb: Use an inert absorbent material, such as vermiculite or sand, to contain and absorb the spill.[5][12]
-
Collect and Dispose: Carefully collect the absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.[8]
-
Decontaminate: Clean the spill area thoroughly.
Visualizing the Disposal Workflow
The following diagram illustrates the key decision points and actions in the disposal process for this compound.
Caption: Disposal workflow for this compound.
Quantitative Data Summary: Waste Management Guidelines
| Parameter | Guideline | Rationale |
| Waste Segregation | Halogenated vs. Non-Halogenated | Different disposal treatments; cost-effectiveness.[5][6] |
| Container Fill Level | < 90% of total capacity | Allows for vapor expansion, prevents spills.[2][6] |
| SAA Storage Time | Varies (typically up to 1 year for partially filled) | Regulatory compliance; ensures timely disposal.[10] |
| Spill Response | Use inert absorbent material | Safely contains the spill without reacting with the chemical.[5][12] |
By adhering to these detailed procedures, researchers and laboratory managers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- Benchchem. Safeguarding Your Laboratory: Proper Disposal of Pyrrole-2,3,4,5-d4.
- Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
- Campus Operations. Halogenated Solvents in Laboratories.
- Sigma-Aldrich. SAFETY DATA SHEET.
- GAIACA. How to Dispose of Chemical Waste in a Lab Correctly.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
- EPA. Laboratory Environmental Sample Disposal Information Document.
- CymitQuimica. Safety Data Sheet.
- Thermo Fisher Scientific. Pyrrole - SAFETY DATA SHEET.
- American Laboratory. Managing Hazardous Chemical Waste in the Lab.
- CDN. pyrrole-MSDS.pdf.
- UiO. Chemical and Hazardous Waste Guide.
- Kemicentrum. 8.1 Organic solvent waste.
- Cole-Parmer. Material Safety Data Sheet - Pyrrole, 99%.
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A Senior Application Scientist's Guide to Personal Protective Equipment for 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione
Welcome to your essential safety and operational guide for handling 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione (CAS 6954-65-0). As researchers dedicated to advancing drug development, our most critical asset is our team's well-being. This document moves beyond a simple checklist, providing a deep, scientifically-grounded framework for personal protective equipment (PPE) selection and use. Our goal is to empower you with the understanding of why each measure is necessary, ensuring a self-validating system of safety in your laboratory.
Hazard Assessment: The Foundation of Your Safety Protocol
Understanding the specific risks associated with this compound is the critical first step in building an effective PPE strategy. This compound is not benign; its reactivity and hazard profile demand our full respect.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several key hazards:
-
Acute Dermal and Oral Toxicity: Some classifications indicate this chemical can be toxic or even fatal if it comes into contact with skin or is swallowed.
-
Severe Skin and Eye Damage: It is classified as causing severe skin burns and serious eye damage. This is not mere irritation; it implies a risk of irreversible tissue damage upon contact.
-
Respiratory Irritation: Inhalation of the dust or fumes may cause respiratory irritation.[1][2]
-
Allergic Skin Reaction: There is a potential for the compound to cause an allergic skin reaction, meaning subsequent exposures could lead to a more severe response.
During handling, thermal decomposition or combustion can generate highly toxic and irritating gases, including carbon oxides and hydrogen fluoride.[1] Therefore, our PPE choices are a direct response to these documented risks, designed to create impermeable barriers between you and the chemical.
Core Protective Measures: A Multi-Layered Defense
While PPE is essential, it is the final barrier. The primary and most effective layer of defense is the implementation of engineering controls .
Primary Engineering Control: The Chemical Fume Hood All handling of this compound, especially when in powdered form or when being heated or aerosolized, must occur within a properly functioning chemical fume hood.[3] This control minimizes respiratory exposure by containing and exhausting dust and vapors.
Hand and Body Protection: Your Primary Contact Barrier
Direct contact is a significant exposure route. The choice of gloves and lab coats is therefore a critical decision.
-
Lab Coat/Body Protection: A standard cotton lab coat is the minimum requirement. For tasks with a higher risk of splashing or significant contamination, such as during spill cleanup or large-scale reactions, a chemically resistant apron over the lab coat is advised. In the event of contamination, the lab coat must be removed immediately and decontaminated before reuse or disposed of properly.[1]
Eye and Face Protection: Shielding Against Irreversible Damage
Given the classification of "Causes serious eye damage", eye protection is non-negotiable.
-
Minimum Requirement: Chemical splash goggles that conform to government standards such as EU EN166 or OSHA 29 CFR 1910.133 are mandatory whenever the chemical is handled.[1][2] Standard safety glasses with side shields do not provide an adequate seal against splashes and dust.
-
Enhanced Protection: When there is a significant risk of splashing (e.g., when handling solutions under pressure or during a spill), a full-face shield must be worn in addition to chemical splash goggles.[1][2] The face shield protects the entire face from direct contact.
Respiratory Protection: When Engineering Controls Are Not Enough
While a fume hood is the primary control, certain situations may require respiratory protection.
-
Dust and Aerosol Exposure: If you must handle the solid material outside of a fume hood (a scenario that should be avoided) or if engineering controls are insufficient, a NIOSH-approved respirator is necessary. For powders, a filtering facepiece respirator (like an N95) may be adequate for low concentrations, but an air-purifying respirator (APR) with a combination of organic vapor and particulate (P100) cartridges offers superior protection.
-
Emergency Situations: In the event of a large spill or fire, a self-contained breathing apparatus (SCBA) is required for emergency responders, as irritating and highly toxic gases may be generated.[1]
Operational and Disposal Plans
A safety plan is only as good as its execution. The following procedural steps are designed to integrate PPE use seamlessly and safely into your workflow.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the task at hand.
Caption: PPE Selection Workflow based on laboratory task.
Summary of PPE for Key Tasks
| Task | Engineering Control | Hand & Body Protection | Eye/Face Protection | Respiratory Protection |
| Weighing Solid | Chemical Fume Hood | Double Nitrile Gloves, Lab Coat | Chemical Splash Goggles | Not typically required if in hood |
| Preparing Solutions | Chemical Fume Hood | Double Nitrile Gloves, Lab Coat, Chemical Apron | Chemical Splash Goggles & Face Shield | Not typically required if in hood |
| Small Spill Cleanup | Ensure Ventilation | Double Nitrile Gloves, Lab Coat, Chemical Apron | Chemical Splash Goggles & Face Shield | Recommended (APR with P100/OV) |
| Large Spill/Fire | Evacuate Area | Full Chemical Suit (for responders) | Full Facepiece Respirator | SCBA (for responders) |
Disposal of Contaminated PPE
All disposable PPE used while handling this compound, including gloves and wipes, must be considered contaminated waste.
-
Collection: Place all used disposable PPE into a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal: Do not mix with general waste. The container should be disposed of through your institution's environmental health and safety (EHS) office, following all local and national regulations.[1] This is particularly important given the potential for aquatic toxicity.
By adhering to these scientifically-backed protocols, you not only ensure your personal safety but also contribute to a culture of excellence and responsibility within your research environment.
References
-
AK Scientific, Inc. Safety Data Sheet: 1,2-Bis(4-fluorophenyl)ethane-1,2-dione. Link
-
Sigma-Aldrich. Safety Data Sheet. Link
-
PubChem. This compound. Link
-
GHS. Tralopyril Safety Data Sheet. Link (Note: While for a different pyrrole compound, this source provides an example of GHS classification for aquatic hazards which may be relevant.)
-
Sigma-Aldrich. Safety Data Sheet: Pyrrole. Link
-
Aaronchem. Safety Data Sheet: 1H-Pyrrole-2,5-dione, 1-(2,3,5,6-tetrafluorophenyl)-. Link
-
ChemicalBook. 1-(2,4-difluorophenyl)-1H-pyrrole Safety Data Sheet. Link
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
